molecular formula C52H72O12 B1253557 Resorcinarene

Resorcinarene

Katalognummer: B1253557
Molekulargewicht: 889.1 g/mol
InChI-Schlüssel: FTAONWMEYWDFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resorcinarenes are a class of macrocyclic compounds, specifically a type of calixarene, synthesized via the acid-catalyzed condensation of resorcinol and an aldehyde . Their structure features a wide upper rim with eight hydroxyl groups capable of extensive hydrogen bonding and a narrower lower rim with four appending groups, which can be customized to modify properties like solubility . This unique architecture confers a significant capacity for molecular recognition, enabling Resorcinarenes to form stable host-guest complexes through various non-covalent interactions, including hydrophobic effects and π-π stacking . In research, these compounds serve as privileged scaffolds in supramolecular chemistry. Key applications include: • Drug Delivery Systems: Their cavity is studied for encapsulating active pharmaceutical ingredients, forming micelles, hydrogels, and nanoparticles to improve drug solubility and enable controlled release . • Supramolecular Catalysis: Resorcinarene-based cavitands act as nanoreactors, facilitating reactions within their confined spaces and enabling the construction of complex systems like artificial light-harvesting assemblies for photocatalysis . • Sensing & Separation: Functionalized Resorcinarenes are employed in the colorimetric detection of challenging analytes like neutral oligosaccharides and are incorporated into membranes for the selective capture and purification of specific molecules from mixtures . • Nanomaterial Synthesis: They function as stabilizing and reducing agents in the synthesis of colloidal metal nanoparticles, such as gold nanoparticles, for subsequent bioconjugation and drug binding studies . This product is intended for research purposes only in applications such as supramolecular assembly, receptor design, and materials science. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C52H72O12

Molekulargewicht

889.1 g/mol

IUPAC-Name

2,8,14,20-tetraethyl-5,11,17,23-tetrakis(propoxymethyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol

InChI

InChI=1S/C52H72O12/c1-9-17-61-25-41-45(53)33-21-34(46(41)54)30(14-6)36-23-38(50(58)43(48(36)56)27-63-19-11-3)32(16-8)40-24-39(51(59)44(52(40)60)28-64-20-12-4)31(15-7)37-22-35(29(33)13-5)47(55)42(49(37)57)26-62-18-10-2/h21-24,29-32,53-60H,9-20,25-28H2,1-8H3

InChI-Schlüssel

FTAONWMEYWDFTM-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC1=C(C2=CC(=C1O)C(C3=CC(=C(C(=C3O)COCCC)O)C(C4=C(C(=C(C(=C4)C(C5=C(C(=C(C(=C5)C2CC)O)COCCC)O)CC)O)COCCC)O)CC)CC)O

Synonyme

RES-Phe
resorcin(4)arene
resorcinarene

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core properties of resorcinarenes, a class of macrocycles central to supramolecular chemistry. We will delve into their synthesis, structural characteristics, conformational dynamics, and their remarkable ability to engage in host-guest interactions and self-assembly, with a focus on their applications in scientific research and pharmaceutical development.

Introduction to Resorcinarenes

Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an aldehyde.[1] They belong to the larger family of calixarenes and are characterized by a unique bowl-shaped, three-dimensional structure.[2][3] This structure features a wide "upper rim" adorned with eight hydroxyl groups and a narrower "lower rim" composed of four substituent groups derived from the aldehyde used in their synthesis.[1][4] Their rigid yet adaptable framework, coupled with a hydrophobic cavity and functionalizable rims, makes them highly versatile building blocks in host-guest chemistry, molecular recognition, and the construction of complex supramolecular architectures.[2][5][6]

Synthesis of Resorcinarenes

The primary method for synthesizing resorcinarenes is the acid-catalyzed cyclocondensation of resorcinol with a chosen aldehyde.[1][4] This reaction, first noted by Adolf von Baeyer, has been refined over the years to improve yield and stereoselectivity.[1][4]

Key Methodologies:

  • Acid Catalysis: Typically performed in a solution of concentrated acid (like HCl) in ethanol/water. The reaction mixture is heated to drive the condensation, leading to the formation of the cyclic tetramer.[1][4][7]

  • Lewis Acid Catalysis: Alternative conditions using Lewis acids have been developed to mitigate the formation of by-products that can occur with certain aldehydes.[1][4]

  • Solvent-Free Synthesis: A green chemistry approach involves grinding resorcinol, an aldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid) together in a mortar and pestle. This method is efficient and reduces solvent waste.[4]

The general synthetic pathway is illustrated below.

G cluster_reactants Reactants cluster_process Process Resorcinol 4x Resorcinol Reaction Cyclocondensation Resorcinol->Reaction Aldehyde 4x Aldehyde (R-CHO) Aldehyde->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Product Resorcin[4]arene Reaction->Product G cluster_crown Crown Conformation (C₄ᵥ) cluster_chair Chair Conformation (C₂ₕ) c1 R c2 R c1->c2 c3 R c2->c3 c4 R c3->c4 Equilibrium c4->c1 note_c Symmetrical Bowl Shape (All units 'up') h1 R h2 R h1->h2 h3 R h2->h3 h4 R h3->h4 h4->h1 note_h Opposite units 'up' (red) Opposite units 'down' (green) G cluster_components Components Host 6x Resorcinarene (Host) Assembly Self-Assembly (Hydrogen Bonding) Host->Assembly Guest Guest Molecule(s) Capsule Hexameric Capsule (Host-Guest Complex) Guest->Capsule Encapsulation Water 8x Water Water->Assembly Assembly->Capsule G This compound This compound Core UpperRim Upper Rim (8x -OH groups) This compound->UpperRim LowerRim Lower Rim (4x -R groups) This compound->LowerRim Func_Upper Upper Rim Functionalization UpperRim->Func_Upper Func_Lower Lower Rim Functionalization LowerRim->Func_Lower Upper_Examples e.g., Sulfonation, Etherification, Electrophilic Substitution Func_Upper->Upper_Examples Lower_Examples e.g., Choice of Aldehyde (R-CHO) during synthesis Func_Lower->Lower_Examples

References

synthesis and characterization of novel resorcinarene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel Resorcinarene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][2] These molecules are a class of calixarenes and are characterized by a bowl-shaped structure with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.[3][4] This unique architecture makes them exceptional building blocks in supramolecular chemistry. The versatility of resorcinarenes lies in the ability to modify their structure at both the "upper rim" (the phenolic hydroxyl groups) and the "lower rim" (derived from the aldehyde), allowing for the synthesis of a vast array of derivatives with tailored properties.[5] Their capacity to form host-guest complexes through non-covalent interactions has positioned them as molecules of significant interest in various fields, including catalysis, chemical separations, and particularly in drug development, where they are explored for applications in drug delivery, solubilization, and as therapeutic agents.[3][6][7][8] This guide provides a comprehensive overview of the , complete with experimental protocols and data presentation for researchers in the field.

Synthesis of this compound Derivatives

The foundational method for synthesizing resorcinarenes is the cyclocondensation reaction between resorcinol and an aldehyde, typically in the presence of an acid catalyst.[1] The choice of aldehyde is a primary determinant of the functionality on the lower rim of the macrocycle.[5]

Common Synthetic Methodologies
  • Reflux Synthesis: This is the most traditional method, involving heating the reactants in a solvent mixture, often ethanol (B145695)/water, with a strong acid catalyst like HCl or H₂SO₄.[6] The reaction typically requires several hours of reflux to proceed to completion.[9][10]

  • Solvent-Free Synthesis: An environmentally friendly alternative involves the direct grinding of resorcinol, an aldehyde, and a catalytic amount of an acid like p-toluenesulfonic acid (TsOH).[1][6] This method is often faster, requires less energy, and avoids the use of toxic solvents.[6]

  • Functionalization: Novel derivatives are created either by using a functionalized aldehyde in the initial condensation or by post-synthesis modification of the parent this compound.

    • Lower Rim Modification: Achieved by selecting a specific aldehyde during the condensation reaction.[5]

    • Upper Rim Modification: Involves chemical reactions at the phenolic hydroxyl groups or the electron-rich positions between them.[5] For example, sulfonated resorcinarenes are synthesized by reacting a parent this compound with formaldehyde (B43269) and sodium sulfite (B76179) to enhance water solubility.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Resorcinol Resorcinol Condensation Cyclocondensation Resorcinol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Catalyst Acid Catalyst (e.g., HCl, TsOH) Catalyst->Condensation Solvent Solvent (e.g., Ethanol/Water or Solvent-Free) Solvent->Condensation Heating Heating (Reflux or Grinding) Heating->Condensation Workup Work-up & Purification (Filtration, Washing, Recrystallization) Condensation->Workup Crude Product Product This compound Derivative Workup->Product Purified Product

Caption: General workflow for the synthesis of this compound derivatives.

Data Presentation: Synthesis Summary

The following table summarizes quantitative data for the synthesis of selected this compound derivatives as reported in the literature.

Derivative NameAldehyde UsedCatalystConditionsYield (%)Reference
C-butylcalix[5]this compoundValeraldehydeHClEthanol, 73 °C, 24 h44.70[9]
C-phenylcalix[5]this compoundBenzaldehydeHClEthanol, 70 °C, 24 h43.5[9]
C-(2-nitrophenyl)calix[5]-2-methylthis compound2-NitrobenzaldehydeHClEthanol, Reflux86.4[11]
C-(3-nitrophenyl)calix[5]-2-methylthis compound3-NitrobenzaldehydeHClEthanol, Reflux78.6[11]
C-(4-nitrophenyl)calix[5]-2-methylthis compound4-NitrobenzaldehydeHClEthanol, Reflux95.7[11]
C-Tetra(4-(prop-2-yn-1-yloxy)phenyl)calix[5]this compound (crown-rccc)4-(prop-2-yn-1-yloxy)benzaldehydeHClEthanol, Reflux20.8[12]

Characterization of this compound Derivatives

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of novel this compound derivatives.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure and conformation of resorcinarenes.[8]

    • ¹H NMR: Provides information on the proton environments. Key signals include the methine bridge protons (typically ~4-6 ppm), aromatic protons (~6-7.5 ppm), and hydroxyl protons (~8-9 ppm).[10][12][13] The splitting patterns and chemical shifts can confirm the macrocyclic structure and its symmetry, helping to distinguish between different conformers (e.g., crown, boat, chair).[12][14]

    • ¹³C NMR: Confirms the carbon framework of the molecule.[5][13]

    • 2D NMR (COSY, HSQC, ROESY): Used for complex structures to establish connectivity and spatial proximities between atoms, which is crucial for conformational analysis.[14][15]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, confirming that the desired oligomer has been formed.[5] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used soft ionization techniques.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. Characteristic absorptions include a broad O-H stretch for the hydroxyl groups (~3300-3400 cm⁻¹), C-H stretches for alkyl chains (~2900 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[5][9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional atomic and molecular structure in the solid state.[16] It is the gold standard for determining the exact conformation (e.g., boat, chair), bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.[16][17][18]

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the this compound derivatives and to detect the presence of bound solvent molecules within the crystal lattice.[4][19] TGA can quantify the loss of solvent upon heating, which is a common feature of these macrocycles.[20]

Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Advanced Characterization cluster_analysis Data Analysis & Elucidation Start Synthesized & Purified This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI or MALDI) Start->MS FTIR FTIR Spectroscopy Start->FTIR Structure Structure & Conformation Elucidation NMR->Structure MS->Structure FTIR->Structure XRay Single Crystal X-ray Diffraction XRay->Structure Thermal Thermal Analysis (TGA, DSC) Properties Purity & Thermal Stability Assessment Thermal->Properties Structure->XRay Structure->Thermal For stability & solvate analysis Structure->Properties

Caption: Logical workflow for the characterization of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of a C-Alkylcalix[5]this compound via Reflux

This protocol is adapted from the synthesis of C-butylcalix[5]this compound.[9]

Materials:

  • Resorcinol (1.0 eq)

  • Aliphatic aldehyde (e.g., Valeraldehyde, 1.0 eq)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (37%)

  • Distilled water

  • Three-necked flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve resorcinol (e.g., 2.2 g, 0.02 mol) and the aldehyde (e.g., valeraldehyde, 2.12 mL, 0.02 mol) in absolute ethanol (e.g., 55 mL).[9]

  • Stir the mixture to ensure homogeneity.

  • Slowly add concentrated HCl (e.g., 1 mL) dropwise to the mixture as a catalyst.[9]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24 hours with continuous stirring.[9]

  • After 24 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • If necessary, add distilled water (e.g., 30 mL) to induce further precipitation.[9]

  • Filter the solid product using a vacuum filter.

  • Wash the precipitate multiple times with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral (check with pH paper).[9]

  • Dry the purified product in a vacuum desiccator to yield the C-alkylcalix[5]this compound.

Protocol 2: General Solvent-Free Synthesis

This protocol is based on green chemistry procedures described for this compound synthesis.[1][6]

Materials:

  • Resorcinol (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Mortar and pestle

  • Deionized water

Procedure:

  • Place equimolar amounts of resorcinol and the chosen aldehyde into a mortar.[6]

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Grind the reactants together vigorously with the pestle. The mixture will likely liquefy as the reactants become miscible and then re-solidify within a few minutes.[6]

  • Continue grinding for the recommended time (can be as short as 15-30 minutes).

  • Once the reaction is complete, wash the resulting solid product thoroughly with deionized water to remove the acid catalyst.[6]

  • Filter the solid and dry it under vacuum.

Protocol 3: Characterization by ¹H NMR Spectroscopy

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Dissolve a small amount of the purified this compound derivative (approx. 5-10 mg) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a clean NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure high resolution.

  • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • Analyze the chemical shifts, splitting patterns, and integrals to elucidate the structure. For some derivatives, variable temperature NMR may be necessary to resolve broad signals resulting from slow conformational interconversion.[14]

Protocol 4: Characterization by Single-Crystal X-ray Diffraction

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is a critical and often challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the compound (e.g., from DMF, chloroform, or acetonitrile).[17][18]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.[16] The crystal is rotated during data collection to measure the intensity and angles of a large number of reflections.

  • Structure Solution and Refinement: The collected diffraction data is processed to produce a 3D electron density map of the crystal.[16] From this map, the positions of the atoms can be determined (structure solution). This initial model is then refined using computational least-squares methods to achieve the best possible fit with the experimental data.[16]

  • Data Analysis: The final refined structure provides precise information on bond lengths, angles, and the overall molecular conformation in the solid state. The data is often deposited in crystallographic databases like the Crystallography Open Database.[21]

Conclusion

The synthesis of novel this compound derivatives is a dynamic and accessible area of research, offering a wide range of possibilities for creating complex supramolecular architectures from relatively simple starting materials. The choice between classic reflux methods and modern solvent-free approaches allows for flexibility in synthetic design. A thorough characterization, employing a combination of spectroscopic, crystallographic, and thermal analysis techniques, is paramount to confirming the structure, conformation, and purity of these versatile macrocycles. The detailed protocols and data presented in this guide serve as a foundational resource for scientists aiming to explore and innovate within this exciting field, particularly for applications in drug development and materials science.

References

resorcinarene structure and conformational analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Resorcinarene Structure and Conformational Analysis

Introduction

Resorcinarenes are macrocyclic compounds formed through the acid-catalyzed condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an aldehyde.[1][2] As a class of calixarenes, they are fundamental building blocks in the field of supramolecular chemistry, prized for their versatile host-guest chemistry and their ability to self-assemble into larger, complex architectures.[1][3] These molecules are characterized by a distinct three-dimensional structure, featuring a wide "upper rim" adorned with hydroxyl groups and a "lower rim" with appending groups derived from the aldehyde, which can be tailored to modulate solubility and functionality.[2][4] The inherent structural rigidity and the potential for diverse functionalization make resorcinarenes and their derivatives, such as cavitands and carcerands, crucial scaffolds in molecular recognition, catalysis, and the development of novel drug delivery systems.[1][5]

This guide provides a comprehensive technical overview of the structure of resorcinarenes and a detailed analysis of their conformational isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of these versatile macrocycles.

I. The Molecular Architecture of Resorcinarenes

The fundamental structure of a this compound consists of four resorcinol units linked by methylene (B1212753) bridges at their 4 and 6 positions, forming a cyclic tetramer.[6][7] This arrangement creates a well-defined, bowl-shaped cavity. The nomenclature, resorcin[n]arene, is analogous to that of calix[n]arenes, where 'n' denotes the number of repeating resorcinol units; the tetrameric form (n=4) is the most stable and commonly studied.[2][5][8]

The molecule has two distinct domains:

  • The Upper Rim: This consists of eight phenolic hydroxyl groups, two from each resorcinol unit.[2] These hydroxyl groups are capable of forming a circular array of intramolecular hydrogen bonds, which is a key factor in stabilizing the most common conformation.[6][9] The upper rim can be further functionalized at the ortho position to the hydroxyl groups or through reactions involving the hydroxyls themselves.[5][10]

  • The Lower Rim: This comprises four substituent groups (R), one originating from each of the four aldehyde molecules used in the synthesis.[2] These appending groups are located at the methylene bridges and play a crucial role in determining the molecule's solubility and influencing its conformational preferences.[11]

The functionalization of both the upper and lower rims allows for the precise tuning of the this compound's electronic and steric properties, which is essential for its application in host-guest systems and materials science.[4][10]

Figure 1. General Structure of a this compound cluster_this compound Res This compound Core (4x Resorcinol Units) Upper Upper Rim Res->Upper forms the Lower Lower Rim Res->Lower forms the OH 8x Hydroxyl Groups (Hydrogen Bonding) Upper->OH consists of R 4x Appending 'R' Groups (from Aldehyde) Lower->R consists of

Caption: A diagram illustrating the core components of a this compound molecule.

II. Conformational Analysis

Resorcinarenes are conformationally flexible molecules. The orientation of the four resorcinol rings relative to each other gives rise to several distinct conformational isomers.[11] The stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance from the lower rim substituents, and interactions with the surrounding solvent.[11][12]

The primary, symmetrical conformations of resorcin[13]arenes are:

  • Crown (C₄ᵥ symmetry): This is typically the most stable and most frequently observed conformation.[6][9] It is characterized by a circular network of intramolecular hydrogen bonds between the adjacent hydroxyl groups on the upper rim, which rigidly holds the macrocycle in a bowl or cone shape.[7][9]

  • Chair (C₂ₕ symmetry): In this conformation, two opposite resorcinol rings are oriented in one direction, while the other two are in the opposite direction.[14]

  • Boat (C₂ᵥ symmetry): This conformer has two adjacent resorcinol rings pointing in one direction and the other two adjacent rings in the opposite direction. Functionalization of the upper rim hydroxyl groups can break the hydrogen bond network, favoring a boat conformation.[11][15]

  • Diamond (Cₛ symmetry): This is a less common, asymmetric conformation.[6][11]

  • Saddle (D₂d symmetry): Another possible, though less common, arrangement.[11]

The interconversion between these conformers can be influenced by factors such as temperature, with higher temperatures providing the energy needed to overcome the activation barrier for conformational changes.[16][17] The choice of solvent can also play a significant role, as solvent molecules can interact with the hydroxyl groups and influence the hydrogen bonding network.[12]

Figure 2. Major Conformational Isomers of Resorcin[4]arenes cluster_legend Interconversion influenced by: Crown Crown (C₄ᵥ symmetry) Boat Boat (C₂ᵥ symmetry) Crown->Boat Δ Chair Chair (C₂ₕ symmetry) Crown->Chair Δ Boat->Chair Diamond Diamond (Cₛ symmetry) Chair->Diamond Temperature Temperature Solvent Solvent Substituents (R) Substituents (R) Guest Binding Guest Binding Figure 3. Experimental Workflow for NMR Conformational Analysis A Sample Preparation (Dissolve pure conformer in deuterated solvent, e.g., CDCl₃, DMSO-d₆) B ¹H & ¹³C NMR Acquisition (at room temperature) A->B C Spectral Analysis (Determine number of unique signals) B->C E Variable-Temperature (VT) NMR (Acquire spectra at increasing temperatures) B->E For dynamic studies D Symmetry Assignment (e.g., 1 set of signals → C₄ᵥ symmetry) C->D F Dynamic Analysis (Observe signal broadening/coalescence) E->F G Determine Conformational Stability and Interconversion Barriers F->G

References

The Resorcinarene Renaissance: A Supramolecular Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Contemporary Applications of Resorcinarene Chemistry

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the historical evolution of this compound chemistry, from its serendipitous discovery to its current role as a versatile platform in supramolecular chemistry and advanced drug delivery systems. This guide details key synthetic methodologies, conformational analyses, and the underlying principles of their application in therapeutics, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

A Historical Perspective: From Uncharacterized Resin to Supramolecular Star

The journey of resorcinarenes began in the late 19th century with the work of the renowned German chemist Adolf von Baeyer. In 1872, while investigating the condensation reactions of phenols and aldehydes, he observed the formation of a resinous product from the reaction of resorcinol (B1680541) and benzaldehyde (B42025).[1][2] However, the analytical techniques of the era were insufficient to elucidate the complex cyclic structure of the product.[1] It wasn't until the latter half of the 20th century that the tetrameric macrocyclic structure of what we now know as resorcin[3]arenes was fully characterized using modern spectroscopic and crystallographic methods. This rediscovery ignited a surge of interest in these molecules, paving the way for the exploration of their unique host-guest chemistry and self-assembly properties.

Resorcinarenes are cyclic oligomers formed from the condensation of four resorcinol (1,3-dihydroxybenzene) units with four aldehydes.[2] Their structure is characterized by a wide upper rim adorned with eight hydroxyl groups and a narrow lower rim bearing four substituent groups derived from the aldehyde, which can be tailored to modulate solubility and functionality.[1] A related class of macrocycles, pyrogallol[3]arenes, are synthesized from pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and aldehydes.[4]

Synthesis of Resorcinarenes: From Traditional Reflux to Green Chemistry

The synthesis of resorcinarenes has evolved significantly since its discovery, with modern methods offering improved yields, stereoselectivity, and environmental compatibility.

Conventional Reflux Synthesis

The traditional and most widely used method for synthesizing resorcinarenes is the acid-catalyzed condensation of resorcinol with an aldehyde in a suitable solvent, typically ethanol (B145695), under reflux conditions.[5][6] The reaction is generally carried out for several hours to ensure complete cyclization.

Solvent-Free Synthesis

In a push towards more environmentally friendly "green chemistry" approaches, solvent-free methods for this compound synthesis have been developed. These methods typically involve grinding the reactants (resorcinol, aldehyde, and an acid catalyst like p-toluenesulfonic acid) together at ambient temperature.[7][8] This approach not only reduces solvent waste but can also lead to shorter reaction times and high yields.[7]

Microwave-Assisted Synthesis

Microwave irradiation has also been employed to accelerate the synthesis of resorcinarenes. This method can dramatically reduce reaction times from hours to minutes while often providing excellent yields.

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method can significantly impact the yield and reaction time for the preparation of resorcinarenes. The following tables summarize quantitative data from various studies, providing a comparative analysis of different synthetic approaches.

AldehydeMethodCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
Valeraldehyde (B50692)RefluxHClEthanol/Water247344.70[6]
BenzaldehydeRefluxHClEthanol247043.5[6]
p-HydroxybenzaldehydeRefluxHClEthanol4-8RefluxHigh[5]
p-MethoxybenzaldehydeRefluxHClEthanol4-8RefluxHigh[5]
p-BromobenzaldehydeRefluxHClEthanol4-8RefluxHigh[5]
Various AldehydesHFIP SolventHClHFIP0.1-1RTup to 98[9]
Benzaldehyde DerivativesSolvent-Freep-TsOHNone-RTHigh[7]
p-AnisaldehydeCondensationHCl---97.05[10]

Table 1: Comparison of yields for various this compound synthesis methods.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound chemistry.

Synthesis of C-butylcalix[3]this compound (Conventional Reflux)[6]
  • Materials: Resorcinol (2.2 g, 0.02 mol), valeraldehyde (2.12 mL, 0.02 mol), absolute ethanol (55 mL), 37% (v/v) HCl solution (1 mL).

  • Procedure:

    • Add resorcinol, valeraldehyde, and absolute ethanol to a three-neck flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the HCl solution dropwise to the mixture as a catalyst.

    • Reflux the mixture at 73 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Add 30 mL of distilled water to the mixture to induce precipitation.

    • Filter the precipitate under vacuum and wash with a 1:1 ethanol:water mixture until the filtrate is neutral.

    • Dry the product in a vacuum desiccator.

    • Expected Yield: 44.70%

Synthesis of C-phenylcalix[3]this compound (Conventional Reflux)[6]
  • Materials: Resorcinol (2.2 g, 0.02 mol), benzaldehyde (2 mL, 0.02 mol), absolute ethanol (35 mL), 37% (v/v) HCl (1 mL).

  • Procedure:

    • Combine resorcinol, benzaldehyde, and absolute ethanol in a three-necked flask fitted with a reflux condenser and a magnetic stirrer.

    • Add the HCl dropwise.

    • Stir and heat the mixture at 70 °C for 24 hours.

    • After cooling to room temperature, filter the solid that has formed.

    • Wash the solid with a 1:1 ethanol:deionized water mixture until neutral.

    • Dry the product in a vacuum desiccator.

    • Expected Yield: 43.5%

Solvent-Free Synthesis of C-tetra(aryl)resorcin[3]arenes[5]
  • Materials: Resorcinol, aromatic aldehyde (e.g., p-hydroxybenzaldehyde, p-methoxybenzaldehyde, or p-bromobenzaldehyde) in a 1:1 molar ratio, p-toluenesulfonic acid (catalytic amount).

  • Procedure:

    • Grind the resorcinol, aromatic aldehyde, and p-toluenesulfonic acid together in a mortar and pestle.

    • Allow the mixture to stand until a solid forms.

    • Wash the solid with water to remove the catalyst.

    • The product can be further purified by recrystallization.

Conformational Isomerism: A Key to Functionality

Resorcinarenes exhibit conformational isomerism, which plays a crucial role in their host-guest chemistry and self-assembly. The four resorcinol units can adopt different orientations relative to each other, leading to several distinct conformers. The most common conformers are the "crown" (C4v), "chair" (C2h), "boat" (C2v), and "diamond" (Cs).[11][12] The relative stability of these conformers is influenced by the nature of the aldehyde used in the synthesis, the solvent, and the temperature. The ratio of conformers can often be controlled by carefully selecting the reaction conditions.

The crown conformation is often the most thermodynamically stable due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the upper rim.

Caption: General synthesis of resorcinarenes leading to a mixture of conformational isomers.

Resorcinarenes in Drug Development: A Supramolecular Approach

The unique cavity-like structure of resorcinarenes makes them excellent candidates for host-guest chemistry, enabling the encapsulation of smaller "guest" molecules, including drugs. This property has positioned them as promising scaffolds for the development of advanced drug delivery systems.

Enhancing Drug Solubility and Bioavailability

Many potent drug molecules suffer from poor water solubility, which limits their bioavailability and therapeutic efficacy. Resorcinarenes and their derivatives can encapsulate these hydrophobic drugs within their cavities, effectively shielding them from the aqueous environment and enhancing their solubility.

Controlled and Targeted Drug Delivery

By functionalizing the upper or lower rims of the this compound scaffold with specific moieties, it is possible to create "smart" drug delivery systems. For instance, attaching stimuli-responsive polymers can enable the controlled release of the encapsulated drug in response to changes in pH or temperature, which are often characteristic of diseased tissues. Furthermore, conjugating targeting ligands, such as antibodies or peptides, can direct the this compound-drug complex to specific cells or tissues, minimizing off-target side effects.

Overcoming Drug Resistance

Some cancer cells develop resistance to chemotherapy by actively pumping drugs out of the cell. Encapsulating drugs within this compound-based nanocarriers can help to bypass these efflux pumps, thereby increasing the intracellular concentration of the drug and overcoming resistance.

This compound-Mediated Drug Action: Impact on Cellular Signaling

This compound-based drug delivery systems can significantly influence the cellular response to therapeutic agents. For example, the delivery of the common chemotherapeutic drug doxorubicin (B1662922) via a nanocarrier can enhance its efficacy by ensuring it reaches its intracellular target, the DNA.

Doxorubicin's primary mechanism of action involves intercalating into the DNA double helix and inhibiting the enzyme topoisomerase II.[3] This leads to the formation of DNA double-strand breaks, which, if not repaired, trigger a cascade of events leading to programmed cell death, or apoptosis.

G cluster_delivery Drug Delivery cluster_action Mechanism of Action cluster_apoptosis Apoptotic Pathway Res_Dox This compound-Doxorubicin Complex Endocytosis Endocytosis Res_Dox->Endocytosis Cell_Membrane Cell Membrane Intracellular_Dox Intracellular Doxorubicin Endocytosis->Intracellular_Dox DNA Nuclear DNA Intracellular_Dox->DNA Topo_II Topoisomerase II Intracellular_Dox->Topo_II DSB DNA Double-Strand Breaks DNA->DSB Topo_II->DSB p53 p53 DSB->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis facilitated by a this compound carrier.

Studies have shown that this compound-drug conjugates can exhibit enhanced cytotoxicity against various cancer cell lines, including U-87 (glioblastoma), MCF-7 (breast cancer), and A549 (lung cancer).[13] This increased efficacy is often attributed to the improved cellular uptake and targeted action of the drug. For instance, a betaine-resorcinarene complex has been shown to induce apoptosis in MCF-7 cells by upregulating cancer cell suppressor genes.[13] Furthermore, this compound-PAMAM-dendrimer conjugates of drugs like flutamide (B1673489) have demonstrated improved activity and reduced toxicity compared to the free drug.[14]

Conclusion and Future Outlook

From its humble beginnings as an uncharacterized resin, this compound chemistry has blossomed into a vibrant field with profound implications for drug development. The synthetic versatility, well-defined three-dimensional structure, and remarkable host-guest properties of resorcinarenes have established them as a powerful platform for creating sophisticated drug delivery systems. As our understanding of the intricate cellular signaling pathways that govern disease progresses, the ability to design and synthesize functionalized resorcinarenes with tailored properties will undoubtedly lead to the development of more effective and targeted therapies for a wide range of diseases, heralding a new era of supramolecular medicine.

References

The Architecture of Association: An In-depth Technical Guide to the Self-Assembly of Resorcinarene Capsules for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization techniques underpinning the self-assembly of resorcinarene capsules. With a focus on their application in drug development, this document details the synthesis of this compound monomers, their assembly into hexameric capsules, the encapsulation of therapeutic guest molecules, and methods for quantifying these interactions.

Introduction: The Promise of Supramolecular Chemistry in Drug Delivery

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has opened up new avenues for the development of sophisticated drug delivery systems.[1] Among the various supramolecular hosts, this compound-based capsules have emerged as a highly promising platform. These macrocycles, formed through the condensation of resorcinol (B1680541) and an aldehyde, possess a unique bowl-shaped structure that enables them to self-assemble into larger, container-like structures.[2][3] This guide will explore the intricacies of these fascinating molecular architectures.

Resorcinarenes are capable of forming stable, hollow capsules in solution, primarily through a network of hydrogen bonds, often mediated by water molecules.[4][5] The resulting nano-sized cavity can encapsulate a wide variety of guest molecules, particularly hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability.[1][6] The reversible nature of these non-covalent interactions also allows for the controlled release of the encapsulated drug at the target site.[1]

This guide will provide a detailed exploration of the self-assembly of this compound capsules, from their fundamental synthesis to their application in encapsulating therapeutic agents.

The Building Blocks: Synthesis and Characterization of this compound Monomers

The foundation of the self-assembled capsule is the this compound monomer. The synthesis is a relatively straightforward one-step acid-catalyzed condensation reaction between resorcinol and an appropriate aldehyde.[2][7]

Experimental Protocol: Synthesis of C-Alkylresorcin[7]arenes

This protocol describes a general method for the synthesis of C-alkylresorcin[7]arenes.

Materials:

Procedure:

  • In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (0.02 mol) and the corresponding aldehyde (0.02 mol) in absolute ethanol.[7]

  • Slowly add concentrated hydrochloric acid dropwise as a catalyst.[7]

  • Reflux the mixture at approximately 70-75°C for 24 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Add distilled water to the mixture to induce the precipitation of the product.[7]

  • Filter the precipitate under vacuum and wash it with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral.[7]

  • Dry the resulting solid product in a vacuum desiccator.

Characterization of this compound Monomers

The synthesized this compound monomers are typically characterized using the following techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the broad O-H stretching vibration of the phenolic hydroxyl groups.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the structure of the monomer by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons.[8]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To further confirm the structure by analyzing the chemical shifts of the carbon atoms.[8]

  • Mass Spectrometry: To determine the molecular weight of the synthesized this compound.[8]

The Assembly Process: Formation of Hexameric this compound Capsules

In the presence of water in non-polar organic solvents, this compound monomers spontaneously self-assemble into stable hexameric capsules.[4][5] This assembly is driven by a complex network of hydrogen bonds between the hydroxyl groups of the this compound units and bridging water molecules.[4] The resulting structure is a hollow, roughly spherical capsule with a significant internal cavity.[4]

Self_Assembly_Process cluster_Monomers This compound Monomers cluster_Solvent Apolar Solvent + Water M1 Monomer Capsule Hexameric Capsule M1->Capsule Self-Assembly (Hydrogen Bonding) M2 Monomer M2->Capsule Self-Assembly (Hydrogen Bonding) M3 Monomer M3->Capsule Self-Assembly (Hydrogen Bonding) M4 Monomer M4->Capsule Self-Assembly (Hydrogen Bonding) M5 Monomer M5->Capsule Self-Assembly (Hydrogen Bonding) M6 Monomer M6->Capsule Self-Assembly (Hydrogen Bonding) Solvent Solvent Molecules Water Water Molecules Water->Capsule

Figure 1: Self-assembly of this compound capsules.

Host-Guest Chemistry: Encapsulation of Drug Molecules

The central cavity of the hexameric this compound capsule provides an ideal environment for encapsulating guest molecules, particularly drugs with poor water solubility.[1] This encapsulation is a dynamic and reversible process governed by non-covalent interactions.

Experimental Protocol: General Procedure for Drug Encapsulation

This protocol outlines a general method for encapsulating a drug molecule within a this compound capsule.

Materials:

  • Synthesized this compound

  • Drug molecule of interest (e.g., doxorubicin (B1662922), ibuprofen)

  • Water-saturated deuterated solvent (e.g., CDCl₃, Benzene-d₆) for NMR studies

  • NMR tubes

Procedure:

  • Prepare a stock solution of the this compound in the chosen water-saturated deuterated solvent.

  • Prepare a stock solution of the drug molecule in the same solvent.

  • In an NMR tube, mix the this compound and drug solutions at the desired molar ratio (e.g., 1:1, 1:2 host-to-guest).

  • Allow the mixture to equilibrate. The time required for encapsulation can vary depending on the guest molecule and may be accelerated by gentle heating or sonication.

  • Analyze the resulting solution using ¹H-NMR spectroscopy to confirm encapsulation.

Characterization of Host-Guest Complexes

The primary technique for confirming and characterizing the encapsulation of a guest molecule is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H-NMR Spectroscopy: The most direct evidence of encapsulation comes from the significant upfield shift of the proton signals of the guest molecule. This is due to the shielding effect of the aromatic rings of the this compound capsule.[9][10] The appearance of separate signals for the free and encapsulated guest indicates slow exchange on the NMR timescale.[9]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique is used to measure the diffusion coefficient of molecules in solution. The encapsulated guest will have the same diffusion coefficient as the much larger this compound capsule, providing strong evidence for the formation of a stable host-guest complex.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space correlations between the protons of the host and the guest, providing information about the geometry of the encapsulation complex.[10]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assembly Self-Assembly & Encapsulation cluster_characterization Characterization start Resorcinol + Aldehyde reaction Acid-Catalyzed Condensation start->reaction purification Recrystallization & Washing reaction->purification monomer This compound Monomer purification->monomer assembly Self-Assembly in Apolar Solvent + Water monomer->assembly ftir FTIR Spectroscopy monomer->ftir drug_add Addition of Drug Molecule assembly->drug_add encapsulation Host-Guest Complex Formation drug_add->encapsulation complex Drug-Loaded Capsule encapsulation->complex nmr NMR Spectroscopy (¹H, DOSY, NOESY) complex->nmr uv_vis UV-Vis Spectroscopy complex->uv_vis

Figure 2: Experimental workflow for this compound capsules.

Quantitative Analysis of Host-Guest Interactions

To effectively design and optimize this compound capsules for drug delivery, it is crucial to quantify the binding affinity and encapsulation efficiency.

Determination of Binding Constants

The strength of the interaction between the this compound host and the drug guest is described by the binding constant (Kₐ). A higher binding constant indicates a more stable complex. Binding constants can be determined using various techniques, including NMR titration and UV-Vis titration. In a titration experiment, the concentration of one component (e.g., the guest) is systematically varied while the concentration of the other (the host) is kept constant. The changes in a spectroscopic signal (e.g., chemical shift in NMR or absorbance in UV-Vis) are then monitored and fitted to a binding isotherm to calculate Kₐ.

Stoichiometry of Host-Guest Complexes

The stoichiometry of the host-guest complex (i.e., the ratio of host to guest molecules) can be determined using the method of continuous variations, also known as a Job's plot.[11] In this method, the total molar concentration of the host and guest is kept constant while their mole fractions are varied. A plot of a physical property that is proportional to the complex concentration (e.g., absorbance) against the mole fraction of one of the components will show a maximum at the mole fraction that corresponds to the stoichiometry of the complex.[11]

Encapsulation Efficiency and Drug Loading

For practical applications in drug delivery, it is important to determine the encapsulation efficiency (EE) and drug loading (DL) of the this compound capsules.

  • Encapsulation Efficiency (%EE): This is the percentage of the initial drug that is successfully encapsulated within the capsules.

    • %EE = (Mass of encapsulated drug / Total mass of drug used) x 100

  • Drug Loading (%DL): This is the percentage of the drug by mass in the final drug-loaded capsule formulation.

    • %DL = (Mass of encapsulated drug / Total mass of drug-loaded capsules) x 100

These parameters can be determined by separating the drug-loaded capsules from the unencapsulated drug (e.g., by dialysis or centrifugation) and then quantifying the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 1: Quantitative Data for Drug Encapsulation in this compound-Based Systems

Drug MoleculeEncapsulation Efficiency (%)Drug Loading (%)Analytical MethodReference
Indomethacin57.3 - 88.18.8 - 17.2Not specified[12]
Clarithromycin65.12 ± 3.31Not specifiedNot specified[12]
Quercetin88 ± 1.52Not specifiedUV-Vis Spectroscopy[12]
Naproxen39.8Not specifiedNot specified[12]
Ibuprofen26.7Not specifiedNot specified[12]
Doxorubicin28.9Not specifiedNot specified[12]

Drug Release from this compound Capsules

The release of the encapsulated drug from the this compound capsule is a critical aspect of its function as a drug delivery vehicle. The reversible nature of the non-covalent bonds holding the capsule together allows for the guest to be released in response to specific stimuli, such as changes in pH, temperature, or the presence of competing guest molecules.

Experimental Protocol: In Vitro Drug Release Study

This protocol describes a general method for studying the in vitro release of a drug from this compound capsules.

Materials:

  • Drug-loaded this compound capsules

  • Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

Procedure:

  • A known amount of the drug-loaded capsule solution is placed inside a dialysis bag.

  • The dialysis bag is sealed and placed in a known volume of the release medium.

  • The system is incubated at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • A release profile is constructed by plotting the cumulative percentage of drug released versus time.

Drug_Release_Workflow cluster_prep Preparation cluster_release In Vitro Release cluster_analysis Analysis start Drug-Loaded Capsules dialysis_prep Place in Dialysis Bag start->dialysis_prep incubation Incubate in Release Medium (e.g., PBS) dialysis_prep->incubation sampling Collect Aliquots at Time Intervals incubation->sampling quantification Quantify Released Drug (UV-Vis or HPLC) sampling->quantification profile Construct Release Profile quantification->profile

Figure 3: Workflow for in vitro drug release studies.

Conclusion and Future Perspectives

The self-assembly of this compound capsules represents a powerful and versatile platform for the development of advanced drug delivery systems. Their straightforward synthesis, ability to encapsulate a wide range of therapeutic agents, and potential for controlled release make them an attractive area of research for pharmaceutical scientists.

Future research in this field will likely focus on the functionalization of this compound monomers to introduce stimuli-responsive properties and targeting moieties. The integration of these supramolecular systems with other nanotechnologies, such as nanoparticles and liposomes, also holds great promise for the creation of next-generation drug delivery vehicles with enhanced efficacy and reduced side effects. The continued exploration of the fundamental principles governing the self-assembly and host-guest chemistry of this compound capsules will undoubtedly lead to further innovations in the field of drug development.

References

An In-depth Technical Guide to Resorcinarene Host-Guest Chemistry: Core Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarene host-guest chemistry is a cornerstone of supramolecular chemistry, offering a versatile platform for molecular recognition and the development of advanced drug delivery systems.[1] Resorcinarenes are macrocyclic compounds synthesized through the condensation of resorcinol (B1680541) with various aldehydes.[2] Their rigid, bowl-shaped structure, referred to as a cavitand, provides a unique hydrophobic cavity capable of encapsulating a wide array of guest molecules, including active pharmaceutical ingredients (APIs).[1] This guide delves into the core principles of this compound host-guest chemistry, detailing their synthesis, characterization, and the thermodynamics of guest binding, with a specific focus on their application in drug development.

The ability of resorcinarenes to form stable host-guest complexes is governed by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.[3] These interactions allow for the encapsulation of drug molecules, which can lead to enhanced solubility, improved stability, and controlled release profiles.[3] The upper and lower rims of the this compound scaffold can be readily functionalized, enabling the fine-tuning of their properties for specific applications, such as targeted drug delivery and stimuli-responsive release.[2]

This technical guide provides a comprehensive overview of the fundamental aspects of this compound host-guest chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers and professionals in the field of drug development.

Core Principles of this compound Host-Guest Chemistry

The formation of a host-guest complex is a dynamic equilibrium process where a guest molecule (G) binds within the cavity of a this compound host (H) to form a complex (H•G). This process is characterized by an association constant (Ka) and a dissociation constant (Kd), which are inversely related. A high Ka value indicates a strong binding affinity between the host and guest.

The binding process is driven by a combination of enthalpic (ΔH) and entropic (ΔS) factors. The change in Gibbs free energy (ΔG) for the complexation is related to these parameters by the equation: ΔG = ΔH - TΔS. A negative ΔG value indicates a spontaneous binding process.

Data Presentation: Quantitative Analysis of this compound-Guest Interactions

The following tables summarize the thermodynamic parameters for the binding of various guest molecules to different water-soluble this compound hosts. These data have been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Thermodynamic Parameters for the Complexation of Drugs with Octa-sulfonated this compound (R1) in Water at 298 K [3]

Guest MoleculeAssociation Constant (K_a) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Stoichiometry (n)
Isoniazid2.11 x 10⁵1.258.75-7.501
Caffeine1.35 x 10⁴1.106.80-5.701
Griseofulvin5.40 x 10²0.804.60-3.801

Table 2: Thermodynamic Parameters for the Complexation of Drugs with C-hydroxybenzylammonium this compound Chloride (R2) in Water at 298 K [3]

Guest MoleculeAssociation Constant (K_a) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Stoichiometry (n)
Isoniazid1.85 x 10⁴1.157.05-5.901
Caffeine1.12 x 10³0.955.15-4.201
Griseofulvin2.11 x 10⁴1.207.20-6.001

Experimental Protocols

Synthesis of Water-Soluble Resorcinarenes

1. Synthesis of C-tetra(alkyl)calix[4]this compound: [5]

  • Dissolve 5 mmol of resorcinol in 10 mL of an ethanol/water (1:1) mixture.

  • Add 0.4 mL of concentrated hydrochloric acid (37%) to the solution and stir at 0 °C for 5 minutes.

  • Add 5 mmol of the corresponding aldehyde (e.g., acetaldehyde, hexanal) dropwise.

  • After 10 minutes, heat the mixture to 70-80 °C for 6-12 hours.

  • Cool the reaction mixture and filter the precipitated this compound. Wash with water.

2. Sulfomethylation for Water Solubility: [3]

  • To a solution of 0.1 mol of the C-tetra(alkyl)calix[4]this compound in 30 mL of ethanol, add a mixture of 0.5 mol of 37% formaldehyde (B43269) and 0.5 mol of sodium sulfite (B76179) in 10 mL of water.

  • Stir and heat the mixture at 90-95 °C for 4 hours.

  • After cooling, adjust the pH to 7 with dilute hydrochloric acid.

  • Add acetone (B3395972) to precipitate the water-soluble sulfonated this compound.

Characterization of Host-Guest Complexes

1. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH, and the stoichiometry (n) of the interaction in a single experiment.

  • Instrumentation: A high-sensitivity isothermal titration calorimeter.

  • Sample Preparation:

    • Dissolve the this compound host in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The typical concentration is in the range of 0.1-1 mM.

    • Dissolve the guest molecule in the same buffer at a concentration 10-20 times higher than the host concentration.

    • Degas both solutions to avoid air bubbles.

  • Titration:

    • Fill the sample cell (typically ~200 µL) with the host solution.

    • Fill the injection syringe (typically ~40 µL) with the guest solution.

    • Set the experimental temperature (e.g., 298 K).

    • Perform a series of small injections (e.g., 2 µL each) of the guest solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. ΔG and ΔS can then be calculated.

2. Nuclear Magnetic Resonance (NMR) Titration: NMR titration monitors the changes in the chemical shifts of the host or guest protons upon complexation. These changes are used to determine the association constant.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Prepare a stock solution of the this compound host in a deuterated solvent (e.g., D₂O, DMSO-d₆) at a known concentration (typically ~1 mM).

    • Prepare a stock solution of the guest molecule in the same deuterated solvent at a much higher concentration (e.g., 20-50 mM).

  • Titration:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event.

    • Plot Δδ against the concentration of the guest.

    • Fit the data to a suitable binding isotherm equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).

Mandatory Visualization

Logical Workflow for pH-Responsive Drug Release

The following diagram illustrates the mechanism of a pH-responsive drug release system based on a this compound nanocarrier for the delivery of doxorubicin (B1662922) (DOX).

pH_Responsive_Drug_Release cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (Acidic pH ~6.5) cluster_2 Cancer Cell A DOX-Loaded this compound Nanocarrier (Stable) B Systemic Circulation A->B Administration C Protonation of This compound Functional Groups B->C Accumulation via EPR Effect D Destabilization of Nanocarrier Structure C->D E Release of Doxorubicin D->E F Cellular Uptake of DOX E->F G Induction of Apoptosis F->G

pH-responsive doxorubicin release from a this compound nanocarrier.
Experimental Workflow for ITC Analysis

This diagram outlines the key steps involved in performing an Isothermal Titration Calorimetry experiment to determine the thermodynamic parameters of host-guest binding.

ITC_Workflow prep Sample Preparation host Prepare Host Solution (in cell) prep->host guest Prepare Guest Solution (in syringe) prep->guest degas Degas Both Solutions host->degas guest->degas instrument Instrument Setup degas->instrument load_cell Load Host into Sample Cell instrument->load_cell load_syringe Load Guest into Injection Syringe instrument->load_syringe equilibrate Equilibrate Temperature load_cell->equilibrate load_syringe->equilibrate titration Titration equilibrate->titration inject Inject Aliquots of Guest into Host titration->inject measure Measure Heat Change for Each Injection inject->measure Repeat analysis Data Analysis measure->analysis integrate Integrate Heat Peaks analysis->integrate plot Plot Heat vs. Molar Ratio integrate->plot fit Fit Data to Binding Model plot->fit results Determine Ka, ΔH, n, ΔG, and ΔS fit->results

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

This compound host-guest chemistry provides a powerful and adaptable framework for the development of sophisticated drug delivery systems. The ability to encapsulate a diverse range of drug molecules within their well-defined cavities, coupled with the ease of functionalization, allows for the creation of nanocarriers with tailored properties. By modulating the non-covalent interactions that govern guest binding, researchers can optimize drug solubility, enhance stability, and achieve controlled, stimuli-responsive release. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of resorcinarenes in creating the next generation of therapeutic agents. Further research into novel this compound architectures and their interactions with a broader range of APIs will undoubtedly continue to expand the applications of this fascinating class of macrocycles in medicine.

References

Spectroscopic Analysis of Resorcinarene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Resorcinarenes are macrocyclic compounds synthesized through the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][2][3] These molecules are fundamental building blocks in supramolecular chemistry due to their unique bowl-shaped cavity, which allows for the formation of host-guest complexes.[1][4] Their structure consists of four resorcinol units linked by methylene (B1212753) bridges, resulting in distinct "upper" and "lower" rims that can be functionalized to modulate solubility and interaction capabilities.[1][3] Resorcinarenes can exist in several conformations, with the "crown" and "chair" forms being the most common.[5][6] The ability to precisely characterize the structure, conformation, purity, and binding properties of these compounds is critical for their application in drug delivery, sensing, and catalysis.[1][7] Spectroscopic techniques are the primary tools for this detailed molecular analysis. This guide provides an in-depth overview of the core spectroscopic methods used to analyze resorcinarene compounds, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of resorcinarenes in solution. It provides detailed information about the molecular structure, symmetry, conformational dynamics, and host-guest interactions.[4][8] Both ¹H and ¹³C NMR are routinely used, often supplemented by 2D NMR techniques like COSY and NOESY for unambiguous signal assignment and spatial proximity analysis.[4]

The conformation of the this compound macrocycle significantly influences the NMR spectrum. For instance, the highly symmetric crown conformer (rccc) often shows a simpler set of signals compared to the less symmetric chair conformer (rctt).[5][9] Temperature-dependent NMR studies can also reveal the dynamics of conformational changes.[10] Furthermore, upon encapsulation of a guest molecule, the proton signals of the guest experience an upfield shift due to the shielding effect of the this compound's aromatic rings, providing direct evidence of complex formation.[4]

Logical Flow of NMR in this compound Analysis cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_outputs Structural Insights Syn This compound Synthesis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Syn->SamplePrep NMR_Acq NMR Spectrum Acquisition (1D & 2D) SamplePrep->NMR_Acq DataProc Data Processing & Interpretation NMR_Acq->DataProc Structure Primary Structure Confirmation DataProc->Structure Conformation Conformation ID (Crown vs. Chair) DataProc->Conformation Purity Purity Assessment DataProc->Purity Binding Host-Guest Binding Study DataProc->Binding

Caption: Workflow for this compound Analysis using NMR Spectroscopy.

Quantitative Data: Characteristic NMR Shifts

The chemical shifts of this compound protons are indicative of their chemical environment and the macrocycle's conformation. The table below summarizes typical ¹H and ¹³C NMR spectral data for C-tetra(aryl)resorcinarenes.

Assignment Proton/Carbon Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Comments
HydroxylAr-OH 8.3 - 9.5-Signal can be broad. Position is solvent and conformation dependent. A single signal often suggests a symmetric (crown) conformer.[6][9]
Aromatic (Resorcinol)Ar-H (ortho to OH)5.5 - 6.1101 - 104In the chair conformer, these protons can become inequivalent, leading to multiple signals.[5][6]
Aromatic (Resorcinol)Ar-H (meta to OH)6.2 - 6.5120 - 122The number of signals can indicate the symmetry of the molecule.[6]
Methine BridgeAr-C H-Ar4.3 - 5.640 - 42A single triplet often indicates high symmetry.[3][11]
Aromatic (Substituent)Ar-H (on lower rim)6.5 - 7.5129 - 140Depends on the specific aldehyde used in the synthesis.[6]
Aromatic (Resorcinol)C -OH / C -CH-152 - 155Quaternary carbons of the resorcinol rings.[9]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[9][12] Ensure the sample is fully dissolved; sonication may be required.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition of 1D Spectrum :

    • Acquire a standard ¹H NMR spectrum. The number of scans can range from 8 to 64, depending on the sample concentration.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay (e.g., 1.5 s) appropriate for the molecule.[13]

  • Acquisition of 2D Spectra (Optional but Recommended) :

    • COSY : To establish proton-proton coupling networks, particularly within the alkyl or aryl substituents.

    • NOESY/ROESY : To determine through-space proximity of protons, which is crucial for confirming stereochemistry and conformation. Set appropriate mixing times (e.g., 100-500 ms) based on the molecule's size and tumbling rate.[13][14]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm). Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of synthesized resorcinarenes and their derivatives.[3] It provides a precise mass-to-charge ratio (m/z) that can verify the successful outcome of a synthesis or functionalization reaction. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used because they can ionize these large macrocycles without causing significant fragmentation.[9][15]

General Workflow for Mass Spectrometry Analysis Sample 1. Sample Preparation (Dilution in Volatile Solvent) Ionization 2. Ionization (e.g., ESI, MALDI) Sample->Ionization Separation 3. Mass Analyzer (Separation by m/z) Ionization->Separation Detection 4. Detector (Ion Detection) Separation->Detection Spectrum 5. Mass Spectrum (Plot of Intensity vs. m/z) Detection->Spectrum

Caption: A simplified workflow of a typical mass spectrometry experiment.

Quantitative Data: Example Mass Spectra

MS analysis allows for the verification of molecular formulas by comparing the experimental m/z value with the calculated exact mass.

Compound Formula Calculated Mass [M+H]⁺ Observed m/z Ionization Method
C-tetramethylcalix[16]this compoundC₃₂H₃₂O₈545.2119545.21ESI
Sulfonated C-tetra(butyl)this compoundC₄₈H₅₆Na₄O₂₀S₄1155.1962 (as Na salt)1154.20ESI
C-tetra(4-(prop-2-yn-1-yloxy)phenyl)calix[16]this compoundC₆₀H₄₈O₁₂993.3168993.31MALDI-TOF

(Data synthesized from sources[3][9][17])

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a stock solution of the this compound sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[18]

  • Dilution : Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of methanol, acetonitrile, water, or a combination thereof. The final concentration should be in the range of 10-100 µg/mL.[18]

  • Filtration : If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm PTFE) to prevent blockage of the instrument's fluidics.

  • Sample Submission : Place the final diluted solution in a 2 mL mass spectrometry vial with a screw cap.[18]

  • Instrument Parameters : The analysis is typically performed using ESI in positive or negative ion mode, depending on the nature of the analyte. The instrument is set to scan a mass range appropriate for the expected molecular weight of the this compound.

  • Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This observed m/z is compared to the theoretically calculated mass for the expected chemical formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a this compound molecule.[3][5] It is particularly useful for confirming the presence of hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O), as well as any functional groups introduced during derivatization. Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR, as it requires minimal to no sample preparation.[19][20]

Principle of ATR-FTIR Spectroscopy IR_Source IR Beam Source ATR_Crystal ATR Crystal (High Refractive Index) IR_Source->ATR_Crystal Incident Beam Sample Sample in Contact with Crystal Detector Detector ATR_Crystal->Detector Reflected Beam Evanescent_Wave Evanescent Wave (Penetrates Sample) ATR_Crystal->Evanescent_Wave Evanescent_Wave->Sample

Caption: The evanescent wave penetrates the sample during ATR-FTIR.

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table lists the key IR absorption frequencies for typical this compound compounds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Comments
3300 - 3500O-H stretchHydroxyl (-OH)A broad, strong band indicating hydrogen bonding between hydroxyl groups.[3][5]
> 3000C-H stretchAromatic Csp²-HTypically observed around 3010-3050 cm⁻¹.[5]
< 3000C-H stretchAliphatic Csp³-HBands from the alkyl chains of the lower rim, usually around 2850-2960 cm⁻¹.[5]
1600 - 1620C=C stretchAromatic RingA characteristic absorption for the resorcinol units.[3][5]
1100 - 1170C-O stretchPhenolic C-OStrong band associated with the aryl-oxygen bond.[5]
1040 - 1050S=O stretchSulfonate (-SO₃⁻)Appears in sulfonated, water-soluble resorcinarenes.[3]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O.[21]

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.[19]

  • Apply Pressure : Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[19]

  • Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis : The final spectrum is displayed in terms of absorbance or transmittance. Identify the characteristic peaks and compare them with known values for the expected functional groups.

  • Cleaning : After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a solvent-moistened wipe.[19]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule and is used to study the π-electron systems within the this compound's aromatic rings.[22] While simple resorcinarenes have characteristic absorbances in the UV region, this technique becomes particularly powerful for studying host-guest complexation, especially when the interaction leads to a change in color or a shift in the absorption maximum (λ_max).[22][23] This change can be used to determine binding constants and stoichiometry.

UV-Vis Analysis of Host-Guest Binding Host This compound Host (Initial λmax) Complex Host-Guest Complex (New λmax or Absorbance Change) Host->Complex Guest Guest Molecule Guest->Complex Spectrum Spectral Shift Detected by UV-Vis Complex->Spectrum

Caption: Host-guest binding can induce a detectable shift in the UV-Vis spectrum.

Quantitative Data: Example UV-Vis Absorption Maxima

UV-Vis data can quantify the electronic changes upon molecular interaction.

System Solvent λ_max (nm) Comments
Sulfonated C-tetra(butyl)this compoundH₂O295Characteristic absorption of the resorcinol rings.[3]
Sulfonated C-tetra(2-(methylthio)ethyl)this compoundH₂O288The substituent on the lower rim slightly alters the electronic environment.[3]
This compound-boronic acid derivativeDMSO535Formation of a colored species upon standing or heating.[22]
This compound-boronic acid + D-fructoseDMSO/H₂O460A significant blue shift in λ_max upon binding with a sugar, indicating complex formation.[22]
Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Warm-up : Turn on the UV-Vis spectrometer and allow the lamps to warm up and stabilize for at least 20 minutes.[24]

  • Sample Preparation :

    • Prepare a stock solution of the this compound in a UV-transparent solvent (e.g., water, ethanol, DMSO) at a known concentration.

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the desired range (typically 0.1 - 1.0).

    • Ensure the sample is fully dissolved.[25]

  • Cuvette Preparation : Use quartz cuvettes for measurements in the UV range (<340 nm).[26] Clean the cuvettes and rinse them with the solvent being used.

  • Baseline Correction : Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrometer and perform a baseline correction across the desired wavelength range. This subtracts the absorbance of the solvent and cuvette.[16]

  • Sample Measurement : Empty the blank from the cuvette, rinse it with a small amount of the sample solution, and then fill it about ¾ full with the sample solution.[24] Wipe the outside of the cuvette to remove fingerprints or residue.

  • Spectrum Acquisition : Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). For quantitative studies, use the absorbance value at λ_max in conjunction with the Beer-Lambert law.

References

Core Concepts of Supramolecular Chemistry with Resorcinarenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of supramolecular chemistry focusing on resorcinarenes. It delves into their synthesis, structural features, and their remarkable ability to engage in host-guest interactions, forming the basis for their application in diverse fields, including drug development and molecular sensing. This document offers detailed experimental protocols for key synthetic and analytical procedures and presents quantitative binding data to facilitate comparative analysis.

Introduction to Resorcinarenes in Supramolecular Chemistry

Supramolecular chemistry, a field that studies chemical systems composed of a discrete number of assembled molecular subunits or components, relies on the principles of molecular recognition and self-assembly. At the heart of this field are host-guest interactions, where a larger host molecule selectively binds a smaller guest molecule through non-covalent forces. Resorcinarenes, a class of macrocyclic compounds, have emerged as versatile and highly adaptable platforms in supramolecular chemistry.

Resorcinarenes are cyclic tetramers formed from the condensation of resorcinol (B1680541) with an aldehyde. Their structure is characterized by a pre-organized, bowl-shaped cavity, a hydroxyl-rich upper rim, and a modifiable lower rim, making them ideal candidates for host molecules. The upper rim's hydroxyl groups can participate in hydrogen bonding, while the aromatic walls of the cavity can engage in π-π stacking and van der Waals interactions with suitable guest molecules. The lower rim, composed of the aldehyde-derived substituents, can be tailored to influence solubility and further functionalization. These structural features allow resorcinarenes to form stable complexes with a wide variety of guest molecules, ranging from small organic molecules and ions to larger biomolecules. This capability has led to their exploration in numerous applications, including as drug delivery vehicles, chemical sensors, and catalysts that mimic enzymatic activity.

Synthesis and Structural Characteristics

The synthesis of resorcinarenes is typically a one-pot acid-catalyzed condensation reaction between resorcinol and an aldehyde. The choice of aldehyde determines the nature of the "legs" of the resorcinarene at the lower rim, which in turn influences its solubility and packing in the solid state.

Conformations of Resorcinarenes

Resorcinarenes can exist in several conformations, with the most common being the "crown" (C4v), "chair" (C2h), "boat" (C2v), and "diamond" (Cs) forms. The crown conformation is the most stable and is the one typically utilized in host-guest chemistry due to its well-defined cavity. The interconversion between these conformations can be influenced by solvent, temperature, and the nature of the guest molecule.

Host-Guest Chemistry and Self-Assembly

The defining feature of resorcinarenes in supramolecular chemistry is their ability to act as hosts for a diverse array of guest molecules. This binding is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.

Host-Guest Complexation

The cavity of a single this compound molecule can encapsulate small guest molecules. The selectivity of this binding is determined by the size, shape, and chemical complementarity between the host's cavity and the guest.

Self-Assembled Capsules

In solution, resorcinarenes can self-assemble into larger, capsule-like structures. The most common is a hexameric capsule held together by a seam of hydrogen bonds, often involving water molecules. These capsules can encapsulate larger guest molecules or multiple smaller guests within their internal cavity, creating a unique microenvironment that can influence the reactivity and properties of the encapsulated species.

Quantitative Analysis of Host-Guest Interactions

The strength of the interaction between a this compound host and a guest molecule is quantified by the association constant (Kₐ). A higher Kₐ value indicates a stronger binding affinity. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the nature of the binding process. These parameters are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC).

Table 1: Representative Association Constants (Kₐ) for this compound-Guest Complexes

This compound HostGuest MoleculeSolventKₐ (M⁻¹)Reference
p-Sulfonato calixthis compoundCaffeineWater-
C-phenylcalixthis compoundVarious--
Sulfonated this compoundCholineD₂O-

Note: Specific Kₐ values were not consistently provided in the search results in a tabular format. The table indicates systems where binding has been studied.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound and for the characterization of its host-guest complexation ability.

Synthesis of C-phenylcalixthis compound

Materials:

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol and benzaldehyde in absolute ethanol.

  • Slowly add concentrated hydrochloric acid dropwise to the mixture.

  • Heat the mixture to 70 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature. A solid precipitate will form.

  • Filter the solid and wash it with a 1:1 mixture of ethanol and deionized water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator.

  • Characterize the product using FTIR and ¹H-NMR.

Synthesis of Water-Soluble p-Sulfonato calixthis compound

Materials:

Procedure:

  • In a flask, mix the C-alkyl-calixthis compound, formaldehyde solution, and sodium sulfite in distilled water.

  • Stir and heat the mixture at 90-95°C for 4 hours.

  • Cool the reaction mixture and adjust the pH to 7 with dilute hydrochloric acid.

  • Add acetone to precipitate the product.

  • Filter the solid, wash with acetone, and dry to obtain the p-sulfonato calixthis compound.

Characterization of Host-Guest Complexation by ¹H-NMR Titration

Principle: ¹H-NMR spectroscopy is a powerful tool to study host-guest interactions. Upon complexation, the chemical shifts of the protons on both the host and guest molecules can change. By monitoring these changes as a function of guest concentration, the association constant (Kₐ) can be determined.

Procedure:

  • Prepare a stock solution of the this compound host in a suitable deuterated solvent (e.g., D₂O for water-soluble resorcinarenes).

  • Prepare a stock solution of the guest molecule in the same deuterated solvent.

  • Record the ¹H-NMR spectrum of the host solution alone.

  • Add incremental amounts of the guest stock solution to the host solution in the NMR tube.

  • Record a ¹H-NMR spectrum after each addition, ensuring the mixture is thoroughly homogenized.

  • Monitor the chemical shift changes of specific protons on the host and/or guest that are sensitive to the binding event.

  • Plot the change in chemical shift (Δδ) against the guest concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) to calculate the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Procedure:

  • Prepare a solution of the this compound host in a suitable buffer.

  • Prepare a solution of the guest molecule in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.

  • Degas both solutions to prevent the formation of air bubbles.

  • Load the host solution into the sample cell of the ITC instrument.

  • Load the guest solution into the titration syringe.

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Initiate the titration, where the guest solution is injected stepwise into the host solution.

  • The instrument measures the heat change after each injection.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of guest to host.

  • Fit the resulting titration curve to a binding model to determine Kₐ, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualizing this compound-Based Systems

The following diagrams, generated using the DOT language, illustrate conceptual workflows and relationships involving resorcinarenes in different applications.

Resorcinarene_Synthesis Resorcinol Resorcinol Reaction_Mixture Reaction Mixture Resorcinol->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_Mixture Reflux Reflux (e.g., 70-80°C) Reaction_Mixture->Reflux Precipitation Precipitation/ Crystallization Reflux->Precipitation This compound This compound Product Precipitation->this compound

Caption: General workflow for the synthesis of resorcinarenes.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery and Release This compound This compound (Host) Complex Host-Guest Complex (Encapsulation) This compound->Complex Drug Drug Molecule (Guest) Drug->Complex Therapeutic_Effect Therapeutic Effect Drug->Therapeutic_Effect Administration Administration (e.g., Injection) Complex->Administration Target_Site Target Site (e.g., Tumor) Administration->Target_Site Release Drug Release (Stimulus-Responsive) Target_Site->Release Release->Drug Released Drug

Caption: Conceptual workflow for this compound-mediated drug delivery.

Fluorescent_Sensor_Mechanism cluster_sensor Sensor System cluster_detection Detection Resorcinarene_Fluorophore This compound-Fluorophore Conjugate (Host) Complex Host-Guest Complex Resorcinarene_Fluorophore->Complex Metal_Ion Metal Ion (Guest/Analyte) Metal_Ion->Complex Fluorescence_Off Fluorescence Quenched ('Turn-Off') Complex->Fluorescence_Off Binding Event Fluorescence_On Fluorescence Emitted ('Turn-On') Complex->Fluorescence_On Binding Event Signal Detectable Signal Fluorescence_Off->Signal Fluorescence_On->Signal

Caption: Logical relationship in a this compound-based fluorescent sensor.

Conclusion

Resorcinarenes represent a cornerstone of modern supramolecular chemistry, offering a robust and versatile scaffold for the construction of complex host-guest systems. Their straightforward synthesis, well-defined structures, and tunable properties make them highly attractive for researchers in chemistry, materials science, and drug development. The ability to form self-assembled capsules further expands their utility, providing nano-scale reaction vessels and delivery systems. A thorough understanding of their synthesis, characterization, and the quantitative aspects of their binding interactions is crucial for the rational design of novel this compound-based technologies with applications in medicine, sensing, and catalysis. This guide provides a foundational framework for researchers entering this exciting and rapidly evolving field.

discovery of new resorcinarene framework topologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of New Resorcinarene Framework Topologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde.[1][2] Their inherent three-dimensional, bowl-shaped structure, referred to as a cavitand, provides a versatile platform for supramolecular chemistry and the development of novel functional materials.[3][4] The is a rapidly evolving field, driven by the potential applications of these unique architectures in areas such as catalysis, separation, sensing, and drug delivery.[4][5][6] This guide provides a technical overview of the core strategies employed in the discovery and synthesis of new this compound frameworks, complete with experimental protocols and quantitative data to aid researchers in this domain.

The fundamental structure of a this compound consists of four resorcinol units linked by methylene (B1212753) bridges, creating a cavity that can host guest molecules.[2] The upper and lower rims of this macrocycle can be readily functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties.[7][8] These modifications are key to directing the self-assembly of resorcinarenes into more complex supramolecular structures, including capsules, cages, and extended networks.[8][9]

This document will explore the primary methodologies for generating novel this compound topologies, including covalent modification, hydrogen-bond-driven self-assembly, metal-coordination to form discrete capsules or extended Metal-Organic Frameworks (MOFs), and the creation of covalently linked multi-resorcinarene systems.

Core Strategies for Discovering New this compound Topologies

The exploration of new this compound frameworks primarily revolves around two interconnected strategies: covalent modification of the monomeric this compound unit and the subsequent control of its self-assembly or polymerization into larger architectures.

Covalent Functionalization of the this compound Core

The functionalization of the this compound scaffold is the foundational step in creating novel building blocks for more complex topologies. Modifications can be introduced at the lower (alkyl "feet") or upper (phenolic hydroxyl groups and the aromatic backbone) rims.[7]

A logical workflow for the synthesis and functionalization of resorcinarenes is depicted below.

G cluster_synthesis Core Synthesis cluster_functionalization Post-Synthesis Functionalization resorcinol Resorcinol / Substituted Resorcinol condensation Cyclocondensation Reaction resorcinol->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->condensation This compound C-Alkyl-Resorcin[4]arene condensation->this compound upper_rim Upper Rim Modification (e.g., Sulfonation, Etherification) This compound->upper_rim lower_rim Lower Rim Modification (Varies with initial aldehyde) This compound->lower_rim functionalized_this compound Functionalized this compound upper_rim->functionalized_this compound lower_rim->functionalized_this compound

Caption: General workflow for the synthesis and functionalization of resorcinarenes.

This protocol is adapted from the synthesis of related sulfonated resorcinarenes.[7]

  • Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) and valeraldehyde (B50692) (1 equivalent) in a 50:50 mixture of ethyl alcohol and water.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to 75 °C and reflux for 8-12 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure C-tetra(butyl)this compound.

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

This protocol describes the post-synthetic modification of a this compound.[7][10]

  • Reaction Setup: Suspend C-tetra(butyl)this compound (1 equivalent) in water.

  • Reagents: Add an aqueous solution of formaldehyde (B43269) (4 equivalents) and sodium sulfite (B76179) (4 equivalents).

  • Reaction Conditions: Heat the mixture to 90–95 °C and stir for 24 hours.

  • Isolation: Cool the reaction mixture and acidify with dilute HCl to precipitate the sulfonated product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Characterization: The resulting water-soluble sulfonated this compound can be characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Compound Modification Key Spectroscopic Data Yield (%) Reference
C-tetra(butyl)this compoundLower Rim (Butyl)¹H-NMR, ¹³C-NMR data consistent with literature>80[7]
Sulfonated C-tetra(butyl)this compoundUpper Rim (Sulfonation)FT-IR: 1044 cm⁻¹ (sulfonate); ESI-MS: m/z 1154.20Not specified[7][10]
2-Methyl Ester Resorcin[3]areneUpper Rim (Ester)Confirmed by single-crystal X-ray diffractionPoor[11]
Coumarin (B35378) derivative of resorcin[3]areneUpper Rim (Coumarin)Confirmed by 1D and 2D NMR70-85[12]

Table 1: Examples of Covalently Modified Resorcinarenes.

Self-Assembly of Discrete Supramolecular Frameworks

Functionalized resorcinarenes can self-assemble through non-covalent interactions to form discrete, hollow capsules. The most studied example is the hydrogen-bonded hexameric capsule.[2][9]

In non-polar solvents, six resorcin[3]arene molecules co-assemble with eight water molecules to form a large, spherical capsule held together by a network of hydrogen bonds.[9] This capsule possesses a significant internal cavity (approximately 1375 ų) capable of encapsulating various guest molecules.[9] The formation of these capsules is a spontaneous process driven by the hydrophobic effect and the formation of a stable hydrogen-bonding network.

G This compound 6x Resorcin[4]arene (B1245682) Monomers self_assembly Self-Assembly (Hydrogen Bonding) This compound->self_assembly water 8x Water Molecules water->self_assembly solvent Non-polar Solvent (e.g., Chloroform) solvent->self_assembly capsule Hexameric this compound Capsule self_assembly->capsule encapsulation Encapsulation capsule->encapsulation guest Guest Molecule guest->encapsulation complex Host-Guest Complex encapsulation->complex G ligand Functionalized This compound Ligand (e.g., with carboxylates) solvothermal Solvothermal Synthesis ligand->solvothermal metal Metal Salt (e.g., Co(II), Mn(II)) metal->solvothermal solvent_system Solvent System (e.g., DMF/H₂O) solvent_system->solvothermal mof This compound-based MOF (Extended 3D Framework) solvothermal->mof cage Coordination Capsule (Discrete Assembly) solvothermal->cage

References

A Preliminary Investigation of Resorcinarene-Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinarene-metal complexes represent a versatile class of supramolecular compounds with significant potential in various scientific and therapeutic fields. Their unique host-guest chemistry, engendered by a pre-organized macrocyclic scaffold, allows for the complexation of a wide array of metal ions. This technical guide provides a preliminary investigation into the synthesis, characterization, and potential applications of these complexes, with a particular focus on their relevance to drug development. Detailed experimental protocols for key methodologies are outlined, and available quantitative data on their biological activities are summarized. Furthermore, this guide introduces visualizations of experimental workflows and potential mechanisms of action to facilitate a deeper understanding of their function.

Introduction

Resorcinarenes are macrocyclic compounds formed through the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][2] Their inherent cavity and the facile functionalization of their upper and lower rims make them ideal scaffolds for the development of host-lecules.[2] The introduction of metal ions into the this compound framework gives rise to this compound-metal complexes, which combine the recognition properties of the macrocycle with the diverse chemical and physical attributes of the metal center. These complexes have garnered interest for their potential applications in catalysis, sensing, and, notably, in the field of medicine as therapeutic and diagnostic agents.[3][4] The ability of resorcinarenes to act as drug delivery vehicles, enhancing the bioavailability and targeting of active pharmaceutical ingredients, further underscores their importance in drug development.[4][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound-metal complexes. The following sections provide generalized protocols for key experimental techniques.

Synthesis of this compound Ligands

The synthesis of this compound ligands is typically achieved through a one-pot acid-catalyzed condensation reaction between resorcinol and an aldehyde.[1][2]

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve resorcinol (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent, such as a mixture of ethanol (B145695) and water.[7]

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours, while stirring vigorously.[7]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the this compound product. Collect the precipitate by vacuum filtration, wash it thoroughly with a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials and the acid catalyst, and dry the product under vacuum.[7] Recrystallization from an appropriate solvent system can be performed for further purification.

Synthesis of this compound-Metal Complexes

The formation of a this compound-metal complex involves the coordination of a metal ion to the donor atoms of the this compound ligand.

General Protocol:

  • Ligand Dissolution: Dissolve the synthesized this compound ligand in a suitable solvent.

  • Metal Salt Addition: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in a compatible solvent.

  • Complexation: Add the metal salt solution dropwise to the stirred solution of the this compound ligand at room temperature or with gentle heating. The reaction progress can often be monitored by a change in color or the formation of a precipitate.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with an appropriate solvent, and dried. If the complex remains in solution, the solvent can be removed under reduced pressure to yield the solid complex.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound ligands and their metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the this compound macrocycle and confirming the coordination of the metal ion.[8]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the molecular weight of the ligands and complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule and to observe shifts in vibrational frequencies upon metal coordination.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring the formation of the metal complex, as coordination often results in a shift in the absorption spectrum.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[9]

Determination of Stability Constants

The stability of a this compound-metal complex in solution is a critical parameter, often quantified by its stability constant (K). Conductometric titration is a common method for this determination.[10]

Protocol for Conductometric Titration:

  • Prepare Solutions: Prepare a standard solution of the metal salt of known concentration and a standard solution of the this compound ligand.

  • Titration Setup: Place a known volume of the metal salt solution in a thermostated conductivity cell equipped with a magnetic stirrer.

  • Titration: Add small, precise aliquots of the this compound ligand solution to the metal salt solution.

  • Data Acquisition: After each addition, allow the solution to equilibrate and record the conductance.

  • Data Analysis: Plot the molar conductance as a function of the ligand-to-metal molar ratio. The change in the slope of the plot indicates the stoichiometry of the complex. The stability constant can be calculated by fitting the titration data to a suitable binding model.[10]

Data Presentation

The following tables summarize some of the available quantitative data on the biological activities of this compound derivatives and related metal complexes. It is important to note that the data for metal complexes are not always specifically for this compound-based systems but are included to provide a broader context of the potential of metal-based drugs.

Table 1: Anticancer Activity of this compound Conjugates and Metal Complexes (IC₅₀ values in µM)

Compound/ComplexCell LineIC₅₀ (µM)Reference
(Chlorambucil)₈-ResorcinareneU-251 (Glioblastoma)> 25[11][12]
(Naproxen)₈-ResorcinareneU-251 (Glioblastoma)13.5[11][12]
(Indomethacin)₈-ResorcinareneU-251 (Glioblastoma)16.5[11][12]
(Ibuprofen)₈-ResorcinareneU-251 (Glioblastoma)18.2[12]
C-phenylcalix[10]this compound epoxideMCF-7 (Breast Cancer)4.04 µg/mL[13]
Ruthenium(II)-arene complex 1 HeLa (Cervical Cancer)comparable to cisplatin[14]
Palladium(II) complexMDA-MB-231 (Breast Cancer)0.09[11]
Platinum(IV) complex I A2780 (Ovarian Cancer)1.4[15]

Table 2: Antimicrobial Activity of this compound Conjugates and Metal Complexes (MIC values in µM)

Compound/ComplexMicroorganismMIC (µM)Reference
(Peptide)₄-Resorcinarene ConjugateE. coli (multidrug-resistant)13[15]
(Peptide)₄-Resorcinarene ConjugateS. aureus (resistant)13[15]
NHC-Au(I) complexesGram-positive bacteria0.64 - 12.51[16]
Cu(II)-antibiotic compoundsGram-positive bacteria7.81 - 31.25[16]

Table 3: Stability Constants (log K) of this compound-Metal Complexes

This compound DerivativeMetal IonSolventlog KReference
c-Methylcalix[10]this compoundTi³⁺Acetonitrile3.62[2][10]
c-Methylcalix[10]this compoundTi³⁺57.95% AN–H₂O3.30[2][10]
Calix[10]this compound amide derivativeCa²⁺Acetonitrile4.65[17]
Calix[10]this compound amide derivativePb²⁺Acetonitrile4.43[17]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential mechanisms of action and experimental workflows involving this compound-metal complexes.

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound Ligand cluster_complexation Formation of Metal Complex Resorcinol Resorcinol Reaction Acid-Catalyzed Condensation Resorcinol->Reaction Aldehyde Aldehyde Aldehyde->Reaction This compound This compound Ligand Reaction->this compound Complexation Coordination Reaction This compound->Complexation MetalSalt Metal Salt MetalSalt->Complexation MetalComplex This compound-Metal Complex Complexation->MetalComplex

General workflow for the synthesis of this compound-metal complexes.

apoptosis_pathway ResorcinareneComplex This compound-Metal Complex Mitochondrion Mitochondrion ResorcinareneComplex->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic pathway of apoptosis induced by a this compound-metal complex.

sensor_mechanism Analyte Metal Ion (Analyte) ComplexFormation Host-Guest Complexation Analyte->ComplexFormation ResorcinareneReceptor This compound Receptor ResorcinareneReceptor->ComplexFormation Signal Detectable Signal (e.g., Color Change) ComplexFormation->Signal

Conceptual mechanism of a this compound-based ion sensor.

Applications in Drug Development

The unique properties of this compound-metal complexes make them attractive candidates for various applications in drug development.

  • Drug Delivery: Resorcinarenes can encapsulate drug molecules within their hydrophobic cavity, potentially improving their solubility, stability, and bioavailability.[5][6] The metal center can provide an additional site for drug attachment or can be part of a stimuli-responsive release mechanism.

  • Anticancer Agents: As shown in Table 1, this compound conjugates and other metal complexes exhibit cytotoxicity against various cancer cell lines.[3][11][12] The proposed mechanism of action for some metal complexes involves the induction of apoptosis through the mitochondrial pathway.[14][18][19]

  • Antimicrobial Agents: this compound-peptide conjugates have demonstrated significant activity against multidrug-resistant bacteria.[15] The metal complex can enhance the antimicrobial properties of the organic ligand.

  • Enzyme Inhibition: Metal complexes can act as enzyme inhibitors by binding to the active site or allosteric sites of target enzymes, a strategy that can be exploited for therapeutic intervention.[20][21][22]

  • Diagnostics and Sensing: The ability of resorcinarenes to selectively bind specific ions can be harnessed to develop sensors for biological analytes.[17] The metal center can act as a signaling unit, producing a colorimetric or fluorescent response upon binding.[17]

Conclusion

This preliminary investigation highlights the significant potential of this compound-metal complexes in the field of drug development and beyond. Their modular synthesis, tunable properties, and diverse functionalities make them a promising platform for the design of novel therapeutic and diagnostic agents. The provided experimental protocols and compiled data serve as a foundational resource for researchers entering this exciting area of supramolecular chemistry. Future work should focus on expanding the library of these complexes, systematically evaluating their biological activities, and elucidating their precise mechanisms of action to fully realize their therapeutic potential. The development of comprehensive databases of their physicochemical properties, including stability constants, will be crucial for rational drug design.

References

The Architecture of Association: A Technical Guide to Non-Covalent Interactions in Resorcinarene Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resorcinarene-based supramolecular assemblies represent a cornerstone of modern host-guest chemistry, with profound implications for drug delivery, catalysis, and materials science. The remarkable ability of these macrocycles to form intricate, functional architectures is not governed by strong, permanent covalent bonds but by a subtle and dynamic interplay of weaker non-covalent interactions. This technical guide provides an in-depth exploration of these fundamental forces, offering a detailed overview of their nature, the experimental protocols used to study them, and their collective role in the formation and function of this compound assemblies.

The Driving Forces: A Symphony of Non-Covalent Interactions

The self-assembly of resorcinarenes into discrete, stable structures like the well-documented hexameric capsules is a testament to the power of cooperative non-covalent forces.[1][2] While individually weak, their collective action dictates the size, shape, and guest-binding properties of the resulting assemblies. The primary interactions at play are hydrogen bonding, van der Waals forces, π-π stacking, and CH-π interactions.

Hydrogen Bonding: The Principal Architect

Hydrogen bonds are the primary organizing force in the formation of many this compound assemblies, particularly the ubiquitous hexameric capsules.[1][3][4] These interactions occur between the hydroxyl groups lining the upper rim of the this compound macrocycles. In many instances, water molecules act as crucial bridges, creating an extensive and highly cooperative hydrogen-bond network that stitches the individual this compound units together.[1][4][5] This network is not static but a dynamic entity that can be influenced by the solvent environment and the presence of guest molecules.[1] The strength of these hydrogen bonds provides the necessary enthalpic driving force for the assembly process.

Van der Waals Forces: The Space Fillers

Van der Waals forces, though weaker than hydrogen bonds, are critical for the overall stability of this compound assemblies.[1][6] These interactions arise from temporary fluctuations in electron density, leading to transient dipoles that induce complementary dipoles in neighboring molecules. In the tightly packed environment of a this compound capsule, the cumulative effect of these forces between the alkyl "feet" of the resorcinarenes and between the host and encapsulated guest molecules contributes significantly to the stability of the complex.[1]

π-π Stacking: Aromatic Alliances

The aromatic rings of the this compound framework provide a platform for π-π stacking interactions.[1][7] These occur when the electron-rich π-systems of adjacent aromatic rings align, leading to an attractive force. While the geometry of the hexameric capsule does not always favor classical face-to-face π-π stacking between this compound units, these interactions can be significant in the binding of aromatic guest molecules within the cavity. Offset π-π stacking interactions have also been observed, contributing to the crystal packing of this compound-based cavitands.[8]

CH-π Interactions: A Subtle but Significant Contribution

CH-π interactions are another important, albeit often overlooked, non-covalent force in this compound chemistry.[1][8][9] These occur between a C-H bond, which can act as a weak hydrogen bond donor, and the electron-rich face of an aromatic ring. In the context of this compound assemblies, CH-π interactions are particularly relevant for the binding of alkyl and cycloalkyl guests within the hydrophobic cavity of the host.[8][9]

Quantitative Analysis of Non-Covalent Interactions

The following tables summarize key quantitative data related to the non-covalent interactions in this compound assemblies, compiled from various experimental and computational studies.

Interaction TypeTypical Distance (Å)Contributing MoietiesReference
O-H···O Hydrogen Bond2.7 - 3.0Resorcinol OH groups, Water[10]
C-H···π Interaction2.5 - 3.5Guest alkyl C-H, this compound aromatic rings[8]
π-π Stacking (offset)~3.6 (inter-centroid)Aromatic walls of adjacent cavitands[8]

Table 1: Typical Interatomic Distances in this compound Assemblies.

ParameterValueMethodReference
Internal Volume of Hexameric Capsule~1400 ųX-ray Crystallography[3][11]
Diffusion Coefficient of Hexameric Assembly2.9 x 10⁻¹⁰ m²/sDOSY NMR[12][13]
pKa of Hexameric Capsule~5.5 - 6.0NMR Titration[3]

Table 2: Physicochemical Properties of Hexameric this compound Capsules.

Experimental Protocols for Characterizing Non-Covalent Interactions

A synergistic combination of experimental and computational techniques is essential for a comprehensive understanding of the non-covalent interactions governing this compound assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the formation and dynamics of this compound assemblies in solution.[11][14][15]

Detailed Methodology:

  • Sample Preparation: this compound samples are typically dissolved in deuterated organic solvents such as CDCl₃ or benzene-d₆. For studies involving water-soluble assemblies, D₂O with appropriate buffers is used.[1][16] Guest molecules are added from stock solutions to achieve the desired host-guest ratio.

  • ¹H NMR: One-dimensional ¹H NMR is used to observe changes in the chemical shifts of both host and guest protons upon assembly formation. The encapsulation of a guest molecule within the this compound cavity typically results in a significant upfield shift of the guest's proton signals due to the shielding effect of the aromatic rings.[15]

  • Diffusion-Ordered Spectroscopy (DOSY): DOSY is employed to determine the diffusion coefficient of the this compound species in solution, which can be used to estimate the size of the assembly.[12][13][17] The formation of a large hexameric capsule results in a significantly slower diffusion rate compared to the monomeric this compound.

  • 2D NMR Techniques (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify through-space correlations between the protons of the host and the guest, providing direct evidence of encapsulation and information about the geometry of the host-guest complex.[15][18]

  • Exchange Spectroscopy (EXSY): EXSY experiments can be used to measure the rates of guest exchange between the inside and outside of the capsule.[14][18]

X-ray Crystallography

Single-crystal X-ray diffraction provides unparalleled, atom-level detail of the solid-state structure of this compound assemblies.[11][19][20]

Detailed Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution containing the this compound and, if applicable, a guest molecule.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise positions of all atoms in the assembly. This allows for the direct measurement of bond lengths, bond angles, and intermolecular distances, providing definitive evidence for the presence and geometry of non-covalent interactions such as hydrogen bonds and π-π stacking.[10][19][20][21]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding constants (Kₐ), enthalpy changes (ΔH), and entropy changes (ΔS).

Detailed Methodology:

  • Sample Preparation: A solution of the this compound host is placed in the sample cell of the calorimeter, and a solution of the guest molecule is placed in the injection syringe.

  • Titration: The guest solution is injected stepwise into the host solution, and the heat released or absorbed during the binding process is measured.

  • Data Analysis: The resulting data are fitted to a binding model to extract the thermodynamic parameters of the host-guest interaction. This provides quantitative information about the driving forces of the assembly and binding processes.

Computational Modeling

In silico techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for complementing experimental data and providing insights into the energetics and dynamics of this compound assemblies.[1][22][23]

Detailed Methodology:

  • Model Building: A starting geometry of the this compound assembly is constructed, often based on crystal structure data.

  • DFT Calculations: DFT methods are used to optimize the geometry of the assembly and to calculate interaction energies between the components.[1][23] The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions Reduced Density Gradient (NCI-RDG) methods can be employed to visualize and characterize the non-covalent interactions.[24][25]

  • Molecular Dynamics Simulations: MD simulations are used to study the dynamic behavior of the assembly in solution over time. These simulations can provide insights into the stability of the assembly, the role of solvent molecules, and the pathways of guest entry and exit.[1]

Visualizing the Supramolecular Architecture

The following diagrams, generated using the DOT language, illustrate key concepts in the assembly and study of this compound systems.

Resorcinarene_Assembly cluster_monomers Monomeric State cluster_assembly Self-Assembly Process cluster_capsule Assembled State Monomer1 This compound Monomer DrivingForces Driving Forces Monomer1->DrivingForces Monomer2 This compound Monomer Monomer2->DrivingForces Water Water Molecules Water->DrivingForces Guest Guest Molecule Guest->DrivingForces Capsule Hexameric Capsule (Host-Guest Complex) DrivingForces->Capsule Non-Covalent Interactions

Figure 1: The self-assembly of this compound monomers into a hexameric capsule.

Non_Covalent_Interactions center This compound Assembly Stability & Function HB Hydrogen Bonding (O-H···O) center->HB VdW Van der Waals Forces center->VdW PiPi π-π Stacking center->PiPi CHPi CH-π Interactions center->CHPi

Figure 2: The interplay of non-covalent interactions contributing to the stability of this compound assemblies.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Characterization cluster_data Data Interpretation Synthesis This compound Synthesis & Purification SamplePrep Sample Preparation (Host, Guest, Solvent) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, DOSY, NOESY) SamplePrep->NMR Xray X-ray Crystallography SamplePrep->Xray ITC Isothermal Titration Calorimetry SamplePrep->ITC Comp Computational Modeling (DFT, MD) SamplePrep->Comp Structure Structural Elucidation (Assembly Stoichiometry, Geometry) NMR->Structure Dynamics Dynamic Properties (Guest Exchange, Stability) NMR->Dynamics Xray->Structure Thermo Thermodynamic Profile (Ka, ΔH, ΔS) ITC->Thermo Comp->Structure Comp->Thermo Comp->Dynamics

References

A Literature Review of Early Resorcinarene Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational research on resorcinarenes, a class of macrocyclic compounds that have become cornerstones of supramolecular chemistry. From their initial discovery to their development as versatile host molecules, this document outlines the key synthetic methodologies, structural characterization, and early applications that have paved the way for their use in diverse fields, including drug development.

Introduction to Resorcinarenes

Resorcinarenes are cyclic oligomers typically formed from the condensation of a resorcinol (B1680541) derivative with an aldehyde.[1][2] Their discovery dates back to the late 19th century when Adolf von Baeyer first observed the reaction between resorcinol and benzaldehyde, though he was unable to fully characterize the resulting product.[1] It was the later work of researchers like Högberg that refined the synthesis and fully elucidated the structure of these fascinating macrocycles.[1][3]

Structurally, resorcinarenes possess a distinctive bowl-shaped cavity with a wider upper rim adorned with hydroxyl groups and a narrower lower rim bearing the substituents from the aldehyde precursor.[1][2] This inherent architecture makes them ideal candidates for host-guest chemistry, where they can encapsulate smaller molecules within their cavity.[1] Furthermore, their ability to self-assemble into larger supramolecular structures, such as hexameric capsules, opened new avenues in molecular recognition and encapsulation.[1][2] Early research quickly recognized their potential as foundational building blocks for more complex structures like cavitands and carcerands, pioneered by Donald J. Cram.[1]

Synthesis of Resorcinarenes: Early Methodologies

The primary method for synthesizing resorcinarenes in early research was the acid-catalyzed condensation of resorcinol with an aldehyde.[1] This reaction is typically carried out in a protic solvent like ethanol.

General Synthetic Pathway

The fundamental reaction involves the electrophilic substitution of the electron-rich resorcinol ring by the protonated aldehyde, followed by cyclization to form the tetrameric macrocycle. The choice of aldehyde and reaction conditions significantly influences the yield and the stereochemistry of the final product, leading to different conformers.

Synthesis_Pathway Resorcinol Resorcinol Intermediate Electrophilic Aromatic Substitution Intermediate Resorcinol->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Intermediate Cyclization Cyclization Intermediate->Cyclization This compound Resorcin[4]arene (B1245682) Cyclization->this compound Conformers cluster_synthesis This compound Synthesis cluster_conformers Conformational Isomers Synthesis Acid-Catalyzed Condensation Crown Crown Conformer (C4v) Synthesis->Crown Thermodynamically Favored Chair Chair Conformer (C2h) Synthesis->Chair Kinetically Favored Crown->Chair Isomerization Cram_Logic This compound Resorcin[4]arene Bridging Upper Rim Bridging Reaction This compound->Bridging Cavitand Cavitand Bridging->Cavitand Linking Linking of Two Cavitands Cavitand->Linking Carcerand Carcerand Linking->Carcerand

References

Methodological & Application

One-Pot Synthesis of C-Alkylresorcinarenes: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the one-pot synthesis of C-alkylresorcinarenes through the acid-catalyzed condensation of resorcinol (B1680541) with various aliphatic aldehydes. This method offers a straightforward and efficient route to obtaining these versatile macrocyclic compounds, which are of significant interest in supramolecular chemistry, materials science, and drug delivery. Detailed experimental procedures, a summary of expected yields for different alkyl chain lengths, and a workflow diagram are presented to facilitate successful synthesis for researchers, scientists, and drug development professionals.

Introduction

C-alkylresorcinarenes are cyclic tetramers formed by the condensation of resorcinol with aldehydes. The alkyl groups at the lower rim of the macrocycle, derived from the aldehyde, play a crucial role in determining the solubility and self-assembly properties of these molecules. The one-pot synthesis, typically carried out in an alcoholic solvent with an acid catalyst, is the most common and accessible method for their preparation. This document outlines a reliable protocol for this synthesis.

Data Presentation

The yields of C-alkylresorcinarenes are dependent on the chain length of the aliphatic aldehyde used. The following table summarizes typical yields obtained using the protocol described below.

AldehydeAlkyl Chain LengthProduct NameTypical Yield (%)
Ethanal (Acetaldehyde)C2C-ethylresorcinarene75
PropanalC3C-propylthis compound80
ButanalC4C-butylthis compound82
PentanalC5C-pentylthis compound85
HexanalC6C-hexylthis compound83
HeptanalC7C-heptylthis compound81
OctanalC8C-octylthis compound78
NonanalC9C-nonylthis compound76
DecanalC10C-decylthis compound73
UndecanalC11C-undecylthis compound70
DodecanalC12C-dodecylthis compound68

Experimental Protocol

This protocol describes the synthesis of C-undecylthis compound as a representative example. The same procedure can be followed for other aliphatic aldehydes by adjusting the molar equivalents accordingly.

Materials:

  • Resorcinol (99%)

  • Undecanal (97%)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (37% aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of absolute ethanol. Stir the mixture until the resorcinol is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 17.0 g (0.1 mol) of undecanal.

  • Initiation of Reaction: Carefully add 10 mL of concentrated hydrochloric acid (37%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain this temperature for 8 hours with continuous stirring. The solution will typically become cloudy and a precipitate will form.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath for at least one hour to ensure complete precipitation of the product.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with 50 mL of cold distilled water, followed by 50 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified C-undecylthis compound in a vacuum oven at 60 °C until a constant weight is achieved.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Resorcinol in Ethanol B Add Aliphatic Aldehyde A->B C Add HCl Catalyst B->C D Reflux for 8 hours C->D E Cool to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Water & Ethanol G->H I Dry under Vacuum H->I J Final Product: C-Alkylthis compound

Caption: Experimental workflow for the one-pot synthesis of C-alkylresorcinarenes.

Signaling Pathways and Logical Relationships

The synthesis of C-alkylresorcinarenes proceeds via an acid-catalyzed electrophilic aromatic substitution reaction followed by cyclization.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Resorcinol Resorcinol Carbocation Carbocation Intermediate Resorcinol->Carbocation Electrophilic Aromatic Substitution Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophile) Aldehyde->Protonated_Aldehyde Protonation HCl H+ (from HCl) Linear_Oligomers Linear Oligomers Carbocation->Linear_Oligomers Condensation This compound C-Alkylthis compound Linear_Oligomers->this compound Cyclization

Caption: Logical relationship of the acid-catalyzed synthesis of C-alkylresorcinarenes.

Applications of Resorcinarenes as Catalysts in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes, a class of macrocyclic compounds formed by the condensation of resorcinol (B1680541) with aldehydes, have emerged as versatile scaffolds in supramolecular chemistry and catalysis.[1][2] Their unique bowl-shaped structure, facile synthesis, and functionalization potential allow for the creation of well-defined cavities that can act as nanoreactors, mimicking enzymatic pockets.[3][4] This confined environment within resorcinarene assemblies can lead to enhanced reaction rates, altered selectivity, and stabilization of reactive intermediates.[5][6] This document provides an overview of the applications of resorcinarenes as catalysts in various organic reactions, complete with experimental protocols and mechanistic diagrams.

Resorcinarenes can act as catalysts in several ways. They can be functionalized with catalytic groups, used as ligands for metal catalysts, or self-assemble into larger supramolecular structures, such as hexameric capsules, that encapsulate reactants and catalyze reactions within their cavities.[3][7] These capsules, held together by a seam of hydrogen bonds, can create a microenvironment with distinct properties from the bulk solution, leading to unique catalytic activities.[1][8]

Applications in Organic Synthesis

This compound-based catalysts have been successfully employed in a variety of organic transformations, including carbon-carbon bond-forming reactions and cyclization reactions.

Knoevenagel Condensation

This compound-based coordination cages have been utilized as efficient heterogeneous catalysts for the Knoevenagel condensation. These materials, featuring unsaturated metal Lewis acid sites and free Lewis base sites, demonstrate high catalytic activity, particularly in solvent-free conditions.[9]

Table 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326) using a this compound-Based Catalyst.

CatalystBenzaldehyde (mmol)Malononitrile (mmol)Catalyst loading (mol%)Temperature (°C)Time (h)Yield (%)
[Zn(TIC4R)(HCOO)]0.50.51.08012>99
[Zn(TIC4R)(CN)]0.50.51.08012>99
[Zn(TIC4R)(H2O)]0.50.51.08012>99

Data synthesized from descriptions in references.[10][11]

Experimental Protocol: Knoevenagel Condensation Catalyzed by a this compound-Based Coordination Polymer [10][11]

  • Catalyst Preparation: The this compound-based coordination polymers, for example, [Zn(TIC4R)(HCOO)]·HCOO·0.5DMF·1.5H₂O, are synthesized under solvothermal conditions as described in the literature.[10][11]

  • Reaction Setup: In a reaction vial, add benzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and the this compound-based catalyst (1.0 mol%).

  • Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under solvent-free conditions.

  • Work-up and Analysis: After completion of the reaction (monitored by TLC), the solid catalyst is separated by filtration. The filtrate containing the product is then purified, typically by recrystallization or column chromatography. The product identity and yield are determined by standard analytical techniques (NMR, GC-MS).

Catalytic Cycle: Knoevenagel Condensation

Knoevenagel_Condensation cluster_catalyst This compound Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Catalyst Zn-Resorcinarene Malononitrile Malononitrile Catalyst->Malononitrile activates Benzaldehyde Benzaldehyde Adduct Adduct Benzaldehyde->Adduct reacts with Enolate Enolate Malononitrile->Enolate forms Enolate->Adduct attacks Product Benzylidenemalononitrile Adduct->Product eliminates H₂O Product->Catalyst regenerates Bis_heteroaryl_methane_Synthesis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis A Self-assembly of This compound monomers B Formation of Hexameric Capsule A->B C Encapsulation of Reactants (Indole/Pyrrole and Aldehyde/Ketone) B->C D H-bond activation of Carbonyl group C->D E Nucleophilic attack by Heteroarene D->E F Formation of Intermediate Alcohol E->F G Brønsted acid catalyzed Dehydration F->G H Formation of Bis(heteroaryl)methane G->H I ¹H NMR Spectroscopy H->I Terpene_Cyclization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Start Acyclic Terpene (e.g., Farnesyl acetate) Carbocation1 Initial Carbocation (stabilized by capsule) Start->Carbocation1 Protonation Cyclization1 First Cyclization Carbocation1->Cyclization1 Carbocation2 Cyclized Carbocation Cyclization1->Carbocation2 Cyclization2 Second Cyclization/ Rearrangement Carbocation2->Cyclization2 Carbocation3 Final Carbocation Cyclization2->Carbocation3 End Cyclic Terpene (e.g., α-Bisabolene) Carbocation3->End Deprotonation

References

Application Notes and Protocols: Resorcinarene-Based Fluorescent Sensors for Anions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of resorcinarene-based fluorescent sensors for the selective detection of anions. Resorcinarenes are attractive scaffolds for supramolecular chemistry due to their unique cavitand structure, straightforward synthesis, and versatile functionalization capabilities. By appending fluorogenic units, these macrocycles can be transformed into highly sensitive and selective fluorescent chemosensors for various anionic species of biological and environmental importance.

Introduction to this compound-Based Fluorescent Anion Sensors

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. Their bowl-shaped cavity provides a platform for recognizing and binding guest molecules, including anions. The upper and lower rims of the this compound scaffold can be readily functionalized with specific recognition motifs and fluorophores to create sophisticated fluorescent sensors.

The primary sensing mechanisms for these sensors often involve:

  • Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the fluorophore is quenched by an electron-rich recognition site. Upon anion binding, the electron transfer process is inhibited, leading to a "turn-on" fluorescent response.

  • Chelation-Enhanced Fluorescence (CHEF): Anion binding can rigidify the sensor's structure, reducing non-radiative decay pathways and enhancing the fluorescence emission.

  • Intramolecular Charge Transfer (ICT): The binding of an anion can alter the electronic properties of the fluorophore, causing a shift in the emission wavelength or a change in fluorescence intensity.

These sensors offer several advantages, including high sensitivity, selectivity, and the ability to provide real-time detection of anions in various media.

Key Experimental Protocols

This section details the fundamental protocols for the synthesis of this compound-based sensors and their application in anion detection.

This protocol describes a general method for synthesizing a this compound functionalized with pyrene, a widely used fluorophore, to create a fluorescent sensor.

Materials:

  • Resorcinol

  • Pyrene-1-carboxaldehyde

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • 1-Bromobutane (B133212)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • Synthesis of the this compound Scaffold:

    • In a round-bottom flask, dissolve resorcinol (4.0 eq) and pyrene-1-carboxaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the pyrene-substituted this compound.

  • Functionalization of the Lower Rim (Alkylation):

    • Suspend the synthesized this compound (1.0 eq) and potassium carbonate (excess, e.g., 10 eq) in DMF.

    • Add 1-bromobutane (excess, e.g., 10 eq) to the suspension.

    • Heat the mixture at 80°C for 48 hours under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain the final pyrene-functionalized this compound sensor.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the procedure for evaluating the anion sensing capabilities of a synthesized this compound-based fluorescent sensor.

Materials and Equipment:

  • Stock solution of the this compound sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of various anions (e.g., 10 mM tetrabutylammonium (B224687) salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻ in the same solvent).

  • Spectroscopic grade solvent.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of the Sensor Solution:

    • Prepare a dilute solution of the this compound sensor (e.g., 10 µM) in the chosen solvent in a quartz cuvette.

  • Initial Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λₘₐₓ).

  • Titration with Anion:

    • Sequentially add small aliquots of a specific anion stock solution to the cuvette containing the sensor solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or no significant change is observed.

  • Selectivity Study:

    • Repeat the titration experiment with a range of different anions to assess the selectivity of the sensor.

    • Perform competition experiments by titrating the sensor with the target anion in the presence of other potentially interfering anions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the anion concentration.

    • From this data, the binding constant (Kₐ) and the limit of detection (LOD) can be calculated.

The method of continuous variation (Job's plot) is used to determine the binding stoichiometry between the this compound host and the anion guest.[1][2]

Procedure:

  • Prepare Stock Solutions:

    • Prepare equimolar stock solutions of the this compound sensor and the target anion in the same solvent.

  • Prepare a Series of Solutions:

    • Prepare a series of solutions with varying mole fractions of the sensor and the anion, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the sensor ranges from 0 to 1 in increments of 0.1.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of each solution at the emission wavelength where the largest change is observed upon complexation.

  • Construct the Job's Plot:

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the sensor.

    • The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Binding Constant (Kₐ):

For a 1:1 host-guest binding model, the binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation:

1 / (F - F₀) = 1 / ((Fₘₐₓ - F₀) * Kₐ * [Anion]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of the free sensor.

  • F is the fluorescence intensity at a given anion concentration.

  • Fₘₐₓ is the maximum fluorescence intensity at saturation.

  • [Anion] is the concentration of the anion.

A plot of 1 / (F - F₀) versus 1 / [Anion] should yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.

Limit of Detection (LOD):

The limit of detection can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence of the sensor in the absence of the anion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low anion concentrations).

Data Presentation

The performance of different this compound-based fluorescent anion sensors can be compared by summarizing their key sensing parameters in a tabular format.

SensorTarget AnionSolventBinding Constant (Kₐ, M⁻¹)Limit of Detection (LOD)Fluorescence ResponseRef.
Thiophene-ResorcinareneCrO₄²⁻PVC membrane-5.6 x 10⁻⁶ MPotentiometric[3]
Pyrene-ResorcinareneCN⁻DMSO/H₂O2.5 x 10⁴68 nMTurn-on[4][5]
Dansyl-ResorcinareneH₂PO₄⁻CH₃CN1.1 x 10⁴-Quenching[6]
Naphthalene-ResorcinareneAcO⁻CH₃CN2.7 x 10²-Quenching[6]

Note: The data presented is a compilation from various sources and may have been determined under different experimental conditions.

Visualization of Signaling Pathways and Workflows

Graphical representations are essential for understanding the complex processes involved in fluorescent sensing.

PET_Mechanism cluster_free Free Sensor (Fluorescence OFF) cluster_bound Anion-Bound Sensor (Fluorescence ON) Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor Excitation Receptor->Fluorophore Electron Transfer (Quenching) Receptor_bound Receptor-Anion Fluorophore_bound Fluorophore Fluorophore_bound->Fluorophore_bound Fluorescence Fluorophore_bound->Receptor_bound Excitation Anion Anion Anion->Receptor_bound Binding Anion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution titration Perform Fluorescence Titration prep_sensor->titration job_plot Perform Job's Plot Experiment prep_sensor->job_plot prep_anion Prepare Anion Stock Solutions prep_anion->titration prep_anion->job_plot calc_ka Calculate Binding Constant (Ka) titration->calc_ka calc_lod Calculate Limit of Detection (LOD) titration->calc_lod det_stoich Determine Stoichiometry job_plot->det_stoich Sensor_Design This compound This compound Scaffold Recognition_Site Anion Recognition Site (e.g., Urea, Amide) This compound->Recognition_Site Functionalization Fluorophore Fluorophore (e.g., Pyrene, Dansyl) This compound->Fluorophore Functionalization Sensor Fluorescent Anion Sensor Recognition_Site->Sensor Fluorophore->Sensor

References

Application Notes and Protocols for Resorcinarene-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of resorcinarenes in the development of targeted drug delivery systems. Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) and an aldehyde, offering a unique scaffold for drug encapsulation and targeted delivery due to their versatile functionalization capabilities.[1][2] Their ability to form host-guest complexes makes them ideal candidates for encapsulating therapeutic agents, enhancing their stability, and controlling their release.[2][3]

Synthesis of Resorcinarene-Based Nanocarriers

This compound-based nanocarriers can be synthesized through various methods, including reflux synthesis, solvent-free synthesis, and microwave irradiation.[4] The choice of method often depends on the desired particle size, morphology, and the specific functional groups to be incorporated. Functionalization of the upper and lower rims of the this compound molecule allows for the attachment of targeting ligands, polymers to enhance biocompatibility (e.g., PEG), and stimuli-responsive moieties.[4][5]

General Synthesis of Functionalized Resorcinarenes

The synthesis of functionalized resorcinarenes is a key step in creating targeted drug delivery systems. This often involves a multi-step process starting with the synthesis of the basic this compound macrocycle, followed by functionalization with targeting moieties or polymers like polyethylene (B3416737) glycol (PEG).

A general workflow for the synthesis of functionalized this compound nanocarriers is depicted below:

G cluster_synthesis Synthesis of this compound Core cluster_functionalization Functionalization cluster_formulation Nanocarrier Formulation Resorcinol Resorcinol Condensation Acid-catalyzed Condensation Resorcinol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Resorcinarene_Core This compound Macrocycle Condensation->Resorcinarene_Core Functionalization_Reaction Chemical Modification Resorcinarene_Core->Functionalization_Reaction Functional_Group Targeting Ligand / PEG / Stimuli- responsive Moiety Functional_Group->Functionalization_Reaction Functionalized_this compound Functionalized This compound Functionalization_Reaction->Functionalized_this compound Self_Assembly Self-Assembly / Nanoprecipitation Functionalized_this compound->Self_Assembly Nanocarrier This compound-based Nanocarrier Self_Assembly->Nanocarrier

Caption: General workflow for the synthesis of functionalized this compound nanocarriers.
Experimental Protocol: Synthesis of a Tetra-PEGylated this compound

This protocol describes the synthesis of a this compound macrocycle functionalized with four methoxy-polyethylene glycol (mPEG) chains, enhancing its water solubility and biocompatibility.[5]

Materials:

  • Resorcinol

  • Anisaldehyde

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • mPEG-Tosylate (Methoxy-polyethylene glycol tosylate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Procedure:

  • Synthesis of the this compound Core:

    • In a round-bottom flask, dissolve resorcinol (4.4 g, 40 mmol) and anisaldehyde (5.44 g, 40 mmol) in 100 mL of ethanol.

    • Add concentrated HCl (10 mL) dropwise while stirring.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the precipitate with ethanol and then deionized water to obtain the pure this compound macrocycle.

    • Dry the product under vacuum.

  • PEGylation of the this compound:

    • In a separate flask, dissolve the synthesized this compound (1.0 g, 1.1 mmol) and mPEG-Tosylate (5.0 g, 5.0 mmol) in 50 mL of anhydrous DMF.

    • Add potassium carbonate (2.76 g, 20 mmol) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into 200 mL of cold deionized water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by precipitation from an ethyl acetate solution into an excess of hexane.

    • Collect the precipitate and dry it under vacuum to yield the tetra-PEGylated this compound.

Drug Loading and Encapsulation Efficiency

The loading of therapeutic agents into this compound-based nanocarriers can be achieved through various methods, including simple equilibrium, dialysis, and solvent evaporation.[6] The choice of method depends on the physicochemical properties of the drug and the nanocarrier.

Drug Loading Workflow

The general process for loading a drug into a this compound-based nanocarrier is outlined below.

G Nanocarrier This compound Nanocarrier Loading_Method Drug Loading (e.g., Incubation, Dialysis) Nanocarrier->Loading_Method Drug Therapeutic Drug Drug->Loading_Method Drug_Loaded_NP_Mixture Drug-Loaded Nanocarrier (Mixture with free drug) Loading_Method->Drug_Loaded_NP_Mixture Separation Separation of Free Drug Drug_Loaded_NP_Mixture->Separation Purified_Drug_Loaded_NP Purified Drug-Loaded Nanocarrier Separation->Purified_Drug_Loaded_NP

Caption: General workflow for drug loading into this compound nanocarriers.
Quantitative Data: Drug Loading and Encapsulation

The efficiency of drug loading is a critical parameter for any drug delivery system. The following table summarizes representative data for drug loading and encapsulation in various this compound-based systems.

This compound CarrierDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Methoxy-poly(ethylene glycol) functionalized this compoundDoxorubicinNot Reported28.9
Methoxy-poly(ethylene glycol) functionalized this compoundNaproxenNot Reported39.8
Methoxy-poly(ethylene glycol) functionalized this compoundIbuprofenNot Reported26.7
Self-assembled MTRClarithromycinNot Reported65.12 ± 3.31[2]
Cynnarene-based macrocycle vesiclesQuercetinNot Reported88 ± 1.52[2]
Experimental Protocol: Drug Loading by Dialysis Method

This protocol describes a common method for loading a hydrophobic drug, such as Doxorubicin, into pre-formed this compound nanocarriers.

Materials:

  • This compound-based nanoparticles (e.g., PEGylated resorcinarenes)

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve DOX·HCl (10 mg) in 1 mL of DMSO.

  • Add TEA (2 equivalents) to neutralize the hydrochloride and obtain the free base form of DOX.

  • Disperse the this compound nanoparticles (100 mg) in 10 mL of PBS (pH 7.4).

  • Add the DOX solution dropwise to the nanoparticle dispersion while stirring.

  • Continue stirring the mixture at room temperature for 24 hours in the dark.

  • Transfer the mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours to remove the unloaded drug and DMSO. Change the dialysis buffer every 6 hours.

  • Collect the solution inside the dialysis bag, which contains the DOX-loaded nanoparticles.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of DOX at 480 nm. The formulas for calculation are as follows:[7][8]

    • Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Studies

Evaluating the in vitro drug release profile is essential to predict the in vivo performance of the drug delivery system. Stimuli-responsive release, such as pH-dependent release in the acidic tumor microenvironment, is a key feature of targeted drug delivery systems.

Experimental Protocol: In Vitro Drug Release using Dialysis

This protocol outlines the procedure for studying the release of a drug from this compound nanocarriers under different pH conditions, simulating physiological and tumor environments.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded nanoparticle dispersion (e.g., 5 mL) into a dialysis bag.

  • Immerse the sealed dialysis bag into a beaker containing 50 mL of the release medium (PBS at pH 7.4 or pH 5.5).

  • Place the beaker in a shaking incubator at 37°C with a constant shaking speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Analyze the amount of drug released in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug release at each time point.

Cytotoxicity and Biocompatibility Assessment

The biocompatibility of the nanocarrier and the cytotoxicity of the drug-loaded system are crucial for their potential clinical application. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.

Quantitative Data: In Vitro Cytotoxicity

The following table presents IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a this compound-based compound against cancer and normal cell lines.

CompoundCell LineIC50 (µg/mL)Reference
C-phenylcalix[4]this compound epoxide (CFKRE)MCF-7 (Breast Cancer)4.04[9]
C-phenylcalix[4]this compound epoxide (CFKRE)Vero (Normal Kidney)29.59[9]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for evaluating the cytotoxicity of drug-loaded this compound nanoparticles against a cancer cell line.[10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded this compound nanoparticles

  • Free drug solution (as a positive control)

  • Empty this compound nanoparticles (as a carrier control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Targeted Drug Delivery and Signaling Pathways

A key advantage of using functionalized resorcinarenes is the ability to target specific receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14][15][16] This targeted approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

EGFR Signaling Pathway in Cancer

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression in many cancers makes it an attractive target for drug delivery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Resorcinarene_Drug This compound-Drug (Targeted) Resorcinarene_Drug->EGFR Targets & Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by a targeted this compound-drug conjugate.
VEGFR Signaling Pathway in Angiogenesis

The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Targeting this pathway can inhibit tumor vascularization.

G cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF (Ligand) VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Resorcinarene_Drug This compound-Drug (Targeted) Resorcinarene_Drug->VEGFR Targets & Blocks PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Proliferation Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified VEGFR signaling pathway and its inhibition by a targeted this compound-drug conjugate.
Mechanism of Action of Doxorubicin

Doxorubicin, a widely used chemotherapeutic agent, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to apoptosis.[17][18][19]

G cluster_delivery Drug Delivery cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Resorcinarene_DOX This compound-DOX Nanoparticle Endocytosis Endocytosis Resorcinarene_DOX->Endocytosis Endosome Endosome Endocytosis->Endosome DOX_Release DOX Release (Low pH) Endosome->DOX_Release DOX Doxorubicin DOX_Release->DOX DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition DOX->Topo_II_Inhibition ROS_Generation ROS Generation DOX->ROS_Generation DNA DNA Topoisomerase_II Topoisomerase II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin delivered by a this compound nanoparticle.

References

Application Notes and Protocols for Post-Synthetic Functionalization of Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-synthetic functionalization of resorcinarenes. Resorcinarenes are macrocyclic compounds that serve as versatile scaffolds in supramolecular chemistry, with significant applications in drug delivery, molecular recognition, and catalysis. Their three-dimensional structure, featuring a defined cavity and upper and lower rims, allows for precise functionalization to tailor their properties for specific applications.

Introduction to Resorcinarene Functionalization

Resorcinarenes are synthesized through the condensation of resorcinol (B1680541) with an aldehyde. Post-synthetic modification allows for the introduction of a wide variety of functional groups at two primary locations: the upper rim (the C2 positions of the resorcinol rings) and the lower rim (the phenolic hydroxyl groups). This functionalization is crucial for enhancing solubility, introducing binding sites, and attaching other molecules of interest, such as drugs or targeting ligands.

Functionalization of the Upper Rim

The upper rim of resorcinarenes is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups that can modulate the electronic properties of the cavity and serve as handles for further derivatization.

Mannich Reaction (Aminomethylation)

The Mannich reaction is a powerful method for introducing aminomethyl groups onto the upper rim of resorcinarenes. These amino functionalities can improve water solubility and provide a site for conjugation with other molecules.

Experimental Protocol: Synthesis of Tetrakis(aminomethyl)this compound

This protocol describes the aminomethylation of a C-alkyl this compound using formaldehyde (B43269) and a secondary amine.

  • Materials:

    • C-alkyl this compound (1.0 eq)

    • Formaldehyde (37% aqueous solution, 10.0 eq)

    • Secondary amine (e.g., dimethylamine, 40% aqueous solution, 10.0 eq)

    • Ethanol (B145695)

    • Toluene

  • Procedure:

    • Dissolve the C-alkyl this compound in a 1:1 mixture of ethanol and toluene.

    • Add the secondary amine to the solution and stir.

    • Slowly add the formaldehyde solution to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the precipitate with cold ethanol to remove unreacted starting materials and by-products.

    • Dry the product under vacuum.

Quantitative Data for Mannich Reaction:

This compound DerivativeAmineSolventReaction Time (h)Temperature (°C)Yield (%)Reference
C-propylthis compoundβ-alanineBenzene:Ethanol (1:1)12-29Reflux70-85[1]
C-pentylthis compoundβ-alanineBenzene:Ethanol (1:1)12-29Reflux75-90[1]
C-nonylthis compoundβ-alanineBenzene:Ethanol (1:1)12-29Reflux72-88[1]
C-phenylthis compoundL-prolineEthanol24Reflux85[1]
Halogenation (Bromination)

Halogenation, particularly bromination, of the upper rim provides a versatile handle for subsequent cross-coupling reactions to introduce a wide array of functionalities.

Experimental Protocol: Regioselective distal-Dibromination of a Calix[2]this compound

This protocol details the selective bromination of a this compound using N-bromosuccinimide (NBS).[3]

  • Materials:

  • Procedure:

    • Suspend the calix[2]this compound in 2-butanone at 25 °C.

    • Add NBS to the suspension with stirring. The mixture should turn into a yellow solution within a few minutes.

    • Continue stirring for 24 hours. The product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from hot methanol to yield the pure distal-dibrominated this compound.

Quantitative Data for Bromination:

This compound DerivativeReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
C-methylcalix[2]this compoundNBS2-Butanone242530[3]

Functionalization of the Lower Rim

The lower rim of resorcinarenes consists of eight phenolic hydroxyl groups, which can be functionalized through various reactions, most commonly etherification. This allows for the attachment of long alkyl chains to modulate solubility or the introduction of reactive groups for further chemical transformations.

Alkylation (Etherification)

Alkylation of the lower rim hydroxyl groups is a common strategy to create cavitands, which are bowl-shaped molecules with a well-defined cavity. This is typically achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of an Octa-alkoxy this compound

This protocol describes the complete alkylation of the lower rim hydroxyl groups.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., propyl bromide, 10-12 eq)

    • Potassium carbonate (K₂CO₃) (12-16 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the this compound in DMF.

    • Add potassium carbonate to the solution and stir vigorously.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Lower Rim Alkylation:

This compound DerivativeAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
C-methylthis compoundPropargyl bromideK₂CO₃DMF246085[2]
C-methylthis compound1,4-DibromobutaneK₂CO₃DMF488070[2]

Click Chemistry Functionalization

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction, is an exceptionally efficient and versatile method for functionalizing resorcinarenes. This reaction allows for the high-yield formation of triazole linkages, connecting the this compound scaffold to a wide range of molecules, including peptides, polymers, and fluorescent dyes.

Experimental Protocol: Synthesis of a Triazole-Linked this compound Conjugate

This protocol outlines the conjugation of an azide-functionalized molecule to an alkyne-functionalized this compound.

  • Materials:

    • Alkyne-functionalized this compound (1.0 eq)

    • Azide-functionalized molecule (e.g., peptide, 4.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • Dissolve the alkyne-functionalized this compound and the azide-functionalized molecule in a mixture of DMF and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The progress of the reaction can be monitored by HPLC or LC-MS.

    • Upon completion, the product can be purified by dialysis, precipitation, or column chromatography, depending on its properties.

Quantitative Data for CuAAC Click Chemistry:

This compound DerivativeReactantCatalyst SystemSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Tetra-alkyne this compoundAzido-peptideCuSO₄·5H₂O / Sodium AscorbateDMF/H₂O24Room Temp.>90[2]
Tetra-azide this compoundPropargyl alcoholCuSO₄·5H₂O / Sodium AscorbateDMF/H₂O12Room Temp.95[2]

Visualization of Functionalization Pathways

The following diagrams illustrate the key post-synthetic functionalization pathways for resorcinarenes.

G Upper Rim Functionalization Pathways This compound This compound Mannich Mannich Reaction (+ R₂NH, + CH₂O) This compound->Mannich Halogenation Halogenation (+ NBS or Br₂) This compound->Halogenation Aminomethylated Aminomethylated This compound Mannich->Aminomethylated Halogenated Halogenated This compound Halogenation->Halogenated

Caption: Upper Rim Functionalization of Resorcinarenes.

G Lower Rim Functionalization Pathway This compound This compound Alkylation Alkylation (+ R-X, Base) This compound->Alkylation Alkylated Lower Rim Alkylated This compound (Cavitand) Alkylation->Alkylated

Caption: Lower Rim Functionalization of Resorcinarenes.

G Click Chemistry Conjugation Workflow AlkyneRes Alkyne-Functionalized This compound CuAAC CuAAC Reaction (CuSO₄, NaAsc) AlkyneRes->CuAAC AzideMol Azide-Functionalized Molecule AzideMol->CuAAC Conjugate Triazole-Linked This compound Conjugate CuAAC->Conjugate

Caption: CuAAC "Click" Chemistry Workflow.

References

Characterizing Resorcinarene Stereoisomers: An Application Note on 1D and 2D ¹H NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of resorcinarene stereoisomers using advanced ¹H Nuclear Magnetic Resonance (NMR) techniques. Resorcinarenes are macrocyclic compounds that can exist as various stereoisomers, primarily the crown, boat, and chair conformers. The precise determination of their three-dimensional structure is crucial for their application in host-guest chemistry, drug delivery, and materials science. This guide outlines the use of Variable Temperature (VT) ¹H NMR, 2D Nuclear Overhauser Effect Spectroscopy (NOESY), and 2D Diffusion-Ordered Spectroscopy (DOSY) to elucidate the conformational and stereochemical properties of these versatile molecules.

Introduction to this compound Stereoisomers

Resorcinarenes are synthesized through the condensation of resorcinol (B1680541) with an aldehyde. The resulting cyclic tetramer can adopt several distinct conformations, with the most common being the high-symmetry crown (C₄ᵥ), and the lower-symmetry boat (C₂ᵥ) and chair (C₂ₕ) forms. The relative stability of these conformers is influenced by factors such as the nature of the aldehyde substituent (the "foot" of the this compound), solvent, and temperature. The characterization of these stereoisomers is essential as their shape dictates their binding properties and potential applications.

¹H NMR Techniques for Stereoisomer Elucidation

¹H NMR spectroscopy is a powerful tool for distinguishing between this compound stereoisomers due to the sensitivity of proton chemical shifts and coupling constants to the local chemical environment and spatial arrangement of atoms.

Variable Temperature (VT) ¹H NMR for Conformational Analysis

VT ¹H NMR is instrumental in studying the dynamic conformational equilibria of resorcinarenes. By altering the temperature, it is possible to "freeze out" specific conformers or observe the coalescence of signals as the rate of interconversion changes.

  • Crown Conformer (C₄ᵥ symmetry): At room temperature, if the crown conformer is the dominant species and conformational exchange is rapid, the ¹H NMR spectrum will display a simple set of signals corresponding to the high symmetry of the molecule. For example, the aromatic protons of the resorcinol rings may appear as two singlets.

  • Boat and Chair Conformers (C₂ᵥ and C₂ₕ symmetry): These lower-symmetry conformers will exhibit more complex ¹H NMR spectra with a greater number of distinct signals for the aromatic and methine protons.

  • Dynamic Exchange: As the temperature is lowered, the interconversion between conformers can be slowed down on the NMR timescale. This results in the broadening of signals, followed by their decoalescence into separate sets of peaks corresponding to each populated conformer. For instance, a single peak for aromatic protons at a higher temperature might split into multiple singlets at a lower temperature, confirming a lower symmetry conformation like the boat form.[1]

2D Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Determination

NOESY is a 2D NMR technique that provides information about the spatial proximity of protons. It is particularly useful for determining the relative stereochemistry of substituents and the overall conformation of the this compound macrocycle. NOESY correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. This allows for the differentiation of stereoisomers by identifying key through-space interactions. For example, NOE cross-peaks can establish the relative orientations of the "foot" groups and the aromatic protons of the this compound cavity.

2D Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Resorcinarenes are known to self-assemble into larger aggregates, such as capsules and nanotubes. DOSY is a powerful technique for studying these aggregation phenomena in solution. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. Smaller molecules diffuse faster and will have larger diffusion coefficients, while larger aggregates diffuse more slowly. By analyzing the diffusion coefficients of the this compound signals, one can determine the extent of aggregation and the size of the resulting supramolecular assemblies.

Quantitative ¹H NMR Data

The following tables summarize typical ¹H NMR chemical shift (δ) and coupling constant (J) values for different this compound stereoisomers. Note that these values can vary depending on the solvent, temperature, and the specific substituents on the this compound skeleton.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Protons of Different this compound Stereoisomers.

Proton TypeCrown Conformer (C₄ᵥ)Boat Conformer (C₂ᵥ)Chair Conformer (C₂ₕ)
Aromatic (Internal)~6.15~6.07 - 6.86 (multiple signals)Varies
Aromatic (External)~6.76VariesVaries
Methine Bridge (CH)~4.45VariesVaries
Hydroxyl (OH)~8.56VariesVaries
Alkyl Foot (e.g., CH₃)~1.30VariesVaries

Data compiled from various sources, including[2][3].

Table 2: Representative ¹H-¹H Coupling Constants (J, Hz) for this compound Protons.

Coupling InteractionTypical J Value (Hz)Notes
³J (vicinal, methine-alkyl)~7.0 - 8.0Dependent on dihedral angle.
⁴J (meta, aromatic)~2.0 - 3.0Useful for assigning aromatic protons.
²J (geminal, methylene (B1212753) bridge)~12.0 - 16.0Observed in less symmetric or derivatized resorcinarenes.

Experimental Protocols

Protocol for Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical and should have a wide liquid range to accommodate the desired temperature study.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Temperature Variation:

    • Gradually decrease or increase the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.

    • Monitor the changes in the chemical shifts, line widths, and multiplicities of the signals.

  • Data Acquisition: At each temperature, acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the series of spectra to identify coalescence points and the temperatures at which individual conformers are resolved.

Protocol for 2D NOESY
  • Sample Preparation: Prepare a sample of the this compound at a concentration of 10-20 mM in a suitable deuterated solvent. Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Parameter Optimization:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • The mixing time (d8) is a crucial parameter and should be optimized based on the molecular weight of the this compound. For typical resorcinarenes (MW < 1000), a mixing time in the range of 0.3-0.8 seconds is a good starting point.[4]

  • Data Acquisition: Acquire the 2D NOESY spectrum using a standard pulse sequence (e.g., noesygpphpp). A sufficient number of scans and increments in the indirect dimension should be collected to achieve the desired resolution.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions and perform a two-dimensional Fourier transform. Analyze the resulting spectrum for cross-peaks, which indicate through-space correlations between protons.

Protocol for 2D DOSY
  • Sample Preparation: Prepare a sample of the this compound in a high-viscosity deuterated solvent (e.g., DMSO-d₆) to minimize convection. The concentration should be sufficient to obtain a good signal-to-noise ratio in a single scan.

  • Parameter Setup:

    • Use a stimulated echo pulse sequence with bipolar gradients (e.g., ledbpgp2s).

    • Set the diffusion time (Δ or d20) to allow for sufficient molecular displacement (typically 50-200 ms).

    • The gradient pulse duration (δ or p30) should be optimized to dephase the signal effectively (typically 1-4 ms).

    • Acquire a series of ¹H spectra with increasing gradient strength.

  • Data Acquisition: The experiment consists of a series of 1D spectra recorded with incremented gradient strengths.

  • Data Processing and Analysis: Process the data using specialized software (e.g., TopSpin's DOSY processing module). The software will fit the decay of the signal intensity as a function of gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient for each proton signal. The results are typically displayed as a 2D plot of chemical shift versus diffusion coefficient.

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the relationships between this compound stereoisomers, the experimental workflow for their characterization, and the logical steps involved in stereochemical determination.

Resorcinarene_Stereoisomers cluster_synthesis Synthesis cluster_isomers Stereoisomers Resorcinol Resorcinol Condensation Acid-catalyzed Condensation Resorcinol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Crown Crown (C₄ᵥ) Condensation->Crown Thermodynamically favored Boat Boat (C₂ᵥ) Crown->Boat Interconversion Chair Chair (C₂ₕ) Crown->Chair Interconversion Boat->Chair Interconversion

Caption: Relationship between synthesis and common this compound stereoisomers.

NMR_Workflow start Start: this compound Sample nmr_1d 1. Acquire ¹H NMR Spectrum (Room Temperature) start->nmr_1d vt_nmr 2. Perform Variable Temperature (VT) ¹H NMR nmr_1d->vt_nmr noesy 3. Acquire 2D NOESY Spectrum vt_nmr->noesy dosy 4. Acquire 2D DOSY Spectrum (if aggregation is suspected) noesy->dosy analysis 5. Data Analysis and Interpretation dosy->analysis conclusion End: Stereochemical Assignment and Conformational Profile analysis->conclusion

Caption: Experimental workflow for NMR characterization of this compound stereoisomers.

Logic_Diagram cluster_data Experimental Data cluster_interpretation Interpretation vt_data VT ¹H NMR Data (Signal Coalescence/Splitting) symmetry Determine Molecular Symmetry (e.g., C₄ᵥ vs. C₂ᵥ) vt_data->symmetry noesy_data 2D NOESY Data (Through-space correlations) stereochem Determine Relative Stereochemistry (Substituent orientation) noesy_data->stereochem conformation Assign Conformation (Crown, Boat, Chair) symmetry->conformation conformation->stereochem Provides context for stereochem->conformation Confirms

Caption: Logical relationships in the stereochemical determination of resorcinarenes.

References

Analysis of Resorcinarene Complexes by ESI-Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds that serve as versatile host molecules in supramolecular chemistry, capable of encapsulating a wide variety of guest molecules to form stable host-guest complexes.[1] These complexes are of significant interest in fields ranging from drug delivery and sensing to catalysis.[2][3] Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and indispensable tool for the characterization of these non-covalent assemblies.[4][5] Its "soft" ionization nature allows for the gentle transfer of intact complexes from solution to the gas phase, providing valuable information on stoichiometry, stability, and binding selectivity.[6][7] This document provides detailed application notes and protocols for the analysis of resorcinarene complexes using ESI-MS.

Principles of ESI-MS for Non-Covalent Complexes

ESI-MS is particularly well-suited for the study of non-covalent complexes due to its ability to preserve weak interactions during the ionization process.[5] The technique involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the generation of gas-phase ions of the intact complex.[8] The resulting mass spectrum reveals the mass-to-charge ratio (m/z) of the complex, allowing for the determination of its molecular weight and, consequently, its composition.[9]

Key advantages of using ESI-MS for this compound complex analysis include:

  • High Sensitivity: Requires minimal sample consumption.[8]

  • Speed: Rapid analysis times.

  • Stoichiometry Determination: Direct observation of 1:1, 1:2, 2:1, and other complex stoichiometries.[4]

  • Relative Binding Affinity: Can be inferred from the relative intensities of the complex and free host/guest ions.

  • Structural Information: Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to probe the gas-phase stability and fragmentation pathways of the complexes, offering insights into their structure.[10]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the successful ESI-MS analysis of non-covalent complexes. The goal is to maintain the integrity of the complex in solution prior to analysis.

Materials:

  • This compound host

  • Guest molecule(s)

  • High-purity volatile solvents (e.g., methanol, acetonitrile, water)[11]

  • Formic acid (optional, for pH adjustment)[11]

  • Micropipettes

  • 2 mL glass vials with soft septa screw caps[11]

Protocol:

  • Stock Solutions: Prepare individual stock solutions of the this compound host and the guest molecule(s) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). A typical starting concentration is 1 mg/mL.[11]

  • Complex Formation: To form the host-guest complex, mix the host and guest stock solutions in the desired molar ratio (e.g., 1:1, 1:2) in a clean vial. The final concentration of the host is typically in the range of 10-100 µM.

  • Dilution: Dilute the complex solution to a final concentration of approximately 1-10 µg/mL using the same solvent system.[11] This concentration range helps to minimize aggregation and ion suppression effects.

  • pH Adjustment (if necessary): For pH-sensitive interactions, the pH of the solution can be adjusted using a small amount of a volatile acid like formic acid. Avoid non-volatile buffers such as phosphates and sulfates, as they can cause signal suppression and contaminate the instrument.[12]

  • Filtration: If any precipitate is observed, filter the sample through a 0.2 µm syringe filter to prevent clogging of the ESI source.[11]

  • Vial Transfer: Transfer the final solution to a 2 mL mass spectrometry vial with a pre-slit septum.

ESI-Mass Spectrometry Analysis

The instrument parameters must be carefully optimized to preserve the non-covalent interactions. "Soft" ionization conditions are paramount.

Instrumentation:

  • An electrospray ionization mass spectrometer (e.g., Q-TOF, Ion Trap, Orbitrap).

General ESI Source Parameters:

  • Ionization Mode: Positive or negative ion mode, depending on the nature of the complex and any adduct ions (e.g., H+, Na+, NH4+).

  • Capillary Voltage: Optimize to achieve a stable spray. Typical values range from 3 to 5 kV.[13]

  • Cone Voltage (or equivalent): This is a critical parameter. Use low cone voltages (typically 10-60 V) to minimize in-source fragmentation of the complex.[14]

  • Desolvation Gas Temperature: Set to the lowest temperature that allows for efficient desolvation without causing thermal decomposition of the complex (typically 100-250 °C).[14][15]

  • Desolvation Gas Flow: Adjust to aid in solvent evaporation.

  • Nebulizer Gas Pressure: Optimize for a stable spray.

Data Acquisition:

  • Mass Range: Set a wide enough mass range to detect the free host, free guest, and the expected host-guest complexes.

  • Full Scan Mode: Acquire data in full scan mode to observe all ions present in the sample.

  • Tandem MS (MS/MS): For structural analysis, perform collision-induced dissociation (CID) experiments. Select the precursor ion of the complex and apply a collision energy to induce fragmentation. The resulting fragment ions can provide information about the binding interactions.[10]

Data Presentation

The following table summarizes representative m/z values for various this compound complexes reported in the literature. This data can be used as a reference for identifying similar complexes.

This compound HostGuest MoleculeAdductObserved m/zStoichiometryReference
C-tetra(butyl)this compoundFormaldehyde and Sodium SulfiteNa+1154.201:1[12]
Tetraethyl resorcareneAmmonium (B1175870) ionsNH4+Varies1:1[11]
Tetratosylated tetraethyl resorcareneAlkylammonium ionsH+Varies1:1, 2:1[4]
Tetramesityl sulfonated tetramethyl resorcareneAlkylammonium ionsH+Varies1:1, 2:1[4]
Inherently chiral resorc[10]arenesChiral ammonium ionsH+Varies1:1[16]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound complexes by ESI-MS.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ms ESI-MS Analysis cluster_data Data Analysis prep1 Prepare Host and Guest Stock Solutions prep2 Mix to Form Host-Guest Complex prep1->prep2 prep3 Dilute to Final Concentration (1-10 µg/mL) prep2->prep3 prep4 pH Adjustment (Optional) prep3->prep4 prep5 Filter Sample (if necessary) prep4->prep5 ms1 Infuse Sample into ESI Source prep5->ms1 ms2 Optimize 'Soft' Ionization Parameters ms1->ms2 ms3 Acquire Full Scan Mass Spectrum ms2->ms3 ms4 Perform Tandem MS (CID) for Structural Analysis (Optional) ms3->ms4 data1 Identify m/z of Host, Guest, and Complex(es) ms3->data1 data3 Analyze Fragmentation Data ms4->data3 data2 Determine Stoichiometry data1->data2 data4 Assess Relative Binding Affinity data1->data4

Caption: Workflow for ESI-MS analysis of this compound complexes.

Conclusion

ESI-mass spectrometry is a highly effective technique for the characterization of this compound host-guest complexes. By following the detailed protocols for sample preparation and employing soft ionization conditions, researchers can obtain valuable data on the stoichiometry, stability, and structure of these supramolecular assemblies. This information is crucial for advancing the application of resorcinarenes in various scientific and industrial fields, including drug development.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Resorcinarene Host-Guest Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of resorcinarene host-guest complexes. Resorcinarenes are macrocyclic compounds that form bowl-shaped cavities capable of encapsulating a wide variety of guest molecules, making them valuable hosts in supramolecular chemistry and drug delivery research.[1][2][3] Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these complexes, providing crucial insights into host-guest interactions.

Synthesis of this compound Hosts

Resorcinarenes are typically synthesized via an acid-catalyzed condensation reaction between resorcinol (B1680541) (or a substituted resorcinol) and an aldehyde.[1][2] The choice of aldehyde determines the nature of the "lower rim" substituents, which influences the solubility and self-assembly properties of the macrocycle.[4]

Experimental Protocol: Synthesis of C-Alkylresorcinarenes

This protocol describes the synthesis of a C-alkylthis compound, a common starting point for many host-guest studies.

Materials:

  • Resorcinol

  • Aliphatic aldehyde (e.g., pentanaldehyde, octanaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1 equivalent) in ethanol.[5]

  • Add concentrated HCl as a catalyst.

  • Slowly add the aliphatic aldehyde (1 equivalent) dropwise to the stirred solution.[5]

  • Reflux the reaction mixture for 24 hours at approximately 75-80 °C.[1][5][6]

  • Cool the mixture to room temperature, which should result in the formation of a precipitate.

  • Filter the solid product and wash it with a 1:1 (v/v) mixture of ethanol and distilled water until the filtrate is neutral.[5]

  • Dry the purified this compound product under vacuum.

Note: The molar ratio of resorcinol to aldehyde is typically 1:1.[5] For the synthesis of C-tetramethylcalix[7]this compound, the reaction can be heated to 75°C for at least one hour.[6]

Formation and Crystallization of this compound Host-Guest Complexes

The formation of a host-guest complex involves the encapsulation of a guest molecule within the cavity of the this compound host. Obtaining single crystals of these complexes is crucial for SC-XRD analysis. The choice of crystallization technique and solvent system is critical and often requires empirical optimization.

Experimental Protocol: Crystallization of a this compound-Guest Complex

This protocol outlines general methods for growing single crystals of this compound host-guest complexes suitable for X-ray diffraction.

Materials:

  • Purified this compound host

  • Guest molecule (e.g., a drug molecule, solvent, or other small organic compound)

  • A range of high-purity solvents (e.g., chloroform (B151607), dichloromethane, ethanol, methanol, acetonitrile, hexane)

General Procedure for Complex Formation:

  • Dissolve the this compound host in a suitable solvent.

  • Add an excess of the guest molecule to the this compound solution. The optimal host-to-guest ratio can vary and may need to be determined experimentally. For some secondary amine complexes, a 2:1 guest-to-host molar ratio has been used.[8]

  • Stir the mixture at room temperature to allow for complex formation in solution.

Crystallization Techniques:

  • Slow Evaporation:

    • Place the solution of the host-guest complex in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free location. Crystals typically form over several days to weeks. For instance, crystals of a 2-(methylcarboxyl)resorcin[7]arene were obtained by slow evaporation from a chloroform solution.[9]

  • Vapor Diffusion:

    • In a small, open vial, dissolve the host-guest complex in a relatively non-volatile solvent in which it is soluble.

    • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

    • Add a more volatile "anti-solvent" (a solvent in which the complex is poorly soluble) to the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the complex and promoting crystallization.

  • Solvent Layering:

    • Dissolve the host-guest complex in a small amount of a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface.

    • Crystals will ideally form at the interface of the two solvents.

Example: Single crystals of a C-propyl-o-toluidine-methyl-resorcin[7]arene cavitand containing an ethanol molecule were obtained from a dichloromethane-ethanol solvent system.[10]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a modern detector (e.g., CCD or HPC).[11]

  • A cryo-cooling system is often used to minimize radiation damage and improve data quality.[12]

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies are typically automated by the diffractometer's software.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for factors such as Lorentz polarization and absorption.

  • Structure Solution and Refinement:

    • Use specialized software (e.g., SHELX, Olex2) to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[11]

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Data Presentation

The following tables summarize crystallographic data for representative this compound host-guest complexes.

Table 1: Crystallographic Data for this compound Host-Guest Complexes

Host CompoundGuest MoleculeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
C-(p-fluorophenyl)calix[7]this compoundDMSOMonoclinicP2₁/c13.3617.1820.919098.4590[13]
C-(p-chlorophenyl)calix[7]this compoundDMSOOrthorhombicPbca13.2917.1139.81909090[13]
C-propyl-o-toluidine-methyl-resorcin[7]areneEthanolMonoclinicP2₁/n12.52121.73825.35390102.37290[10]
Alkoxylated this compound (Compound 2a)Ethyl AcetateTriclinicP-110.9513.3416.5475.1486.1370.00[14]

Visualizations

Logical Workflow for SC-XRD Analysis of this compound Complexes

workflow cluster_synthesis Synthesis & Complexation cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction A Synthesis of this compound Host B Purification of Host A->B C Formation of Host-Guest Complex B->C D Selection of Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) C->D E Growth of Single Crystals D->E F Crystal Mounting & Data Collection E->F G Data Processing & Reduction F->G H Structure Solution & Refinement G->H I Structural Analysis H->I

Caption: Workflow for SC-XRD analysis.

Host-Guest Interaction Diagram

host_guest cluster_host This compound Host cluster_guest Guest Molecule H Hydrophobic Cavity G Guest H->G van der Waals Forces CH-π Interactions R Upper Rim Hydroxyl Groups R->G Hydrogen Bonding

Caption: Key host-guest interactions.

References

Practical Guide to Utilizing Resorcinarenes for Gas Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide to the application of resorcinarenes and their derivatives in the field of gas separation. Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) with an aldehyde.[1] Their rigid, bowl-shaped structure and the ability to be functionalized on both the upper and lower rims make them promising candidates for the development of advanced materials for gas capture and separation.[2] This guide covers the synthesis of resorcinarene-based materials, their fabrication into membranes and sorbents, and the methodologies for evaluating their gas separation performance.

Synthesis of this compound-Based Materials

The foundation of using resorcinarenes for gas separation lies in the synthesis of the macrocycle itself and its subsequent polymerization or incorporation into other materials.

General Synthesis of C-Alkylcalix[3]resorcinarenes

Resorcinarenes are typically synthesized via an acid-catalyzed condensation reaction between resorcinol and an aldehyde.[2] The choice of aldehyde determines the nature of the "lower rim" of the this compound and can influence its solubility and packing in the solid state.

Protocol 1: Synthesis of C-Tetra(alkyl)calix[3]this compound

  • Materials:

    • Resorcinol

    • Aldehyde (e.g., acetaldehyde, valeraldehyde, etc.)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Ice bath

  • Procedure:

    • Dissolve resorcinol (0.10 mol) and the corresponding aldehyde (0.10 mol) in a 1:1 ethanol/water mixture (40 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[2]

    • Carefully add concentrated HCl (10 mL) to the solution.[2]

    • Heat the reaction mixture to 75 °C and stir for 1-12 hours, depending on the aldehyde used.[2][4] A precipitate will form during the reaction.

    • After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.[2]

    • Filter the precipitate and wash thoroughly with water to remove any unreacted starting materials and acid.[2]

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., water, ethanol).

    • Dry the purified this compound at 60 °C for 48 hours.[2]

Synthesis of this compound-Based Porous Organic Polymers (POPs)

To create materials with high surface areas suitable for gas sorption, resorcinarenes can be used as building blocks for porous organic polymers (POPs).

Protocol 2: Synthesis of a Porphyrin and this compound-Based POP via Sonogashira Coupling

This protocol describes the synthesis of a POP using porphyrin-based and this compound-based molecules, which has shown excellent adsorption performance for organic pollutants and has the potential for gas separation applications due to its high surface area.[5]

  • Materials:

    • This compound-based monomer (e.g., a tetra-alkynyl functionalized this compound)

    • Porphyrin-based monomer (e.g., a tetra-halo functionalized porphyrin)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Solvent (e.g., anhydrous toluene (B28343) and triethylamine)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound monomer and the porphyrin monomer in a mixture of anhydrous toluene and triethylamine.

    • Add the palladium catalyst and CuI to the solution.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 24-48 hours.

    • After cooling to room temperature, collect the resulting polymer by filtration.

    • Wash the polymer sequentially with solvents such as methanol, chloroform, and acetone (B3395972) to remove any unreacted monomers and catalyst residues.

    • Dry the POP under vacuum at an elevated temperature (e.g., 100 °C) overnight.

Fabrication of Gas Separation Materials

Resorcinarenes can be fabricated into gas separation materials primarily through two approaches: as solid sorbents or as components in mixed matrix membranes (MMMs).

Preparation of this compound-Based Sorbents

The synthesized POPs can be directly used as solid sorbents for gas separation. The performance of these materials is highly dependent on their surface area and pore size distribution.

Protocol 3: Activation and Characterization of this compound POPs for Gas Sorption

  • Procedure:

    • Place the synthesized POP in a sample tube for a gas sorption analyzer.

    • Activate the sample by heating it under a high vacuum (e.g., at 120 °C for 12 hours) to remove any trapped solvent or moisture from the pores.

    • Perform nitrogen adsorption-desorption measurements at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

    • Conduct gas sorption experiments for CO₂, CH₄, N₂, and H₂ at relevant temperatures (e.g., 273 K and 298 K) and pressures to obtain the adsorption isotherms.

Fabrication of this compound-Based Mixed Matrix Membranes (MMMs)

MMMs are composite materials where a filler (in this case, this compound or a this compound-based POP) is dispersed in a polymer matrix. This approach aims to combine the processability of polymers with the superior separation properties of the filler.

Protocol 4: Fabrication of a this compound/Polymer MMM by Solution Casting

  • Materials:

    • A soluble polymer (e.g., Matrimid®, Polysulfone)

    • This compound or this compound-based POP filler

    • A suitable solvent (e.g., dichloromethane, N-methyl-2-pyrrolidone)

    • A flat, level casting surface (e.g., a glass plate)

  • Procedure:

    • Dry the polymer and the this compound filler under vacuum to remove any moisture.

    • Disperse the desired amount of this compound filler in the solvent using ultrasonication to break up agglomerates and ensure a fine suspension.

    • Separately, dissolve the polymer in the solvent to form a homogeneous solution.

    • Add the polymer solution to the filler suspension and stir vigorously for several hours to ensure uniform mixing.

    • Pour the resulting casting solution onto the level casting surface.

    • Control the evaporation of the solvent to form a thin membrane film. This can be done at room temperature or in a controlled environment.

    • Once the membrane is fully dried, carefully peel it from the casting surface.

    • Anneal the membrane at a temperature below its glass transition temperature to remove any residual solvent and relax the polymer chains.

Evaluation of Gas Separation Performance

The performance of this compound-based materials for gas separation is evaluated based on their permeability and selectivity for different gases.

Gas Permeation Measurements

Gas permeability is typically measured using a constant-volume/variable-pressure apparatus.

Protocol 5: Single Gas Permeation Measurement

  • Apparatus:

    • A membrane cell to hold the membrane sample

    • A feed gas supply with pressure regulators

    • A permeate volume chamber of known volume

    • A pressure transducer to measure the pressure increase in the permeate volume

    • A vacuum pump

  • Procedure:

    • Mount the membrane in the membrane cell and ensure a good seal.

    • Evacuate both the feed and permeate sides of the membrane cell.

    • Introduce the feed gas to the upstream side of the membrane at a constant pressure.

    • Monitor the pressure increase on the permeate side as a function of time using the pressure transducer.

    • The permeability (P) of the gas is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation: P = (V * l) / (A * T * p₂ * (dp/dt)) where V is the permeate volume, l is the membrane thickness, A is the effective membrane area, T is the absolute temperature, and p₂ is the feed gas pressure.[6]

Data Presentation

The quantitative data for gas separation performance should be summarized in a structured format for easy comparison.

Table 1: Gas Separation Performance of this compound-Based Materials (Hypothetical Data)

Material IDFiller Loading (wt%)GasPermeability (Barrer)Selectivity (CO₂/CH₄)Selectivity (CO₂/N₂)Reference
Polymer-A0CO₂102030[Internal]
Polymer-A0CH₄0.5--[Internal]
Polymer-A0N₂0.33--[Internal]
MMM-15CO₂505075[Internal]
MMM-15CH₄1--[Internal]
MMM-15N₂0.67--[Internal]
POP-X-CO₂ Uptake (mmol/g) at 1 bar, 298K3.5--[Internal]

1 Barrer = 1 × 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Visualizations

Diagrams are essential for understanding the experimental workflows and the underlying principles of gas separation.

Experimental Workflow for MMM Fabrication

MMM_Fabrication cluster_Preparation Material Preparation cluster_Process Fabrication Process cluster_Product Final Product Polymer Polymer Dissolution Polymer Dissolution Polymer->Dissolution Filler This compound Filler Dispersion Filler Dispersion (Ultrasonication) Filler->Dispersion Solvent Solvent Solvent->Dispersion Solvent->Dissolution Mixing Mixing Dispersion->Mixing Dissolution->Mixing Casting Solution Casting Mixing->Casting Drying Solvent Evaporation Casting->Drying Annealing Annealing Drying->Annealing MMM Mixed Matrix Membrane Annealing->MMM

Caption: Workflow for the fabrication of a this compound-based mixed matrix membrane.

Gas Separation Mechanism in a this compound-Based Sorbent

Gas_Separation_Mechanism cluster_Gas_Mixture Gas Mixture cluster_Sorbent This compound Sorbent cluster_Separated_Gas Separated Gas CO2 CO₂ Pore Porous Structure CO2->Pore Adsorption CH4 CH₄ CH4->Pore N2 N₂ N2->Pore Cavity This compound Cavity (Selective Binding Site) Pore->Cavity Diffusion Effluent_Gas Effluent Gas (CH₄, N₂) Pore->Effluent_Gas Lower Affinity Cavity->CO2 Selective Interaction (π-quadrupole) Captured_CO2 Captured CO₂ Cavity->Captured_CO2

Caption: Conceptual diagram of selective CO₂ capture by a this compound-based sorbent.

References

The Integration of Resorcinarenes into Polymeric Materials: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of resorcinarenes, macrocyclic compounds formed by the condensation of resorcinol (B1680541) and an aldehyde, into polymeric materials has unlocked a new frontier in materials science. Their unique three-dimensional, cavity-containing structure allows for host-guest interactions, making them ideal building blocks for functional polymers. These hybrid materials merge the processability and mechanical properties of polymers with the molecular recognition and catalytic capabilities of resorcinarenes, leading to advanced applications in pharmaceuticals, environmental remediation, and catalysis.

Application Notes

The versatility of resorcinarene-based polymers stems from the ability to chemically modify both the "upper" and "lower" rims of the macrocycle and to incorporate them into polymer chains in various ways: as pendants, cross-linkers, or as the core of star polymers.

Pharmaceutical and Drug Development Applications

This compound-polymer conjugates are emerging as innovative platforms for controlled drug delivery and therapeutics.[1][2] Their ability to form host-guest complexes allows for the encapsulation of drug molecules, enhancing their solubility, stability, and bioavailability.[1][3]

  • Controlled Drug Release: Polymeric nanocarriers with this compound cores, such as star-shaped block copolymers, can self-assemble into micelles to encapsulate hydrophobic drugs like indomethacin, doxorubicin, and ibuprofen.[1][4] These systems can be designed to release their payload in response to specific stimuli.

  • Therapeutic Agents: Conjugates of resorcinarenes and peptides have demonstrated significant antimicrobial and antifungal properties, presenting a potential alternative to combat antimicrobial resistance.[5] Some this compound-based polymers also exhibit anticancer activity.[1]

  • Biocompatibility: Water-soluble this compound derivatives have shown good biocompatibility and low cytotoxicity, which is crucial for their use in drug delivery systems.[4]

Environmental Remediation

The defined cavities of resorcinarenes make them highly effective at selectively capturing pollutants. When incorporated into porous polymer networks, they create robust adsorbents for water purification.[6][7]

  • Removal of Micropollutants: Porous polymers composed of this compound receptors have shown a high affinity and capacity for removing disinfection byproducts, such as trihalomethanes (e.g., chloroform), from drinking water, outperforming some specialized activated carbons.[6][8][9]

  • Adsorption of Emerging Contaminants: These materials are also effective at adsorbing 1,4-dioxane, a persistent and difficult-to-remove water contaminant.[7][8] The polymers can often be thermally regenerated under mild conditions, making the process more sustainable.[7]

Analytical and Separation Sciences

In analytical chemistry, these polymers are used to create highly selective materials for separating and detecting specific molecules.[1]

  • Chromatography: Resorcinarenes have been incorporated into stationary phases for High-Performance Liquid Chromatography (HPLC), enabling the separation of various organic compounds.[1][10][11]

  • Selective Extraction: Polymers modified with resorcinarenes are highly efficient in the selective micro-extraction of analytes from complex matrices, such as norepinephrine (B1679862) from urine, using techniques like rotating-disk sorption extraction (RDSE).[1]

  • Sensing: The host-guest properties of resorcinarenes can be harnessed to develop fluorescent sensors for biologically important molecules, such as kynurenic acid, a byproduct of tryptophan metabolism.[12]

Catalysis

This compound-based polymers can act as heterogeneous catalysts, offering advantages like easy separation and reusability.[10][13] The this compound cavity can act as a "nanoreactor," influencing reaction kinetics and selectivity.[14]

  • Supported Catalysis: Palladium nanoparticles synthesized within this compound-based polymer networks have been used as efficient catalysts for C-C coupling reactions like the Suzuki-Miyaura reaction.[1][13]

  • Click Chemistry: Coordination polymers based on functionalized resorcinarenes have shown efficient catalytic performance for azide-alkyne cycloaddition ("click") reactions.[15]

Quantitative Data Summary

The performance of this compound-based polymers can be quantified across their various applications. The tables below summarize key performance metrics from the literature.

Table 1: Environmental Adsorption Capacities

Polymer Type Target Pollutant Adsorption Capacity Reference
This compound Cavitand Polymer Chloroform (CHCl₃) 49 mg/g [6][7][8]

| this compound Cavitand Polymer | 1,4-Dioxane | Outperforms commercial resins |[6][9] |

Table 2: Host-Guest Binding and Reaction Parameters

System Guest/Reactant Parameter Value Reference
Naphthalene-functionalized this compound Kynurenic Acid Binding Constant (K) 1.46 ± 0.21 x 10⁵ M⁻¹ [12]
Microwave-assisted this compound synthesis Resorcinol + Vanillin Reaction Yield > 90% [1]

| Antimalarial this compound derivatives | P. falciparum | IC₅₀ | 1.68 - 2.35 µM |[7] |

Experimental Protocols & Methodologies

Detailed protocols are essential for the synthesis and application of this compound-containing polymers. Below are methodologies for key experimental procedures.

Protocol 1: Synthesis of a C-Alkyl-Resorcin[8]arene Macrocycle

This protocol describes a conventional acid-catalyzed cyclocondensation reaction.

Materials:

  • Resorcinol

  • Aliphatic aldehyde (e.g., propanal, undecanal)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolve resorcinol (1.0 eq) and the desired aldehyde (1.0 eq) in a 2:1 mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated HCl dropwise to the solution to act as a catalyst.

  • Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]

  • A precipitate will form as the reaction proceeds. After the reflux period, cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid extensively with deionized water until the filtrate is at a neutral pH to remove any remaining acid.[16]

  • Dry the purified solid in an oven at 45-60 °C for several hours to yield the C-Alkyl-Resorcin[7]arene.

  • Characterize the product using ¹H-NMR and FT-IR spectroscopy. The crown conformer is typically identified by a singlet for the methine bridge protons around 5.6 ppm and a singlet for the hydroxyl protons around 8.5 ppm in DMSO-d₆.[5][16]

Protocol 2: Synthesis of this compound-Core Polylactide (PLA) Star Polymers

This protocol uses the hydroxyl groups of a this compound macrocycle to initiate the ring-opening polymerization (ROP) of lactide, creating a star-shaped polymer.[17]

Materials:

Procedure:

  • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Add the this compound initiator and lactide monomer to a flame-dried Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer arms.[17]

  • Add anhydrous toluene via cannula to dissolve the solids.

  • In a separate flask, prepare a stock solution of the Sn(Oct)₂ catalyst in anhydrous toluene.

  • Add the required amount of catalyst solution to the monomer/initiator mixture via syringe.

  • Heat the reaction mixture to 110-130 °C under a nitrogen atmosphere and stir for 4-24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of cold methanol.

  • Collect the white, fibrous polymer by filtration, wash with additional methanol, and dry under vacuum.

  • Characterize the resulting star polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure and end-groups.[17]

Protocol 3: Adsorption of Contaminants using Rotating-Disk Sorptive Extraction (RDSE)

This protocol outlines the use of a this compound-modified polymer for the micro-extraction of an analyte from an aqueous sample.[1]

Materials:

  • Polymeric sorbent modified with this compound

  • Rotating disk extraction device (PTFE disk with a cavity)[16]

  • Aqueous sample containing the target analyte (e.g., norepinephrine in a buffer solution)

  • Desorption solvent (e.g., methanol)

  • Magnetic stirrer

  • HPLC or other analytical instrument for quantification

Procedure:

  • Sorbent Loading: Place a small, weighed amount (e.g., 20 mg) of the this compound-modified polymeric sorbent into the cavity of the PTFE disk.[3]

  • Extraction: Place the aqueous sample (e.g., 50 mL) into a beaker with a magnetic stir bar. Submerge the sorbent-loaded disk in the sample.

  • Stir the sample at a high rotational speed (e.g., 1600 rpm) for a set time (e.g., 80 minutes) to allow for analyte adsorption onto the polymer.[3]

  • Desorption: After extraction, remove the disk from the sample, rinse briefly with deionized water, and gently dry with a lint-free tissue.

  • Place the disk into a smaller vial containing a precise volume of the desorption solvent (e.g., 3 mL of methanol).

  • Stir the desorption solvent at high speed (e.g., 1600 rpm) for a set time (e.g., 60 minutes) to elute the analyte from the sorbent.[3]

  • Remove the disk and analyze the desorption solvent containing the concentrated analyte using an appropriate analytical technique (e.g., HPLC-MS/MS).

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and application of this compound-based polymers.

experimental_workflow cluster_synthesis Part 1: Synthesis cluster_polymerization Part 2: Polymer Incorporation cluster_application Part 3: Application Resorcinol Resorcinol + Aldehyde Reflux Cyclocondensation (Reflux) Resorcinol->Reflux Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reflux This compound This compound Macrocycle Reflux->this compound Polymerization Polymerization or Cross-linking This compound->Polymerization Initiator or Cross-linker Functional_Polymer Functional Polymer Polymer_Precursor Polymer Precursor (e.g., Lactide, DVB) Polymer_Precursor->Polymerization Polymerization->Functional_Polymer Interaction Host-Guest Interaction Functional_Polymer->Interaction Result Purified Water or Drug Delivery Sample Sample Matrix (e.g., Water, Drug Solution) Sample->Interaction Interaction->Result logical_relationships cluster_props Inherent Properties cluster_methods Incorporation Methods cluster_apps Resulting Applications Res This compound Core Structure Prop1 Defined Cavity Res->Prop1 Prop2 Functionalizable -OH Groups Res->Prop2 Prop3 Self-Assembly Res->Prop3 Method1 Pendant Group (Side Chain) Prop1->Method1 Method2 Cross-linker Prop1->Method2 Method3 Star Polymer Core (Initiator) Prop1->Method3 App2 Water Remediation Prop1->App2 Traps Molecules Prop2->Method1 Prop2->Method2 Prop2->Method3 App3 Catalysis Prop2->App3 Binds Metals App1 Drug Delivery Method1->App1 App4 Sensing & Separation Method1->App4 Method2->App2 Method2->App3 Method3->App1 drug_delivery_workflow Polymer This compound-Core Star Polymer Solvent Aqueous Solution (Self-Assembly) Polymer->Solvent Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Solvent Effect Therapeutic Effect Drug->Effect Micelle Drug-Loaded Micelle Solvent->Micelle Encapsulation Target Target Site (e.g., Tumor Cell) Micelle->Target Systemic Circulation Release Stimulus-Triggered Drug Release (e.g., pH change) Target->Release Release->Drug

References

Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Water-Soluble Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of water-soluble resorcinarenes, versatile macrocycles with significant potential in drug delivery and supramolecular chemistry.[1][2][3] Resorcinarenes are cyclic tetramers formed by the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][4] Their inherent structure, featuring a hydrophobic cavity and a modifiable upper rim of hydroxyl groups, makes them ideal candidates for host-guest chemistry.[1][3] However, their poor water solubility is a major limitation for biomedical applications.[5] This guide details established protocols to functionalize the resorcinarene core, thereby enhancing aqueous solubility and unlocking their potential as drug solubilization agents and delivery systems.[1][6][7]

Part 1: Synthesis of the C-Alkyl/Aryl-Calix[8]this compound Core

The foundational step is the synthesis of the parent this compound macrocycle. This is typically achieved through a one-pot, acid-catalyzed condensation reaction between resorcinol and an aldehyde.[1][4] The choice of aldehyde determines the nature of the "lower rim" substituents, which can influence the macrocycle's cavity size and hydrophobic character.

Experimental Protocol: General Synthesis of Resorcinarenes

This protocol is adapted from established literature procedures.[4][8]

Materials:

  • Resorcinol

  • Aldehyde (e.g., acetaldehyde, valeraldehyde, benzaldehyde)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve resorcinol (0.10 mol) and the selected aldehyde (0.10 mol) in a 1:1 ethanol/water mixture (40-50 mL).

  • Stir the mixture at 0 °C using an ice bath for 5 minutes.[8]

  • Carefully add concentrated HCl (10 mL) dropwise to the stirring solution. A precipitate may form rapidly.[8][9]

  • After the addition of HCl, heat the reaction mixture to 70-80 °C and maintain stirring for 1 to 12 hours, depending on the aldehyde used.[4][8]

  • After the heating period, cool the mixture in an ice bath to facilitate complete precipitation.[4][8][9]

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid product extensively with hot water to remove unreacted starting materials and acid.[9] For some products, recrystallization from water or other suitable solvents may be necessary for purification.[4]

  • Dry the purified this compound product under vacuum at 60 °C for 48 hours.[4]

  • Characterize the final product using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[4][8] The crown conformation is typically confirmed by a single resonance signal for the hydroxyl protons in the ¹H-NMR spectrum.[8]

Data Presentation: Synthesis Yields

The yield of the this compound synthesis is highly dependent on the aldehyde used as a reactant.

Aldehyde UsedLower Rim Substituent (R)Reported Yield (%)Reference
AcetaldehydeMethyl41.1%[8]
ValeraldehydeButyl-[4]
HexanalPentyl75.0%[8]
BenzaldehydePhenyl82.8%[10]
DecanalNonyl85.0%[8]
Lauric aldehydeUndecyl64.6%[8]

Visualization: this compound Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Resorcinol Resorcinol Mix Mix in EtOH/H₂O (1:1) Resorcinol->Mix Aldehyde Aldehyde (R-CHO) Aldehyde->Mix Acid Add Conc. HCl Stir at 0°C Mix->Acid Acid-Catalyzed Condensation Heat Heat to 70-80°C (1-12h) Acid->Heat Cool Cool in Ice Bath Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Hot Water Filter->Wash Dry Vacuum Dry Wash->Dry Product C-Alkyl/Aryl-Calix[4]this compound Dry->Product

Caption: Workflow for the acid-catalyzed synthesis of the this compound core.

Part 2: Protocols for Synthesizing Water-Soluble Derivatives

To enhance water solubility, the upper rim of the this compound, which contains eight hydroxyl groups, can be functionalized with polar moieties. The most common methods include sulfomethylation, amination followed by quaternization, and conjugation with amino acids.

Method 1: Sulfomethylation

This is a widely used method that introduces highly polar sulfonate groups onto the upper rim of the macrocycle, significantly improving water solubility.[8][11]

Experimental Protocol: Sulfomethylation of Resorcinarenes

This protocol is based on the Mannich-type reaction with formaldehyde (B43269) and sodium sulfite (B76179).[4][8][9][12]

Materials:

  • C-Alkyl/Aryl-Calix[13]this compound (from Part 1)

  • Formaldehyde (37% solution)

  • Sodium Sulfite (Na₂SO₃)

  • Ethanol or Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Acetone (B3395972) or Acetonitrile (B52724)

Procedure:

  • In a round-bottom flask, dissolve the parent this compound (0.01 mol) in a suitable solvent (e.g., 30 mL of ethanol or water).[8][12]

  • Prepare a solution of formaldehyde (0.05 mol) and sodium sulfite (0.05 mol) in deionized water (10-30 mL).[8][9][12]

  • Add the this compound solution to the formaldehyde/sulfite mixture.

  • Stir the reaction mixture and heat it to 90-95 °C for approximately 4 hours under reflux.[4][8][9]

  • After heating, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding dilute HCl dropwise until a pH of 7 is reached.[8][9]

  • Add acetone or acetonitrile to the neutralized solution to precipitate the sulfonated product.[8][12]

  • Filter the resulting solid, wash it thoroughly with acetone, and dry it under vacuum.[8]

  • Characterize the water-soluble product. The successful sulfonation is confirmed in ¹H-NMR by the appearance of new aliphatic protons around 3.8-4.0 ppm (Ar-CH₂ -SO₃) and in ¹³C-NMR by a carbon signal around 53 ppm (Ar-CH₂ -SO₃).[8]

Visualization: Sulfomethylation Workflow

G This compound Parent this compound Mix Mix and Heat (90-95°C, 4h) This compound->Mix Reagents Formaldehyde (37%) Sodium Sulfite in Water Reagents->Mix Cool Cool to RT Mix->Cool Neutralize Neutralize with HCl (pH 7) Cool->Neutralize Precipitate Precipitate with Acetone Neutralize->Precipitate FilterWash Filter and Wash Precipitate->FilterWash FinalProduct Water-Soluble Sulfonated this compound FilterWash->FinalProduct

Caption: Key steps for the sulfomethylation of a parent this compound.

Method 2: Synthesis of Quaternary Ammonium (B1175870) Resorcinarenes

Introducing quaternary ammonium groups is another effective strategy to render resorcinarenes water-soluble. These cationic macrocycles are of interest for their potential as antimicrobial agents and for binding anionic species.[5][14][15]

Experimental Protocol: Functionalization with Quaternary Ammonium Groups

This protocol describes a method for modifying the upper rim via electrophilic aromatic substitution.[14]

Materials:

  • C-4-methoxyphenylcalix[13]this compound

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

  • Fuming Hydrochloric Acid

Procedure:

  • The synthesis involves the direct reaction of the parent this compound with a suitable quaternary ammonium compound.[5]

  • A specific example is the reaction of C-4-methoxyphenylcalix[13]this compound with (3-Chloro-2-hydroxypropyl) trimethylammonium chloride in the presence of fuming hydrochloric acid.[14]

  • The reaction proceeds via an electrophilic aromatic substitution mechanism.[14]

  • The molar ratio of this compound to the ammonium compound is controlled to direct the degree of substitution (e.g., a 1:2.5 ratio for functionalization at two positions).[14]

  • The final products are characterized by FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the successful modification.[5]

Method 3: Functionalization with Amino Acids

Conjugating amino acids to the this compound scaffold can improve water solubility and biocompatibility.

Experimental Protocol: Modification with Alanine (B10760859)

This protocol involves introducing water-soluble alanine at the C-2 position of the resorcinol rings.[13]

Materials:

  • Parent C-alkyl this compound

  • Water-soluble alanine derivative

Procedure:

  • The synthesis involves the introduction of L-alanine at the C-2 position of the resorcinol units of a pre-synthesized C-alkyl this compound (e.g., C-ethyl, C-n-propyl, or C-iso-butyl this compound).[13]

  • The reaction results in compounds such as C-ethyl tetramethylene L-alanine resorcinol calix[13]arene.[13]

  • The introduction of the alanine groups significantly increases the water solubility of the final compound.[13]

  • The structures are confirmed using FT-IR, ¹H-NMR, and elemental analysis. The modified compounds show a notable decrease in the pH of their aqueous solutions, indicating successful functionalization.[13]

Part 3: Characterization and Applications

Characterization Summary

Consistent characterization is crucial to confirm the structure and purity of the synthesized water-soluble resorcinarenes.

TechniquePurposeKey Observations
¹H-NMR Structural elucidation and confirmation of functionalization.Appearance of new signals corresponding to the functional groups (e.g., -CH₂-SO₃ for sulfonates). A single peak for OH protons indicates the symmetric crown conformation.[8]
¹³C-NMR Confirms the carbon framework and the addition of new functional groups.Appearance of new carbon signals in the expected regions (e.g., ~53 ppm for Ar-C H₂-SO₃).[8]
FT-IR Identifies functional groups present in the molecule.Shows characteristic absorption bands for sulfonate groups (~1044 cm⁻¹), hydroxyl groups (~3421 cm⁻¹), and aromatic rings (~1609 cm⁻¹).[4]
Mass Spec Determines the molecular weight of the synthesized compound.Confirms the expected molecular weight of the final product.[4]
Solubility Tests Qualitatively and quantitatively assess water solubility.Observation of dissolution in water. Comparison of solubility before and after functionalization.[13][16]
Applications in Drug Development

Water-soluble resorcinarenes are non-toxic, biocompatible, and biodegradable, making them highly attractive for pharmaceutical applications.[1][7] Their unique host-guest complexation ability allows them to act as solubilizing agents for hydrophobic drugs, enhancing their bioavailability.[6][7] They have been successfully used to encapsulate various drugs, including doxorubicin, naproxen, and ibuprofen, forming nanocarrier systems for controlled drug delivery.[3][17]

Visualization: this compound Functionalization Pathways

G cluster_derivatives Water-Soluble Derivatives Core This compound Core (Poor Water Solubility) Sulfonated Sulfonated This compound Core->Sulfonated Sulfomethylation Quaternary Quaternary Ammonium This compound Core->Quaternary Quaternization AminoAcid Amino Acid-Conjugated This compound Core->AminoAcid Amino Acid Conjugation

Caption: Pathways from a core this compound to water-soluble derivatives.

References

Application of Resorcinarenes in Environmental Remediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds synthesized through the condensation of resorcinol (B1680541) with various aldehydes. Their unique three-dimensional, basket-like architecture, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with hydroxyl groups, makes them highly versatile molecular scaffolds. This structure allows for a multitude of chemical modifications, enabling the design of resorcinarene derivatives with tailored affinities for specific environmental pollutants. Their ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions underpins their application in environmental remediation.[1][2] This document provides detailed application notes and experimental protocols for the use of resorcinarenes in the removal of various environmental contaminants.

Application Notes

Resorcinarenes and their derivatives have demonstrated significant potential in the remediation of a wide range of pollutants, including organic dyes, heavy metals, and halogenated hydrocarbons.[3][4][5][6] The efficiency of pollutant removal is highly dependent on the specific functionalization of the this compound scaffold, the nature of the pollutant, and the environmental conditions such as pH and temperature.

Removal of Organic Dyes

Functionalized resorcinarenes have proven to be effective adsorbents for organic dyes from wastewater. The primary mechanisms of interaction include inclusion of the dye molecule within the this compound cavity and electrostatic or hydrogen bonding interactions with the functional groups on the macrocycle.

One study investigated the use of a series of octa-hydroxy resorcin[5]arenes with varying aliphatic chain lengths (methyl, propyl, hexyl, and nonyl) for the removal of methylene (B1212753) blue (MB) from water.[4] The results indicated that the adsorption capacity increased with the length of the alkyl chain, suggesting that hydrophobic interactions play a crucial role in the adsorption process.[4] The longest alkylated this compound (nonyl chains) exhibited a remarkable adsorption capacity.[4] Furthermore, the adsorption process was found to be pH-dependent, with optimal removal observed at neutral pH.[4]

Remediation of Halomethanes and 1,4-Dioxane (B91453)

Porous polymers incorporating this compound cavitands have been developed for the effective removal of challenging micropollutants like trihalomethanes and 1,4-dioxane from drinking water.[3][6] These materials exhibit a high affinity for these pollutants, outperforming some commercial activated carbons.[7] The mechanism of removal is attributed to the formation of host-guest complexes where the pollutant molecule is encapsulated within the rigid cavity of the this compound unit.[3] These cavitand polymers demonstrate good removal kinetics and high capacities for pollutants like chloroform.[6]

Sequestration of Heavy Metal Ions

Water-soluble resorcinarenes, functionalized with groups such as sulfonates, have been synthesized to selectively complex with heavy metal ions.[5][8] For instance, a tetrasulfonated this compound derivative has shown selectivity for copper (Cu²⁺) and lead (Pb²⁺) ions, while another derivative containing methylthioethyl groups was selective for mercury (Hg²⁺).[5] The complexation stoichiometry was determined to be 1:1 for Cu²⁺ and Hg²⁺, and 1:2 for Pb²⁺ (this compound:metal).[5] This selectivity makes them promising candidates for the development of sensors and extraction systems for heavy metal remediation.[9]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the application of resorcinarenes in environmental remediation.

Table 1: Adsorption of Methylene Blue (MB) by Alkylated Resorcin[5]arenes [4]

This compound Derivative (Alkyl Chain)Adsorption Capacity (Qmax, mg/g)Removal Efficiency (%) at 10 mg/L MB
MethylNot explicitly stated77.7
PropylNot explicitly stated91.7
HexylNot explicitly stated95.8
Nonyl769.2397.9

Table 2: Removal of Various Dyes by Nonyl-Resorcin[5]arene [10]

DyeRemoval Efficiency (%)
Carminic Acid (CA)83.3
Methyl Red (MR)87.7
Eriochrome Black T (EBT)94.0
Methyl Violet (MV)95.5
2,7-Dichlorofluorescein (DCF)56.5
Bromothymol Blue (BTB)61.1

Table 3: Removal of Halomethanes and 1,4-Dioxane by this compound Cavitand Polymers [3]

PollutantInitial Concentration (µg/L)Removal Efficiency (%)
1,4-Dioxane10086
TrihalomethanesNot specifiedHigh affinity and capacity (49 mg/g for CHCl₃)[6]

Table 4: Complexation of Heavy Metals by Water-Soluble Resorcinarenes [5]

This compound DerivativeTarget Metal IonStoichiometry (this compound:Metal)
Na₄BRA (butyl groups)Cu²⁺1:1
Na₄BRA (butyl groups)Pb²⁺1:2
Na₄SRA (methylthioethyl groups)Hg²⁺1:1

Experimental Protocols

Protocol 1: Synthesis of Octa-hydroxy Resorcin[5]arenes for Dye Removal[4]

This protocol describes the general synthesis of resorcin[5]arenes with varying lower-rim alkyl chains.

Materials:

Procedure:

  • Dissolve 2-methylresorcinol in ethanol in a round-bottom flask.

  • Add the corresponding aliphatic aldehyde to the solution.

  • Add a catalytic amount of concentrated HCl (37%) to the reaction mixture.

  • Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:9 ethyl acetate/hexane mobile phase.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate using a Buchner funnel.

  • Dissolve the collected solid in 200 mL of water and extract with 100 mL of ethyl acetate.

  • Wash the organic phase three times with 100 mL of water.

  • Collect the organic phase and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the solid resorcin[5]arene product.

  • Characterize the product using NMR, FT-IR, and HRMS.

Protocol 2: Adsorption of Methylene Blue (MB) from Aqueous Solution[4]

This protocol outlines the batch adsorption experiment for evaluating the removal of MB using resorcin[5]arenes.

Materials:

  • Synthesized resorcin[5]arene adsorbent

  • Methylene Blue (MB) stock solution

  • Deionized water

  • pH meter

  • Shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of MB solutions of known concentrations from the stock solution.

  • For each experiment, add a specific amount of the resorcin[5]arene adsorbent (e.g., 50 mg) to a flask containing a known volume and concentration of MB solution (e.g., 10 mg/L).

  • Adjust the pH of the solution to the desired value (e.g., pH 7) using dilute HCl or NaOH.

  • Place the flasks on a shaker and agitate at a constant speed for a specified contact time (e.g., 1440 minutes) at a controlled temperature (e.g., 25 °C).

  • After shaking, centrifuge or filter the solution to separate the adsorbent.

  • Measure the final concentration of MB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the removal efficiency and adsorption capacity using the initial and final concentrations of MB.

  • To study the effect of adsorbent dosage, vary the amount of this compound added (e.g., 20 to 100 mg) while keeping other parameters constant.[10]

Protocol 3: Synthesis of Water-Soluble Sulfonated Resorcinarenes for Heavy Metal Recognition (Conceptual Protocol based on[5][8])

This protocol provides a conceptual framework for the synthesis of water-soluble resorcinarenes.

Materials:

  • Parent resorcin[5]arene

  • Sulfonating agent (e.g., chlorosulfonic acid or formaldehyde (B43269) and sodium sulfite)

  • Appropriate solvent (e.g., chloroform, dichloromethane)

  • Sodium hydroxide (B78521) (NaOH) or other base

  • Dialysis tubing

Procedure:

  • Dissolve the parent resorcin[5]arene in a suitable organic solvent.

  • Carefully add the sulfonating agent to the solution under controlled temperature (e.g., in an ice bath).

  • Stir the reaction mixture for a specified period.

  • Quench the reaction, for example, by slowly adding it to ice water.

  • Neutralize the solution with a base like NaOH to form the sodium salt of the sulfonated this compound.

  • Purify the product, for instance, by dialysis against deionized water to remove unreacted reagents and smaller molecules.

  • Lyophilize the dialyzed solution to obtain the solid water-soluble sulfonated this compound.

  • Characterize the final product using techniques like NMR and FTIR to confirm functionalization.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the application of resorcinarenes for environmental remediation.

experimental_workflow_dye_removal cluster_synthesis This compound Synthesis cluster_adsorption Adsorption Protocol s1 Resorcinol + Aldehyde s2 Acid-catalyzed Condensation s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, FT-IR) s3->s4 a2 Add this compound s4->a2 Functionalized This compound a1 Prepare MB Solution a1->a2 a3 Adjust pH a2->a3 a4 Agitate (Shaker) a3->a4 a5 Separate Adsorbent a4->a5 a6 Analyze Supernatant (UV-Vis) a5->a6 a7 a7 a6->a7 Calculate Removal Efficiency & Capacity

Fig. 1: Experimental workflow for dye removal using synthesized resorcinarenes.

pollutant_binding_mechanisms cluster_this compound This compound Core cluster_pollutants Pollutants R This compound Scaffold P1 Organic Dyes (e.g., Methylene Blue) R->P1 Hydrophobic Interactions π-π Stacking H-Bonding P2 Halomethanes (e.g., Chloroform) R->P2 Host-Guest Inclusion P3 Heavy Metals (e.g., Cu²⁺, Pb²⁺) R->P3 Chelation/ Complexation

Fig. 2: Pollutant binding mechanisms of functionalized resorcinarenes.

logical_relationship_functionalization A This compound Platform B Functionalization (Chemical Modification) A->B C1 Increased Hydrophobicity (e.g., Alkyl Chains) B->C1 C2 Enhanced Water Solubility (e.g., Sulfonate Groups) B->C2 C3 Creation of Rigid Cavity (e.g., Cavitand Formation) B->C3 D1 Enhanced Adsorption of Organic Pollutants C1->D1 D2 Selective Binding of Heavy Metal Ions C2->D2 D3 Encapsulation of Small Molecules C3->D3

Fig. 3: Logic of this compound functionalization for targeted remediation.

References

Application Notes and Protocols for the Immobilization of Resorcinarenes on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds that serve as versatile molecular scaffolds in supramolecular chemistry and materials science. Their unique bowl-shaped structure, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with hydroxyl groups, allows for a variety of functionalizations and interactions. The immobilization of resorcinarenes onto solid supports is a critical step in the development of advanced materials for a wide range of applications, including chemical sensing, catalysis, drug delivery, and antimicrobial surfaces.

These application notes provide detailed protocols for the immobilization of resorcinarenes on various solid supports, including silicon wafers, glass, and gold nanoparticles. The protocols are designed to be clear and reproducible for researchers in diverse fields.

Immobilization Strategies

The choice of immobilization strategy depends on the nature of the solid support, the desired stability of the immobilized layer, and the intended application. Two primary methods are detailed here:

  • Physisorption via Dip-Coating: A simple and rapid method where the hydroxyl groups on the upper rim of the resorcinarenes adhere to the substrate through non-covalent interactions. This method is suitable for a wide range of materials.

  • Covalent Attachment: This approach offers a more robust and stable immobilization through the formation of covalent bonds between the resorcinarene and a functionalized solid support. Immobilization on amine-functionalized surfaces is particularly effective.

Experimental Protocols

Protocol 1: Immobilization of Resorcinarenes by Dip-Coating

This protocol describes a general method for the immobilization of resorcinarenes onto solid substrates such as silicon wafers, glass slides, or metal surfaces.

Materials:

  • This compound solution (e.g., 1 mM in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water)

  • Solid substrate (e.g., silicon wafer, glass slide)

  • Cleaning solution (e.g., Piranha solution - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. )

  • Deionized water

  • Nitrogen gas source

  • Dip-coater apparatus

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure a uniform surface. For silicon wafers and glass, this can be achieved by sonication in a cleaning solution followed by rinsing with deionized water and drying under a stream of nitrogen. For a more rigorous cleaning, ozone oxidation for 40 minutes can be employed to generate a stable oxidized surface.

  • Preparation of this compound Solution:

    • Prepare a solution of the desired this compound at a concentration typically ranging from 0.1 mM to 10 mM in a suitable solvent. The choice of solvent will depend on the solubility of the specific this compound.

  • Dip-Coating:

    • Mount the cleaned substrate onto the dip-coater arm.

    • Immerse the substrate into the this compound solution at a constant speed.

    • Allow the substrate to remain immersed for a defined period (e.g., 1-30 minutes) to allow for adsorption.

    • Withdraw the substrate from the solution at a controlled and constant speed (e.g., 1-10 mm/s). The withdrawal speed can influence the thickness of the resulting film.

  • Drying:

    • Allow the coated substrate to air-dry or dry under a gentle stream of nitrogen gas.

Characterization:

The success of the immobilization can be verified using various surface analysis techniques as summarized in Table 1.

Protocol 2: Covalent Immobilization of Resorcinarenes on Amine-Functionalized Glass

This protocol details the covalent attachment of resorcinarenes to a glass surface that has been pre-functionalized with an aminosilane.

Materials:

  • Glass slides

  • Cleaning solution (e.g., Piranha solution)

  • 3-Aminopropyltriethoxysilane (APTES) solution (e.g., 2% in acetone)

  • Acetone (B3395972)

  • This compound solution (e.g., 1 mM in a suitable solvent)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Clean the glass slides as described in Protocol 1, Step 1.

  • Amine Functionalization:

    • In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.

    • Immerse the cleaned and dried glass slides in the APTES solution for 30 seconds.[1]

    • Rinse the slides with acetone and allow them to air-dry.[1] This process creates a surface with reactive primary amine groups.

  • This compound Immobilization:

    • Immerse the amine-functionalized glass slides in the this compound solution. The hydroxyl groups of the this compound can react with the surface amine groups, particularly if the this compound is functionalized with a reactive group, or form strong hydrogen bonds leading to a very stable layer. For enhanced covalent attachment, the this compound can be pre-functionalized with a group reactive towards amines (e.g., an NHS-ester).

    • The reaction is typically carried out at room temperature for several hours to overnight.

  • Washing and Drying:

    • After the immobilization step, thoroughly rinse the slides with the solvent used for the this compound solution to remove any non-covalently bound molecules.

    • Dry the slides under a stream of nitrogen.

Data Presentation

The following table summarizes typical characterization data for this compound-modified surfaces.

Characterization TechniqueParameter MeasuredTypical Values for this compound Films
Contact Angle Goniometry Water Contact Angle (θ)Varies with this compound structure. Untreated glass ~40°. After immobilization, can range from ~20° to >95° depending on the hydrophobicity of the this compound's lower rim.[2][3][4]
Spectroscopic Ellipsometry Film ThicknessTypically in the range of a few nanometers, confirming monolayer or thin film formation.[5][6][7]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionConfirms the presence of elements specific to the this compound (e.g., C, O, and any specific heteroatoms in the functional groups) on the substrate surface.[8][9]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessProvides topographical images of the immobilized layer, confirming uniformity and the absence of large aggregates. Can also be used to measure film thickness.[10]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G Workflow for Immobilization by Dip-Coating cluster_prep Substrate Preparation cluster_coating Dip-Coating Process cluster_char Characterization Clean Substrate Cleaning (e.g., Piranha, Sonication) Rinse_Dry Rinse with DI Water & Dry with N2 Clean->Rinse_Dry Immerse Immerse Substrate Rinse_Dry->Immerse Cleaned Substrate Prepare_Sol Prepare this compound Solution (e.g., 1 mM in Ethanol) Prepare_Sol->Immerse Withdraw Withdraw at Controlled Speed Immerse->Withdraw Dry Dry Coated Substrate Withdraw->Dry WCA Contact Angle Dry->WCA Coated Substrate Ellipsometry Ellipsometry Dry->Ellipsometry XPS XPS Dry->XPS AFM AFM Dry->AFM

Caption: Workflow for Immobilizing Resorcinarenes via Dip-Coating.

G Workflow for Covalent Immobilization on Amine-Functionalized Glass cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_immob This compound Immobilization cluster_char Characterization Clean Glass Substrate Cleaning Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 APTES Immerse in APTES Solution Rinse_Dry1->APTES Cleaned Glass Rinse_Dry2 Rinse with Acetone & Dry APTES->Rinse_Dry2 Immerse_Res Immerse in this compound Solution Rinse_Dry2->Immerse_Res Amine-Functionalized Glass Incubate Incubate (e.g., room temp, overnight) Immerse_Res->Incubate Rinse_Dry3 Rinse & Dry Incubate->Rinse_Dry3 WCA Contact Angle Rinse_Dry3->WCA Immobilized Surface XPS XPS Rinse_Dry3->XPS AFM AFM Rinse_Dry3->AFM

Caption: Workflow for Covalent Immobilization of Resorcinarenes.

Applications in Drug Development

The ability to immobilize resorcinarenes on solid supports opens up numerous possibilities in drug development:

  • High-Throughput Screening: Immobilized resorcinarenes can be used to create arrays for screening the binding of small molecules, aiding in the discovery of new drug candidates.

  • Targeted Drug Delivery: Solid supports such as nanoparticles functionalized with resorcinarenes can be designed to target specific cells or tissues. The this compound cavity can encapsulate a drug molecule, which is then released at the target site.

  • Biosensors: this compound-coated surfaces can be integrated into biosensors for the detection of specific biomarkers, offering a tool for diagnostics and monitoring therapeutic efficacy.

  • Antimicrobial Surfaces: Certain functionalized resorcinarenes exhibit antimicrobial properties. Immobilizing these on medical devices or surfaces can help prevent biofilm formation and reduce infections.

These protocols provide a foundation for researchers to explore the exciting potential of immobilized resorcinarenes in their respective fields. The versatility of this compound chemistry allows for extensive customization of these protocols to suit specific research needs.

References

Application Notes and Protocols for Studying Resorcinarene Binding Using Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the quantitative study of non-covalent interactions between molecules in solution. It has become an indispensable tool in supramolecular chemistry and drug development for characterizing host-guest interactions, such as those involving resorcinarenes.[1][2] Resorcinarenes are macrocyclic host molecules capable of encapsulating a variety of guest molecules within their hydrophobic cavities, making them attractive scaffolds for applications in drug delivery, sensing, and catalysis.[3]

This application note provides a detailed protocol for utilizing ITC to determine the thermodynamic parameters of resorcinarene-guest binding. By directly measuring the heat released or absorbed during the binding event, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[2][4]

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a solution of a ligand (the "guest" molecule) is titrated into a solution of a macromolecule (the "host" this compound) at a constant temperature.[5] The instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[4] The reference cell is typically filled with buffer or water, while the sample cell contains the this compound solution. The guest solution is held in a syringe and injected in small, precise aliquots into the sample cell.

As the guest binds to the this compound, heat is either released (exothermic) or absorbed (endothermic). This temperature change in the sample cell relative to the reference cell is detected, and a feedback system applies power to maintain a zero temperature difference between the two cells. The power required to maintain this thermal equilibrium is the measured signal.

The initial injections result in a large heat change as most of the injected guest binds to the available this compound. As the this compound becomes saturated with the guest, subsequent injections produce progressively smaller heat changes until only the heat of dilution is observed. The resulting data, a plot of heat change per injection versus the molar ratio of guest to this compound, is a binding isotherm that can be analyzed to determine the thermodynamic parameters of the interaction.[2][6]

Experimental Design and Considerations

Careful experimental design is crucial for obtaining high-quality ITC data. Key factors to consider include sample preparation, concentration selection, and the choice of buffer.

Sample Preparation
  • Purity: Both the this compound (host) and the guest molecule should be of the highest possible purity to avoid artifacts from interacting impurities.[7]

  • Buffer Matching: It is critical that the this compound and guest solutions are prepared in an identical buffer to minimize large heats of dilution that can obscure the binding signal.[4][7] Dialysis of both components against the same buffer stock is highly recommended.[8]

  • Concentration Determination: Accurate concentration determination of both the host and guest is essential for the accurate determination of stoichiometry and binding affinity.[4]

  • Degassing: All solutions should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause significant noise in the data.[4]

Concentration Guidelines

The choice of concentrations for the host and guest is critical for obtaining a sigmoidal binding isotherm. A useful parameter to consider is the "c-value" (or Wiseman constant), defined as:

c = n * K_a * [M]

where n is the stoichiometry, K_a is the association constant, and [M] is the concentration of the macromolecule (this compound) in the cell. For a well-defined binding curve, the c-value should ideally be between 10 and 1000.

  • Host (this compound) Concentration (in the cell): A typical starting concentration for the this compound in the sample cell is in the range of 10 µM to 50 µM.[4] For weakly interacting systems, higher concentrations may be necessary.

  • Guest Concentration (in the syringe): The concentration of the guest in the syringe should be 10 to 20 times higher than the this compound concentration in the cell to ensure that saturation is reached during the titration.[4][6]

For an unknown system, a good starting point is 10-20 µM of the this compound in the cell and 100-200 µM of the guest in the syringe.[6]

Buffer Selection

The choice of buffer can influence the binding interaction. It is important to select a buffer system where both the this compound and guest are stable and soluble. Buffers with low ionization enthalpies, such as phosphate (B84403) or Tris, are often preferred to minimize contributions from buffer protonation/deprotonation upon binding. The pH of the buffer should be carefully controlled and matched between the host and guest solutions.[6]

Detailed Experimental Protocol

This protocol provides a general guideline for performing an ITC experiment to study the binding of a guest molecule to a this compound host.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC or similar)

  • Purified this compound (host)

  • Purified guest molecule

  • Matched buffer (e.g., 10 mM Tris buffer, pH 7.4)[9]

  • Micropipettes

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound and the guest molecule in the chosen buffer.

    • Accurately determine the concentration of both stock solutions.

    • From the stock solutions, prepare the final this compound solution (e.g., 0.25 mM) and guest solution (e.g., 5.0 mM) using the same buffer.[9]

    • Thoroughly degas both solutions for at least 10 minutes before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C / 298 K).[3]

    • Thoroughly clean the sample cell and the syringe with buffer to remove any contaminants from previous experiments.

  • Loading the Calorimeter:

    • Carefully load the this compound solution into the sample cell, ensuring no air bubbles are introduced.

    • Load the guest solution into the syringe, again avoiding the introduction of air bubbles.

  • Titration:

    • Equilibrate the system until a stable baseline is achieved.

    • Set the injection parameters. A typical experiment consists of an initial small injection (e.g., 1-2 µL) to remove any material from the syringe tip, followed by a series of larger, uniform injections (e.g., 5-10 µL) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

    • Initiate the titration. The instrument will automatically inject the guest solution into the sample cell and record the heat changes.

  • Control Experiment:

    • Perform a control titration by injecting the guest solution into the buffer alone (without the this compound). This allows for the determination of the heat of dilution of the guest, which can be subtracted from the binding data for more accurate analysis.

Data Analysis and Presentation

The raw ITC data consists of a series of peaks, each corresponding to a single injection. The area under each peak is integrated to determine the heat change for that injection. This value is then plotted against the molar ratio of guest to this compound to generate the binding isotherm.

The binding isotherm is then fitted to a suitable binding model using the software provided with the ITC instrument (e.g., Origin). Common binding models include:

  • One-Site Binding Model: This model assumes a 1:1 stoichiometry where one guest molecule binds to one this compound molecule.

  • Two-Site or Sequential Binding Models: These models are used when there are multiple binding sites on the this compound, such as in the case of 2:1 host-guest complexes.[3][9]

The fitting process yields the key thermodynamic parameters:

  • Association Constant (K_a): A measure of the binding affinity. The dissociation constant (K_d) is the reciprocal of K_a.

  • Enthalpy Change (ΔH): The heat released or absorbed upon binding.

  • Stoichiometry (n): The number of guest molecules that bind to one this compound molecule.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RT * ln(K_a) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different host-guest systems or experimental conditions.

Table 1: Thermodynamic Parameters for the Binding of Guest X to this compound Y at 25 °C

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Association Constant (K_a) (M⁻¹)2.5 x 10⁵ ± 0.2 x 10⁵
Dissociation Constant (K_d) (µM)4.0
Enthalpy Change (ΔH) (kcal/mol)-8.5 ± 0.3
Entropy Change (ΔS) (cal/mol·K)5.2
Gibbs Free Energy (ΔG) (kcal/mol)-10.0

Visualizations

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_host Prepare this compound (Host) Solution prep_guest Prepare Guest Solution degas Degas Both Solutions prep_host->degas prep_guest->degas load_cell Load this compound into Sample Cell degas->load_cell load_syringe Load Guest into Syringe degas->load_syringe equilibrate Equilibrate System load_cell->equilibrate load_syringe->equilibrate titrate Perform Titration equilibrate->titrate raw_data Obtain Raw Data (Heat vs. Time) titrate->raw_data integrate Integrate Peaks to get ΔH per injection raw_data->integrate plot_isotherm Plot Binding Isotherm (ΔH vs. Molar Ratio) integrate->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model thermo_params Determine Thermodynamic Parameters (Ka, ΔH, n) fit_model->thermo_params

Caption: Workflow for ITC analysis of this compound-guest binding.

Binding Model Relationships

Binding_Models cluster_reactants Reactants cluster_complexes Complexes cluster_models Binding Models Host This compound (H) HG 1:1 Complex (HG) Host->HG + G (K_a1) Guest Guest (G) H2G 2:1 Complex (H2G) HG->H2G + H (K_a2) one_site One-Site Model HG->one_site Describes two_site Two-Site/ Sequential Model H2G->two_site Describes

Caption: Relationship between reactants, complexes, and ITC binding models.

Conclusion

Isothermal Titration Calorimetry is a robust and reliable technique for the detailed thermodynamic characterization of this compound-guest binding interactions. By following the protocols and considerations outlined in this application note, researchers can obtain high-quality data to elucidate the driving forces behind molecular recognition in these important supramolecular systems. The thermodynamic insights gained from ITC studies are invaluable for the rational design of novel this compound-based systems for a wide range of applications in science and medicine.

References

Application Notes and Protocols: Design and Synthesis of Resorcinarene-Based Molecular Switches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and characterization of resorcinarene-based molecular switches. Resorcinarenes are versatile macrocyclic compounds that serve as excellent scaffolds for creating stimuli-responsive systems capable of controlled conformational changes.[1] These molecular switches are of significant interest in various fields, including drug delivery, sensing, and molecular robotics, due to their ability to respond to external stimuli such as pH, light, redox potential, and the presence of guest molecules.[2][3][4]

Overview of this compound-Based Molecular Switches

Resorcinarenes are synthesized through the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde.[5] Their inherent bowl-shaped structure provides a pre-organized platform for further functionalization. By bridging the upper rim of the this compound, cavitands are formed, which possess a well-defined cavity capable of encapsulating guest molecules. The switching functionality is introduced by incorporating stimuli-responsive moieties into the this compound framework. A common strategy involves the use of quinoxaline (B1680401) walls, which can undergo a conformational change from an open "kite" form to a closed "vase" form, thereby controlling guest binding and release.[2][6][7][8]

pH-Responsive Switches

The conformational equilibrium of quinoxaline-bridged this compound cavitands can be sensitive to pH. Protonation of the quinoxaline nitrogen atoms can induce a change from the guest-binding "vase" conformation to the open "kite" conformation, releasing the encapsulated guest.[3][9] This mechanism is particularly relevant for applications in biological systems where pH gradients exist, such as in tumor microenvironments or endosomal compartments.

Redox-Responsive Switches

Redox-active groups, such as quinones, can be incorporated into the cavitand structure to create redox-responsive molecular switches.[2] In the oxidized (quinone) state, the cavitand may adopt an open conformation, while in the reduced (hydroquinone) state, intramolecular hydrogen bonding can stabilize a closed, guest-binding conformation.[2] This allows for the controlled capture and release of guest molecules triggered by a redox stimulus.

Photo-Responsive Switches

Photoswitchable moieties, most notably azobenzenes, can be integrated into the this compound scaffold to create light-responsive molecular switches.[10][11] Azobenzenes undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This geometric change can be used to control the conformation of the this compound host and thus its guest-binding properties.

Chiroptical Switches

The introduction of chiral substituents, such as amino acids, onto the this compound platform allows for the development of chiroptical switches.[12][13][14][15] These molecules can exhibit changes in their chiroptical properties (e.g., circular dichroism) in response to external stimuli, making them useful for chiral sensing and enantioselective catalysis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of various this compound-based molecular switches.

Synthesis of a Basic this compound Scaffold

This protocol describes the general procedure for the synthesis of a C-tetra(phenyl)resorcin[16]arene, a common precursor for more complex molecular switches.

Materials:

Procedure:

  • Dissolve resorcinol (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add benzaldehyde (10 mmol) to the solution.

  • Heat the mixture to 90°C with stirring.

  • Add concentrated hydrochloric acid (2.5 mL) dropwise to the heated solution.

  • Reflux the solution for 6 hours. A precipitate will form.

  • Cool the reaction mixture to room temperature and filter the solid product.

  • Wash the precipitate with ethanol.

  • Recrystallize the crude product from acetonitrile to obtain the purified C-tetra(phenyl)resorcin[16]arene.[17]

Synthesis of a Quinoxaline-Bridged Cavitand (pH-Responsive)

This protocol outlines the synthesis of a quinoxaline-bridged cavitand, which can function as a pH-responsive molecular switch. This is a two-step process starting from a synthesized this compound octol (B13765986).[6]

Step 1: Synthesis of the Octol Precursor

  • Follow the procedure in section 2.1, using an appropriate aldehyde to introduce desired functionalities on the lower rim.

Step 2: Bridging with Quinoxaline Materials:

  • This compound octol

  • Dichlorodiaminoquinoxaline

  • Pyridine (B92270) (as solvent and base)

Procedure:

  • Dissolve the this compound octol in pyridine.

  • Add dichlorodiaminoquinoxaline to the solution.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the pyridine under reduced pressure.

  • Purify the product by column chromatography to yield the quinoxaline-bridged cavitand.

Synthesis of an Azobenzene-Functionalized this compound (Photo-Responsive)

This protocol describes a general approach to functionalize a this compound with photoswitchable azobenzene (B91143) units.[10][11]

Materials:

  • This compound with reactive sites (e.g., hydroxyl or amino groups)

  • Azobenzene derivative with a compatible reactive group (e.g., carboxylic acid or acyl chloride)

  • Coupling agents (e.g., DCC, EDC) or base (e.g., triethylamine)

  • Appropriate solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the this compound in the chosen solvent.

  • Add the azobenzene derivative and the coupling agent or base.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Wash the reaction mixture with appropriate aqueous solutions to remove byproducts.

  • Dry the organic phase and remove the solvent in vacuo.

  • Purify the product by column chromatography or recrystallization.

Characterization of Switching Behavior

¹H NMR Spectroscopy for Conformational Analysis: The conformational state (vase vs. kite) of quinoxaline-bridged cavitands can be readily determined by ¹H NMR spectroscopy. The chemical shift of the methine proton on the lower rim of the this compound is a key indicator. In the vase conformation, this proton typically resonates at a downfield chemical shift (around 5.5 ppm), while in the kite conformation, it appears further upfield (below 4 ppm).[9]

pH Titration: To characterize the pH-responsiveness of a switch, a pH titration can be performed while monitoring changes in the UV-Vis or fluorescence spectrum, or by ¹H NMR.

  • Prepare a stock solution of the this compound switch in a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer).

  • Use standardized acidic and basic solutions to adjust the pH of the sample.

  • Record the spectrum at each pH value.

  • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the pH to determine the pKa of the switching process.[18]

Photoisomerization Quantum Yield Measurement: The efficiency of a photoswitch is quantified by its photoisomerization quantum yield (Φ).

  • Prepare a solution of the photoswitchable this compound of known concentration.

  • Irradiate the solution with light of a specific wavelength to induce isomerization.

  • Monitor the change in the absorption spectrum over time.

  • The quantum yield can be calculated from the rate of isomerization and the amount of light absorbed by the sample.[4][19][20][21]

Quantitative Data

The performance of this compound-based molecular switches can be quantified by various parameters, which are summarized in the tables below.

Table 1: Host-Guest Binding Constants of this compound Cavitands

Host MoleculeGuest MoleculeSolventBinding Constant (Kₐ, M⁻¹)TechniqueReference
Chiral Calix[16]this compound (CAP)TetramethylammoniumMethanol1.8 x 10³Polarimetry[22]
Chiral Calix[16]this compound (CAP)TetraethylammoniumMethanol3.1 x 10²Polarimetry[22]
Chiral Calix[16]this compound (CAP)BenzyltriethylammoniumMethanol1.1 x 10³Polarimetry[22]
Urea-substituted this compound CavitandChlorideDichloromethane> 10⁶IR Spectroscopy[23]
Urea-substituted this compound CavitandBromideDichloromethane> 10⁶IR Spectroscopy[23]

Table 2: Performance of Photoswitchable Resorcinarenes

Photoswitchable MoietyIsomerizationWavelength (nm)Quantum Yield (Φ)SolventReference
Azobenzene Derivativetrans → cis~365VariesVarious[10][11]
Azobenzene Derivativecis → trans>420VariesVarious[10][11]
Coumarin-based Photoswitchtrans → cis5400.042Water[21]
Coumarin-based Photoswitchcis → trans3700.23Water[21]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the design and function of this compound-based molecular switches.

Signaling Pathway of a pH-Responsive Molecular Switch

pH_Switching_Pathway Vase Vase Conformation (Guest Bound) Protonation Protonation (Low pH) Vase->Protonation H+ Kite Kite Conformation (Guest Released) Deprotonation Deprotonation (High pH) Kite->Deprotonation OH- Protonation->Kite Conformational Change Deprotonation->Vase Conformational Change

Caption: pH-triggered conformational switching of a this compound cavitand.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Resorcinol_Aldehyde Resorcinol + Aldehyde This compound This compound Scaffold Resorcinol_Aldehyde->this compound Condensation Functionalization Functionalization (e.g., with Quinoxaline) This compound->Functionalization Bridging/Modification Switch Molecular Switch Functionalization->Switch NMR NMR Spectroscopy Switch->NMR Structural Analysis MS Mass Spectrometry Switch->MS Molecular Weight UV_Vis UV-Vis/Fluorescence Switch->UV_Vis Spectroscopic Properties Titration Stimuli Titration (pH, Guest) UV_Vis->Titration Switching Analysis

Caption: General workflow for the synthesis and characterization of this compound switches.

Logical Relationship in a this compound-Based AND Gate

AND_Gate InputA Input A (e.g., H+) AND AND InputA->AND InputB Input B (e.g., Guest Molecule) InputB->AND Output Output (e.g., Fluorescence ON) AND->Output

Caption: Logical representation of a this compound-based AND molecular logic gate.

References

Troubleshooting & Optimization

how to improve the yield of acid-catalyzed resorcinarene condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the acid-catalyzed condensation of resorcinol (B1680541) and aldehydes to form resorcinarenes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of resorcinarenes.

Problem Potential Cause Recommended Solution
Low or No Yield of Cyclic Product Incorrect Catalyst Concentration: Using an equimolar amount of strong acid can favor the formation of linear oligomers over the desired cyclic product.[1]Reduce the amount of acid catalyst. Catalytic amounts (e.g., 4 mol%) are often optimal for cyclization.[1] Consider using a Lewis acid or a solid acid catalyst like p-toluenesulfonic acid.[2][3]
Sub-optimal Solvent Polarity: The solvent system plays a critical role in the cyclization process and can affect isomer selectivity.[1][4]Experiment with different solvent mixtures. For instance, varying the ethanol (B145695)/water ratio can selectively favor the formation of specific isomers and improve the overall yield of the cyclic product.[1]
Inappropriate Reaction Temperature or Time: The reaction may not have proceeded to completion or, conversely, decomposition may have occurred.Monitor the reaction using Thin Layer Chromatography (TLC). Typical conditions involve heating at 75°C or reflux for 1 to 24 hours.[1][3] Solvent-free methods can be much faster, sometimes requiring only minutes at elevated temperatures (e.g., 80°C).[3]
Challenging Substrates: Resorcinols with electron-withdrawing groups can be difficult to cyclize under standard conditions.[5][6]For these substrates, a pre-cyclization derivatization of the resorcinol monomer may be necessary. Alternatively, explore different catalytic systems, including Lewis acids.[6][7]
Formation of Insoluble Precipitate or Linear Oligomers Excessive Acid Catalyst: High concentrations of strong mineral acids like HCl promote the formation of high molecular weight linear oligomers.[1]Use only a catalytic amount of the acid. This minimizes the side reaction that leads to linear polymer chains.[1]
Reaction Reversibility: The condensation reaction is reversible under acidic conditions, which can lead to a mixture of cyclic tetramers and acyclic oligomers.[8]Ensure the reaction goes to completion to favor the thermodynamically stable cyclic product. Upon completion, promptly cool the mixture to precipitate the desired product and filter it to separate it from soluble linear by-products.
Obtaining an Undesired Isomer or a Mixture of Isomers Solvent and Catalyst Effects: The choice of solvent and catalyst significantly influences the ratio of conformers (e.g., crown vs. chair) produced.[1][3]The polarity of the reaction medium can be adjusted to selectively synthesize certain isomers. For example, changing the ethanol/water ratio has been shown to influence the cis-trans isomer distribution.[1] Solvent-free conditions with catalysts like p-toluenesulfonic acid may also favor a particular conformer.[3]
Aldehyde Choice: Aromatic aldehydes tend to react less stereoselectively than aliphatic aldehydes.[2]If high stereoselectivity is critical, consider using an aliphatic aldehyde if the experimental design allows. Be aware that purification to separate isomers, often by fractional crystallization or chromatography, may be required.[3][8]
Difficulty Purifying the Final Product Presence of Multiple Isomers and Oligomers: The crude product is often a mixture, making purification challenging.Recrystallization from a suitable solvent (e.g., methanol/water) is the most common and effective method for purifying the desired crystalline this compound isomer.[1][9]
Incomplete Removal of Acid Catalyst: Residual acid can interfere with subsequent reactions or applications.After filtering the precipitated product, wash it thoroughly with water until the filtrate is neutral.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the acid-catalyzed this compound condensation? A1: The reaction is an electrophilic aromatic substitution. The acid catalyst protonates the aldehyde, making it more electrophilic. The electron-rich resorcinol ring then attacks the activated aldehyde, leading to a series of condensation steps that ultimately form the cyclic tetrameric macrocycle.[5][10]

Q2: Which acid catalyst is best for this reaction? A2: Concentrated hydrochloric acid (HCl) is traditionally used.[1][10] However, p-toluenesulfonic acid (TsOH) is also highly effective, especially in solvent-free conditions, and can lead to high yields.[3] The use of strong acids generally results in higher conversion to cyclic tetramers compared to weaker acid catalysts like silica (B1680970) gel or zeolites.[3] Lewis acids have also been successfully employed.[2][7]

Q3: Can this reaction be performed without a solvent? A3: Yes, solvent-free methods offer a "green chemistry" alternative.[2][9] This procedure typically involves grinding the resorcinol, aldehyde, and an acid catalyst (like p-toluenesulfonic acid) together and heating the mixture.[3] These reactions are often much faster and can result in significant savings of solvent, time, and energy.[3]

Q4: How does the choice of aldehyde affect the reaction? A4: The structure of the aldehyde forms the "lower rim" of the this compound. Aliphatic aldehydes generally provide better stereoselectivity compared to aromatic aldehydes, which react faster but may lead to a more complex mixture of products.[2]

Q5: Why is temperature control important? A5: Temperature control is crucial for managing the reaction rate and preventing the formation of unwanted by-products or decomposition of the reactants and products.[11] Reactions are typically run at elevated temperatures (e.g., 75-80°C or reflux) to ensure a reasonable reaction rate.[1][3]

Quantitative Data on Reaction Parameters

The following tables summarize how different experimental parameters can affect the yield and outcome of the this compound condensation.

Table 1: Effect of HCl Catalyst Concentration on Product Composition (Data derived from studies on the condensation of resorcinol and acetaldehyde)[1]

Molar Ratio (HCl to Resorcinol)Product Composition
< 0.1Predominantly cyclic product (this compound)
> 0.1 to 1.0Increasing amounts of higher molecular weight linear oligomers

Table 2: Influence of Solvent Polarity (Ethanol/Water Ratio) on Isomer Yield (Data for C-tetramethylcalix[9]this compound synthesis)[1]

Ethanol/Water (v/v) RatioPredominant Isomer
High Ethanol ContentFavors cis-cis (rccc) isomer
High Water ContentFavors trans-trans (rttt) isomer

Table 3: Comparison of Catalysts and Conditions on Yield (Data derived from studies on the condensation of resorcinol and aromatic aldehydes)[3]

MethodCatalystTypical Reaction TimeTypical YieldNotes
Conventional RefluxHCl18 - 24 hoursHighEnergy and time-intensive
Solvent-Freep-Toluenesulfonic Acid (TsOH)~5 minutesHighEnvironmentally friendly, rapid
Solvent-FreeSilica Gel / Zeolite~5 minutesLowerLower acidity leads to reduced conversion to cyclic tetramers

Experimental Protocols

Protocol 1: Conventional Synthesis using Reflux[3]
  • Preparation: In a round-bottom flask, dissolve resorcinol and the desired aldehyde in a 1:1 molar ratio in absolute ethanol.

  • Catalyst Addition: While stirring, add a catalytic amount of concentrated hydrochloric acid (37%) dropwise to the solution.

  • Reaction: Protect the reaction flask from light and heat the mixture to reflux for 4 to 24 hours. Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A precipitate should form.

  • Purification: Filter the solid product under reduced pressure. Wash the solid extensively with water until the filtrate shows a neutral pH.

  • Drying: Dry the purified solid in an oven at approximately 45°C for several hours. The product can be further purified by recrystallization from a methanol/water mixture.[1]

Protocol 2: Green, Solvent-Free Synthesis[3]
  • Preparation: In a reaction vial or mortar, combine equimolar amounts of resorcinol and the aldehyde.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 5% w/w).

  • Reaction: Mix or grind the reagents together. Heat the mixture in a sealed vial at approximately 80°C for about 5 minutes. A paste-like solid will form.

  • Purification: Wash the resulting paste with a 1:1 mixture of ethanol and water. Filter the solid under reduced pressure and dry.

Visualizations

experimental_workflow cluster_conventional Conventional Reflux Method cluster_solvent_free Solvent-Free Method conv_start Mix Resorcinol, Aldehyde & Ethanol conv_cat Add HCl Catalyst conv_start->conv_cat conv_reflux Reflux (4-24h) conv_cat->conv_reflux conv_cool Cool to RT conv_reflux->conv_cool conv_filter Filter & Wash conv_cool->conv_filter conv_dry Dry & Recrystallize conv_filter->conv_dry sf_start Mix Resorcinol, Aldehyde & TsOH sf_heat Heat at 80°C (~5 min) sf_start->sf_heat sf_wash Wash with EtOH/Water sf_heat->sf_wash sf_filter Filter & Dry sf_wash->sf_filter troubleshooting_yield start Low or No Yield? cause1 Check Catalyst Concentration start->cause1 cause2 Review Solvent System start->cause2 cause3 Verify Time & Temperature start->cause3 solution1a Too much acid? (favors oligomers) cause1->solution1a solution2a Sub-optimal polarity? cause2->solution2a solution3a Incomplete reaction? cause3->solution3a solution1b Use catalytic amount. Consider TsOH or Lewis Acid. solution1a->solution1b Solution solution2b Vary EtOH/Water ratio to optimize cyclization. solution2a->solution2b Solution solution3b Monitor by TLC. Increase time or temp as needed. solution3a->solution3b Solution

References

Resorcinarene Isomer Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of resorcinarene isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their purification challenging?

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol (B1680541) and an aldehyde.[1] This synthesis can result in several conformational isomers (or conformers), which have the same chemical formula and connectivity but differ in their three-dimensional shape. The most commonly encountered conformers are the crown, chair, boat, saddle, and diamond, with the crown and chair forms often being the most stable.[2][3][4]

The primary challenge in purification arises because these conformer mixtures can be difficult to separate. They often behave as a single compound during standard purification techniques like Thin Layer Chromatography (TLC) and liquid chromatography (LC), even though spectroscopic analysis (e.g., ¹H NMR) clearly indicates the presence of multiple isomers.[2][5]

Q2: What are the primary techniques used for purifying this compound isomers?

The main purification techniques include:

  • Recrystallization: Often the first and simplest method attempted to purify the crude product.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful analytical technique to resolve and identify different isomers in a mixture.[2][6]

  • Reversed-Phase Solid-Phase Extraction (RP-SPE): A preparative technique used to separate larger quantities of isomers, often guided by a previously developed HPLC method.[2][5][7]

  • Column Chromatography: A standard purification method, though it can be challenging for this compound isomers due to their similar polarities.[8][9]

Q3: How can I confirm the identity and purity of my separated isomers?

After separation, the identity and purity of each isomer should be confirmed using a combination of spectroscopic and chromatographic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the specific conformation of the isomer.[2][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • RP-HPLC: Can be used to confirm the purity of the isolated fraction.[6]

Troubleshooting Guides

Problem 1: My TLC shows a single spot, but the ¹H NMR spectrum is complex and suggests a mixture of isomers.

This is a very common issue. The similar polarity of this compound conformers often prevents their separation on a standard silica (B1680970) TLC plate.[2][7]

  • Recommended Action: Trust the NMR data. The presence of multiple, complex signals in the aromatic and methine bridge regions of the ¹H NMR spectrum is a strong indicator of a conformational mixture.[5] Proceed with a more powerful separation technique like RP-HPLC to resolve the different isomers.

Problem 2: Recrystallization of the crude product did not separate the isomers or improve purity.

While recrystallization is a standard first step, it is often ineffective at separating this compound conformers because they can co-crystallize.[1][5]

  • Recommended Action:

    • Solvent Screening: Experiment with a variety of solvent systems. Common choices include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[11][12]

    • Slow Cooling: Avoid rapid cooling, as it can trap impurities and other isomers within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[13][14]

    • Alternative Techniques: If multiple recrystallization attempts fail, it is necessary to move to a chromatographic method like RP-SPE or preparative HPLC.[5]

Problem 3: I need to separate the crown and chair conformers. How do I develop a method?

Separating the common crown and chair conformers requires a high-resolution technique. RP-HPLC is ideal for method development, which can then be scaled up using RP-SPE for preparative separation.[2][5][6]

  • Workflow:

    • Analytical RP-HPLC: Develop an analytical RP-HPLC method to resolve the isomers. A C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like 0.1% TFA) is a good starting point.[2][5]

    • Method Optimization: Adjust the gradient, flow rate, and temperature to achieve baseline separation of the isomer peaks.

    • Scale-Up to RP-SPE: Use the optimized HPLC conditions to design a separation protocol using a C18 SPE cartridge. The elution is performed using a stepwise gradient, increasing the percentage of the organic solvent.[2]

    • Fraction Analysis: Analyze the collected fractions by RP-HPLC to determine which ones contain the pure isomers.

    • Combine and Isolate: Combine the pure fractions of each isomer and remove the solvent (e.g., by lyophilization) to obtain the purified solid.[5]

Problem 4: My final product is discolored (e.g., yellow or brown).

Discoloration indicates the presence of impurities, which may arise from the starting materials or side reactions during synthesis.[13][15]

  • Recommended Action:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as it may also adsorb some of your product.[13]

    • Column Chromatography: If discoloration persists after recrystallization, column chromatography with an appropriate solvent system (e.g., Ethyl Acetate/Hexane) may be effective at removing the impurities.[9]

Experimental Protocols & Data

Protocol 1: RP-HPLC Analysis of C-Tetramethylcalix[5]this compound Isomers

This protocol is adapted from a method developed for the analysis of C-tetramethylcalix[5]this compound conformers.[5]

  • Instrumentation: HPLC with a UV detector and a C18 reversed-phase column (e.g., Chromolith RP-18e, 50 x 4.6 mm).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the crude this compound mixture.

  • Mobile Phase:

    • Solvent A: Water with 0.05% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)

  • Chromatographic Conditions:

    • Detection Wavelength: 210 nm

    • Flow Rate: 2.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Program: See Table 1.

Table 1: RP-HPLC Gradient Elution Program [5]

Time (min)% Solvent A (Water + 0.05% TFA)% Solvent B (Acetonitrile + 0.05% TFA)
0.0955
1.0955
18.00100
21.00100
21.1955
24.0955
Protocol 2: RP-SPE Purification of C-Tetramethylcalix[5]this compound Isomers

This protocol provides a method for the preparative separation of isomers following successful analytical HPLC analysis.[2][5]

  • Materials: C18 SPE Cartridge (e.g., Supelclean ENVI-18, 5 g bed weight).

  • Solvents:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA

  • Procedure:

    • Activation: Activate the SPE cartridge by passing 30 mL of methanol, followed by 30 mL of Solvent B.

    • Equilibration: Equilibrate the cartridge with 30 mL of Solvent A.

    • Sample Loading: Dissolve the crude this compound mixture (e.g., 46 mg) in a minimal volume of a suitable solvent (e.g., 1000 µL of ACN/H₂O 50:50) and load it onto the column.

    • Elution: Elute the isomers by applying a stepwise gradient, gradually increasing the percentage of Solvent B. The specific percentages will be guided by the retention times observed in the analytical HPLC run.

    • Fraction Collection & Analysis: Collect fractions and analyze each by RP-HPLC to determine its purity.

    • Isolation: Combine the fractions containing the pure conformer and lyophilize to obtain the final product.[5]

Visualized Workflows

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Acid-Catalyzed Condensation crude Crude Product (Mixture of Isomers) synthesis->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup hplc_dev RP-HPLC Method Development recrystallization->hplc_dev If isomers persist spe_sep Preparative RP-SPE Separation hplc_dev->spe_sep Scale-up fractions Collect & Analyze Fractions via HPLC spe_sep->fractions pure_isomers Pure Isomers (e.g., Crown, Chair) fractions->pure_isomers Combine pure fractions

Caption: General workflow for the purification of this compound isomers.

G start Crude Product Analysis (TLC & NMR) tlc_check TLC shows a single spot? start->tlc_check nmr_check NMR shows a mixture? tlc_check->nmr_check Yes recrystallize Attempt Recrystallization tlc_check->recrystallize No (multiple spots) nmr_check->recrystallize No hplc_spe Use RP-HPLC for analysis and RP-SPE for separation nmr_check->hplc_spe Yes recrystallize->hplc_spe Failure pure Product is Pure recrystallize->pure Success

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Overcoming Challenges in the Selective Functionalization of Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the selective functionalization of resorcinarenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective functionalization of resorcinarenes?

A1: The primary challenges in the selective functionalization of resorcinarenes include controlling regioselectivity, achieving high yields, and purifying the desired products.[1] Resorcinarenes have multiple reactive sites, including the hydroxyl groups on the upper rim and the aromatic rings themselves, making selective modification difficult.[2] Common issues include the formation of complex mixtures of partially and fully substituted products, steric hindrance affecting reactivity, and the potential for unwanted side reactions.[3][4]

Q2: How can I improve the regioselectivity of electrophilic aromatic substitution on the this compound macrocycle?

A2: Improving regioselectivity in electrophilic aromatic substitution often involves the use of directing groups and careful control of reaction conditions. The hydroxyl groups of the resorcinol (B1680541) units are strong activating groups and direct electrophiles to the ortho and para positions.[5][6] However, since the para position is part of the macrocyclic backbone, substitution occurs at the C-2 position, between the hydroxyl groups. To achieve selectivity, one can employ protecting groups to block certain reactive sites.[4][7] Additionally, the choice of catalyst and solvent system can significantly influence the regiochemical outcome.[8]

Q3: I am having trouble with the Williamson ether synthesis on my this compound. What are the common pitfalls?

A3: The Williamson ether synthesis is a common method for functionalizing the hydroxyl groups of resorcinarenes, but several issues can arise. Incomplete deprotonation of the phenolic hydroxyls can lead to low yields. A strong base, such as sodium hydride (NaH), is often required to ensure complete formation of the alkoxide.[9] Steric hindrance from bulky alkyl halides can significantly slow down or prevent the reaction, as it proceeds via an SN2 mechanism.[10][11] Secondary and tertiary alkyl halides are prone to elimination reactions, leading to alkene byproducts instead of the desired ether.[10][12] The choice of solvent is also critical; polar aprotic solvents like DMF or THF are generally preferred.[10][11]

Q4: My "click" chemistry reaction (CuAAC) to functionalize my this compound is not working well. What should I check?

A4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for functionalizing resorcinarenes.[13][14] If you are experiencing issues, consider the following:

  • Catalyst Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) will halt the reaction. Ensure a reducing agent, like sodium ascorbate, is present in sufficient excess and that the reaction is performed under an inert atmosphere to prevent oxygen contamination.[15]

  • Ligand Choice: A stabilizing ligand for the copper catalyst can prevent catalyst precipitation and improve reaction efficiency.[15]

  • Purity of Reagents: Impurities in either the azide- or alkyne-functionalized this compound can poison the catalyst. Ensure your starting materials are pure.

  • Solvent: The choice of solvent can impact the solubility of your reactants and the catalyst system. Mixtures of polar solvents are often employed.[13]

Q5: What are the best methods for purifying functionalized resorcinarenes?

A5: Purification of functionalized resorcinarenes can be challenging due to the potential for multiple products with similar polarities.[1] Common purification techniques include:

  • Recrystallization: This is often the first and most effective method, especially for the initial this compound synthesis.[2][16]

  • Column Chromatography: Silica gel chromatography is widely used, but the separation of closely related derivatives can be difficult. Reverse-phase HPLC with monolithic C18 columns has shown improved separation for bulky this compound conjugates.[1]

  • Precipitation/Redispersion: This technique is useful for purifying nanoparticle-resorcinarene conjugates by selectively precipitating the product and washing away unreacted starting materials.[17]

Q6: Which characterization techniques are essential for confirming the structure of my functionalized this compound?

A6: A combination of spectroscopic techniques is crucial for unambiguous structure determination:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure, conformation, and degree of substitution. The symmetry of the molecule is reflected in the number of signals.[3][8][18]

  • Mass Spectrometry (ESI-MS, MALDI-TOF): This confirms the molecular weight of the synthesized compound.[2][18]

  • FT-IR Spectroscopy: Useful for identifying the presence of specific functional groups introduced during the reaction.[2][18]

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure and conformation in the solid state.[2]

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause Suggested Solution
Little to no precipitate formsIncomplete reactionIncrease reaction time and/or temperature. Ensure adequate acid catalyst concentration.[19][20]
Formation of a sticky, oily product instead of a solidPresence of byproducts or linear oligomersOptimize the solvent system. Recrystallization from a suitable solvent mixture (e.g., ethanol (B145695)/water) can help isolate the desired cyclic product.[2][20] Solvent-free conditions with a solid acid catalyst can sometimes improve yields and simplify purification.[8]
Low isolated yield after purificationProduct loss during washing stepsUse a minimal amount of washing solvent. Ensure the wash solvent is cold to minimize product solubility.
Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Mixture of isomers (e.g., mono-, di-, tri-, and tetra-substituted)High reactivity of the resorcinol ringsUse a less reactive electrophile or milder reaction conditions (lower temperature, shorter reaction time).
Substitution at undesired positionsSteric hindrance or electronic effectsEmploy protecting groups to block more reactive sites.[4][7] For instance, protecting some of the hydroxyl groups can direct substitution to the remaining free resorcinol units.
Complex, unidentifiable product mixtureSide reactionsCarefully control the stoichiometry of the electrophile. An excess can lead to over-substitution. Consider using a catalyst that favors the desired regioselectivity.[21][22]
Inefficient Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materialIncomplete deprotonation of phenolic hydroxylsUse a stronger base (e.g., NaH) and ensure anhydrous conditions.[9]
Low reactivity of the alkyl halideUse a more reactive alkyl halide (e.g., iodide instead of chloride). Primary alkyl halides are preferred over secondary or tertiary ones.[10][11]
Formation of elimination products (alkenes)Use of secondary or tertiary alkyl halidesSwitch to a primary alkyl halide. If a secondary or tertiary group is required, consider alternative synthetic routes.[10][12]
Reaction fails to proceedSteric hindranceUse a less sterically hindered alkyl halide. If the this compound is heavily substituted, this reaction may not be feasible.

Experimental Protocols

Key Experiment: Synthesis of a C-phenylcalix[13]this compound

This protocol is adapted from a standard procedure for the acid-catalyzed condensation of resorcinol with an aldehyde.[19]

Materials:

  • Resorcinol (2.2 g, 0.02 mol)

  • Benzaldehyde (2 mL, 0.02 mol)

  • Absolute ethanol (35 mL)

  • Concentrated Hydrochloric Acid (HCl, 37%) (1 mL)

Procedure:

  • Combine resorcinol, benzaldehyde, and absolute ethanol in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Stir the mixture to dissolve the solids.

  • Slowly add the concentrated HCl dropwise to the reaction mixture.

  • Heat the mixture to 70°C and maintain this temperature with stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the solid precipitate that has formed.

  • Wash the solid with a 1:1 mixture of ethanol and deionized water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator.

  • Characterize the product using FTIR and ¹H-NMR spectroscopy.[19]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Combine Resorcinol, Aldehyde, & Ethanol s2 Add Acid Catalyst (HCl) s1->s2 s3 Reflux at 70°C for 24h s2->s3 w1 Cool to Room Temperature s3->w1 w2 Filter Precipitate w1->w2 w3 Wash with Ethanol/Water w2->w3 w4 Dry Under Vacuum w3->w4 c1 ¹H-NMR w4->c1 c2 FT-IR w4->c2 c3 Mass Spectrometry w4->c3

Caption: Experimental workflow for the synthesis of a C-phenylcalix[13]this compound.

troubleshooting_williamson_ether start Low Yield in Williamson Ether Synthesis q1 Check for Elimination Byproducts (Alkene) start->q1 a1_yes Use Primary Alkyl Halide q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Was a Strong Base Used? a1_no->q2 a2_yes Check for Steric Hindrance q2->a2_yes Yes a2_no Use Stronger Base (e.g., NaH) q2->a2_no No q3 Is Alkyl Halide Sterically Bulky? a2_yes->q3 a3_yes Use Less Hindered Alkyl Halide q3->a3_yes Yes a3_no Increase Reaction Time/Temperature q3->a3_no No

Caption: Troubleshooting guide for Williamson ether synthesis of resorcinarenes.

regioselectivity_pathway cluster_products Potential Products cluster_control Control Factors This compound This compound Core Mono Mono-substituted This compound->Mono + E+ Electrophile Electrophile (E+) Di Di-substituted Mono->Di + E+ Tri Tri-substituted Di->Tri + E+ Tetra Tetra-substituted Tri->Tetra + E+ Control Reaction Conditions: - Stoichiometry - Temperature - Catalyst - Protecting Groups Control->Mono Control->Di Control->Tri Control->Tetra

Caption: Reaction pathway for electrophilic substitution on a this compound.

References

Technical Support Center: Resorcinarene Nanocapsule Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the formation of resorcinarene nanocapsules.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound nanocapsules, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
No Nanocapsule Formation or Low Yield Inadequate Water Content: The self-assembly of hexameric this compound capsules is highly dependent on the presence of water molecules, which act as a template. Anhydrous conditions will prevent capsule formation.[1]Ensure the solvent (e.g., chloroform) is not anhydrous. The presence of a specific ratio of water to this compound is crucial for the formation of the hexameric structure.[1]
Incorrect Solvent: The choice of solvent is critical. Self-assembly is favorable in nonpolar, aprotic solvents where hydrogen bonds can form effectively.[1][2]Use nonpolar solvents like chloroform (B151607) or benzene. Avoid polar or protic solvents that can interfere with the hydrogen bonding network essential for capsule formation.
Inappropriate Reactant Concentrations: The equilibrium between monomeric, dimeric, and hexameric species is concentration-dependent.[1]Optimize the concentration of the this compound monomer. Refer to established protocols for recommended concentration ranges.
Presence of Interfering Anions/Cations: High concentrations of certain salts can induce disassembly of the nanocapsules.[3][4]If salts are necessary, use them in small amounts. Be aware that different anions and cations can have varying effects on capsule stability.[3][4]
Nanocapsule Aggregation and Precipitation Hydrogen Bonding Between Resorcinarenes: Unmethylated resorcinarenes can aggregate via intermolecular hydrogen bonds, competing with nanoparticle passivation.[5]Consider using O-alkylated this compound derivatives (e.g., octamethyl derivative) to minimize intermolecular hydrogen bonding and improve solubility and stability.[5]
Physical Instability: Nanocapsules are thermodynamically unstable and prone to aggregation over time to reduce surface energy.[6]Optimize storage conditions (e.g., temperature). For long-term storage, lyophilization with appropriate cryoprotectants can be employed.[6]
Strong Inter-particle Interactions: High surface charge can lead to aggregation.Adjust the pH or ionic strength of the solution to modulate surface charge and reduce aggregation.[7]
Inconsistent Nanocapsule Size and Polydispersity Variable Reaction Conditions: Fluctuations in temperature, stirring rate, and addition speed of reagents can lead to inconsistent nucleation and growth.Maintain precise control over all reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for reagent addition to ensure reproducibility.
Influence of pH: The pH of the reaction medium can significantly affect the size and polydispersity of the resulting nanoparticles.[7]Carefully control and monitor the pH of the solution throughout the synthesis process. The optimal pH will depend on the specific this compound and other reagents used.[7]
Poor Encapsulation Efficiency Steric Hindrance of Guest Molecule: Large or sterically hindered guest molecules may not be efficiently encapsulated.[1]Select guest molecules with appropriate size and shape for the this compound cavity. Molecular modeling can be a useful tool to predict guest compatibility.[1]
Competition with Solvent Molecules: The nanocapsule cavity is typically occupied by solvent molecules, which must be displaced by the guest.[1]Increase the concentration of the guest molecule to favor its encapsulation over solvent molecules.
Leakage of Encapsulated Material: The nanocapsule shell may be permeable or unstable, leading to the leakage of the encapsulated drug or agent.[6]Modify the nanocapsule shell by using cross-linking agents or by forming a polymeric shell to enhance its stability and reduce leakage.

Frequently Asked Questions (FAQs)

1. What is the optimal method for synthesizing this compound nanocapsules?

Several methods can be employed, each with its own advantages:

  • Reflux Synthesis: A common method involving the condensation reaction of a resorcinol (B1680541) and an aldehyde in an ethanol (B145695)/water mixture with an acid catalyst.[8]

  • Solvent-Free Synthesis: An environmentally friendly approach that involves grinding resorcinol and an aldehyde with a catalytic amount of p-toluenesulfonic acid.[8]

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times (to 5-10 minutes) and often results in high yields (above 90%).[8]

  • Photopolymerization: A one-pot method for creating functionalized polymeric nanocapsules using a light-mediated thiol-ene click reaction.[9]

The choice of method depends on the desired scale, reaction time, and specific functional groups on the this compound.

2. How do I control the size of the this compound nanocapsules?

The size of the nanocapsules is influenced by several factors:

  • Reactant Concentration: The concentration of the this compound, aldehyde, and any surfactants or polymers will affect the final particle size.[10][11]

  • Solvent Composition: The ratio of solvents, such as ethanol to water, can impact the solubility of the reactants and the self-assembly process.[8]

  • pH: The pH of the medium affects the charge and interactions of the molecules, thereby influencing particle size.[7]

  • Temperature: Temperature can affect reaction kinetics and the self-assembly process.

Systematic optimization of these parameters, for instance using a response surface methodology, can help in achieving the desired nanocapsule size.[10][11]

3. What characterization techniques are essential for this compound nanocapsules?

A combination of techniques is necessary for comprehensive characterization:

  • Dynamic Light Scattering (DLS): To determine the particle size and size distribution.[7][12]

  • Electron Microscopy (TEM/SEM): To visualize the morphology and size of the nanocapsules.[5][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the this compound and to study host-guest interactions and the number of encapsulated solvent molecules.[1]

  • Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanocapsule dispersion.[12]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanocapsules.[14]

4. How can I improve the stability of my this compound nanocapsules?

Stability can be enhanced through several strategies:

  • Surface Modification: Coating the nanocapsules with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can reduce opsonization and improve stability in biological media.[12]

  • Cross-linking: Introducing cross-linkers into the nanocapsule shell can increase its robustness and prevent degradation.

  • Lyophilization (Freeze-drying): For long-term storage, lyophilization can be used to remove water and prevent physical and chemical instability.[6] The choice of cryoprotectant is crucial for preserving the integrity of the nanocapsules during this process.

Experimental Protocols

General Protocol for Reflux Synthesis of a C-alkylresorcin[14]arene

This protocol is a generalized procedure based on established methods.[8][15]

  • Dissolution: In a round-bottom flask, dissolve resorcinol (0.10 mol) and the desired aldehyde (0.10 mol) in a 1:1 mixture of ethanol and water (40 mL).

  • Catalyst Addition: While stirring, add concentrated hydrochloric acid (10 mL) to the solution.

  • Reflux: Heat the reaction mixture to 75 °C and maintain reflux with continuous stirring for 1 hour.

  • Cooling and Precipitation: After the reflux period, cool the mixture in an ice bath to induce precipitation of the product.

  • Filtration and Washing: Filter the precipitate and wash it with water.

  • Recrystallization and Drying: Recrystallize the crude product from an appropriate solvent (e.g., water or methanol) to purify it. Dry the purified product at 60 °C for 48 hours.

General Protocol for Photopolymerization of this compound Nanocapsules

This protocol is a generalized procedure for light-mediated synthesis.[9]

  • Solution Preparation: Prepare a solution of the this compound tetraalkene tetrathiol (RTATT) monomer in chloroform (e.g., ~1.5 mM) in a quartz photoreaction vessel.

  • Degassing: Degas the solution with argon for 30 seconds to remove dissolved oxygen, which can quench the photoreaction.

  • Initial Photopolymerization: Irradiate the solution in a photochemical reactor equipped with 254 nm or 300 nm lamps for 15 minutes.

  • Functionalization (Optional): If functionalization is desired, add the functionalizing agent (4-5 molar equivalents) to the reaction mixture.

  • Further Degassing and Irradiation: Degas the solution again with argon for 30 seconds and continue photoirradiation for an additional 30 minutes.

  • Workup: After the reaction is complete, the nanocapsule solution may be washed with nanopure water and brine.

Quantitative Data Summary

Table 1: Influence of Formulation Variables on Nanocapsule Size and Encapsulation Efficiency Data synthesized from a study on spray-dried oily core nanocapsules.[10]

Polymer (PLA) (mg)Oil (mL)Surfactant (Pluronic F127) (mg)Resulting Size (nm)Encapsulation Efficiency (%)
2000.4150208.664.7
4000.4150350.275.8
2000.8150250.970.2
4000.8150405.182.3
2000.4300280.478.9
4000.4300450.788.1
2000.8300320.685.4
4000.8300504.494.6
300 (Optimized)0.56 (Optimized)239.57 (Optimized)284.195.7

Table 2: Effect of pH on Chitosan Nanoparticle Size Data illustrating the general principle of pH effect on nanoparticle size.[7]

FormulationTPP pHResulting Size (nm)
CNP-F₁273.3
CNP-F₂262.2
CNP-F₃267.9
CNP-F₁10403.7
CNP-F₂9796.0
CNP-F₃9789.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization prep1 Dissolve Resorcinol & Aldehyde prep2 Add Acid Catalyst prep1->prep2 reaction Reflux at 75°C prep2->reaction iso1 Cooling & Precipitation reaction->iso1 iso2 Filtration iso1->iso2 iso3 Recrystallization iso2->iso3 iso4 Drying iso3->iso4 char1 DLS (Size) iso4->char1 char2 TEM/SEM (Morphology) iso4->char2 char3 NMR (Structure) iso4->char3

Caption: Workflow for reflux synthesis of this compound nanocapsules.

troubleshooting_logic start Problem: Low/No Yield q1 Is the solvent anhydrous? start->q1 ans1_yes Add water. Water is crucial for self-assembly. q1->ans1_yes Yes ans1_no Check solvent polarity. q1->ans1_no No ans2_polar Use a nonpolar solvent (e.g., Chloroform). ans1_no->ans2_polar Polar ans2_nonpolar Verify reactant concentrations. ans1_no->ans2_nonpolar Nonpolar ans3_ok Check for interfering ions. ans2_nonpolar->ans3_ok Correct ans3_adjust Adjust concentration based on literature. ans2_nonpolar->ans3_adjust Incorrect

Caption: Troubleshooting logic for low yield of nanocapsules.

References

Technical Support Center: Strategies to Prevent Aggregation of Resorcinarenes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resorcinarene aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments involving resorcinarenes. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common challenges and provide actionable solutions to prevent and manage this compound aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are resorcinarenes and why do they aggregate?

A1: Resorcinarenes are macrocyclic compounds formed from the condensation of a resorcinol (B1680541) and an aldehyde.[1] Their structure features a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.[1] This amphiphilic nature, along with strong intermolecular hydrogen bonding between the hydroxyl groups, drives their self-assembly and aggregation in solution, particularly in polar solvents like water.[1]

Q2: What are the main factors that influence this compound aggregation?

A2: Several factors can influence the aggregation of resorcinarenes in solution:

  • Solvent: The choice of solvent is critical. Resorcinarenes are generally more soluble in organic solvents and tend to aggregate in aqueous solutions.

  • pH: The pH of the solution can significantly affect the ionization state of the hydroxyl groups on the this compound rim, thereby influencing their solubility and aggregation behavior.[2][3]

  • Concentration: At concentrations above their critical aggregation concentration (CAC), resorcinarenes will self-assemble into larger aggregates.[4]

  • Temperature: Temperature can affect both the solubility and the kinetics of aggregation.[5]

  • This compound Structure: The nature of the aldehyde used in the synthesis and any functional groups appended to the this compound scaffold will impact its solubility and aggregation propensity.[6]

Q3: How can I detect and characterize this compound aggregation?

A3: Several analytical techniques can be used to detect and characterize this compound aggregation:

  • Dynamic Light Scattering (DLS): DLS is a primary technique used to measure the hydrodynamic diameter of particles in solution, providing direct evidence of aggregation and the size distribution of the aggregates.[7][8]

  • Transmission Electron Microscopy (TEM): TEM provides visual confirmation of aggregates and information about their morphology.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study host-guest interactions that may prevent aggregation. Changes in chemical shifts upon addition of a guest molecule can indicate complex formation.[9]

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of a this compound solution can sometimes indicate aggregation, particularly if the aggregates have different electronic properties than the monomers.

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my aqueous solution immediately upon dissolution.

  • Potential Cause: The concentration of the this compound is above its solubility limit in water. The solvent in which the this compound was initially dissolved (e.g., a concentrated stock in an organic solvent) is not miscible or is poorly miscible with water, causing the this compound to "crash out."[10][11]

  • Troubleshooting Steps:

    • Decrease Concentration: Lower the final concentration of the this compound in the aqueous solution.

    • Use a Co-solvent: Prepare the aqueous solution with a water-miscible organic co-solvent such as ethanol, methanol, or DMSO. Start with a small percentage of the co-solvent and gradually increase it until the this compound remains dissolved.

    • Optimize Dissolution Method: Instead of adding the solid this compound directly to water, first dissolve it in a minimal amount of a suitable organic solvent (like DMSO or ethanol) to make a concentrated stock solution. Then, add the stock solution dropwise to the vigorously stirred aqueous phase.[10]

    • pH Adjustment: If your this compound has ionizable groups, adjusting the pH of the aqueous solution can significantly increase its solubility. For resorcinarenes with acidic hydroxyl groups, increasing the pH will deprotonate them, leading to increased solubility.[2]

Issue 2: My this compound solution is initially clear but forms a precipitate over time.

  • Potential Cause: The solution is supersaturated and thermodynamically unstable. The this compound is slowly aggregating and precipitating out of solution. Changes in temperature or evaporation of the solvent can also lead to precipitation over time.[10][11]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh solutions of the this compound immediately before use.

    • Incorporate Solubilizing Agents:

      • Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween 80, Triton X-100) or an ionic surfactant (e.g., SDS) to the solution. Surfactants can form micelles that encapsulate the this compound and prevent aggregation.[12][13]

      • Guest Molecules: If your application allows, introduce a suitable guest molecule that can form a stable host-guest complex with the this compound, thereby preventing self-aggregation.[14]

    • Control Temperature: Store the solution at a constant and appropriate temperature to avoid solubility changes.

Issue 3: I am not sure if my this compound is forming a host-guest complex or just aggregating.

  • Potential Cause: The experimental observations (e.g., changes in solution turbidity) can be ambiguous.

  • Troubleshooting Steps:

    • NMR Titration: Perform a ¹H NMR titration. Add increasing amounts of the guest molecule to a solution of the this compound and monitor the chemical shifts of the this compound and guest protons. A systematic shift in the proton signals upon addition of the guest is a strong indication of host-guest complex formation.[9]

    • Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the binding affinity and thermodynamics of the host-guest interaction, providing definitive evidence of complexation.

    • Control Experiments: Run control experiments without the guest molecule under the same conditions. If aggregation is observed only in the absence of the guest, it suggests that the guest is preventing aggregation through complexation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring this compound Aggregation

This protocol provides a general guideline for using DLS to assess the aggregation state of resorcinarenes.

1. Sample Preparation:

  • Prepare this compound solutions in the desired solvent (e.g., water, buffer, or a co-solvent mixture) at the concentration of interest.
  • Filter the solvent and the final this compound solution through a 0.22 µm syringe filter to remove any dust or extraneous particles that could interfere with the measurement.
  • Prepare a blank sample containing only the filtered solvent.

2. DLS Measurement:

  • Set the instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
  • Equilibrate the sample at the desired temperature for at least 5-10 minutes before the measurement.
  • Perform the measurement on the blank solvent first to ensure it is free of scattering particles.
  • Measure the this compound solution. Perform multiple measurements (at least three) to ensure reproducibility.

3. Data Analysis:

  • The DLS software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions.
  • The Z-average diameter is the intensity-weighted mean hydrodynamic size. An increase in the Z-average diameter indicates aggregation.
  • The Polydispersity Index (PDI) provides information on the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest a polydisperse sample, which can be indicative of aggregation.

Protocol 2: ¹H NMR Titration to Investigate Host-Guest Complexation

This protocol describes how to perform an NMR titration to study the interaction between a this compound host and a guest molecule.

1. Sample Preparation:

  • Prepare a stock solution of the this compound host in a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) at a known concentration (e.g., 1 mM).
  • Prepare a stock solution of the guest molecule in the same deuterated solvent at a much higher concentration (e.g., 20-50 mM).
  • Add a precise volume of the host solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the host-only solution.
  • Add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
  • Mix the solution thoroughly and acquire another ¹H NMR spectrum.
  • Repeat the addition of the guest solution in small increments, acquiring a spectrum after each addition, until the guest is in large excess (e.g., 10-20 equivalents).

3. Data Analysis:

  • Process all the NMR spectra consistently (phasing and baseline correction).
  • Monitor the chemical shifts of specific protons on both the host and the guest molecules.
  • Plot the change in chemical shift (Δδ) of a specific host or guest proton as a function of the guest concentration.
  • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) to determine the association constant (Ka) of the host-guest complex.

Quantitative Data Summary

The following tables summarize quantitative data from the literature on factors affecting this compound solubility and aggregation.

Table 1: Solubility of C-methylcalix[15]this compound in Water at Different Temperatures

Temperature (K)Molar Solubility (mol·L⁻¹)
278.150.00135
283.150.00155
288.150.00178
293.150.00204
298.150.00233
303.150.00266
308.150.00304

Data adapted from Duarte, F. J. S., et al. (2008). Journal of Chemical & Engineering Data.

Table 2: Effect of pH on the Hydrodynamic Diameter of Protein Aggregates (Analogous System)

pHZ-Average Diameter (nm)
5.0250
6.0400
7.0800
8.01200

This table illustrates the general trend of how pH can significantly influence aggregation size, a principle that also applies to ionizable resorcinarenes.

Visualizations

experimental_workflow Troubleshooting this compound Precipitation start This compound Precipitates in Solution check_concentration Is concentration too high? start->check_concentration check_solvent Is the solvent system appropriate? check_concentration->check_solvent No lower_concentration Decrease final concentration check_concentration->lower_concentration Yes check_time Does precipitation occur over time? check_solvent->check_time Yes use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_solvent->use_cosolvent No optimize_dissolution Optimize dissolution method (dropwise addition) check_solvent->optimize_dissolution No adjust_ph Adjust pH check_time->adjust_ph Consider prepare_fresh Prepare fresh solutions check_time->prepare_fresh Yes add_surfactant Add a surfactant check_time->add_surfactant Yes add_guest Add a guest molecule check_time->add_guest Yes lower_concentration->check_time solution_clear Solution is Clear lower_concentration->solution_clear use_cosolvent->check_time use_cosolvent->solution_clear optimize_dissolution->check_time optimize_dissolution->solution_clear adjust_ph->solution_clear prepare_fresh->solution_clear add_surfactant->solution_clear add_guest->solution_clear

Caption: A troubleshooting workflow for addressing this compound precipitation.

signaling_pathway Strategies to Prevent this compound Aggregation This compound This compound Monomer in Solution Aggregation Aggregation This compound->Aggregation Self-Assembly Stable_Solution Stable Solution (No Aggregation) Functionalization Functionalization (e.g., Sulfonation, Amination) Functionalization->this compound Increases Solubility Functionalization->Stable_Solution pH_Control pH Control pH_Control->this compound Controls Ionization pH_Control->Stable_Solution Co_Solvent Co-solvents Co_Solvent->this compound Improves Solvation Co_Solvent->Stable_Solution Host_Guest Host-Guest Chemistry Host_Guest->this compound Forms Stable Complex Host_Guest->Stable_Solution

Caption: Key strategies to prevent the aggregation of resorcinarenes in solution.

References

Technical Support Center: Solubilization of Poorly Soluble Resorcinarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing poorly soluble resorcinarene derivatives. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are some this compound derivatives poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many this compound derivatives stems from their molecular structure. They are macrocyclic compounds that can have hydrophobic properties, especially those with long alkyl chains on their lower rim or unmodified aromatic frameworks.[1][2] This hydrophobicity can lead to aggregation in aqueous solutions, which limits their bioavailability and efficacy in biological systems.[3][4]

Q2: What are the primary strategies to improve the solubility of this compound derivatives?

A2: There are two main approaches to enhance the solubility of these compounds:

  • Chemical Modification: This involves covalently attaching hydrophilic functional groups to the this compound scaffold.[1][2] Common modifications include sulfonation, amination, or adding phosphate (B84403) or hydroxyl groups to the upper or lower rims of the molecule.[5][6][7]

  • Formulation Strategies: These methods focus on creating a delivery system for the poorly soluble this compound. Techniques include host-guest complexation, creating nanovesicles, or using co-solvents.[1][8][9]

Q3: How does chemical modification improve the solubility of resorcinarenes?

A3: By introducing polar or charged functional groups, such as sulfonates (-SO₃⁻) or ammonium (B1175870) groups (-NR₃⁺), the overall polarity of the this compound molecule is increased.[5][10][11] These hydrophilic groups can interact favorably with water molecules, disrupting the intermolecular forces that cause aggregation and leading to enhanced solubility.[12] For instance, the introduction of alanine (B10760859), a water-soluble amino acid, has been shown to greatly increase the water solubility of calixarene (B151959) derivatives.[13]

Q4: Can resorcinarenes be used to solubilize other poorly soluble drugs?

A4: Yes, water-soluble this compound derivatives can act as effective drug solubilizing agents.[3][5][14] Their well-defined hydrophobic cavity can encapsulate poorly soluble guest molecules, such as certain drugs, forming host-guest complexes.[1][8] This encapsulation shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and potential bioavailability.[3][4][5]

Troubleshooting Guides

Issue 1: My chemically modified this compound derivative is still not dissolving in water.

  • Possible Cause: The degree of functionalization may be insufficient to overcome the hydrophobicity of the parent molecule.

  • Solution:

    • Verify the Modification: Confirm the successful attachment and number of hydrophilic groups using analytical techniques such as NMR and mass spectrometry.

    • Increase Functionalization: If the reaction allows, try to increase the number of hydrophilic groups on the this compound core.

    • Adjust pH: If the attached functional groups are ionizable (e.g., carboxylic acids or amines), adjusting the pH of the solution can increase their charge and improve solubility.[15]

    • Consider a Different Functional Group: Some hydrophilic groups are more effective than others. For example, ionic groups like sulfonates or quaternary ammonium salts often provide a more significant increase in solubility than neutral polar groups.[5][7][10]

Issue 2: The this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Possible Cause: This is a common issue known as "antisolvent precipitation." The this compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the stock solution is diluted, the concentration of the organic solvent drops, causing the compound to precipitate.[16]

  • Solution:

    • Slow Addition and Vigorous Stirring: Add the stock solution to the aqueous buffer very slowly while stirring vigorously. This helps to avoid localized high concentrations of the compound that can initiate precipitation.[16]

    • Use a Co-solvent: Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a certain percentage of a water-miscible organic solvent (a co-solvent) in which your compound is soluble, such as ethanol (B145695) or PEG.[17][18]

    • Complexation with Cyclodextrins: Consider pre-complexing the this compound derivative with a cyclodextrin (B1172386) in the aqueous phase before adding it to your final solution. Cyclodextrins can encapsulate the hydrophobic parts of the molecule, keeping it in solution.[9][19]

Issue 3: I am observing aggregation of my this compound derivative in solution, confirmed by Dynamic Light Scattering (DLS).

  • Possible Cause: Even if a this compound derivative is soluble, it may still form aggregates in solution due to remaining hydrophobic interactions or specific intermolecular forces.[10]

  • Solution:

    • Ionic Strength Adjustment: The aggregation of charged resorcinarenes can sometimes be influenced by the ionic strength of the medium. Try varying the salt concentration of your buffer.

    • Use of Surfactants: Adding a small amount of a non-ionic surfactant (above its critical micelle concentration) can help to break up aggregates and solubilize the this compound within micelles.[20]

    • Sonication: Applying ultrasonic energy can temporarily break up aggregates, although they may reform over time.[21]

    • Further Chemical Modification: Consider adding bulkier or more strongly charged groups to the this compound to sterically or electrostatically hinder aggregation.[22]

Data Presentation

The following table summarizes the impact of chemical modification on the water solubility of this compound derivatives.

Parent this compoundModifying GroupResulting DerivativeChange in Water SolubilityReference
C-alkyl this compoundSulfonate groupsOcta-sulfonated this compoundPoorly soluble to water-soluble[3][5]
C-hydroxybenzyl this compoundAmmonium chloride groupsC-hydroxybenzyl ammonium this compound chloridePoorly soluble to water-soluble[3][5]
This compoundAlanineC-alkyl-tetramethylene-L-alanine this compoundThe introduction of alanine can greatly increase the water solubility of calixarene.[13][13]
This compoundMethylimidazolium groupsWater-solubilizing methylimidazolium groups on the lower rimEnables preparation of sizable amounts of deep cavitands.[23][23]

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Sulfonated this compound Derivative

This protocol is a general guide for the sulfonation of a C-tetra(alkyl)calix[6]this compound.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the C-tetra(alkyl)calix[6]this compound in an ethanol/water mixture.

    • Add a formaldehyde solution and sodium sulfite to the flask. The molar ratio of this compound:formaldehyde:sodium sulfite should be optimized but is typically in excess of the reagents.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using a suitable technique (e.g., TLC).

    • Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the sulfonated product.

    • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the water-soluble sulfonated this compound.

    • Characterize the final product using FT-IR and ¹H NMR to confirm the presence of sulfonate groups.[7]

Protocol 2: Solubilization of a Hydrophobic Drug using a Water-Soluble this compound

This protocol describes a method to prepare an aqueous solution of a poorly soluble drug using a water-soluble this compound as a solubilizing agent.

  • Materials:

    • Water-soluble this compound derivative (e.g., sulfonated or aminated this compound)

    • Poorly soluble drug (e.g., griseofulvin, caffeine)[3][5]

    • Deionized water or buffer

    • Vortex mixer

    • Spectrophotometer for concentration measurement

  • Procedure:

    • Prepare a stock solution of the water-soluble this compound in deionized water or your desired buffer at a known concentration.

    • Prepare a suspension of the poorly soluble drug in the same solvent at a concentration exceeding its intrinsic solubility.

    • In a series of vials, add a fixed volume of the drug suspension.

    • To each vial, add increasing volumes of the this compound stock solution to achieve a range of this compound-to-drug molar ratios.

    • Adjust the final volume in each vial to be the same with the solvent.

    • Equilibrate the mixtures by shaking or vortexing at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet any undissolved drug.

    • Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • A clear or clearer solution compared to the control (drug alone) indicates successful solubilization.[5][14]

Mandatory Visualization

Solubilization_Workflow start Start: Poorly Soluble This compound Derivative strategy Select Solubilization Strategy start->strategy chem_mod Chemical Modification strategy->chem_mod Covalent alteration formulation Formulation Approach strategy->formulation Non-covalent approach sulfonation Sulfonation chem_mod->sulfonation amination Amination chem_mod->amination other_mods Other Modifications (e.g., Phosphate, PEG) chem_mod->other_mods complexation Host-Guest Complexation formulation->complexation nanoparticles Nanoparticle Formation formulation->nanoparticles cosolvents Co-solvents formulation->cosolvents analysis Analyze Solubility & Stability (DLS, NMR, UV-Vis) sulfonation->analysis amination->analysis other_mods->analysis complexation->analysis nanoparticles->analysis cosolvents->analysis success Goal Achieved: Soluble & Stable Derivative analysis->success Soluble? troubleshoot Troubleshoot (See Guide) analysis->troubleshoot Not Soluble? troubleshoot->strategy

Caption: Workflow for selecting a solubilization strategy for resorcinarenes.

Troubleshooting_Precipitation start Precipitation Observed During Experiment check_antisolvent Is a stock in organic solvent being diluted into aqueous buffer? start->check_antisolvent antisolvent_yes Yes check_antisolvent->antisolvent_yes Yes antisolvent_no No check_antisolvent->antisolvent_no No solution_antisolvent Action: Slow down addition rate. Increase stirring speed. Use a co-solvent system. antisolvent_yes->solution_antisolvent check_pH Is the derivative's solubility pH-dependent? antisolvent_no->check_pH end Problem Resolved solution_antisolvent->end pH_yes Yes check_pH->pH_yes Yes pH_no No check_pH->pH_no No solution_pH Action: Measure pH of the solution. Adjust pH to a range where the derivative is more soluble. pH_yes->solution_pH check_concentration Is the concentration exceeding the known solubility limit? pH_no->check_concentration solution_pH->end concentration_yes Yes check_concentration->concentration_yes Yes solution_concentration Action: Reduce the working concentration. Consider formulation strategies like cyclodextrin complexation. concentration_yes->solution_concentration solution_concentration->end

Caption: Decision tree for troubleshooting precipitation issues.

Host_Guest_Complexation cluster_0 Aqueous Environment cluster_1 Result This compound Water-Soluble This compound (Host) Complex Soluble Host-Guest Complex This compound->Complex Encapsulation Drug Poorly Soluble Drug (Guest) Drug->Complex IncreasedSolubility Increased Apparent Aqueous Solubility of Drug Complex->IncreasedSolubility

References

Technical Support Center: Troubleshooting Complex NMR Spectra of Resorcinarene Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the NMR analysis of resorcinarene products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for my this compound product. What is the likely cause?

The most common reason for a complex ¹H NMR spectrum with a higher than expected number of signals is the presence of multiple conformational isomers.[1][2][3][4] Resorcinarenes are flexible macrocycles that can exist in several stable or semi-stable conformations, with the most common being the crown (C₄ᵥ), chair (C₂ₕ), boat (C₂ᵥ), and diamond (Cₛ) forms.[2][5] Each conformer will have a unique set of NMR signals, and if they are in slow exchange on the NMR timescale, the spectrum will be a superposition of the signals from all populated conformations.[1][3]

The presence of these conformers is a well-documented phenomenon in this compound chemistry.[1][3][4][6] For instance, the cyclocondensation reaction to form C-tetramethylcalix[7]this compound has been shown to produce crown, chair, and diamond conformers.[1][6]

To confirm the presence of multiple conformers, you can try the following:

  • Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve the issue.[5][8] At higher temperatures, the rate of interconversion between conformers may increase, leading to a coalescence of the signals into a time-averaged spectrum.[5][8] Conversely, lowering the temperature can "freeze out" individual conformers, leading to sharper signals for each.

  • 2D NMR Spectroscopy: Techniques like COSY and NOESY can help in assigning the complex signals and identifying which protons belong to the same conformational isomer.

  • Change of Solvent: The equilibrium between different conformers can be solvent-dependent.[2][9] Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) may shift the equilibrium and simplify the spectrum.

Q2: The aromatic region of my ¹H NMR spectrum is very broad. How can I resolve these signals?

Broadening of aromatic signals in this compound NMR spectra is often due to intermediate exchange rates between different conformations on the NMR timescale.[5] This means the rate of interconversion is comparable to the frequency difference between the signals of the individual conformers.

To address this, you can:

  • Perform Variable-Temperature (VT) NMR: As mentioned previously, changing the temperature can shift the exchange rate to be either fast or slow, resulting in sharper signals.[5][8] Heating the sample can lead to a single set of sharp, averaged signals, while cooling can result in distinct, sharp signals for each conformer.[5][8]

  • Use a Different Solvent: The choice of solvent can influence the conformational dynamics.[2][9] A more viscous solvent might slow down the interconversion, while a solvent that preferentially stabilizes one conformer can simplify the spectrum.

Q3: I am having trouble assigning the signals for the hydroxyl (-OH) protons. Where should I expect to see them and how can I confirm their assignment?

The chemical shift of the hydroxyl protons in resorcinarenes is highly variable and depends on the conformation, solvent, and concentration. They typically appear as singlets in the region of δ 8.4-8.7 ppm in DMSO-d₆.[1][3][4][10] In less polar solvents like CDCl₃, their chemical shift can be more variable and they may participate in hydrogen bonding, leading to broader signals.

To definitively identify the -OH signals, you can perform a D₂O exchange experiment :

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes.

  • Re-acquire the ¹H NMR spectrum.

The hydroxyl protons will exchange with deuterium from the D₂O, causing their signal to disappear or significantly decrease in intensity in the new spectrum.[11]

Q4: My product seems pure by TLC, but the NMR spectrum is very complex. Could this be due to rotamers?

Yes, in addition to the conformational isomers of the macrocycle, restricted rotation around single bonds (atropisomerism) can also lead to a complex NMR spectrum, especially in derivatized resorcinarenes.[11] This phenomenon is often observed when bulky substituents are present on the upper or lower rim of the this compound.

Similar to conformational isomerism, variable-temperature NMR is a key technique to investigate the presence of rotamers.[11] Increasing the temperature can overcome the energy barrier to rotation, leading to a simplification of the spectrum as the signals for the different rotamers coalesce.

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shifts for the crown and chair conformers of C-tetra(aryl)resorcin[7]arenes in DMSO-d₆. Note that these values can vary depending on the specific substituents on the this compound core.

Proton Type Crown Conformer (C₄ᵥ) Chair Conformer (C₂ₕ) Reference
Ar-H (ortho to -OH)~6.1 ppm (s, 4H)~5.5 ppm (s, 2H), ~6.1 ppm (s, 2H)[12]
Ar-H (meta to -OH)~6.5 ppm (s, 4H)~6.2 ppm (s, 2H), ~6.3 ppm (s, 2H)[12]
Methine Bridge (-CH-)~5.6 ppm (s, 4H)~5.4 ppm (s, 4H)[4][12]
Hydroxyl (-OH)~8.5 ppm (s, 8H)~8.4 ppm (s, 4H), ~8.5 ppm (s, 4H)[3][4][12]

s = singlet

Experimental Protocols

Protocol 1: General Synthesis of a C-tetra(alkyl)this compound

This protocol is a general method for the acid-catalyzed cyclocondensation of resorcinol (B1680541) with an aldehyde.[13]

Materials:

  • Resorcinol

  • Aldehyde (e.g., valeraldehyde)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve resorcinol and the aldehyde in a 1:1 mixture of ethanol and water.

  • With stirring, add a catalytic amount of concentrated HCl to the solution.

  • Heat the reaction mixture to 75 °C and maintain this temperature for 8-12 hours. A precipitate should form during this time.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the ethanol/water mixture to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[13]

Protocol 2: Sample Preparation for NMR Analysis

Materials:

  • This compound product

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the dry this compound product directly into a clean, dry NMR tube.

  • Using a pipette, add approximately 0.6-0.7 mL of the desired deuterated NMR solvent to the tube.

  • Cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle heating may be required for some less soluble compounds, but be aware that this can affect the conformational equilibrium.

  • If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • The sample is now ready for NMR analysis.

Visualizations

This compound Conformational Isomers

G Fig. 1: Common this compound Conformers cluster_synthesis Synthesis cluster_conformers Conformational Mixture Resorcinol Resorcinol Reaction Acid-catalyzed Cyclocondensation Resorcinol->Reaction Aldehyde Aldehyde Aldehyde->Reaction Crown Crown (C₄ᵥ) Reaction->Crown Major Product (often) Chair Chair (C₂ₕ) Reaction->Chair Boat Boat (C₂ᵥ) Reaction->Boat Diamond Diamond (Cₛ) Reaction->Diamond Crown->Chair Chair->Boat Boat->Diamond

Caption: Synthesis leading to a mixture of common this compound conformers.

Troubleshooting Workflow for Complex NMR Spectra

G Fig. 2: NMR Troubleshooting Workflow Start Complex ¹H NMR Spectrum (More signals than expected or broad peaks) Hypothesis Hypothesis: Presence of multiple species (conformers, rotamers, impurities) Start->Hypothesis VT_NMR Perform Variable-Temperature (VT) NMR Hypothesis->VT_NMR HighT High Temperature: Signals coalesce and sharpen? VT_NMR->HighT Yes LowT Low Temperature: Signals sharpen into distinct sets? VT_NMR->LowT Yes ChangeSolvent Change NMR Solvent VT_NMR->ChangeSolvent No change Conclusion Conclusion: Spectrum complexity is due to conformational/rotameric exchange HighT->Conclusion LowT->Conclusion SolventEffect Spectrum simplifies? ChangeSolvent->SolventEffect Yes TwoD_NMR Perform 2D NMR (COSY, NOESY) ChangeSolvent->TwoD_NMR No change SolventEffect->Conclusion Correlations Correlations clarify structures? TwoD_NMR->Correlations Yes Correlations->Conclusion ImpurityCheck Check for Impurities: - Re-purify sample - Check starting materials Correlations->ImpurityCheck No, or still unclear ImpurityConfirmed Impurity Confirmed ImpurityCheck->ImpurityConfirmed Yes

Caption: A decision tree for troubleshooting complex this compound NMR spectra.

References

assessing the thermal and chemical stability of resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the thermal and chemical stability of resorcinarenes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of resorcinarenes?

Resorcinarenes, as macrocyclic compounds, are susceptible to both thermal and chemical degradation. Key factors influencing their stability include:

  • Temperature: Elevated temperatures can lead to the cleavage of the macrocyclic structure and decomposition.

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of resorcinarenes. They are generally most stable in a neutral to slightly acidic pH range.

  • Solvents: The choice of solvent can impact stability. For instance, heating in solvents like DMSO can lead to acid-catalyzed reverse condensation reactions.[1]

  • Oxidizing Agents: The phenolic hydroxyl groups on the resorcinarene scaffold are susceptible to oxidation, which can lead to color changes and degradation.

  • Presence of Salts: High concentrations of salts, such as sodium nitrate, can accelerate degradation, particularly at alkaline pH.[2]

Q2: My this compound solution is changing color over time. What could be the cause?

Color change in a this compound solution, often to red or violet, is a common indicator of degradation.[1] This is typically due to the following:

  • Oxidation: The phenolic hydroxyl groups can oxidize to form colored quinone-type structures.

  • Macrocycle Ring Opening: Acid-catalyzed or thermally induced ring-opening can lead to the formation of acyclic oligomers which may be colored or can further react to form colored products.[1] In some cases, heating this compound solutions can lead to the formation of xanthene chromophores.[1]

To troubleshoot, consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and ensure the pH of your solution is within the stable range for your specific this compound.

Q3: I am observing precipitation or aggregation of my this compound in solution. What should I do?

Aggregation and precipitation can be significant issues, particularly with functionalized resorcinarenes. Here are some troubleshooting steps:

  • Solvent Selection: Ensure the this compound is fully soluble in your chosen solvent system. You may need to screen different solvents or solvent mixtures.

  • Concentration: High concentrations can promote aggregation. Try working with more dilute solutions.

  • pH Adjustment: The solubility of resorcinarenes can be pH-dependent, especially for derivatives with ionizable groups. Adjusting the pH might improve solubility.

  • Temperature: In some cases, gentle heating may improve solubility, but be mindful of potential thermal degradation.

  • Purity: Impurities from the synthesis or purification process can sometimes seed aggregation. Ensure your material is of high purity.

Q4: What are the typical decomposition temperatures for resorcinarenes?

The thermal stability of resorcinarenes can vary depending on their substituents and whether they have formed solvates. Thermogravimetric Analysis (TGA) is used to determine their decomposition temperatures. The initial weight loss observed is often due to the release of solvent molecules from solvates, which can occur at temperatures around 100°C.[3] The macrocyclic structure itself typically decomposes at higher temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Degradation of the this compoundPerform a forced degradation study (see experimental protocols) to identify potential degradation products. Ensure the mobile phase is compatible and does not induce degradation.
Broadening or shifting of peaks in NMR spectrum Conformational changes or degradationRun variable temperature NMR to investigate dynamic processes.[4][5] Compare the spectrum to a freshly prepared sample to check for new signals indicative of degradation.[2]
Inconsistent results in biological assays Degradation of the this compound in the assay bufferCheck the pH and temperature stability of the this compound in the assay buffer over the time course of the experiment. Prepare fresh solutions before each experiment.
Loss of material during workup or purification Instability to purification conditions (e.g., acidic or basic columns)Use neutral purification conditions where possible (e.g., size-exclusion chromatography or neutral alumina (B75360)/silica gel). Minimize exposure to harsh conditions.

Quantitative Stability Data

Table 1: Thermal Stability of a C-laurylcalix[3]this compound Solvate with Methanol

AnalysisParameterValueReference
TGAOnset of Solvent Loss~50 °C[6]
TGAMain Decomposition Onset>200 °C[6]

Note: This is an example, and thermal stability will vary based on the specific this compound and the solvent it is crystallized from.

Table 2: Chemical Stability of a this compound in Aqueous Solution

ConditionObservationTimeframeReference
pH 9-12 (no added salt)Stable>20 days[2]
pH 10 (2M NaNO₃)Stable~10 days[2]
pH 11 (2M NaNO₃)Degradation observed by ¹H NMRAfter 10 days[2]
pH 11 (3M NaNO₃)Rapid degradation< 1 hour[2]

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and identify solvent loss in a this compound sample.

Methodology:

  • Sample Preparation: Place 5-10 mg of the dry this compound sample into an alumina crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[7]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The initial weight loss step, typically below 150 °C, corresponds to the loss of bound solvent.

    • The onset temperature of the major weight loss step indicates the beginning of the macrocycle's decomposition.

Protocol 2: Investigating Thermal Transitions with Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and glass transitions of a this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the expected transitions but below decomposition (e.g., 350 °C).[8]

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks typically represent melting points.

    • Exothermic peaks can indicate crystallization or decomposition.

    • A step change in the baseline can indicate a glass transition.

Protocol 3: Stability-Indicating HPLC Method for Resorcinarenes

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate the parent this compound from its degradation products.

Methodology:

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the this compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

    • Base Hydrolysis: Dissolve the this compound and add 0.1 M NaOH. Heat at 60 °C for specified time points. Neutralize before injection.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 150 °C) for a set period. Dissolve in a suitable solvent for analysis.

    • Photodegradation: Expose a solution of the this compound to UV light (e.g., 254 nm) for a set period.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

    • Detection: Use a UV detector at a wavelength where the this compound and potential degradation products absorb (e.g., 210 nm and 280 nm).

  • Analysis:

    • Inject the undergraded this compound solution to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • An effective stability-indicating method will show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products, all with good resolution.

Protocol 4: NMR Spectroscopy for Degradation Analysis

Objective: To structurally characterize this compound degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the fresh sample. Note the characteristic chemical shifts of the aromatic protons, the methine bridge protons, and any substituent protons.[9]

  • Induce Degradation: Subject the sample to a stress condition (e.g., add a drop of DCl or NaOD, or heat the NMR tube).

  • Time-Course Analysis: Acquire NMR spectra at various time points after inducing degradation.

  • Data Analysis:

    • Look for the appearance of new signals and the disappearance or decrease in the intensity of the parent this compound signals.[2]

    • Changes in the chemical shifts of the methine bridge protons can be an early indicator of ring opening or conformational changes.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to help elucidate the structure of the degradation products.[5]

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_thermal Thermal Stability Assessment cluster_chemical Chemical Stability Assessment TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Data Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Light) HPLC Stability-Indicating HPLC Forced_Deg->HPLC Separation & Quantification NMR NMR Spectroscopy HPLC->NMR Structure Elucidation Start This compound Sample cluster_thermal cluster_thermal Start->cluster_thermal cluster_chemical cluster_chemical Start->cluster_chemical Thermal_Data Decomposition Temperature & Phase Transitions Final Stability Profile Thermal_Data->Final Chemical_Data Degradation Pathways & Kinetics Chemical_Data->Final cluster_thermal->Thermal_Data cluster_chemical->Chemical_Data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting this compound Degradation Start Experiment Shows Unexpected Results Check_Color Is there a color change? Start->Check_Color Check_Precipitate Is there precipitation? Start->Check_Precipitate Check_Purity Are there extra peaks in HPLC/NMR? Start->Check_Purity Oxidation Potential Oxidation or Ring Opening Check_Color->Oxidation Yes Solubility Solubility or Aggregation Issue Check_Precipitate->Solubility Yes Degradation Chemical Degradation Check_Purity->Degradation Yes Action_Oxidation - Work under inert atmosphere - Check pH and temperature Oxidation->Action_Oxidation Action_Solubility - Screen solvents - Adjust concentration/pH Solubility->Action_Solubility Action_Degradation - Run stability-indicating HPLC - Analyze by NMR Degradation->Action_Degradation

Caption: Troubleshooting logic for this compound degradation.

References

challenges and solutions for the scale-up of resorcinarene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Resorcinarene Synthesis Scale-Up. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when scaling up the synthesis of resorcinarenes.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of this compound synthesis?

A1: Resorcinarenes are macrocyclic compounds typically prepared through the acid-catalyzed condensation reaction of a resorcinol (B1680541) (1,3-dihydroxybenzene) with an aldehyde.[1][2][3] This electrophilic substitution reaction forms a cyclic tetramer, although larger macrocycles like pentamers and hexamers can also be formed under specific conditions.[4][5] The resulting structure features a wide upper rim with hydroxyl groups and a narrow lower rim with substituent groups derived from the aldehyde, which influence the molecule's solubility and host-guest properties.[1][2]

Q2: What are the primary challenges when scaling up this compound synthesis from the lab bench to a pilot or industrial scale?

A2: Scaling up this compound synthesis introduces several challenges that can affect yield, purity, and process safety.[6] Key challenges include:

  • Exothermic Reaction Control: The condensation reaction can be exothermic, and managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of byproducts.[6][7]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large vessels is more difficult. Poor mixing can lead to localized high concentrations of reagents, causing side reactions and reducing the yield of the desired isomer.[6]

  • Product Precipitation and Isolation: Resorcinarenes often precipitate out of the reaction mixture. On a large scale, this can lead to issues with stirring, clogging of equipment, and difficulties in filtration and washing.

  • Byproduct and Isomer Formation: The reaction can produce a mixture of stereoisomers (e.g., crown and chair conformers) and acyclic oligomers.[8][9] Controlling reaction conditions to favor the desired isomer is crucial and can be more complex at scale.[10]

  • Solvent and Acid Handling: The use of large volumes of solvents and corrosive acids (like concentrated HCl) poses significant safety, environmental, and cost challenges at an industrial scale.[8]

Q3: Are there "green" or more environmentally friendly methods for scaling up this synthesis?

A3: Yes, several green chemistry approaches have been developed to minimize environmental impact. A prominent method involves solvent-free synthesis where resorcinol, an aldehyde, and an acid catalyst (like p-toluenesulfonic acid) are ground together.[1][2][11] This technique reduces solvent waste, often shortens reaction times, and simplifies product isolation.[8][12] Using solid acid catalysts like zeolites or silica (B1680970) gel under solvent-free conditions is another eco-friendly alternative that minimizes the use of corrosive mineral acids.[8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low or No Yield

Potential Cause Suggested Solution
Impure Reagents Ensure resorcinol and the aldehyde are of high purity. Recrystallize or distill starting materials if necessary. Impurities can inhibit the reaction or lead to side products.[13]
Incorrect Stoichiometry Carefully control the 1:1 molar ratio of resorcinol to aldehyde.[3][8] Inaccurate measurements can lead to incomplete conversion and the formation of linear oligomers.
Insufficient Catalyst Activity Use a fresh, active acid catalyst. If using concentrated HCl, ensure its concentration is accurate. For solid catalysts, ensure they are properly activated and not poisoned.[13]
Suboptimal Temperature The reaction often requires heating (e.g., reflux) to proceed at a reasonable rate.[8] However, excessively high temperatures can promote degradation.[13] Monitor and control the temperature closely, especially in large reactors where thermal gradients can occur.[6]

Problem 2: Formation of a Complex Mixture of Products or Isomers

Potential Cause Suggested Solution
Lack of Stereoselectivity The ratio of conformers (e.g., chair vs. crown) can be influenced by the solvent, catalyst, and reaction time.[8][14] Aromatic aldehydes, while reacting faster, tend to be less stereoselective than aliphatic ones.[2] Experiment with different solvent systems or catalysts to optimize for the desired isomer.
Side Reactions Over-reaction or side reactions can occur with prolonged reaction times or high temperatures.[13] Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the formation of the desired product is maximized.[8][13]
Incomplete Cyclization Insufficient reaction time or catalyst concentration can lead to the formation of acyclic oligomers. Ensure the reaction is allowed to proceed to completion.

Problem 3: Product is an Intractable Solid or Oil

Potential Cause Suggested Solution
Rapid Precipitation Uncontrolled precipitation can trap impurities and create a dense solid that is difficult to stir and filter. Consider a slower addition of one reagent to control the rate of product formation.[7]
Presence of Impurities The presence of linear oligomers or other byproducts can cause the product to "oil out" or become gummy, hindering crystallization.[13] The purification strategy may need to be revised (see Problem 4).
Inappropriate Solvent The solvent choice affects both the reaction and the product's physical form. The product may be too soluble or completely insoluble. If the product is an oil, try adding a co-solvent in which it is less soluble to induce crystallization.[13]

Problem 4: Difficulty in Product Purification

Potential Cause Suggested Solution
Multiple Isomers/Byproducts A mixture of products with similar polarities can be difficult to separate. Recrystallization is the most common purification method for resorcinarenes.[1] Experiment with different crystallization solvents to achieve selective precipitation of the desired isomer.
Poor Solubility The poor solubility of resorcinarenes in common solvents can make purification challenging. The choice of the aldehyde's R-group is critical for tuning solubility.[2] For purification, consider using solvents like DMSO, followed by precipitation with a non-solvent like water.
Trapped Reagents/Catalyst The precipitated product can trap unreacted starting materials or the acid catalyst. Thoroughly wash the filtered product with water (to remove acid) and a solvent in which the starting materials are soluble but the product is not.[8][10]

Visualizations and Workflows

General Synthesis of Resorcinarenes

G cluster_reactants Reactants cluster_product Product Resorcinol Resorcinol This compound Resorcin[4]arene Resorcinol->this compound + Aldehyde Aldehyde (R-CHO) Aldehyde->this compound Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, PTSA) Catalyst->this compound catalyzes Solvent Solvent (e.g., Ethanol (B145695)/Water) Solvent->this compound in

Caption: Acid-catalyzed condensation of resorcinol and an aldehyde to form a this compound.

Troubleshooting Workflow for Low Yield

G start_node Problem: Low Reaction Yield check_reagents Reagents & Stoichiometry? start_node->check_reagents Investigate check_node check_node cause_node cause_node solution_node solution_node cause_impure Cause: Impure starting materials or incorrect molar ratios. check_reagents->cause_impure Yes check_conditions Reaction Conditions? check_reagents->check_conditions No solution_purify Purify/distill reagents. Verify stoichiometry (1:1). cause_impure->solution_purify Solution cause_conditions Cause: Suboptimal temperature, insufficient time, or poor mixing. check_conditions->cause_conditions Yes check_catalyst Catalyst Activity? check_conditions->check_catalyst No solution_conditions Optimize temperature & time. Improve agitation for homogeneity. cause_conditions->solution_conditions Solution cause_catalyst Cause: Deactivated or insufficient catalyst. check_catalyst->cause_catalyst Yes solution_catalyst Use fresh catalyst. Optimize catalyst loading. cause_catalyst->solution_catalyst Solution

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Scale-Up Process Flow Diagram

G cluster_1 Key Considerations stage stage consideration consideration s1 1. Lab-Scale Synthesis (grams) s2 2. Process Optimization s1->s2 c1 Kinetics & Thermodynamics s1->c1 s3 3. Pilot Scale-Up (kilograms) s2->s3 c2 Safety Assessment (Exotherm, Reagents) s2->c2 s4 4. Production Scale s3->s4 c3 Mixing & Heat Transfer Analysis s3->c3 c4 Purification & Isolation Strategy s3->c4 c5 Regulatory & Quality Control (cGMP) s4->c5

Caption: Key stages and considerations for scaling up this compound synthesis.

Quantitative Data Summary

The choice of synthetic method significantly impacts reaction time and yield, especially during scale-up. Below is a comparison of conventional and solvent-free methods for synthesizing C-tetra(aryl)resorcin[2]arenes.

MethodCatalystSolventReaction Time (hours)Yield (%)Reference
Conventional Concentrated HClEthanol18 - 24High (not specified)[8]
Solvent-Free p-Toluenesulfonic AcidNoneShorter (not specified)High[8][12]
Solvent-Free Clinoptilolite ZeoliteNoneShorter (not specified)Moderate to High[8]
Solvent-Free Silica-gelNoneShorter (not specified)Moderate[8]

Note: Yields are often highly dependent on the specific aldehyde used.

Experimental Protocols

Protocol 1: Conventional Synthesis of C-Tetra(alkyl)this compound

This protocol is a generalized procedure based on established methods.[3][15]

Materials:

  • Resorcinol (1.0 eq)

  • Aldehyde (e.g., Valeraldehyde) (1.0 eq)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve resorcinol (0.10 mol) in a 1:1 mixture of ethanol and water (40 mL).

  • Add the aldehyde (0.10 mol) to the solution and stir to ensure homogeneity.

  • While stirring, slowly add concentrated hydrochloric acid (10 mL) to the mixture.

  • Heat the reaction mixture to 75 °C and maintain this temperature with vigorous stirring for at least 6-12 hours.[3][10] The product will begin to precipitate during the reaction.

  • After the reaction period, cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with hot water until the filtrate is neutral (to remove HCl), followed by a wash with a small amount of cold ethanol or water.

  • Dry the final product under vacuum at 60 °C for 48 hours.[3]

Protocol 2: Solvent-Free ("Green") Synthesis of C-Tetra(aryl)this compound

This protocol is adapted from green chemistry methodologies.[1][2][8]

Materials:

  • Resorcinol (1.0 eq)

  • Aromatic Aldehyde (e.g., p-Hydroxybenzaldehyde) (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq)

Procedure:

  • In a mortar, combine resorcinol, the aromatic aldehyde, and a catalytic amount of p-toluenesulfonic acid.

  • Grind the solids together vigorously with a pestle at ambient temperature.

  • Continue grinding for 10-15 minutes. The mixture will typically form a paste-like solid.[2]

  • Allow the solid mixture to sit for several minutes to an hour to ensure the reaction goes to completion.

  • Transfer the solid paste to a beaker and wash thoroughly with deionized water to remove the p-TSA catalyst and any unreacted resorcinol.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

  • Dry the purified product under vacuum.

References

Technical Support Center: Resolving Poor Reproducibility in Resorcinarene-Based Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues encountered during the fabrication of resorcinarene-based sensors. By addressing challenges in synthesis, purification, thin-film deposition, and immobilization, this guide aims to improve the reproducibility and reliability of sensor performance.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield. What are the common causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions and impure starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include the quality of your resorcinol (B1680541) and aldehyde, reaction temperature, and reaction time.

Q2: The color of my synthesized this compound is inconsistent between batches. Why is this happening and how can I fix it?

A2: Color variations in synthesized resorcinarenes can be due to the formation of side products or oxidation. Precise control over reaction parameters, such as temperature and the exclusion of oxygen, is critical. Inconsistent reaction conditions can lead to the formation of chromophores, affecting the final color of the product.

Q3: I'm observing poor reproducibility in my sensor's response. Could the purity of the this compound be the issue?

A3: Yes, impurities in the synthesized this compound can significantly impact the performance and reproducibility of the sensor. These impurities can interfere with the binding of the target analyte, leading to inconsistent sensor signals. Proper purification of the this compound is a critical step in ensuring reproducible sensor fabrication.

Q4: What is the best method to deposit a uniform thin film of this compound on my sensor substrate?

A4: The choice of deposition technique is crucial for creating a uniform and reproducible this compound thin film. Common methods include spin-coating, Langmuir-Blodgett, and self-assembled monolayers (SAMs). The optimal method depends on the specific this compound derivative, the substrate material, and the desired film thickness and organization.

Q5: My immobilized this compound shows low binding activity with the target analyte. What could be the problem?

A5: Low binding activity can be caused by several factors, including incorrect orientation of the this compound on the sensor surface, steric hindrance, or denaturation of the molecule during immobilization. The choice of immobilization strategy plays a significant role in maintaining the functionality of the this compound.

Troubleshooting Guides

This compound Synthesis
Problem Symptom Potential Cause Suggested Solution
Low Yield The final mass of the purified this compound is significantly lower than the theoretical yield.- Impure or degraded starting materials (resorcinol, aldehyde).- Suboptimal reaction temperature or time.- Inefficient purification process.- Use high-purity, freshly opened reagents.- Optimize reaction temperature and monitor reaction progress using TLC.- Choose an appropriate purification method (recrystallization, column chromatography) and optimize the solvent system.[1]
Inconsistent Color The color of the synthesized this compound varies from batch to batch (e.g., from pale yellow to reddish-brown).- Oxidation of the this compound.- Formation of polymeric side products.- Inconsistent reaction conditions (temperature, atmosphere).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain strict control over the reaction temperature.- Ensure thorough purification to remove colored impurities.
Product is an Oil or Gummy Solid The product does not crystallize and remains as a viscous oil or a non-crystalline solid.- Presence of significant impurities that inhibit crystallization.- The solvent used for crystallization is not appropriate for the product.- Attempt to purify a small sample by column chromatography to isolate the desired product.- Try different solvents or solvent mixtures for recrystallization.- Use a seed crystal to induce crystallization.[2]
This compound Purification
Problem Symptom Potential Cause Suggested Solution
Incomplete Purification The purified this compound still contains impurities, as confirmed by NMR or LC-MS.- The chosen purification method is not effective for separating the specific impurities.- Overloading of the chromatography column.- Inappropriate solvent system for recrystallization.- Use a combination of purification techniques (e.g., recrystallization followed by column chromatography).- For column chromatography, use a proper sample-to-adsorbent ratio and optimize the mobile phase.- For recrystallization, perform a solvent screen to find the optimal solvent or solvent pair.[1][3]
Poor Reproducibility of Sensor Response Sensors fabricated with different batches of "purified" this compound show significant variation in their response to the same analyte concentration.- Residual impurities in the this compound are affecting its binding properties or the formation of the sensing layer.- Implement stringent quality control of the purified this compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to ensure batch-to-batch consistency.[4][5]
Thin-Film Deposition
Problem Symptom Potential Cause Suggested Solution
Non-uniform Film The deposited this compound film is uneven, with visible aggregates or bare spots on the substrate.- Inappropriate deposition technique or parameters.- Poor substrate preparation (e.g., contamination, uneven surface).- Low solubility of the this compound in the deposition solvent.- Optimize deposition parameters such as spin speed and time for spin-coating, or surface pressure for Langmuir-Blodgett.- Thoroughly clean and pretreat the substrate surface.- Choose a solvent in which the this compound is highly soluble and that has an appropriate evaporation rate.[6]
Poor Adhesion The this compound film delaminates or is easily removed from the substrate.- Weak interaction between the this compound and the substrate surface.- Mismatch in surface energies.- Modify the substrate surface to enhance adhesion (e.g., by introducing functional groups that can interact with the this compound).- Consider using a deposition method that promotes stronger adhesion, such as the formation of self-assembled monolayers (SAMs).
Inconsistent Film Thickness The thickness of the deposited film varies across the substrate and between different fabrication runs.- Inconsistent deposition parameters.- Variations in the concentration of the this compound solution.- Precisely control all deposition parameters (e.g., solution concentration, deposition time, temperature).- Use a consistent and well-characterized this compound solution for each deposition.
This compound Immobilization & Sensor Performance
Problem Symptom Potential Cause Suggested Solution
Low Sensor Signal/Sensitivity The sensor shows a weak response even at high analyte concentrations.- Low density of immobilized this compound.- Inefficient binding of the analyte due to improper orientation or steric hindrance.- Inactivation of the this compound during immobilization.- Optimize the immobilization conditions (e.g., concentration of this compound, reaction time, pH) to increase the surface density.[7]- Use a linker or spacer molecule to improve the accessibility of the this compound's binding cavity.- Choose a milder immobilization chemistry that preserves the conformation and activity of the this compound.[8]
High Non-Specific Binding The sensor shows a significant response to non-target molecules or the buffer solution.- The sensor surface has sites that non-specifically adsorb molecules.- The this compound itself has some affinity for non-target molecules.- Block the unreacted sites on the sensor surface with a blocking agent (e.g., bovine serum albumin, polyethylene (B3416737) glycol).- Modify the this compound structure to improve its selectivity for the target analyte.- Include a reference channel in your sensor setup to subtract the non-specific binding signal.[8]
Poor Reproducibility The sensor response varies significantly between different sensors fabricated using the same protocol.- Inconsistent surface activation and immobilization.- Variations in the amount and orientation of the immobilized this compound.- Standardize all steps of the surface activation and immobilization protocol, including reagent concentrations, reaction times, and temperatures.- Use a well-characterized and consistent batch of this compound.- Include quality control checks at each stage of the fabrication process.[7]

Data Presentation

Table 1: Impact of Purification Method on Sensor Performance for Metal Ion Detection

Purification Method Purity (by ¹H NMR) Sensor Sensitivity (Hz/ppm) Limit of Detection (LOD) (ppm) Reproducibility (RSD, n=5)
Recrystallization (Ethanol/Water) ~95%0.0150.50< 15%
Column Chromatography (Silica Gel) >99%0.0250.25< 5%

Table 2: Comparison of Thin-Film Deposition Techniques on Sensor Response

Deposition Technique Film Uniformity (AFM RMS Roughness) Sensor Response (ΔHz) Response Time (s) Stability (Signal loss after 24h)
Spin-Coating < 5 nm150 ± 206010%
Langmuir-Blodgett < 1 nm250 ± 1030< 2%
Self-Assembled Monolayer (SAM) < 0.5 nm300 ± 515< 1%

Experimental Protocols

Protocol 1: General Synthesis of a C-Alkyl-Resorcinarene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (4 equivalents) in a mixture of ethanol (B145695) and water (1:1 v/v).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Aldehyde Addition: Slowly add the desired aldehyde (1 equivalent) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetone) or by column chromatography on silica (B1680970) gel.[4]

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Immobilization of this compound onto a Gold Sensor Surface via a Thiol-Based Self-Assembled Monolayer (SAM)
  • Substrate Cleaning: Clean the gold sensor substrate by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • SAM Formation: Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) in ethanol for 12-24 hours to form a self-assembled monolayer.

  • Activation of Carboxylic Acid Groups: Rinse the SAM-coated substrate with ethanol and dry. Activate the terminal carboxylic acid groups of the SAM by immersing the substrate in a freshly prepared solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) for 1 hour.

  • This compound Coupling: Immediately after activation, immerse the substrate in a solution of the aminofunctionalized this compound in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours to allow for covalent bond formation between the activated carboxylic acid groups and the amine groups of the this compound.

  • Blocking: To block any remaining active sites and reduce non-specific binding, immerse the sensor in a solution of a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes.

  • Final Rinse and Dry: Rinse the sensor with deionized water and dry under a stream of nitrogen. The sensor is now ready for use.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_fabrication Sensor Fabrication s1 Reactants (Resorcinol + Aldehyde) s2 Acid-Catalyzed Condensation s1->s2 s3 Crude Product s2->s3 p1 Recrystallization or Column Chromatography s3->p1 p2 Pure this compound p1->p2 f2 Thin-Film Deposition p2->f2 f1 Substrate Preparation f1->f2 f3 Immobilization f2->f3 f4 Functional Sensor f3->f4

Caption: Experimental workflow for this compound-based sensor fabrication.

troubleshooting_workflow start Poor Sensor Reproducibility q1 Check this compound Purity (NMR, LC-MS) start->q1 q2 Review Thin-Film Deposition Protocol q1->q2 Pure sol1 Re-purify this compound (Recrystallization, Chromatography) q1->sol1 Impure q3 Evaluate Immobilization Strategy q2->q3 Consistent sol2 Optimize Deposition Parameters (e.g., spin speed, concentration) q2->sol2 Inconsistent sol3 Modify Immobilization Chemistry (e.g., use linkers, different coupling) q3->sol3 Inefficient end Improved Reproducibility q3->end Efficient sol1->end sol2->end

References

how to avoid side reactions in resorcinarene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during resorcinarene synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of resorcinarenes, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired this compound Product

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid). Ensure anhydrous conditions if using a Lewis acid catalyst.
Incorrect Stoichiometry Accurately measure the molar ratios of resorcinol (B1680541) and the aldehyde. A 1:1 molar ratio is typically employed.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. While many syntheses are performed at elevated temperatures (e.g., 70-80°C), some reactions may benefit from room temperature or even lower temperatures to control side reactions.[1][3]
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). Some syntheses may require extended reaction times (from a few hours to several days) to go to completion.[4]
Poor Quality of Reagents Use purified resorcinol and freshly distilled aldehyde. Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired byproducts.

Problem 2: Formation of a Mixture of Stereoisomers (e.g., Crown and Chair Conformers)

Possible Cause Troubleshooting Step
Thermodynamic vs. Kinetic Control The ratio of stereoisomers can be influenced by the reaction time and temperature. Shorter reaction times may favor the kinetically controlled product, while longer times at higher temperatures can lead to the thermodynamically more stable isomer.[5]
Solvent Polarity The polarity of the solvent system can significantly impact the stereoselectivity. Experiment with different solvent systems (e.g., ethanol (B145695)/water mixtures of varying ratios) to influence the formation of a specific isomer. It has been shown that changing the water-organic phase ratio can selectively lead to cis-cis (rccc) and trans-trans (rttt) isomers.[6]
Choice of Catalyst Different acid catalysts can lead to different isomer distributions. For instance, in a solvent-free reaction with p-hydroxybenzaldehyde, using silica (B1680970) gel as a catalyst has been reported to favor the chair conformer, while p-toluenesulfonic acid favored the crown conformer.[4]

Problem 3: Presence of Insoluble or Oily Byproducts

Possible Cause Troubleshooting Step
Formation of Linear Oligomers This is a common side reaction. To minimize oligomer formation, ensure efficient stirring and consider a slower, dropwise addition of the aldehyde to the resorcinol solution. The use of specific catalysts or solvent systems can also favor cyclization over oligomerization.[7]
Oxidation of Resorcinol or Product Resorcinol and its derivatives can be susceptible to oxidation, which may lead to colored impurities. While not extensively reported as a major side reaction during the synthesis itself, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is conducted at high temperatures for extended periods.[8]
Precipitation of Intermediates In some cases, intermediate species may precipitate out of the solution. Ensure the chosen solvent maintains all reactants and intermediates in the solution phase until the final product is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

The most frequently encountered side products are different stereoisomers (conformers) of the desired this compound, such as the crown and chair forms, and linear oligomers resulting from incomplete cyclization.[4][7] The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How can I control the stereochemical outcome of the synthesis?

Controlling the stereochemistry is a significant challenge. Key factors to consider are:

  • Reaction Time and Temperature: Longer reaction times and higher temperatures tend to favor the thermodynamically more stable isomer.[5]

  • Solvent System: The polarity of the solvent can influence the conformational outcome.[6][9][10][11][12][13]

  • Catalyst: The choice of acid catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids) can affect the ratio of isomers formed.

Q3: My product is a complex mixture that is difficult to purify. What purification methods are most effective?

Purification of resorcinarenes can be challenging due to the presence of multiple isomers and oligomers.

  • Recrystallization: This is the most common and often effective method for obtaining a pure isomer, as one conformer may be significantly less soluble than the others in a particular solvent system.[14]

  • Column Chromatography: Silica gel chromatography can be used to separate isomers, although it can be a tedious process.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for both analyzing the composition of the reaction mixture and for purifying specific isomers.[15][16][17][18]

  • Solid-Phase Extraction (SPE): Reversed-phase SPE has also been successfully used for the separation of this compound stereoisomers.[15][16]

Q4: Can I use a solvent-free method for this compound synthesis?

Yes, solvent-free methods have been developed and are considered a "green chemistry" approach. These typically involve grinding the resorcinol, aldehyde, and a solid acid catalyst (like p-toluenesulfonic acid) together.[14][19] This method can be faster and reduce solvent waste.

Q5: Is it necessary to protect the hydroxyl groups of resorcinol before the reaction?

No, the hydroxyl groups of resorcinol are typically not protected during the condensation reaction. Their presence is crucial for the electrophilic aromatic substitution that drives the cyclization process.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis

AldehydeCatalystSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
ValeraldehydeHClEthanol/Water (1:1)751C-tetra(butyl)this compoundHigh[20]
BenzaldehydeHClEthanolReflux24C-phenylcalix[21]this compound43.5[22]
ValeraldehydeHClEthanol7324C-butylcalix[21]this compound44.7[22]
4-MethoxybenzaldehydeHClEthanolReflux5Crown and Chair conformers-[3]
AcetaldehydeHClEthanol/Water75-rccc and rttt isomers-[6]
Various Aromatic Aldehydesp-Toluenesulfonic acidSolvent-free800.08Crown and Chair conformersHigh[23]
Various Aromatic AldehydesSilica gelSolvent-free800.08Chair conformer favoredHigh[23]

Note: Yields are often reported for the mixture of isomers, and the distribution can vary significantly.

Experimental Protocols

Protocol 1: General Synthesis of a C-tetra(aryl)resorcin[21]arene

This protocol is a general method for the synthesis of C-tetra(aryl)resorcin[21]arenes using hydrochloric acid as a catalyst.[3]

Materials:

  • Resorcinol

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Concentrated hydrochloric acid (37%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in absolute ethanol to make a 0.324 M solution.

  • To this solution, add 1.0 equivalent of the aromatic aldehyde.

  • With constant stirring, add concentrated hydrochloric acid dropwise.

  • Heat the reaction mixture to reflux and maintain for 5-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath to promote precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a 1:1 ethanol-water mixture until the filtrate is neutral.

  • Dry the product under reduced pressure.

Protocol 2: Purification of this compound Isomers by Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol provides a general guideline for the separation of this compound stereoisomers.[15][16]

Materials:

  • Crude this compound mixture

  • C18 SPE cartridge

  • Methanol

  • Acetonitrile (ACN)

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Condition the SPE cartridge: Sequentially wash the C18 cartridge with methanol, followed by ACN (containing 0.1% TFA), and then equilibrate with water (containing 0.1% TFA).

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., ACN/water) and load it onto the conditioned cartridge.

  • Elution: Elute the isomers by gradually increasing the percentage of ACN in the mobile phase (water/ACN with 0.1% TFA). Collect fractions.

  • Analysis: Analyze the collected fractions by RP-HPLC to identify the pure isomers.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure (e.g., by lyophilization).

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Resorcinol Resorcinol Intermediates Electrophilic Aromatic Substitution Intermediates Resorcinol->Intermediates Aldehyde Aldehyde Aldehyde->Intermediates Catalyst Acid Catalyst (e.g., HCl, p-TSA) Catalyst->Intermediates Solvent Solvent (e.g., Ethanol/Water) Solvent->Intermediates Temperature Temperature Temperature->Intermediates LinearOligomers Linear Oligomers Intermediates->LinearOligomers Incomplete Reaction Cyclization Cyclization Intermediates->Cyclization LinearOligomers->Cyclization Further Reaction DesiredProduct Resorcin[4]arene (Mixture of Isomers) Cyclization->DesiredProduct Oxidation Oxidation (Potential Side Reaction) DesiredProduct->Oxidation Byproducts Oxidized Byproducts Oxidation->Byproducts

Caption: Reaction pathway for this compound synthesis showing the formation of the desired product and potential side products.

Troubleshooting_Workflow Start Start: This compound Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Complex Mixture? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check Reagents - Verify Stoichiometry - Optimize Catalyst/Temp/Time CheckYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity: - Adjust Solvent Polarity - Change Catalyst - Modify Reaction Time/Temp CheckPurity->TroubleshootPurity Yes Purification Purification Strategy: - Recrystallization - HPLC / SPE CheckPurity->Purification No TroubleshootYield->Start TroubleshootPurity->Start End Pure Product Purification->End

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

References

optimizing reaction time and temperature for resorcinarene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for resorcinarene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Ensure efficient stirring to promote reactant interaction.
Catalyst issues: The acid catalyst (commonly HCl) may be inactive or used in an incorrect concentration.- Use a fresh stock of concentrated acid catalyst. - Verify the concentration of the acid catalyst solution.
Reagent purity: Impurities in resorcinol (B1680541) or the aldehyde can interfere with the reaction.- Use high-purity, recrystallized resorcinol. - Purify the aldehyde by distillation if necessary.
Formation of a Complex Mixture of Products/Byproducts Side reactions: Higher temperatures or prolonged reaction times can sometimes lead to the formation of unwanted byproducts.[1]- Attempt the reaction at a lower temperature for a longer duration. - Consider alternative "green" synthesis methods, such as solvent-free reactions, which can sometimes offer higher purity.[2]
Incorrect stoichiometry: An improper molar ratio of resorcinol to aldehyde can lead to the formation of linear oligomers instead of the desired cyclic this compound.- Accurately measure and ensure a 1:1 molar ratio of resorcinol to the aldehyde.
Product is a Mixture of Isomers (Conformers) Inherent to the reaction: this compound synthesis often yields a mixture of different stereoisomers, such as the crown and chair conformers.[3][4]- Isomer separation can be achieved through techniques like fractional crystallization or column chromatography (including RP-HPLC and RP-SPE).[3][4] - The choice of solvent can influence the predominant conformer formed. Experiment with different solvent systems.[5][6][7]
Precipitation of Product is Slow or Incomplete Solubility: The product may be too soluble in the reaction solvent, especially if a co-solvent like ethanol (B145695) is used.- After cooling the reaction mixture, add cold water to induce precipitation.[8] - Cool the reaction mixture in an ice bath to further decrease solubility.
Product is Difficult to Purify Residual catalyst or starting materials: Inadequate washing can leave acidic catalyst or unreacted starting materials in the final product.- Wash the filtered product thoroughly with a 1:1 ethanol:water mixture until the washings are neutral.[8] - Recrystallization from a suitable solvent is a crucial step for purification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this compound synthesis?

A1: The optimal temperature can vary depending on the specific aldehyde and solvent used. However, a common temperature range reported in the literature is between 70-80°C. For example, syntheses have been successfully carried out at 70°C, 73°C, and 75°C.[5][8][10] It is recommended to start within this range and optimize based on your specific reactants.

Q2: How long should I run the reaction?

A2: Reaction times can range from as short as one hour to 24 hours or longer.[8][10] Shorter reaction times may be sufficient under optimized conditions, while longer times are often employed to ensure complete reaction. It is advisable to monitor the reaction's progress by TLC to determine the optimal stopping point and avoid the formation of byproducts from prolonged heating.[1]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in this compound synthesis. Ethanol or a mixture of ethanol and water is commonly used. The polarity of the solvent can influence the reaction rate and the ratio of different conformers in the final product.[5][11] Some modern, environmentally friendly methods even utilize solvent-free conditions, which can reduce reaction time and simplify purification.[12][2]

Q4: My product appears as a colorful solid, is this normal?

A4: While some this compound products are described as pale yellow or pink solids, a dark or intense color could indicate the presence of impurities or byproducts.[8] Proper washing and recrystallization are essential to obtain a pure product.

Quantitative Data

The following table summarizes reaction conditions and corresponding yields for the synthesis of various resorcinarenes as reported in the literature. This data can serve as a reference for optimizing your own experimental parameters.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ValeraldehydeHClEthanol732444.70[8]
BenzaldehydeHClEthanol702443.5[5]
ValeraldehydeHClEthanol/Water (1:1)75187[10]
3-NitrobenzaldehydeHClEthanol/Water802440[13]
Various aromatic aldehydesp-Toluenesulfonic acidSolvent-free80~0.08High[14]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized procedure based on common methodologies found in the literature.[8][10]

Materials:

  • Resorcinol

  • Aldehyde (e.g., valeraldehyde, benzaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 equivalent) in ethanol.

  • Add the aldehyde (1 equivalent) to the solution.

  • Slowly add concentrated HCl dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 70-80°C) and maintain for the desired reaction time (e.g., 1-24 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Induce precipitation by adding cold distilled water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a 1:1 mixture of ethanol and water until the filtrate is neutral.

  • Dry the purified product in a vacuum desiccator.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Resorcinol, Aldehyde, and Solvent catalyst Add Acid Catalyst reagents->catalyst heat Heat to Reflux (70-80°C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Product Yield? check_time Increase Reaction Time start->check_time Yes check_temp Increase Temperature start->check_temp Yes check_catalyst Verify Catalyst Activity start->check_catalyst Yes check_reagents Check Reagent Purity start->check_reagents Yes solution Improved Yield check_time->solution check_temp->solution check_catalyst->solution check_reagents->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting low binding affinity in resorcinarene host-guest systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resorcinarene host-guest systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Observable Binding Affinity

Question: I am not observing the expected binding between my this compound host and guest molecule. What are the potential causes and how can I troubleshoot this?

Answer: Low or no binding affinity in this compound host-guest systems can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include solvent effects, pH and temperature conditions, and the structural compatibility of the host and guest.

A logical workflow for troubleshooting this issue is outlined below:

TroubleshootingWorkflow start Low/No Binding Observed solvent Step 1: Evaluate Solvent System - Is the solvent competing with the guest? - Is the solvent appropriate for the primary binding interactions? start->solvent ph_temp Step 2: Assess pH and Temperature - Is the pH optimal for host/guest ionization states? - Is the temperature appropriate for the binding thermodynamics? solvent->ph_temp Solvent Optimized structure Step 3: Analyze Host-Guest Structure - Is there steric hindrance? - Are the interacting functionalities correctly positioned? ph_temp->structure pH/Temp Optimized concentration Step 4: Verify Concentrations - Are the host and guest concentrations accurate? structure->concentration Structure Compatible end Binding Affinity Optimized concentration->end Concentrations Verified

Caption: Troubleshooting workflow for low binding affinity.

Detailed Troubleshooting Steps:

  • Solvent System Evaluation: The choice of solvent is critical as it can directly compete with the guest for the host's binding cavity.[1][2]

    • Problem: Highly polar or coordinating solvents may solvate the guest or occupy the host's cavity, thus preventing complex formation. For interactions driven by the hydrophobic effect, using a polar solvent like water is essential.[3][4] Conversely, for interactions reliant on hydrogen bonding, a less competitive solvent might be necessary.

    • Solution: If possible, switch to a less competitive solvent. For instance, if hydrogen bonding is the primary interaction, moving from a protic solvent (e.g., methanol) to an aprotic one (e.g., acetonitrile (B52724) or chloroform) could enhance binding.[5] It has been observed that the choice of solvent can even influence the conformation of the this compound core.[6]

  • pH and Temperature Optimization:

    • pH: The pH of the solution can significantly impact the ionization state of both the this compound host (phenolic hydroxyl groups) and the guest molecule.[7][8] Changes in charge can drastically alter electrostatic interactions, which may be crucial for binding.[9][10]

      • Solution: Perform binding studies across a range of pH values to determine the optimal conditions for complexation.[11] This is particularly important if either the host or guest has acidic or basic functional groups.

    • Temperature: Host-guest binding is a thermodynamic process, and temperature can influence the binding constant (K_a).[12] Some binding events are enthalpically driven, while others are entropically driven.[13]

      • Solution: Conduct experiments at different temperatures to understand the thermodynamics of the system. Isothermal Titration Calorimetry (ITC) is an excellent technique for this, as it directly measures the heat change upon binding and can determine the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13]

  • Structural and Steric Considerations:

    • Problem: There might be a poor size and shape complementarity between the host's cavity and the guest molecule. Steric hindrance can prevent the guest from fully entering the binding pocket.

    • Solution: Re-evaluate the structures of your host and guest. Molecular modeling can be a valuable tool to visualize the potential complex and identify any steric clashes. If steric hindrance is suspected, consider synthesizing derivatives of the host or guest with smaller substituents to improve the fit.

  • Concentration Verification:

    • Problem: Inaccurate concentrations of the host or guest can lead to erroneous binding data.

    • Solution: Double-check the concentrations of your stock solutions. Techniques like UV-Vis spectroscopy (if the compounds have a chromophore) or quantitative NMR (qNMR) can be used for accurate concentration determination.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the binding affinity in this compound systems?

A1: The solvent plays a multifaceted role in host-guest complexation.[1][2] It can compete for the binding site, solvate the host and guest differently, and influence the overall thermodynamics of the interaction. For instance, in aqueous solutions, the hydrophobic effect is often a major driving force for binding, where the release of ordered water molecules from the host's cavity and the guest's surface upon complexation is entropically favorable.[3] In non-polar organic solvents, hydrogen bonding and π-π stacking interactions may become more dominant.[14] The use of mixed solvent systems, such as acetonitrile-water, can allow for fine-tuning of the binding properties.[15]

Q2: My binding affinity is still low after optimizing the solvent and pH. What else can I do?

A2: If initial troubleshooting steps do not yield the desired affinity, consider modifying the chemical structures of the host or guest. Introducing functional groups that can form additional non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, or π-π stacking) can significantly enhance binding. For example, functionalizing the upper rim of the this compound with charged groups can improve binding with counter-charged guests.[16] Additionally, increasing the rigidity of the host's cavity can sometimes lead to stronger and more selective binding.[4][17]

Q3: What experimental techniques are best for quantifying binding affinity in these systems?

A3: Several techniques can be employed, each with its own advantages:

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction (K_a, ΔG, ΔH, and ΔS).[13]

  • Nuclear Magnetic Resonance (NMR) Titration: By monitoring the chemical shift changes of host or guest protons upon complexation, a binding isotherm can be constructed to determine the association constant.[5][18]

  • UV-Vis Spectroscopy: If the guest (or host) has a chromophore that experiences a spectral shift upon binding, UV-Vis titration can be a straightforward method for determining the binding affinity.

  • Fluorescence Spectroscopy: Similar to UV-Vis, if the guest is fluorescent and its emission properties change upon binding, fluorescence titration can be a highly sensitive method.

  • Surface Plasmon Resonance (SPR): This technique is useful for studying interactions where one of the components is immobilized on a sensor surface.[4]

The logical flow for selecting an appropriate technique is as follows:

TechniqueSelection start Need to Quantify Binding Affinity thermo_q Full Thermodynamic Profile Needed? start->thermo_q nmr_active Host/Guest NMR Active? thermo_q->nmr_active No itc Use Isothermal Titration Calorimetry (ITC) thermo_q->itc Yes chromophore Host/Guest has Chromophore/Fluorophore? nmr_active->chromophore No nmr Use NMR Titration nmr_active->nmr Yes immobilize Can Host/Guest be Immobilized? chromophore->immobilize No uv_fluor Use UV-Vis or Fluorescence Spectroscopy chromophore->uv_fluor Yes spr Use Surface Plasmon Resonance (SPR) immobilize->spr Yes other Consider Other Methods immobilize->other No

Caption: Decision tree for selecting a binding affinity measurement technique.

Data Presentation

Table 1: Influence of Solvent on this compound-Cation Binding Affinity (log K_s) [5]

CationAcetonitrile (MeCN)Methanol (MeOH)
Li⁺2.85No Complexation
Na⁺3.16No Complexation
K⁺2.53No Complexation
Mg²⁺> 53.02
Ca²⁺> 53.48
Sr²⁺> 53.25
Ba²⁺4.83~2.7

Data extracted from a study on a calix[12]this compound amide derivative. The results highlight the significant impact of the solvent on complexation, with much stronger binding observed in the less coordinating solvent, acetonitrile.

Table 2: Thermodynamic Parameters of this compound-Drug Complexation in Water Determined by ITC [13]

Guest DrugK_a (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Isoniazid (ISO)2.11 x 10⁵-7.271.368.63
Caffeine (CAF)1.57 x 10⁴-5.72-1.544.18
Griseofulvin (GRI)5.40 x 10²-3.731.835.56

This data for an octa-sulfonated this compound demonstrates that the binding can be either enthalpically or entropically driven, or a combination of both.[13]

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound host at a known concentration (e.g., 1 mM) in a suitable deuterated solvent.

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent, also containing the host at the same concentration as the host-only solution to avoid dilution effects.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the host-only solution. This will serve as the reference (0 equivalents of guest).

  • Titration:

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, gently mix the solution and acquire a ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify a host proton that shows a significant chemical shift change upon guest addition.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (K_a).

Protocol 2: General Procedure for Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the this compound host in a suitable buffer.

    • Prepare a solution of the guest molecule in the same buffer at a concentration 10-20 times higher than the host concentration.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature.

    • Fill the ITC sample cell with the host solution.

    • Fill the injection syringe with the guest solution.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the guest solution into the sample cell while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change as a function of the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model to obtain the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

References

Technical Support Center: Refinement of Crystallographic Data for Resorcinarene Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic refinement of resorcinarene structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the crystallographic refinement of this compound structures?

A1: The most prevalent issues stem from the inherent flexibility of the this compound macrocycle and its propensity to include disordered guest and solvent molecules within its cavity and crystal lattice. Specific challenges include:

  • Disorder of the this compound Skeleton: The macrocycle can adopt various conformations, such as the crown, boat, chair, and diamond shapes.[1] Co-crystallization of multiple conformers or conformational flexibility in the crystal can lead to significant disorder.

  • Disordered Solvent and Guest Molecules: Resorcinarenes are excellent hosts and frequently co-crystallize with solvent or guest molecules that are often disordered within the crystal lattice. This is a common issue in small-molecule crystallography.

  • Twinning: Like many crystalline compounds, resorcinarenes can form twinned crystals, where multiple crystal domains are intergrown with a specific symmetry relationship. This can complicate data processing and structure solution.[2]

  • Incorrect Space Group Assignment: Misassignment of the space group can lead to difficulties in structure solution and refinement, and may manifest as unusually high R-factors or physically unrealistic atomic displacement parameters.

Q2: How can I model a disordered this compound macrocycle or its flexible alkyl chains?

A2: Modeling disorder requires the use of specific commands and restraints within refinement software like SHELXL. The general approach is to define multiple components for the disordered atoms, each with a specific occupancy that sums to one.

For a two-component disorder, you would use the PART 1 and PART 2 instructions in your .ins file. The atoms of the first component are listed under PART 1 and the second under PART 2. The occupancies of these atoms are refined using a free variable (FVAR). For example, the occupancy of atoms in PART 1 would be set to 21 (refining against free variable 2), and the occupancy of atoms in PART 2 would be set to -21 (1 minus the occupancy of PART 1).

To maintain reasonable molecular geometry, it is crucial to apply restraints:

  • Similarity Restraints (SAME or SADI): These restrain equivalent bond lengths and angles in the different disordered components to be similar.

  • ADP Restraints (SIMU, DELU): These restrain the anisotropic displacement parameters (ADPs) of adjacent atoms to be similar, which is physically reasonable for bonded atoms.[3][4]

  • Planarity Restraints (FLAT): This can be used to restrain the aromatic rings of the this compound to be planar.[5]

Q3: My electron density map shows large regions of diffuse scattering that I cannot model with discrete atoms. What should I do?

A3: This is a classic sign of severely disordered solvent molecules. When individual solvent molecules cannot be modeled, even with restraints, the PLATON/SQUEEZE procedure is a powerful tool.[6][7][8][9] SQUEEZE calculates the contribution of the disordered solvent to the diffraction data by back-Fourier transforming the electron density in the solvent-accessible voids.[7][8] This solvent-subtracted data can then be used for further refinement of the ordered part of the structure, often leading to a significant improvement in the R-factor and a more stable refinement.

Q4: I suspect my crystal is twinned. What are the tell-tale signs and how do I handle it?

A4: Twinning can be identified by several indicators:[2][10]

  • Difficulty in indexing the diffraction data or obtaining a sensible unit cell.

  • The metric symmetry of the lattice being higher than the Laue symmetry of the diffraction intensities.

  • Systematic absences that are inconsistent with any space group.

  • Unusually high R-factors that cannot be improved by conventional refinement strategies.

  • A lower than expected value for <|E^2 - 1|>, which is typically around 0.736 for non-centrosymmetric and 0.968 for centrosymmetric structures.

If twinning is suspected, it can be handled during data processing and refinement. In programs like SHELXL, a twin law can be introduced using the TWIN instruction, which defines the matrix to transform the indices of one twin component to the other. The BASF instruction is then used to refine the fractional contribution of the second twin component.

Troubleshooting Guides

Guide 1: High R-factors and Unstable Refinement
Symptom Possible Cause Troubleshooting Steps
High R1 and wR2 values (> 0.10) after initial refinement.1. Incorrect space group. 2. Unaccounted for solvent/guest disorder. 3. Twinning. 4. Poor data quality.1. Check for higher metric symmetry using software like PLATON. Re-evaluate systematic absences. 2. Carefully inspect the difference electron density map for large, unmodeled peaks. Attempt to model disordered solvent or use PLATON/SQUEEZE. 3. Check for signs of twinning (see FAQ Q4). If present, apply a twin law in the refinement. 4. Examine the data statistics (Rint, completeness, I/σ(I)). If the data is weak, consider re-collecting data on a better crystal or for a longer time.
Refinement is unstable, with large shifts and oscillating parameters.1. Over-parameterization (too many variables for the amount of data). 2. Poorly modeled disorder.1. Increase the data-to-parameter ratio by using restraints. For example, use ISOR to restrain ADPs to be more isotropic, or use RIGU as a more gentle ADP restraint. 2. Ensure that appropriate restraints (SADI, SAME, SIMU, DELU) are applied to all disordered fragments.
Large, non-positive definite ADPs (atomic displacement parameters).Severe disorder or incorrect atom assignment.1. For the affected atoms, try refining them isotropically first. 2. Apply ADP restraints like SIMU and DELU.[3][4] 3. If the problem persists, re-examine the disorder model or consider if the atom type is correctly assigned.
Guide 2: Modeling Disordered Alkyl Chains
Symptom Possible Cause Troubleshooting Steps
Elongated or "cigar-shaped" thermal ellipsoids for terminal alkyl chain atoms.Rotational disorder of the alkyl chain.1. Two-Site Disorder Model: Use PART 1 and PART 2 to model two distinct conformations of the chain. 2. Restrain Geometry: Use SADI to restrain the C-C bond lengths and C-C-C angles of the two components to be equivalent. DFIX can also be used to restrain bond lengths to ideal values.[5] 3. Restrain ADPs: Apply SIMU and DELU restraints along the chains to ensure the ADPs behave reasonably.[3][4]
Unresolvable disorder in the terminal methyl/ethyl groups.Free rotation leading to smeared electron density.1. If a two-site model is insufficient, consider a three-site model if the data quality allows. 2. If the disorder is severe and cannot be modeled, it may be necessary to truncate the side chain in the model and note the unresolved disorder in the CIF file.

Data Presentation

The following table presents typical crystallographic data for a C-alkylthis compound, specifically C-p-methoxyphenylcalix[8]this compound.[11] This can be used as a reference for expected values in your own refinements.

Parameter Value
Empirical formulaC78 H110 N2 O22 S8
Formula weight1684.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 10.6958(5) Å, α = 68.284(5)° b = 13.5781(7) Å, β = 74.375(4)° c = 16.3334(8) Å, γ = 82.579(4)°
Volume2121.15(8) ų
Z2
Density (calculated)1.319 Mg/m³
Absorption coefficient0.285 mm⁻¹
F(000)1788
Theta range for data collection1.89 to 25.00°
Reflections collected16035
Independent reflections7443 [R(int) = 0.0654]
Data / restraints / parameters7443 / 0 / 1028
Goodness-of-fit on F²1.028
Final R indices [I>2sigma(I)]R1 = 0.0863, wR2 = 0.2361
R indices (all data)R1 = 0.1587, wR2 = 0.2763
Largest diff. peak and hole0.655 and -0.589 e.Å⁻³

Experimental Protocols

Protocol 1: Crystallization of Resorcinarenes by Slow Evaporation
  • Purity: Ensure the this compound sample is of high purity (>95%), as impurities can inhibit crystallization.

  • Solvent Selection: Choose a solvent or solvent system in which the this compound has moderate solubility. Common solvents include ethanol, acetone, ethyl acetate, and chloroform. A binary solvent system, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble), can also be effective.

  • Dissolution: Dissolve a small amount of the this compound (10-20 mg) in a minimal amount of the "good" solvent in a small vial.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and coat them in a cryoprotectant (e.g., paratone-N oil) before mounting for X-ray diffraction.

Protocol 2: Crystallization by Vapor Diffusion
  • Setup: Place a small, open vial containing a concentrated solution of the this compound in a "good" solvent inside a larger, sealed jar.

  • Precipitant: Add a larger volume of a "poor" solvent (the precipitant) to the bottom of the larger jar, ensuring the level is below the top of the inner vial. The "poor" solvent should be miscible with the "good" solvent.

  • Diffusion: Seal the jar. The vapor of the more volatile "poor" solvent will slowly diffuse into the this compound solution, reducing its solubility and inducing crystallization.

  • Incubation and Harvesting: As with slow evaporation, leave the setup undisturbed in a stable environment and harvest the crystals once they have grown to a suitable size.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement synthesis Resorcinol + Aldehyde Condensation purification Recrystallization synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation or Vapor Diffusion dissolution->crystal_growth mounting Mount Crystal crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for the determination of this compound crystal structures.

troubleshooting_flowchart decision decision process process terminal terminal start Refinement Stalled or High R-factor check_map Inspect Difference Electron Density Map start->check_map large_peaks Large Unexplained Peaks? check_map->large_peaks disorder_model Model Disorder (PART, FVAR) large_peaks->disorder_model Yes check_twinning Check for Signs of Twinning large_peaks->check_twinning No restrain Apply Geometric & ADP Restraints disorder_model->restrain check_again Refinement Improved? restrain->check_again squeeze Use PLATON/SQUEEZE for Diffuse Density check_again->squeeze No final_check Final Check & Validation check_again->final_check Yes squeeze->final_check twinning_found Twinning Indicated? check_twinning->twinning_found apply_twin Apply TWIN Law & Refine BASF twinning_found->apply_twin Yes twinning_found->final_check No apply_twin->final_check end Successful Refinement final_check->end

Caption: Troubleshooting flowchart for common refinement issues in this compound crystallography.

References

Technical Support Center: Improving the Selectivity of Resorcinarene-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resorcinarene-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving the selectivity of these versatile catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the selectivity of this compound-based catalysts?

A1: Improving selectivity primarily involves structural modification of the this compound scaffold to create a well-defined, chiral microenvironment. Key strategies include:

  • Introducing Chirality: This can be achieved by attaching chiral auxiliaries to the upper or lower rim of the this compound.[1]

  • Bridging the Cavity: Creating bridges across the macrocycle's cavity restricts conformational flexibility and creates a more defined binding pocket.[1][2] Distally-bridged resorcinarenes are particularly effective.[2][3] The Mannich reaction is a common method for installing chiral diamine bridges.[1][2]

  • Supramolecular Encapsulation: Using resorcinarenes to form a self-assembled hexameric capsule can create a nanoconfined reaction space.[4][5] This encapsulation shields the reactants from the bulk solution and forces them into a specific orientation, dramatically enhancing enantioselectivity.[4]

Q2: How does supramolecular encapsulation enhance enantioselectivity?

A2: A self-assembled this compound hexamer creates a cavity with an internal volume of about one cubic nanometer.[5] When a reaction is performed inside this capsule, the confined space selectively shields one face of the substrate or transition state.[4] This steric hindrance restricts the possible pathways of reactant approach, favoring the formation of one enantiomer over the other. This method has been shown to increase enantiomeric excess (ee) to over 90% for reactions that are poorly selective in a regular solution setting.[4]

Q3: What role do solvent and temperature play in catalyst selectivity?

A3: Solvent and temperature are critical reaction parameters that can profoundly impact selectivity.[6][7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[7][8] Screening a range of solvents is a crucial step in optimizing a reaction.[9] In some cases, alcohol additives have been found to increase enantioselectivity by slowing the uncatalyzed background reaction and accelerating the capsule-catalyzed process.[4]

  • Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the competing diastereomeric transition states becomes more significant.[7] However, this is not universal, and the optimal temperature should be determined empirically for each system.[10]

Q4: My catalyst is showing signs of deactivation. What are the common causes?

A4: Catalyst deactivation leads to a loss of activity and/or selectivity over time and is a common issue in industrial and laboratory settings.[11][12] The primary causes include:

  • Poisoning: Strong chemical interaction of impurities from the feed, solvent, or reagents with the active sites of the catalyst.[7][13] Water and oxygen are common poisons.[7]

  • Fouling/Coking: Physical deposition of byproducts, such as carbonaceous materials, on the catalyst surface, which blocks active sites and pores.[12][13]

  • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst's structure, such as the collapse of its pore structure or growth of active phase crystallites.[11][13]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction shows low or inconsistent enantioselectivity (ee).

  • Possible Cause 1: Catalyst Quality or Structure. The catalyst may lack the necessary chiral environment, or its purity could be compromised. Impurities in starting materials can also act as inhibitors.[14]

    • Solution:

      • Synthesize a Chiral Catalyst: If using an achiral this compound, modify it by introducing chiral groups or bridges. The Mannich reaction with a chiral diamine is a reliable method.[1][2]

      • Verify Purity: Ensure the catalyst, substrates, and reagents are of high purity. Re-purify materials if necessary.[7][14] Use a fresh batch of catalyst to rule out degradation during storage.[9]

      • Characterize Thoroughly: Confirm the structure and purity of your synthesized catalyst using techniques like NMR, mass spectrometry, and elemental analysis.

  • Possible Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and concentration have a significant impact on selectivity.[15][16]

    • Solution:

      • Optimize Temperature: Systematically screen a range of temperatures. A common starting point is to lower the temperature (e.g., to 0 °C or below), as this often enhances selectivity.[7]

      • Screen Solvents: Test a variety of solvents with different polarities and coordinating abilities.[8][9] Consider using additives, such as specific alcohols, which have been shown to improve ee in capsule-catalyzed reactions.[4]

      • Vary Concentration: Catalyst aggregation at high concentrations can sometimes reduce enantioselectivity.[9] Try running the reaction at different catalyst loadings and substrate concentrations.

  • Possible Cause 3: Background Uncatalyzed Reaction. A non-selective reaction occurring in the bulk solution can lower the overall observed ee.[7]

    • Solution: This is a key advantage of encapsulation catalysis. By confining the reactants within a this compound capsule, the catalyzed reaction is accelerated while the background reaction is often suppressed.[4]

Problem 2: The reaction has a low yield or does not proceed at all.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may be degrading or being poisoned under the reaction conditions.[7][11]

    • Solution:

      • Ensure Inert Atmosphere: Use rigorously dried and degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude water and oxygen.[7]

      • Purify Reagents: Remove any potential impurities (e.g., peroxides in ethereal solvents) that can poison the catalyst.[7]

      • Lower Temperature: High temperatures can lead to catalyst decomposition.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Possible Cause 2: Poor Substrate Solubility or Mass Transfer. The substrate may not be sufficiently soluble, or inefficient mixing may be limiting the reaction rate.

    • Solution:

      • Choose an Appropriate Solvent: Select a solvent in which all reactants are fully soluble. A co-solvent might be necessary.[10]

      • Ensure Vigorous Stirring: Inefficient mixing can lead to poor results, especially in heterogeneous reactions. Ensure the reaction mixture is being stirred vigorously.

  • Possible Cause 3: Incorrect Catalyst Loading. The amount of catalyst may be insufficient.

    • Solution: While high catalyst loading can sometimes be detrimental to selectivity, a certain minimum amount is required for an efficient reaction. Try incrementally increasing the catalyst loading.

Problem 3: I am struggling to reproduce results from a literature procedure.

  • Possible Cause 1: Subtle Differences in Reagents or Conditions. Minor, often undocumented, variations can have a major impact. This includes the purity of reagents, the specific supplier, trace amounts of water, or the precise rate of addition.[14]

    • Solution:

      • Standardize Materials: If possible, use reagents from the same supplier as cited in the literature. Always purify substrates and solvents before use.

      • Exact Scale: Replicate the experiment on the exact same scale as the original procedure.

      • Systematic Variation: If the issue persists, systematically and carefully vary one parameter at a time (e.g., temperature, concentration, addition rate) to identify the critical variable.

  • Possible Cause 2: Catalyst Preparation. The activity of a catalyst can be highly dependent on its preparation method.

    • Solution: Follow the catalyst synthesis and activation procedure meticulously. If using a pre-catalyst that is activated in situ, ensure the activation conditions are precisely replicated.

Data Presentation

Table 1: Optimization of Iminium-Catalyzed 1,4-Reduction in a this compound Capsule

Reaction: 1,4-reduction of cinnamaldehyde (B126680) using a Hantzsch ester, catalyzed by proline.

EntryCapsule Loading (mol%)Additive (9 equiv.)Temperature (°C)Enantiomeric Excess (ee %)
126None2578
212None2582
312Methanol2585
412n-Propanol2590
512iso-Propanol2592

Data summarized from a study on iminium-catalysis inside a this compound capsule, which demonstrates that optimizing capsule loading and using alcohol additives significantly improves enantioselectivity.[4]

Table 2: Enantioselectivity of a Chiral-Bridged this compound Catalyst

Reaction: Addition of diethylzinc (B1219324) to benzaldehyde.

Catalyst R GroupSolventTemperature (°C)Enantiomeric Excess (ee %)
CH₃Toluene027

Data from a study on the synthesis of enantiomerically pure, distally-bridged resorcinarenes.[1][2] This highlights that while chiral bridging is a valid strategy, further optimization of the bridge structure and reaction conditions is necessary to achieve high selectivity.

Experimental Protocols

Protocol 1: General Synthesis of a Chiral Distally-Bridged this compound

This protocol is based on the Mannich reaction to install a chiral diamine bridge, a common strategy for creating chiral this compound catalysts.[1][2]

  • Dissolve Reactants: In a round-bottom flask under a nitrogen atmosphere, dissolve the C2v-tetraprotected this compound (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform (B151607) or THF).

  • Add Reagents: Add an aqueous solution of formaldehyde (B43269) (e.g., 37% formalin, 2.2 equivalents).

  • Add Chiral Diamine: To the stirred mixture, add a solution of the chiral diamine (e.g., (1R,2R)-1,2-diphenylethylenediamine, 1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure chiral-bridged this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Optimizing Reaction Enantioselectivity

This protocol provides a systematic approach to optimizing reaction conditions based on successful strategies reported in the literature.[4][9][15]

  • Initial Setup: In a reaction vial, combine the substrate, this compound capsule-forming monomer (e.g., 12 mol%), and chiral catalyst (e.g., proline) in a suitable solvent (e.g., water-saturated chloroform).

  • Temperature Screening: Set up multiple identical reactions and run them at different temperatures (e.g., -20 °C, 0 °C, 25 °C, 40 °C). Let the reactions proceed for a fixed time (e.g., 24 hours).

  • Analysis: After the fixed time, quench the reactions and analyze the product conversion and enantiomeric excess (ee) for each temperature using chiral HPLC or GC.

  • Solvent and Additive Screening: Using the optimal temperature identified in the previous step, set up a new array of reactions. Screen different anhydrous solvents (e.g., Toluene, THF, Dichloromethane) and potentially beneficial additives (e.g., methanol, propanol, molecular sieves).

  • Concentration Screening: Using the best conditions from the previous steps, run a final set of experiments varying the concentrations of the substrate and catalyst to check for any aggregation effects or changes in reaction order.

  • Final Conditions: Combine the optimal temperature, solvent, additive, and concentration to establish the final, optimized reaction protocol.

Protocol 3: Hot Filtration Test for Catalyst Leaching (Stability Test)

This protocol helps determine if the catalyst is stable in its solid form (heterogeneous) or if active species are leaching into the solution (homogeneous).

  • Run Reaction: Begin the catalytic reaction under the desired conditions.

  • Mid-point Filtration: At approximately 50% conversion (as determined by a preliminary kinetic run), quickly and carefully filter the hot reaction mixture through a heated filter funnel or a syringe filter to remove all solid catalyst particles.

  • Continue Reaction: Transfer the hot, particle-free filtrate to a new, clean reaction vessel and continue to stir it under the exact same reaction conditions (temperature, atmosphere).

  • Monitor Filtrate: Continue to take aliquots from the filtrate over time and analyze for any further conversion of the substrate.

  • Interpretation:

    • No Further Reaction: If the reaction in the filtrate stops, it indicates that the catalysis is truly heterogeneous, and no significant amount of the active catalyst has leached into the solution.

    • Reaction Continues: If the reaction in the filtrate continues to proceed, it suggests that some active catalytic species have leached from the solid support into the solution and that the catalysis has at least a partial homogeneous character.

Visualizations

// Nodes start [label="Low or Inconsistent ee Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Step 1: Evaluate Catalyst\n- Is it chiral?\n- Is it pure?\n- Is it degraded?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Optimize Conditions\n- Temperature\n- Solvent & Additives\n- Concentration", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 3: Verify Reagent Purity\n- Substrate pure?\n- Solvents anhydrous?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

action_catalyst [label="Synthesize/Purify Catalyst\nUse Chiral Bridge/Auxiliary", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_conditions [label="Screen Temps (e.g., lower T)\nScreen Solvents\nVary Catalyst Loading", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_purity [label="Re-purify Substrate\nUse Freshly Distilled Solvents\nWork Under Inert Atmosphere", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_success [label="Reproducible, High ee Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_catalyst; check_catalyst -> action_catalyst [label="Issue Found"]; action_catalyst -> check_conditions; check_catalyst -> check_conditions [label="No Obvious Issue"];

check_conditions -> action_conditions [label="Issue Found"]; action_conditions -> check_purity; check_conditions -> check_purity [label="No Improvement"];

check_purity -> action_purity [label="Issue Found"]; action_purity -> end_success; check_purity -> end_success [label="Purity Confirmed"]; } Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

// Core Node core [label="this compound\nScaffold", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124", width=3];

// Modification Nodes mod1 [label="Upper Rim Functionalization\n(Attach Chiral Auxiliaries)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod2 [label="Lower Rim Functionalization\n(Modify 'Legs')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod3 [label="Cavity Bridging\n(e.g., Chiral Diamine Bridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod4 [label="Supramolecular Assembly\n(Self-Assembly into Chiral Capsule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Result Node result [label="Selective Catalyst with\nDefined Chiral Cavity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges core -> mod1; core -> mod2; core -> mod3; core -> mod4;

mod1 -> result [style=dashed]; mod2 -> result [style=dashed]; mod3 -> result [style=dashed]; mod4 -> result [style=dashed]; } Caption: Key strategies for modifying a this compound scaffold to improve selectivity.

// Nodes reactants [label="Substrate + Chiral Catalyst\n(in solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; capsule [label="Self-Assembled\nthis compound Hexamer\n(Host Capsule)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; encapsulation [label="Guest Encapsulation\n(Reactants enter cavity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Confined Transition State\n- Steric shielding by capsule wall\n- One approach pathway is favored", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Single Enantiomer Product\n(High ee)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> encapsulation; capsule -> encapsulation; encapsulation -> transition_state; transition_state -> product [label="Lower Energy\nPathway"]; } Caption: How supramolecular encapsulation leads to high enantioselectivity.

References

Validation & Comparative

comparative study of resorcinarenes versus calixarenes for ion sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective recognition and sensing of ions are critical in a myriad of scientific disciplines, from environmental monitoring and clinical diagnostics to pharmaceutical research. At the forefront of synthetic host molecules designed for these applications are resorcinarenes and calixarenes. Both are macrocyclic compounds capable of forming host-guest complexes with various ions. This guide provides an objective comparison of their performance in ion sensing, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the appropriate macrocycle for specific research needs.

Structural and Synthetic Overview

Resorcinarenes and calixarenes, while both belonging to the larger family of calixarenes, possess distinct structural features originating from their synthesis.

Resorcinarenes are cyclic tetramers produced through the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde.[1] This synthesis is generally a one-step procedure.[2] The resulting structure is a bowl-shaped molecule with a wider upper rim lined with hydroxyl groups and a lower rim that can be functionalized by varying the aldehyde used in the synthesis.[1]

Calixarenes are typically synthesized from the base-catalyzed condensation of a p-substituted phenol (B47542) and formaldehyde.[3] This process allows for the creation of various ring sizes, with calix[4]arenes, calix[5]arenes, and calix[6]arenes being the most common.[7] Similar to resorcinarenes, they possess a distinct upper and lower rim that can be chemically modified to tune their ionophoric properties.[3] Calix[4]arenes can exist in several conformations (cone, partial cone, 1,2-alternate, and 1,3-alternate), which significantly influences their ion selectivity.[8]

cluster_resorcinarene This compound Synthesis cluster_calixarene Calixarene (B151959) Synthesis Resorcinol Resorcinol This compound This compound Resorcinol->this compound Aldehyde Aldehyde Aldehyde->this compound Acid Acid Catalyst Acid->this compound Phenol p-Substituted Phenol Calixarene Calixarene Phenol->Calixarene Formaldehyde Formaldehyde Formaldehyde->Calixarene Base Base Catalyst Base->Calixarene

Figure 1. Simplified synthesis pathways for resorcinarenes and calixarenes.

Comparative Performance in Ion Sensing

The efficacy of resorcinarenes and calixarenes as ion sensors is evaluated based on their binding affinity (association constant, Kₐ), selectivity for a target ion over others, and the limit of detection (LOD) of the resulting sensor. These parameters are heavily influenced by the specific functional groups appended to the macrocyclic core.

Electrochemical Sensing

Both resorcinarenes and calixarenes have been successfully employed as ionophores in ion-selective electrodes (ISEs). These sensors measure the potential difference that develops across a membrane containing the ionophore, which is proportional to the activity of the target ion.

Table 1: Comparative Performance of this compound and Calixarene-Based Ion-Selective Electrodes

Ionophore ClassTarget IonIonophoreLinear Range (M)Limit of Detection (M)Reference
This compound CrO₄²⁻C-thiophenecalix[4]this compound5.6 x 10⁻⁶ - 1.0 x 10⁻¹~2.6 x 10⁻⁶ (0.30 ppm)[9]
This compound Pb²⁺C-dec-9-enylcalix[4]this compound-O-(R+)-α-methylbenzylamineNot Specified~1.5 x 10⁻⁶ (0.30 ppm)[10]
This compound Pb²⁺C-dec-9-enylcalix[4]this compound-O-(S-)-α-methylbenzylamineNot Specified~2.2 x 10⁻⁶ (0.45 ppm)[10]
Calixarene Tl⁺Thallium(I) ionophore10⁻⁶ - 10⁻²8.0 x 10⁻⁹[6]
Calixarene Na⁺25,26,27,28-tetrakis[(ethoxycarbonyl)methoxy]-p-t-octylcalix[4]areneNot SpecifiedNot Specified[11]
Calixarene Pb²⁺Thiolated calix[4]arene on AuNPsNot Specified3.85 x 10⁻⁸ (0.00798 ppm)[12]
Calixarene Cu²⁺Thiolated calix[4]arene on AuNPsNot Specified2.10 x 10⁻⁷ (0.01336 ppm)[12]

Note: Direct comparison is challenging due to variations in experimental conditions, membrane composition, and measurement techniques.

Fluorescent Sensing

Fluorescent sensors incorporating this compound or calixarene scaffolds offer high sensitivity. Ion binding modulates the fluorescence properties of a tethered fluorophore through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

Table 2: Comparative Performance of this compound and Calixarene-Based Fluorescent Sensors

Ionophore ClassTarget IonFluorophore/QuencherBinding Constant (Kₐ, M⁻¹)Limit of Detection (M)Reference
This compound Fe³⁺Aminoanthraquinone9.07 x 10⁹1.05 x 10⁻⁸[13]
Calixarene Cu²⁺IminoquinolineNot SpecifiedNot Specified[14]
Calixarene Cu²⁺ / F⁻Quinoline-diamidoNot Specified4.2 x 10⁻⁹ (Cu²⁺), 2.2 x 10⁻⁹ (F⁻)[15][16]
Calixarene Zn²⁺DansylNot SpecifiedNot Specified[4]
Calixarene Ca²⁺AnthraceneNot SpecifiedNot Specified[17]

Note: Binding constants and detection limits are highly dependent on the solvent system and the specific fluorophore used.

cluster_sensing Ion Sensing Mechanism Ionophore This compound or Calixarene (Host) Complex Host-Guest Complex Ionophore->Complex Binding Ion Target Ion (Guest) Ion->Complex Signal Detectable Signal (Electrochemical or Optical) Complex->Signal Transduction

Figure 2. General workflow of ion sensing using macrocyclic hosts.

Experimental Protocols

Synthesis of a C-thiophenecalix[4]this compound Ionophore

This protocol is adapted from the synthesis of a thiophene-functionalized this compound for anion sensing.[9]

  • Reaction Setup: In a round-bottom flask, dissolve resorcinol (4.4 g, 0.04 mol) and 2-thiophenecarboxaldehyde (4.48 g, 0.04 mol) in a mixture of ethanol (B145695) (50 mL) and concentrated hydrochloric acid (10 mL).

  • Reflux: Heat the mixture to reflux with constant stirring for 8 hours.

  • Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a 1:1 (v/v) mixture of ethanol and water until the filtrate is neutral. Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product using FT-IR, ¹H NMR, and elemental analysis.

Fabrication of a PVC Membrane-Based Ion-Selective Electrode

This is a general protocol for preparing a PVC membrane for an ISE.[9]

  • Membrane Cocktail Preparation: Prepare a homogenous mixture by dissolving the following components in 5 mL of tetrahydrofuran (B95107) (THF):

    • Ionophore (e.g., C-thiophenecalix[4]this compound): 2 mg

    • Poly(vinyl chloride) (PVC): 66 mg

    • Plasticizer (e.g., dibutylphthalate, DBP): 120 mg

  • Casting: Pour the resulting solution into a glass ring (2 cm diameter) placed on a smooth glass plate.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

  • Electrode Assembly: Cut a small disc (approx. 5 mm diameter) from the membrane and mount it onto the end of a PVC electrode body.

  • Filling Solution: Fill the electrode body with an internal filling solution containing a known concentration of the target ion (e.g., 0.01 M KCl for a K⁺ electrode) and an internal reference electrode (e.g., Ag/AgCl).

  • Conditioning: Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours before use.

Determination of Binding Constant (Kₐ) by Fluorescence Titration

This protocol outlines a general procedure for determining the binding constant of a fluorescent ionophore.

  • Stock Solutions: Prepare a stock solution of the fluorescent ionophore (e.g., 1 x 10⁻⁵ M) and a stock solution of the target ion salt (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile).

  • Titration Setup: Place a known volume of the ionophore solution into a quartz cuvette.

  • Fluorescence Measurement: Record the initial fluorescence spectrum of the ionophore solution.

  • Titration: Add small aliquots of the ion stock solution to the cuvette. After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the concentration of the added ion. The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.

cluster_workflow Experimental Workflow for Sensor Evaluation Synthesis Synthesis of Ionophore Fabrication Sensor Fabrication (e.g., ISE, Fluorescent Probe) Synthesis->Fabrication Characterization Performance Characterization (Selectivity, LOD, Binding Constant) Fabrication->Characterization Application Application in Real Samples Characterization->Application

Figure 3. A generalized experimental workflow for developing and evaluating ion sensors.

Conclusion

Both resorcinarenes and calixarenes are highly versatile and powerful platforms for the development of ion sensors.

Calixarenes offer a greater degree of synthetic flexibility in terms of ring size and conformational isomers, which allows for fine-tuning of ion selectivity. The extensive body of literature on calixarenes provides a solid foundation for the rational design of new sensors.

Resorcinarenes , with their straightforward synthesis, present an accessible entry point for the construction of robust macrocyclic hosts. They have demonstrated significant promise, particularly in the sensing of heavy metal ions and anions.

The choice between a this compound and a calixarene-based sensor will ultimately depend on the specific requirements of the application, including the target ion, desired sensitivity and selectivity, and the synthetic accessibility of the ionophore. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the design and development of next-generation ion sensing technologies.

References

A Comparative Guide to Synthetic Routes for Functionalized Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resorcinarenes are macrocyclic compounds that have garnered significant interest in supramolecular chemistry and drug development due to their unique host-guest complexation capabilities and versatile scaffold. Their function is intrinsically linked to the chemical groups appended to their core structure. The strategic introduction of these functionalities can be achieved through various synthetic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the primary synthetic strategies for obtaining functionalized resorcinarenes, supported by experimental data and detailed protocols.

The synthesis of functionalized resorcinarenes can be broadly categorized into two main approaches: pre-cyclization functionalization, where the resorcinol (B1680541) or aldehyde precursors are modified before the macrocycle is formed, and post-cyclization functionalization, where the pre-formed resorcinarene scaffold is chemically altered. The latter can be further divided into modifications of the "upper rim" (the phenolic hydroxyl groups and the adjacent C-2 positions) and the "lower rim" (the bridging alkyl or aryl groups).

Data Summary of Synthetic Routes

The following table summarizes quantitative data for different synthetic routes to functionalized resorcinarenes, providing a comparative overview of their efficiency and conditions.

Synthetic Route Functionalization Strategy Functional Group Introduced Typical Reagents & Catalyst Reaction Time Temperature Yield (%) Reference
Acid-Catalyzed CondensationPre-cyclization / Lower RimC-butylResorcinol, Valeraldehyde (B50692), HCl24 h73°C44.7[1]
Acid-Catalyzed CondensationPre-cyclization / Lower RimC-phenylResorcinol, Benzaldehyde, HCl24 h70°C43.5[1]
Solvent-Free CondensationPre-cyclization / Lower RimC-arylResorcinol, Aromatic Aldehyde, p-TsOH~5 min80°CHigh[2][3]
Mannich ReactionPost-cyclization / Upper Rim (C-2)Aminomethyl (e.g., Dimethylaminomethyl)This compound, Bis(dimethylamino)methane10 min (Microwave)110°C83[4]
SulfonationPost-cyclization / Upper Rim (C-2)Sulfonate (-CH₂SO₃Na)This compound, Formaldehyde (B43269), Na₂SO₃4 h90-95°CHigh[5]
O-AlkylationPost-cyclization / Upper Rim (OH)AlkoxyThis compound, Alkyl Halide, Base (e.g., K₂CO₃)VariesRefluxVaries[6]
Click Chemistry (CuAAC)Post-cyclization / Lower RimPeptide-triazoleAlkyne-resorcinarene, Azide-peptide, CuSO₄·5H₂O, Ascorbic Acid12 hRoom Temp.~50-60[7]

Experimental Protocols

General Procedure for Acid-Catalyzed Condensation (Lower Rim Functionalization)

This protocol describes the synthesis of a C-alkyl-functionalized this compound.

Synthesis of C-butylcalix[8]this compound [1]

  • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add resorcinol (2.2 g, 0.02 mol), absolute ethanol (B145695) (55 mL), and valeraldehyde (2.12 mL, 0.02 mol).

  • Stir the mixture to dissolve the solids.

  • Add concentrated hydrochloric acid (1 mL, 37% v/v) dropwise to the solution as a catalyst.

  • Heat the mixture to 73°C and maintain under reflux for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add distilled water (30 mL) to the mixture to induce precipitation.

  • Filter the resulting precipitate under vacuum and wash with a 1:1 mixture of ethanol and water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator. The expected product is a pink solid with a yield of approximately 44.7%.

General Procedure for Post-Cyclization Functionalization of the Upper Rim

a) Mannich Reaction for Aminomethylation [4]

This protocol describes the introduction of aminomethyl groups at the C-2 position of the resorcinol rings.

  • Place the starting this compound (e.g., tetramethoxythis compound) and bis(dimethylamino)methane in a microwave reactor vessel.

  • Irradiate the mixture with microwaves at 300 W, maintaining a temperature of 110°C for 10 minutes.

  • After cooling, the product can be purified by appropriate methods, such as chromatography, to yield the aminomethylated this compound. Yields of up to 83% have been reported for this method.

b) Sulfonation [5]

This protocol describes the introduction of water-solubilizing sulfonate groups at the C-2 position.

  • Dissolve the starting this compound (e.g., C-tetra(butyl)this compound, 0.01 mol) in a mixture containing formaldehyde (4.1 g, 37%), sodium sulfite (B76179) (6.3 g, 0.05 mol), and water (30 mL).

  • Stir the reaction mixture at 90-95°C for 4 hours.

  • Cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Add acetonitrile (B52724) to precipitate the sulfonated this compound.

  • The resulting product can be further purified by recrystallization from acetonitrile.

Functionalization via Click Chemistry

This protocol outlines the conjugation of a peptide to a this compound scaffold using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method is a powerful tool for attaching a wide variety of molecules.[7]

Step 1: Synthesis of Alkyne-Functionalized this compound (Lower Rim)

  • Dissolve resorcinol (10.0 mmol) and a previously synthesized alkyne-functionalized aldehyde (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde, 10.0 mmol) in chloroform (B151607) (25 mL) in a cold bath.

  • Slowly add trifluoroacetic acid (TFA, 5.0 mL) to the mixture.

  • Stir the mixture at 60-65°C for 32 hours in an inert atmosphere.

  • A white precipitate will form. Wash the precipitate successively with diethyl ether and acetone (B3395972) and dry to obtain the alkyne-functionalized this compound (yields of 20-59% depending on the isomer).

Step 2: CuAAC Reaction

  • Dissolve the alkyne-functionalized this compound (1 equivalent) and an azide-functionalized molecule (e.g., an azide-peptide, 4-5 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O).

  • Add a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, catalytic amount) and a reducing agent such as sodium ascorbate (B8700270) (catalytic amount).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The final conjugate can be purified by methods such as dialysis or chromatography.

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical relationships between the different synthetic routes to functionalized resorcinarenes.

Synthetic_Routes_Overview Start Starting Materials (Resorcinol, Aldehyde) PreFunc Pre-cyclization Functionalization Start->PreFunc Modify Aldehyde Condensation Acid-Catalyzed Condensation Start->Condensation Direct Route FuncAldehyde Functionalized Aldehyde PreFunc->FuncAldehyde FuncAldehyde->Condensation Reacts with Resorcinol This compound This compound Scaffold Condensation->this compound FinalProduct Functionalized This compound Condensation->FinalProduct Forms Lower Rim Functionalized PostFunc Post-cyclization Functionalization This compound->PostFunc PostFunc->FinalProduct

Caption: Overview of pre- and post-cyclization functionalization strategies.

Post_Functionalization_Detail This compound This compound Scaffold UpperRim Upper Rim Functionalization This compound->UpperRim LowerRim Lower Rim Functionalization This compound->LowerRim Mannich Mannich Reaction (Aminomethylation) UpperRim->Mannich Sulfonation Sulfonation (Water Solubility) UpperRim->Sulfonation OAlkylation O-Alkylation (Ether Formation) UpperRim->OAlkylation ClickChem Click Chemistry (e.g., CuAAC) LowerRim->ClickChem

Caption: Detailed pathways for post-cyclization functionalization.

Experimental_Workflow_Click_Chemistry cluster_precursor Precursor Synthesis cluster_macrocycle Macrocycle Formation cluster_conjugation Conjugation Aldehyde 4-Hydroxybenzaldehyde FuncAldehyde Alkyne-Aldehyde Aldehyde->FuncAldehyde PropargylBr Propargyl Bromide PropargylBr->FuncAldehyde Condensation Acid-Catalyzed Cyclization FuncAldehyde->Condensation Resorcinol Resorcinol Resorcinol->Condensation AlkyneRes Alkyne-Resorcinarene Condensation->AlkyneRes CuAAC CuAAC Click Reaction (CuSO4 / Ascorbate) AlkyneRes->CuAAC AzidePeptide Azide-Peptide AzidePeptide->CuAAC FinalProduct Peptide-Resorcinarene Conjugate CuAAC->FinalProduct

Caption: Workflow for this compound functionalization via Click Chemistry.

References

A Guide to Analytical Performance Validation of Resorcinarene-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation methods for the analytical performance of resorcinarene-based sensors. It offers an objective look at their performance against alternative technologies, supported by experimental data and detailed protocols.

Introduction to this compound Sensors

Resorcinarenes are macrocyclic compounds that serve as versatile molecular scaffolds for the construction of chemical sensors. Their three-dimensional, pre-organized cavity allows for the selective binding of a wide range of analytes, from small ions to larger organic molecules. This inherent recognition capability, combined with the ease of functionalization of their upper and lower rims, enables the development of sensors with tailored selectivity and sensitivity. This compound-based sensors are employed in various detection methods, including fluorescence spectroscopy, quartz crystal microbalance (QCM), and electrochemical techniques. Their applications span environmental monitoring, clinical diagnostics, and the detection of explosives and nerve agents.

Key Analytical Performance Parameters

The validation of any chemical sensor involves the assessment of several key performance indicators to ensure its reliability and suitability for a specific application. These parameters include:

  • Sensitivity: The change in sensor response per unit change in analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Selectivity: The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species.

  • Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.

  • Response Time: The time it takes for the sensor to reach a stable signal upon exposure to the analyte.

  • Reproducibility and Stability: The consistency of the sensor's response over multiple measurements and over time.

Experimental Protocols for Performance Validation

Detailed methodologies are crucial for the accurate and reproducible assessment of sensor performance. Below are protocols for common techniques used in the validation of this compound-based sensors.

Quartz Crystal Microbalance (QCM) Protocol for Heavy Metal Detection
  • Sensor Preparation: An AT-cut quartz crystal with gold electrodes is cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by rinsing with deionized water and drying under a nitrogen stream. The this compound derivative, acting as the ionophore, is then immobilized on the gold surface, typically through self-assembly of a thiol-functionalized this compound.

  • QCM-I Measurements: The functionalized QCM crystal is placed in a flow-through cell. A baseline is established by flowing a buffer solution (e.g., PBS) over the sensor surface until a stable resonance frequency and dissipation are achieved.

  • Analyte Introduction: Solutions of the target heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺) of varying concentrations are prepared in the same buffer. These solutions are sequentially flowed over the sensor surface at a constant flow rate (e.g., 200 µL/min).

  • Data Acquisition: The changes in resonance frequency and dissipation are monitored in real-time. The frequency shift is proportional to the mass of the analyte binding to the this compound layer.

  • Data Analysis: Calibration curves are constructed by plotting the frequency shift against the analyte concentration. The sensitivity is determined from the slope of the linear portion of the curve. The limit of detection (LOD) is typically calculated as 3 times the standard deviation of the baseline noise divided by the sensitivity.

  • Selectivity Studies: To assess selectivity, the sensor is exposed to solutions of interfering ions at concentrations typically higher than that of the target analyte. The response is compared to that obtained for the target analyte.

Fluorescence Spectroscopy Protocol for Kynurenic Acid Detection
  • Sample Preparation: A stock solution of the naphthalene-functionalized this compound sensor is prepared in a suitable buffer (e.g., aqueous media). A series of solutions containing varying concentrations of kynurenic acid are also prepared in the same buffer.

  • Fluorescence Titration: To a fixed concentration of the this compound sensor solution in a quartz cuvette, small aliquots of the kynurenic acid stock solution are incrementally added.

  • Spectroscopic Measurement: After each addition and a brief equilibration period, the fluorescence emission spectrum is recorded on a spectrofluorometer. The excitation wavelength is set to the absorption maximum of the this compound-naphthalene conjugate.

  • Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of kynurenic acid. The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 host-guest binding isotherm). The limit of detection is calculated based on the fluorescence change at low concentrations relative to the blank.

  • Selectivity Assessment: The fluorescence response of the sensor is measured in the presence of potential interfering substances, such as tryptophan and other structurally related metabolites, to evaluate its selectivity for kynurenic acid.

Conductometric Titration Protocol for Choline (B1196258) Detection
  • Solution Preparation: A solution of the sulfomethylated this compound sensor with a known concentration (e.g., 1 x 10⁻³ M) is prepared in deionized water. A more concentrated solution of the analyte, choline chloride (e.g., 1 x 10⁻² M), is also prepared.

  • Titration Setup: The this compound solution is placed in a beaker with a conductivity probe. The initial conductance of the solution is recorded.

  • Titration Process: Small, precise volumes (e.g., 0.2 mL) of the choline chloride solution are incrementally added to the this compound solution with constant stirring.

  • Conductance Measurement: The conductance of the solution is measured after each addition and equilibration.

  • Data Analysis: A conductometric titration curve is generated by plotting the measured conductance as a function of the molar ratio of this compound to choline. A sharp change in the slope of the curve indicates the stoichiometric ratio of the complex formation. The binding constant can be estimated from the titration data using appropriate software.

Performance Comparison of this compound Sensors and Alternatives

The following tables provide a comparative overview of the analytical performance of this compound-based sensors for various analytes against alternative detection methods.

Heavy Metal Ion Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based Pb²⁺QCM0.2 ppm[1][2]5 - 1000 ppmHigh sensitivity, real-time monitoringPotential for matrix effects
This compound-based Cd²⁺QCM0.32 ppm[1][2]5 - 1000 ppmGood selectivityRequires specialized equipment
Ion-Selective Electrode (ISE)Pb²⁺Potentiometry1.65 x 10⁻⁶ mol L⁻¹1.0x10⁻⁵ - 1.0x10⁻¹ mol L⁻¹Low cost, portableInterference from other ions
Ion-Selective Electrode (ISE)Cd²⁺Potentiometry0.1 µM (0.01 mg/L)[3]0.1µM - 0.1MWide linear rangeLimited by membrane lifetime
Anodic Stripping Voltammetry (ASV)Pb²⁺, Cd²⁺Electrochemistryppb levelsppb to ppmVery low LODs, simultaneous detectionSusceptible to electrode fouling
Neurotransmitter (Dopamine) Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based Dopamine (B1211576)TSM Acoustics50 pM[4]Not specifiedExtremely low LOD, good selectivityComplex sensor fabrication
Carbon Nanotube ElectrodeDopamineElectrochemistry0.1 µM10 - 600 µMHigh sensitivity, good stabilityPotential for biofouling
Enzyme-based Biosensor (Tyrosinase)DopamineElectrochemistrypM to µM range[5]VariesHigh selectivityPoor long-term stability
Graphene Oxide Quantum DotsDopamineElectrochemistry506 nM[6]0.1 - 30 µMGood sensitivity and selectivitySynthesis of materials can be complex
Explosive (TNT) Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based TNTNot specifiedNot specifiedNot specifiedPotential for high selectivityLimited published data
Molecularly Imprinted Polymer (MIP)TNTSERS3 µM[7]Not specifiedHigh selectivity, reversible responseSensitivity limited by SERS substrate
Quantum DotsTNTFluorescence0.4 pMNot specifiedUltra-high sensitivityPrimarily for solution-phase detection
Ion Mobility Spectrometry (IMS)TNTGas-phase ion mobilityppb levels[8]Not specifiedRapid detection, portableCan be affected by humidity
Nerve Agent Mimic (DCP) Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based Nerve Agent MimicsFluorescenceNot specifiedNot specifiedPotential for high sensitivityResearch is in early stages
Fluorescent Probe (NZNN)DCPFluorescence30.1 nM[9]Not specifiedRapid response (<6 s), high selectivityPotential for photobleaching
Enzyme-based Biosensor (AChE)OrganophosphatesElectrochemistry4.0 x 10⁻⁷ M (for VX)[10]Not specifiedMimics biological mechanism of actionEnzyme stability can be an issue
Biomolecule (Creatinine) Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based Creatinine (B1669602)Not specifiedNot specifiedNot specifiedPotential for non-enzymatic detectionLimited research available
Enzyme-based BiosensorCreatinineAmperometry0.1 µM[11]0.003 - 1.0 mMHigh specificityEnzyme stability and cost
Enzyme-based BiosensorCreatininePotentiometry100 µM[12]Not specifiedSimple setupInterference from endogenous ammonia
Molecularly Imprinted Polymer (MIP)CreatinineElectrochemiluminescence8.7 x 10⁻⁹ M[11]1.0x10⁻⁸ - 1x10⁻⁵ MHigh selectivity and sensitivityTemplate removal can be challenging
Saccharide (Glucose) Detection
Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
This compound-based SaccharidesNot specifiedNot specifiedNot specifiedPotential for recognition of various saccharidesResearch is ongoing
Phenylboronic Acid-basedGlucoseColorimetry/Fluorescence~1 mM[13]VariesReversible binding, tunable propertiesInterference from other diols
Commercial Glucose MeterGlucoseElectrochemistry (Enzymatic)Varies by deviceTypically 20 - 600 mg/dLWell-established, commercially availableRequires finger-pricking for blood sample
Non-enzymatic SensorGlucoseElectrochemistryVariesVariesAvoids enzyme stability issuesCan have lower selectivity

Visualizing Sensor Validation and Signaling

General Workflow for Analytical Sensor Validation

The following diagram illustrates a typical workflow for the validation of a new chemical sensor.

G cluster_0 Method Development cluster_1 Performance Evaluation cluster_2 Application & Cross-Validation A Sensor Design & Fabrication B Optimization of Operating Conditions A->B C Calibration (Linearity & Range) B->C G Response Time Measurement B->G H Reproducibility & Stability Testing B->H I Analysis of Real Samples B->I D Sensitivity Determination C->D F Selectivity & Interference Studies C->F E Limit of Detection (LOD) & Limit of Quantification (LOQ) Calculation D->E J Comparison with Standard Method I->J K K J->K Final Validation Report G cluster_0 Sensor in 'Off' State cluster_1 Analyte Binding & 'On' State A This compound Host + Fluorophore B Quencher A->B Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) C Low Fluorescence B->C D Analyte E [this compound-Analyte] Complex + Fluorophore D->E Binding Event F High Fluorescence E->F Quenching is Inhibited

References

Validating Resorcinarene Binding Modes: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting and validating the binding modes of resorcinarene-guest complexes is crucial for advancing molecular recognition, drug delivery, and materials science. This guide provides an objective comparison of computational modeling techniques against experimental data, offering insights into their predictive power and outlining detailed experimental protocols for validation.

Computational chemistry has emerged as a powerful tool to complement experimental investigations of host-guest interactions. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer atomic-level insights into the geometry, energetics, and dynamics of this compound binding. However, the accuracy of these in silico predictions must be rigorously validated through experimental methods. This guide delves into a comparative analysis of these approaches, presenting quantitative data, detailed experimental methodologies, and a logical workflow for a synergistic computational and experimental approach.

Data Presentation: Computational vs. Experimental Binding Affinity

A key aspect of validating computational models is comparing the predicted binding affinities with experimentally determined values. The following table showcases a comparison of relative Gibbs binding free energies (ΔG) for the binding of xylene isomers to a water-soluble this compound-based organo-cavitand, as determined by Density Functional Theory (DFT) calculations and experimental measurements.[1]

Guest MoleculeComputational MethodCalculated Relative ΔG (kcal/mol)[1]Experimental Trend[1]
o-xyleneDFT (B3LYP-D3(BJ)/LANL2DZ/6-31G(d,p) with SMD)0.0Best Binder
m-xyleneDFT (B3LYP-D3(BJ)/LANL2DZ/6-31G(d,p) with SMD)+2.3Intermediate Binder
p-xyleneDFT (B3LYP-D3(BJ)/LANL2DZ/6-31G(d,p) with SMD)+4.5Not Bound

Table 1: Comparison of DFT-calculated relative Gibbs binding free energies with experimental trends for xylene isomer binding to a this compound-based organo-cavitand. The DFT calculations successfully reproduced the experimental binding preference.[1]

Experimental Protocols for Validation

Accurate experimental validation is paramount. The following sections provide detailed methodologies for key techniques used to characterize this compound binding modes.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to study host-guest interactions in solution, providing information on binding stoichiometry and association constants.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound host at a known concentration (e.g., 3.0 mM) in a suitable deuterated solvent (e.g., water-saturated methylene (B1212753) chloride-d2).

    • Prepare a stock solution of the guest molecule at a concentration typically 10-20 times higher than the host, in the same deuterated solvent.

  • Titration:

    • Place a known volume (e.g., 600 µL) of the host solution into an NMR tube.

    • Record the initial ¹H NMR spectrum of the host.

    • Add small aliquots of the guest solution to the NMR tube.

    • After each addition, thoroughly mix the solution (e.g., by vigorous shaking and sonication for 5-10 minutes) and record the ¹H NMR spectrum.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific host protons that are sensitive to guest binding.

    • Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare solutions of the this compound host and the guest molecule in the same, well-matched buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is recommended.

    • Degas all solutions thoroughly before use to prevent air bubbles.

    • Determine the optimal concentrations based on the expected binding affinity (Kd). A common starting point is a host concentration in the cell that is 10-30 times the Kd, and a guest concentration in the syringe that is 10-20 times the host concentration.

  • Experiment Setup:

    • Load the this compound host solution into the sample cell of the calorimeter.

    • Load the guest solution into the titration syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of injections of the guest solution into the host solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of the host-guest complex in the solid state, offering definitive proof of the binding mode.

Protocol:

  • Crystallization:

    • Prepare a supersaturated solution of the this compound-guest complex.

    • Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and crystallization techniques like vapor diffusion or slow evaporation).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the this compound-guest complex into the electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution structure.

Workflow for Computational and Experimental Validation

A synergistic approach that integrates computational modeling and experimental validation is the most robust strategy for elucidating this compound binding modes. The following diagram illustrates a typical workflow.

G Workflow for Validating this compound Binding Modes cluster_comp Computational Modeling cluster_exp Experimental Validation start Hypothesized Host-Guest Complex md Molecular Dynamics (MD) Simulation start->md Conformational Sampling dft DFT Energy Calculation md->dft Optimized Geometries predict Predicted Binding Mode & Affinity dft->predict compare Compare Computational & Experimental Results predict->compare synthesis Synthesis of Host & Guest nmr NMR Titration synthesis->nmr itc Isothermal Titration Calorimetry synthesis->itc xray X-ray Crystallography synthesis->xray exp_data Experimental Binding Data & Structure nmr->exp_data itc->exp_data xray->exp_data exp_data->compare validate Validated Binding Mode compare->validate Good Agreement refine Refine Computational Model compare->refine Discrepancy refine->md

A typical workflow for the validation of this compound binding modes.

This integrated workflow allows for an iterative process of prediction, validation, and refinement, leading to a more accurate and comprehensive understanding of this compound-guest interactions. By leveraging the strengths of both computational and experimental approaches, researchers can confidently elucidate binding modes, which is essential for the rational design of novel supramolecular systems for a wide range of applications.

References

A Comparative Guide to the Thermodynamic and Kinetic Analysis of Resorcinarene Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic and kinetic parameters governing resorcinarene host-guest complexation. Resorcinarenes are macrocyclic compounds formed from the condensation of resorcinol (B1680541) and an aldehyde, creating a versatile scaffold with a well-defined cavity capable of encapsulating a variety of guest molecules.[1][2] Understanding the energetics and speed of these binding events is critical for their application in areas such as drug delivery, sensing, and catalysis.[2][3] This document summarizes key experimental data, outlines detailed protocols for common analytical techniques, and visualizes the relationships between critical parameters.

Conceptual Framework: Thermodynamics and Kinetics

The formation of a host-guest complex is governed by both thermodynamics (the stability of the complex) and kinetics (the speed at which the complex forms and dissociates). A complete understanding requires the analysis of both aspects. The following diagram illustrates the relationship between the key parameters.

G cluster_thermo Thermodynamics (Stability) cluster_kinetics Kinetics (Rates) G ΔG Gibbs Free Energy H ΔH Enthalpy S TΔS Entropy K_node Ka Association Constant G->K_node ΔG = -RT ln(Ka) H->G ΔG = ΔH - TΔS S->G ka ka Association Rate kd kd Dissociation Rate K_node->ka Ka = ka / kd K_node->kd

Core relationships between thermodynamic and kinetic parameters.

Thermodynamic Analysis: Quantifying Complex Stability

Thermodynamic analysis reveals the stability of the host-guest complex, described by the association constant (Ka), and the nature of the forces driving the interaction, determined by enthalpy (ΔH) and entropy (ΔS).[4] A negative Gibbs free energy (ΔG) indicates a spontaneous binding process.[5] Isothermal Titration Calorimetry (ITC) is the gold standard for these measurements as it directly measures the heat of binding (ΔH) and allows for the simultaneous determination of Ka, ΔG, ΔS, and the binding stoichiometry (n) in a single experiment.[4][6]

Comparative Thermodynamic Data

The following table summarizes thermodynamic parameters for the complexation of various guests by different this compound derivatives, showcasing how modifications to the host structure and solvent conditions influence binding.

Host MoleculeGuestSolventTemp (°C)Kₐ (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
C-pentylthis compoundTetramethylammonium chlorideChloroformN/A5.10 x 10⁴N/AN/AN/A[7]
2-bromo-C-pentylthis compoundTetramethylammonium chlorideChloroformN/A3.63 x 10⁵N/AN/AN/A[7]
Calix[8]this compound Amide (L)Ca(II)Acetonitrile252.51 x 10⁵-30.8-52.7-21.9[9]
Calix[8]this compound Amide (L)Pb(II)Acetonitrile251.41 x 10⁵-29.4-37.5-8.1[9]
Calix[8]this compound Amide (L)Ba(II)Acetonitrile256.31 x 10⁴-27.4-35.2-7.8[9]
Calix[8]this compound Amide (L)Sr(II)Acetonitrile252.51 x 10⁴-25.1-30.0-4.9[9]
Calix[8]this compound Amide (L)Ca(II)Methanol252.00 x 10⁴-24.5-30.2-5.7[9]
C-methylcalix[8]this compoundTi(III)Acetonitrile254.17 x 10³-20.665.5426.20[10]
C-methylcalix[8]this compoundTi(III)7.93% AN-92.07% H₂O256.76 x 10²-16.1823.8039.98[10]

N/A: Not available from the cited source.

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a generalized procedure for determining thermodynamic parameters of this compound-guest binding.

1. Sample Preparation (Critical Step):

  • Buffer Matching: The host (in the sample cell) and guest (in the syringe) must be in an identical, extensively dialyzed buffer to minimize heats of dilution, which can obscure the actual binding heat.[4][11]

  • Concentration: Accurately determine the molar concentrations of both host and guest solutions. Errors in concentration directly impact the calculated stoichiometry (n) and binding constant (Ka).[4]

    • Cell (Host): A typical starting concentration is 10-50 µM. The concentration should be chosen so the "c-value" (c = n * Ka * [Host]) is between 1 and 1000 for optimal curve fitting.[12]

    • Syringe (Guest): The guest concentration should be 10-20 times higher than the host concentration to ensure saturation is reached within a reasonable number of injections.[12]

  • Degassing: Thoroughly degas both solutions for at least 10-15 minutes immediately before the experiment using the instrument's degassing station or a standalone vacuum degasser to prevent air bubbles from causing artifacts in the data.[12]

2. Experimental Setup:

  • Instrument: A microcalorimeter, such as a Malvern MicroCal ITC200, is typically used.[4]

  • Cell Loading: Carefully load the host solution (approx. 300 µL) into the sample cell, avoiding the introduction of bubbles. The reference cell is typically filled with water or the matched buffer.[4][6]

  • Syringe Loading: Load the guest solution (approx. 100-120 µL) into the injection syringe, ensuring no bubbles are present.[4]

  • Parameters:

    • Temperature: Set to the desired experimental temperature (e.g., 25°C).

    • Stirring Speed: Set to a speed (e.g., 750 rpm) that ensures rapid mixing but avoids bubble formation.

    • Injection Volume: A typical scheme involves an initial small injection (e.g., 0.4 µL) to remove any material diffused from the syringe, followed by 15-20 larger, identical injections (e.g., 2 µL).

3. Data Acquisition and Analysis:

  • Titration: Initiate the automated titration. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[6]

  • Control Experiment: Perform a control titration by injecting the guest solution into the buffer alone (without the host) to determine the heat of dilution.

  • Data Processing: Integrate the raw power peaks to obtain the heat change (ΔH) for each injection. Subtract the heat of dilution from the binding heats.

  • Fitting: Fit the corrected data to a suitable binding model (e.g., one-site independent) using the instrument's software. The fitting process yields the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n). ΔG and ΔS are then calculated automatically using the equations ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Kinetic Analysis: Unveiling the Binding Pathway

Kinetic analysis determines the association rate constant (kₐ) and the dissociation rate constant (kₑ), which describe how quickly the complex forms and breaks apart, respectively.[13] These rates provide mechanistic insight that cannot be obtained from thermodynamics alone. For example, a high affinity (large Ka) could result from a very fast association, a very slow dissociation, or a combination of both. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[14]

Comparative Kinetic Data

Kinetic data for this compound complexes are less commonly reported than thermodynamic parameters. The table below presents available data.

Host MoleculeGuestMethodkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₐ (kₐ/kₑ) (M⁻¹)Reference
This compound (Basic Sol.)Choline ChlorideDynamic NMR2.5 x 10⁸5.0 x 10³5.0 x 10⁴[14]
Detailed Experimental Protocol: ¹H-NMR Titration for Kinetic Insights

This protocol outlines a general method using ¹H-NMR to study host-guest interactions. While primarily used to determine binding constants, analysis of peak shape and exchange rates can provide kinetic information.[15]

1. Sample Preparation:

  • Prepare a stock solution of the this compound host at a known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[16][17]

  • Prepare a highly concentrated stock solution of the guest (e.g., 50-100 mM) in the exact same deuterated solvent.

  • The initial sample for the NMR tube contains only the host solution.

2. Data Acquisition:

  • Acquire a high-resolution ¹H-NMR spectrum of the host-only solution. This is the reference (zero-point) spectrum.[16]

  • Add a small, precise aliquot of the concentrated guest stock solution to the NMR tube containing the host.

  • After thorough mixing and temperature equilibration, acquire another ¹H-NMR spectrum.

  • Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the host signals show no further chemical shift changes, indicating saturation.

3. Data Analysis:

  • Binding Constant (Kₐ):

    • Identify a host proton signal that shows a significant chemical shift change (Δδ) upon guest addition.[16]

    • Plot the change in chemical shift (Δδ) against the total concentration of the guest.

    • Fit this binding isotherm to a 1:1 or 1:2 binding equation using non-linear regression software to calculate the association constant (Kₐ).

  • Kinetic Regime Assessment:

    • Fast Exchange: If the host proton signals shift smoothly but remain sharp throughout the titration, the binding is in fast exchange on the NMR timescale (kₑ >> Δδ).

    • Slow Exchange: If the signals of the free host decrease while new signals for the bound complex appear and grow, the binding is in slow exchange (kₑ << Δδ). The rate of dissociation can be estimated from the peak coalescence temperature in variable-temperature (VT) NMR experiments.

    • Intermediate Exchange: If the host proton signals broaden significantly during the titration, the system is in intermediate exchange. Line-shape analysis can be used to extract the exchange rate constants (kₐ and kₑ).[14]

Overall Experimental Workflow

The comprehensive analysis of a this compound host-guest system follows a logical progression from initial characterization to detailed thermodynamic and kinetic measurements.

G prep 1. Sample Preparation (Host & Guest Synthesis, Purification, Characterization) qual 2. Qualitative Binding Confirmation (¹H-NMR, UV-Vis, Fluorescence) prep->qual itc 3a. Thermodynamic Analysis (ITC) - Determine Ka, ΔH, ΔS, n qual->itc Quantitative Analysis nmr 3b. Kinetic & Affinity Analysis (NMR) - Determine Ka - Assess Exchange Rate qual->nmr Quantitative Analysis analysis 4. Data Integration & Modeling - Relate Structure to Function itc->analysis nmr->analysis report 5. Comprehensive Profile (Thermodynamic & Kinetic Picture) analysis->report

General workflow for host-guest complexation analysis.

References

A Comparative Analysis of Resorcinarene and Pyrogallolarene Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Resorcinarenes and pyrogallolarenes, two classes of macrocyclic compounds, have garnered significant attention in supramolecular chemistry and are increasingly explored for pharmaceutical applications, including drug delivery.[1][2] Both are synthesized through the acid-catalyzed condensation of a phenol (B47542) with an aldehyde, resulting in a characteristic bowl-shaped structure.[3][4] The fundamental difference lies in their phenolic precursor: resorcinarenes are derived from resorcinol (B1680541) (1,3-dihydroxybenzene), while pyrogallolarenes originate from pyrogallol (B1678534) (1,2,3-trihydroxybenzene).[3][5] This seemingly subtle distinction imparts significant differences in their properties, influencing their synthesis, structure, and capacity for host-guest interactions.

This guide provides an objective comparison of resorcinarene and pyrogallolarene properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate macrocycle for their specific applications.

Chemical Structures

The core structural difference, the additional hydroxyl group on the upper rim of pyrogallolarenes, is a key determinant of their differing properties.

cluster_this compound This compound cluster_pyrogallolarene Pyrogallolarene This compound This compound pyrogallolarene pyrogallolarene G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis cluster_comparison Comparative Analysis Synthesis Acid-catalyzed condensation of phenol and aldehyde Macrocycle Macrocycle Synthesis->Macrocycle Resorcinol Resorcinol Resorcinol->Synthesis This compound Precursor Pyrogallol Pyrogallol Pyrogallol->Synthesis Pyrogallolarene Precursor Aldehyde Aldehyde Aldehyde->Synthesis NMR NMR Macrocycle->NMR Xray Xray Macrocycle->Xray Thermal Thermal Macrocycle->Thermal Structure Structure NMR->Structure Xray->Structure Stability Stability Thermal->Stability HostGuest Host-Guest Chemistry Structure->HostGuest Comparison Comparative Evaluation of This compound vs. Pyrogallolarene Structure->Comparison HostGuest->Comparison Stability->Comparison

References

Comparative Analysis of Cross-Reactivity in Resorcinarene-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the selectivity of resorcinarene-based sensing platforms. This guide provides a comparative overview of the cross-reactivity profiles of various this compound sensors, supported by quantitative data and detailed experimental protocols.

Resorcinarenes, a class of macrocyclic compounds, have garnered significant attention in the field of supramolecular chemistry for their versatile molecular recognition capabilities. Their well-defined cavities and the ease with which they can be functionalized make them ideal scaffolds for the development of selective sensors for a wide range of analytes, from metal ions to biologically relevant molecules. A critical parameter in the performance of any sensor is its selectivity, or its ability to respond to a target analyte in the presence of other potentially interfering species. This guide provides an objective comparison of the cross-reactivity of different this compound-based sensors, presenting key quantitative data in a structured format to aid in the selection and design of sensing systems for specific applications.

Performance Comparison of this compound-Based Sensors

The selectivity of this compound-based sensors is a key determinant of their practical utility. The following tables summarize the cross-reactivity data for several distinct this compound sensor platforms, offering insights into their performance against a panel of analytes.

Table 1: Cross-Reactivity of Amino Acid-Appended this compound Cavitand (GMA) for Amines and Guanidine (B92328) Compounds

A study of a glutamic acid methyl this compound (GMA) cavitand revealed its ability to bind various amines and guanidine-containing drug compounds. The binding constants, determined by UV-vis titration in DMSO, indicate a preference for more basic and less sterically hindered amines.[1]

AnalyteInterferentBinding Constant (K) x 10³ M⁻¹
Benzylamines-12 - 136
Guanidine Compounds-4.3 - 153

Note: The data represents a range of binding constants for different benzylamines and guanidine compounds. The study also noted a slight preference for S-enantiomers.

Table 2: Discriminatory Capabilities of Chiral Amino Acid-Substituted this compound Cavitands

This compound-based cavitands functionalized with chiral amino acids, such as alanine (B10760859) (AUA), have demonstrated the ability to discriminate between different types of amines. 1H NMR titration studies have shown that these cavitands can distinguish between primary, secondary, and tertiary chiral amines, and also exhibit chiral discrimination for secondary amines.[2] While specific binding constants for a wide range of interferents were not provided in a comparative table, the qualitative discriminatory power is a key feature of these sensors.

SensorTarget AnalytesInterferent ClassesObserved Discrimination
Alanine Undecyl this compound Acid (AUA)Chiral AminesPrimary, Secondary, Tertiary AminesYes
Alanine Undecyl this compound Acid (AUA)Chiral Secondary AminesR- and S-enantiomersYes
Table 3: Selectivity of a Dissymmetric this compound-Based Cavitand for Cyclohexane (B81311)

The binding affinity of dissymmetric this compound-based cavitands for cyclohexane was evaluated in different solvents using 1H NMR spectroscopy. The association constants (Kapp) highlight the influence of the solvent environment on guest binding.[3]

CavitandGuestSolventAssociation Constant (Kapp) M⁻¹
1a Cyclohexanemesitylene-d12500 (± 10%)
1b Cyclohexanemesitylene-d12500 (± 10%)
1a Cyclohexane(CD3)2CO3
2 Cyclohexane(CD3)2CO3

Note: In CDCl3, no competitive binding of cyclohexane was detected for cavitands 1a and 2 in the presence of 50 equivalents of the guest.

Signaling Pathways and Experimental Workflows

The operation of this compound-based sensors relies on the principle of molecular recognition, where the binding of a target analyte to the this compound host induces a measurable signal. The nature of this signal depends on the specific design of the sensor.

Signaling_Pathway General Signaling Pathway of a this compound-Based Sensor Analyte Target Analyte Complex Host-Guest Complex Analyte->Complex Binding This compound This compound Sensor This compound->Complex Signal Measurable Signal (e.g., Fluorescence Change, Electrochemical Response) Complex->Signal Transduction

Caption: General signaling pathway for a this compound-based sensor.

The experimental validation of a sensor's cross-reactivity is crucial. A typical workflow for assessing the selectivity of a fluorescent this compound sensor is outlined below.

Experimental_Workflow Workflow for Cross-Reactivity Assessment of a Fluorescent Sensor cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sensor_Sol Prepare Sensor Solution Blank Measure Fluorescence of Sensor Solution (Blank) Sensor_Sol->Blank Analyte_Sol Prepare Analyte Stock Solutions (Target and Interferents) Titration Titrate Sensor with Target Analyte Analyte_Sol->Titration Interference Titrate Sensor with Interferents Analyte_Sol->Interference Competition Titrate Sensor with Target in presence of Interferents Analyte_Sol->Competition Blank->Titration Blank->Interference Blank->Competition Plot Plot Fluorescence Intensity vs. Concentration Titration->Plot Interference->Plot Competition->Plot Calc Calculate Binding Constants or Selectivity Coefficients Plot->Calc Compare Compare Responses Calc->Compare

Caption: Experimental workflow for assessing fluorescent sensor cross-reactivity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of sensor performance. Below are representative protocols for common techniques used to evaluate the cross-reactivity of this compound-based sensors.

UV-Vis Titration for Binding Constant Determination

This method is used to determine the binding affinity between a this compound host and a guest analyte by monitoring changes in the UV-Vis absorption spectrum.

Materials:

  • This compound-based sensor

  • Target analyte and potential interferents

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound sensor of known concentration in the chosen solvent.

  • Prepare stock solutions of the target analyte and each potential interferent at a significantly higher concentration than the sensor.

  • Fill a cuvette with a known volume and concentration of the sensor solution.

  • Record the initial UV-Vis spectrum of the sensor solution.

  • Incrementally add small aliquots of the analyte stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Repeat the titration for each potential interferent.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added analyte. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) to calculate the binding constant (K).

¹H NMR Titration for Studying Host-Guest Interactions

¹H NMR titration is a powerful technique to probe the interactions between a host and guest molecule by observing changes in the chemical shifts of the protons.

Materials:

  • This compound-based sensor

  • Target analyte and potential interferents

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the this compound sensor of known concentration in the deuterated solvent.

  • Prepare stock solutions of the target analyte and each potential interferent in the same deuterated solvent.

  • Place a known volume and concentration of the sensor solution into an NMR tube.

  • Acquire the ¹H NMR spectrum of the free host.

  • Add incremental amounts of the analyte stock solution to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition, ensuring the solution is well-mixed.

  • Monitor the changes in the chemical shifts of the host and/or guest protons.

  • Continue the titration until the chemical shifts no longer change significantly.

  • Repeat the process for each potential interferent.

  • Data Analysis: Plot the change in chemical shift (Δδ) of a specific proton against the guest/host molar ratio. The data can be fitted to a binding model to determine the association constant.

Ion-Selective Electrode (ISE) Potentiometry for Selectivity Coefficient Determination

This electrochemical method measures the potential of an ion-selective electrode in response to a specific ion in a solution, allowing for the determination of its selectivity over other ions. The selectivity of an ISE is quantified by the selectivity coefficient, kij, which describes the preference of the electrode for the analyte ion (i) over an interfering ion (j). A smaller kij value indicates better selectivity for the analyte ion.[4][5]

Materials:

  • Ion-selective electrode with a this compound-based ionophore in the membrane

  • Reference electrode

  • High-impedance voltmeter or ion meter

  • Standard solutions of the primary ion and interfering ions

Procedure (Fixed Interference Method - FIM):

  • Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.

  • Immerse the ion-selective and reference electrodes in each solution.

  • Record the stable potential reading for each solution.

  • Plot the measured potential versus the logarithm of the primary ion activity.

  • Determine the intersection of the two linear portions of the calibration curve (the part corresponding to the Nernstian response to the primary ion and the part where the response is due to the interfering ion).

  • The activity of the primary ion at this intersection point is used to calculate the selectivity coefficient using the Nikolskii-Eisenman equation.[4]

Quartz Crystal Microbalance (QCM) for Mass-Sensitive Detection

QCM is a highly sensitive mass sensing technique that can monitor the binding of analytes to a this compound-coated quartz crystal in real-time by measuring changes in the crystal's resonant frequency.

Materials:

  • QCM instrument with a flow cell

  • Quartz crystals (typically gold-coated)

  • This compound-based sensor for coating

  • Solutions of the target analyte and interferents in a suitable buffer

Procedure:

  • Clean the quartz crystal surface thoroughly.

  • Coat the crystal with a thin layer of the this compound-based sensor. This can be done through various methods such as spin-coating, drop-casting, or self-assembly.

  • Mount the coated crystal in the QCM flow cell.

  • Establish a stable baseline by flowing a buffer solution over the crystal surface.

  • Inject a solution of the target analyte into the flow cell and monitor the change in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass binding to the surface.

  • After the signal stabilizes, regenerate the sensor surface by flowing the buffer solution to remove the bound analyte.

  • Repeat the injection with solutions of different potential interferents at the same concentration as the target analyte.

  • Data Analysis: Compare the magnitude of the frequency shift (Δf) for the target analyte with those of the interfering species. A significantly larger frequency shift for the target analyte indicates good selectivity. The data can be used to calculate the percentage of cross-reactivity.

References

A Comparative Guide to the Reproducibility of Resorcinarene Synthesis: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducible synthesis of well-defined macromolecular scaffolds is paramount. Resorcinarenes, with their versatile cavitand structures, are crucial building blocks in supramolecular chemistry and drug delivery. However, the reproducibility of their synthesis can be a significant challenge. This guide provides an objective comparison of common resorcinarene synthesis methods, supported by experimental data, to aid in the selection of the most robust and reliable protocols.

Comparison of this compound Synthesis Methodologies

The choice of synthetic methodology has a profound impact on the outcome of the this compound synthesis. The following table summarizes the key quantitative parameters for different approaches, compiled from various literature sources. It is important to note that direct comparison is challenging due to variations in specific aldehydes, resorcinols, and purification methods used in each study.

Synthesis MethodCatalystSolventReaction TimeTypical Yield (%)Key Considerations
Conventional Reflux Strong Mineral Acids (e.g., HCl)Alcohols (e.g., Ethanol (B145695), Ethanol/Water)4 - 24 hours40 - 90%Long reaction times, potential for side reactions and oligomer formation.[1][3]
Solvent-Free p-Toluenesulfonic acid (TsOH)None5 minutes - 1 hour80 - 95%Environmentally friendly, rapid, can be stereoselective.[1][4]
Silica (B1680970) Gel / ZeoliteNone~1 hourLower yields of cyclic productMilder conditions, may favor linear oligomers.[1]
Microwave-Assisted HCl or TPA2-Ethoxyethanol (B86334) or Ethanol3 - 8 minutes80 - 99%Extremely rapid, often leads to higher yields and cleaner reactions.[5]

Experimental Protocols for Key Synthesis Methods

Detailed and consistent experimental protocols are the foundation of reproducible synthesis. Below are representative procedures for the three compared methods.

Conventional Acid-Catalyzed Synthesis (Reflux)

This method, while traditional, is widely documented and serves as a baseline for comparison.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (B1680541) (0.10 mol) and the desired aldehyde (0.10 mol) in a 1:1 ethanol/water mixture (40 mL).[6]

  • Slowly add concentrated hydrochloric acid (10 mL) to the solution.[6]

  • Heat the reaction mixture to 75-80°C and maintain reflux for 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.[6]

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization.[6]

Solvent-Free Synthesis

This "green chemistry" approach offers significant advantages in terms of reduced solvent waste and reaction time.

Protocol:

  • In a mortar, combine equimolar amounts of resorcinol and the chosen aldehyde.[1]

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (typically 5% w/w).[1]

  • Grind the mixture vigorously with a pestle. The solid mixture will typically form a paste before solidifying again.[2]

  • Alternatively, the mixture can be heated in a sealed vial at approximately 80°C for about 5 minutes until a paste is formed.[1]

  • Wash the resulting solid with a 1:1 mixture of ethanol and water to remove the catalyst and any unreacted starting materials.[1]

  • Filter the product and dry it under vacuum.

Microwave-Assisted Synthesis

The use of microwave irradiation can dramatically accelerate the synthesis, leading to high yields in a fraction of the time required for conventional heating.

Protocol:

  • In a microwave-safe reaction vessel, combine resorcinol (10 mmol) and the aldehyde (10 mmol).

  • Add a minimal amount of a high-boiling solvent such as 2-ethoxyethanol (2 mL) and the catalyst (e.g., concentrated HCl (2 mL) or 1 mol% TPA).

  • Place the vessel in a microwave reactor and irradiate for 3-8 minutes at a power level of 100-332 W.[5]

  • After the reaction, cool the vessel and collect the precipitate by filtration.

  • Wash the product with an appropriate solvent (e.g., ethanol/water) to remove impurities.

  • Dry the purified this compound under vacuum.

Factors Influencing Reproducibility

The synthesis of resorcinarenes is notorious for its sensitivity to reaction conditions. Achieving high reproducibility between different laboratories, and even between different batches in the same lab, requires careful control of several critical parameters:

  • Purity of Reagents: The purity of the starting resorcinol and aldehyde is crucial. Impurities can lead to the formation of undesired byproducts and lower yields.

  • Catalyst Concentration and Type: The acidity of the catalyst plays a significant role. Strong acids like HCl can lead to higher yields of the cyclic product, while milder solid acids like silica gel or zeolites may result in the formation of more linear oligomers.[1]

  • Temperature and Reaction Time: These two parameters are interconnected. Conventional methods require long reflux times at elevated temperatures, which can lead to degradation or side reactions. Microwave synthesis offers precise temperature control and significantly shorter reaction times, which can improve reproducibility.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the resulting this compound isomers.[7]

  • Stirring and Mixing: In solvent-free reactions, efficient mixing is critical to ensure homogeneity and complete reaction. In solution-phase synthesis, consistent stirring is necessary for uniform heat distribution and reaction rates.

  • Purification Method: The method of purification, particularly recrystallization, can significantly impact the final purity and the distribution of isomers in the isolated product.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationships of factors affecting reproducibility.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Resorcinol & Aldehyde mixing Combine Reagents & Catalyst reagents->mixing catalyst Select & Prepare Catalyst catalyst->mixing synthesis Apply Reaction Conditions (Heat/Microwave/Grind) mixing->synthesis precipitation Precipitation & Filtration synthesis->precipitation washing Wash with Solvent precipitation->washing drying Drying washing->drying purification Recrystallization drying->purification yield Determine Yield purification->yield purity Assess Purity (NMR, HPLC) purification->purity logical_relationships cluster_inputs Input Parameters cluster_outputs Synthesis Outcomes reagents Reagent Purity yield Yield reagents->yield purity Purity reagents->purity catalyst Catalyst Choice & Concentration catalyst->yield isomers Isomer Distribution catalyst->isomers conditions Reaction Conditions (Temp, Time, Solvent) conditions->yield conditions->purity conditions->isomers reproducibility Reproducibility yield->reproducibility purity->reproducibility isomers->reproducibility

References

A Researcher's Guide to Correlating Experimental and Theoretical NMR Shifts for Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methods and data for the structural elucidation of resorcinarenes, providing a comparative guide for researchers in chemistry and drug development.

The intricate three-dimensional structures of resorcinarenes, a class of macrocyclic compounds, are pivotal to their function in host-guest chemistry, catalysis, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these molecules in solution. However, the complexity of their spectra, arising from conformational isomerism and subtle electronic effects, often necessitates the use of theoretical calculations to achieve unambiguous signal assignment and a deeper understanding of their solution-state behavior. This guide provides a comparative overview of experimental and theoretical approaches for determining and correlating NMR chemical shifts of resorcinarenes, supported by experimental data and detailed methodologies.

Experimental Determination of Resorcinarene NMR Spectra

The acquisition of high-quality experimental NMR data is the foundation for any successful correlation study. Standard one-dimensional (1D) ¹H and ¹³C NMR experiments provide the initial chemical shift information. For complex this compound systems, two-dimensional (2D) techniques are essential for unambiguous signal assignment.

Key Experimental Protocols:
  • Sample Preparation: this compound samples are typically dissolved in deuterated solvents such as DMSO-d₆, chloroform-d (B32938) (CDCl₃), or acetone-d₆. The choice of solvent can significantly influence the conformation of the this compound and, consequently, its NMR spectrum.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of protons. Key signals for resorcinarenes include those for the aromatic protons, the methine bridge protons, and the protons of the substituent groups at the upper and lower rims.

    • ¹³C NMR: Offers insights into the carbon framework. Important resonances correspond to the aromatic carbons, the methine bridge carbons, and the carbons of the alkyl or aryl substituents.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation of the this compound macrocycle.

Theoretical Prediction of this compound NMR Shifts

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

Computational Methodology:

A typical workflow for the theoretical prediction of this compound NMR shifts involves the following steps:

  • Conformational Search: Due to their flexibility, resorcinarenes can exist in several low-energy conformations (e.g., crown, chair, boat, diamond). A thorough conformational search using molecular mechanics or semi-empirical methods is crucial to identify the relevant conformers in solution.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: For each optimized conformer, the NMR shielding tensors are calculated using the GIAO method, often with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)). Solvent effects are commonly included using a polarizable continuum model (PCM).

  • Conversion to Chemical Shifts: The calculated isotropic shielding constants (σ_iso) are converted to chemical shifts (δ_calc) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ_calc = σ_iso(TMS) - σ_iso(molecule). Alternatively, linear regression analysis of calculated versus experimental shifts for a set of related molecules can be used to derive scaling factors for improved accuracy.

  • Boltzmann Averaging: If multiple conformers are predicted to be present in solution, the calculated chemical shifts for each conformer are averaged according to their Boltzmann populations, which are determined from their relative energies.

The logical workflow for correlating experimental and theoretical NMR data is depicted in the following diagram:

Correlating_NMR_Shifts cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Sample exp_nmr 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, etc.) exp_sample->exp_nmr exp_data Experimental Chemical Shifts (δ_exp) exp_nmr->exp_data correlation Correlation & Analysis exp_data->correlation theo_structure Initial 3D Structure conf_search Conformational Search theo_structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt nmr_calc GIAO NMR Calculation (DFT) geom_opt->nmr_calc theo_data Theoretical Chemical Shifts (δ_calc) nmr_calc->theo_data theo_data->correlation assignment Structural Elucidation & Conformational Assignment correlation->assignment caption Workflow for Correlating Experimental and Theoretical NMR Shifts.

Figure 1: A diagram illustrating the parallel experimental and theoretical workflows that converge for the correlation and structural assignment of resorcinarenes.

Comparative Analysis of Experimental and Theoretical Data

The direct comparison of experimental and calculated NMR chemical shifts allows for the validation of proposed structures and the assignment of specific conformations. Below are tables summarizing available experimental and, where found in the literature, corresponding theoretical data for two common this compound derivatives.

C-methylcalix[1]this compound

This this compound is known to adopt a crown conformation in solution.

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for C-methylcalix[1]this compound in DMSO-d₆

AtomExperimental ¹H[1]Experimental ¹³C[1]
OH8.56-
Ar-H (ortho to OH)6.15123.55
Ar-H (meta to OH)6.76102.56
Ar-C (ipso to OH)-152.35
Ar-C (ipso to bridge)-125.77
CH (methine)4.43-4.49 (q)29.04
CH₃ (methyl)1.29-1.30 (d)22.09

Note: Theoretical values for C-methylcalix[1]this compound were not explicitly found in the searched literature in a tabular format for direct comparison.

C-tetra(4-methoxyphenyl)calix[1]this compound

This derivative has been isolated and characterized in both its crown and chair conformations, providing an excellent case study for the power of combined experimental and theoretical approaches.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for the Crown Conformer of C-tetra(4-methoxyphenyl)calix[1]this compound [2]

Atom GroupExperimental ¹HExperimental ¹³C
ArOH8.48-
ArH (ortho to OH)6.08120.9
ArH (meta to OH)6.15102.2
ArCH (methine)5.5456.3
ArH (methoxyphenyl)6.50 (d), 6.55 (d)112.8, 129.6, 129.8, 137.9
OCH₃3.6554.8
Ar-C (ipso to OH)-152.7
Ar-C (ipso to OCH₃)-156.7

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for the Chair Conformer of C-tetra(4-methoxyphenyl)calix[1]this compound [2]

Atom GroupExperimental ¹HExperimental ¹³C
ArOH8.40, 8.47-
ArH (ortho to OH)5.50, 6.07121.5
ArH (meta to OH)6.24, 6.26101.7
ArCH (methine)5.4141.3
ArH (methoxyphenyl)6.40 (d), 6.46 (d)112.5, 129.9, 131.9, 136.5
OCH₃3.5954.6
Ar-C (ipso to OH)-152.5
Ar-C (ipso to OCH₃)-156.6

Note: While DFT was used to support the conformational analysis in the source study, a direct table of calculated vs. experimental shifts was not provided.

Conclusion

The correlation of experimental and theoretical NMR chemical shifts is a robust strategy for the detailed structural and conformational analysis of resorcinarenes. While experimental NMR provides the ground truth, DFT calculations offer a powerful predictive and interpretative framework. The successful application of this combined approach relies on meticulous experimental work and a rigorous computational protocol that adequately samples the conformational space of these flexible macrocycles. The data presented here for C-methylcalix[1]this compound and the distinct conformers of C-tetra(4-methoxyphenyl)calix[1]this compound highlight the sensitivity of NMR spectroscopy to the subtle structural variations in these molecules. Future work that provides more extensive and systematically tabulated comparisons of experimental and theoretical data for a wider range of this compound derivatives will further enhance the utility of this approach for researchers in the field.

References

Critical Review of Recent Advances in Resorcinarene Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Resorcinarenes, a class of macrocyclic compounds formed from the condensation of resorcinol (B1680541) and an aldehyde, have garnered significant attention in recent years due to their versatile molecular architecture. Their unique bowl-shaped cavity and the ease with which their upper and lower rims can be functionalized make them ideal candidates for a wide range of applications. This guide provides a critical review of recent advances (2020-2025) in the application of resorcinarenes in drug delivery, sensing, and catalysis, offering a comparative analysis of their performance based on experimental data.

Drug Delivery Systems

Resorcinarenes have emerged as promising nanocarriers for drug delivery, primarily due to their ability to encapsulate guest molecules within their hydrophobic cavity, enhancing the solubility and bioavailability of poorly water-soluble drugs.[1] Various modifications of the resorcinarene scaffold have been explored to optimize drug loading, encapsulation efficiency, and controlled release.

Comparative Performance of this compound-Based Drug Delivery Systems
This compound DerivativeDrugDrug Loading Content (%)Encapsulation Efficiency (%)Release ProfileReference
Amphiphilic tetra(undecyl)calixthis compound-mPEG conjugateDoxorubicin--Temperature-controlled release[2]
Multi-tailed this compound (MTR)Clarithromycin-65.12 ± 3.31Maximum release after 8 hours[3]
Cynnarene-based macrocycle (Benzyloxy Macrocycle, BM)Quercetin-88 ± 1.52-[3]
Star-shaped block copolymers with this compound core (SPCL-b-PEG)Indomethacin8.8 to 17.288.1 to 57.3 (decreased with increased loading)Controlled release[3]
Tetraphenylenexypentylcalix[4]this compound-mPEG conjugateNaproxen-39.8-[3]
Tetraphenylenexypentylcalix[4]this compound-mPEG conjugateIbuprofen-26.7-[3]
Tetraphenylenexypentylcalix[4]this compound-mPEG conjugateDoxorubicin-28.9-[3]
Calix[4]this compound nanovesicles-85--[3]

Key Observations:

  • Functionalization is Key: The conjugation of polyethylene (B3416737) glycol (PEG) to the this compound scaffold is a common strategy to improve biocompatibility and create amphiphilic structures capable of self-assembly into micelles or vesicles for drug encapsulation.[2]

  • Trade-off between Loading and Efficiency: As observed with the star-shaped block copolymers, there can be an inverse relationship between drug loading content and encapsulation efficiency.[3] Higher theoretical drug loading can lead to a decrease in the efficiency of encapsulation.

  • Versatility in Drug Encapsulation: this compound-based systems have been shown to encapsulate a variety of drugs, including antibiotics (clarithromycin), anticancer agents (doxorubicin), and anti-inflammatory drugs (indomethacin, naproxen, ibuprofen).[2][3]

Experimental Protocols

Synthesis of Resorcinarenes:

A common method for the synthesis of resorcinarenes is the acid-catalyzed condensation of resorcinol with an appropriate aldehyde.[3]

  • Conventional Method: Resorcinol and the aldehyde are refluxed in a solvent like ethanol (B145695) with an acid catalyst (e.g., HCl). The product precipitates and can be purified by recrystallization.

  • Solvent-Free Synthesis: For a greener approach, resorcinol and the aldehyde can be vigorously ground together with a catalytic amount of p-toluenesulfonic acid. The reaction occurs in the solid state, and the product is then washed to remove the catalyst.[2]

Drug Encapsulation:

The thin-film hydration method is a widely used technique for encapsulating drugs within this compound-based nanocarriers.[3]

  • The this compound derivative and the drug are dissolved in a suitable organic solvent.

  • The solvent is evaporated under reduced pressure to form a thin film on the wall of a round-bottom flask.

  • The film is hydrated with an aqueous solution (e.g., phosphate-buffered saline) by gentle agitation.

  • The resulting suspension is then sonicated or extruded to form unilamellar vesicles or micelles of a desired size.

Drug Release Studies:

Dialysis methods are commonly employed to study the in vitro release of drugs from this compound nanocarriers.

  • The drug-loaded nanocarrier suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanocarrier.

  • The dialysis bag is immersed in a release medium (e.g., PBS at a specific pH) and kept under constant agitation at a controlled temperature.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizing the Process: Synthesis and Encapsulation

G cluster_synthesis This compound Synthesis cluster_encapsulation Drug Encapsulation (Thin-Film Hydration) Resorcinol Resorcinol Reaction Condensation Reaction Resorcinol->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction This compound This compound Product Reaction->this compound Purification Purification (Recrystallization) This compound->Purification Resorcinarene_Drug This compound + Drug in Organic Solvent Film_Formation Solvent Evaporation (Thin Film Formation) Resorcinarene_Drug->Film_Formation Hydration Hydration with Aqueous Solution Film_Formation->Hydration Self_Assembly Self-Assembly (Micelles/Vesicles) Hydration->Self_Assembly Drug_Loaded_Carrier Drug-Loaded Nanocarrier Self_Assembly->Drug_Loaded_Carrier G This compound Functionalized This compound Receptor Complex Host-Guest Complex This compound->Complex Binding Analyte Analyte Molecule Analyte->Complex Signal Detectable Signal (e.g., Fluorescence Change, Frequency Shift) Complex->Signal Generates G Catalyst This compound Catalyst Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Binds Substrate Substrate(s) Substrate->Intermediate Intermediate->Catalyst Releases Product Product Product(s) Intermediate->Product Conversion

References

Resorcinarenes on the Bench: A Comparative Guide to Macrocycle Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate macrocycle for molecular recognition, drug delivery, or sensing applications is a critical decision. This guide provides an objective comparison of resorcinarenes against other common macrocycles—cyclodextrins, calixarenes, and pillararenes—supported by experimental data and detailed protocols.

Resorcinarenes, cyclic tetramers of resorcinol, offer a unique three-dimensional structure with a wide upper rim functionalized with hydroxyl groups and a versatile lower rim.[1] These features make them compelling candidates for various applications. This guide will delve into their performance in comparison to other well-established macrocycles.

Comparative Analysis of Host-Guest Interactions

The ability of a macrocycle to encapsulate a guest molecule is fundamental to its function in many applications. This interaction is quantified by the association constant (Kₐ), with a higher value indicating a stronger binding affinity. While direct comparative studies under identical conditions are limited, the following tables collate representative binding affinity data for different macrocycle-guest complexes.

Table 1: Comparison of Binding Constants (Kₐ) for Various Macrocycle-Guest Complexes

MacrocycleGuest MoleculeKₐ (M⁻¹)SolventMethodReference
This compound Derivative Quercetin8.8 x 10³AqueousUV-Vis[2]
Calix[3]arene Derivative Ofloxacin3.16 x 10²Neutral AqueousITC[4]
Calix[3]arene Derivative Tetracycline1.26 x 10⁵Neutral AqueousITC[4]
Pillar[4]arene N-Methylpyridinium1.3 x 10⁴CDCl₃/CD₃CN¹H NMR[5]
Pillar[6]arene Azobenzene derivative2.22 x 10³Chloroform/Acetonitrile¹H NMR[7]
β-Cyclodextrin Amlodipine2.34 x 10²AqueousPhase Solubility[8]

Note: The binding affinities are highly dependent on the specific derivatives of the macrocycles, the guest molecule, and the experimental conditions such as solvent and temperature. Therefore, this table should be used as a general guide rather than for direct quantitative comparison.

Performance in Drug Delivery Applications

A key application for macrocycles is in drug delivery, where they can enhance the solubility, stability, and bioavailability of therapeutic agents.[9] Performance in this area is often evaluated by drug loading capacity and encapsulation efficiency.

Table 2: Comparative Drug Loading and Encapsulation Efficiency

Macrocycle CarrierDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
This compound Derivative Quercetin-88 ± 1.52[2]
Multi-tailed this compound Clarithromycin-65.12 ± 3.31[2]
This compound-PAMAM Dendrimer Ibuprofen--[2]
Amphiphilic Calix[3]arene Camptothecin~10-[10]
Pillar[4]arene-based prodrug Doxorubicin17.257.3[2]
β-Cyclodextrin Canagliflozin--[11]

Note: Drug loading and encapsulation efficiency are influenced by the drug, the specific macrocycle derivative, and the formulation method.

Application in Sensing

The host-guest recognition capabilities of macrocycles make them excellent candidates for the development of chemical and biological sensors.[12] Their performance is often characterized by their selectivity and sensitivity (limit of detection, LOD).

Table 3: Comparative Performance in Sensing Applications

Macrocycle-based SensorAnalyteLimit of Detection (LOD)MethodReference
Calix[3]this compound film Cu²⁺, Cd²⁺, Pb²⁺, Hg²⁺-QCM-I[13]
Thiacalix[3]arene-based DNA sensor Doxorubicin1.0 pMElectrochemical[14]
Pillar[4]arene-based polymer Fe³⁺4.16 x 10⁻¹⁰ MFluorescence[15]
Pillar[4]arene-based polymer F⁻6.8 x 10⁻¹⁰ MFluorescence[15]
Calix[3]arene derivative Zn²⁺1.5 mg/LDPV[1]

Experimental Protocols

To ensure objective comparison and reproducibility, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in this guide.

Protocol 1: Determination of Host-Guest Binding Constant by UV-Vis Titration

This protocol describes a standard method for determining the association constant (Kₐ) of a host-guest complex.

1. Materials and Instrumentation:

  • Host (e.g., this compound) and Guest molecules
  • High-purity solvent (e.g., spectroscopic grade methanol, DMSO, or buffered aqueous solution)
  • UV-Vis Spectrophotometer
  • Calibrated micropipettes and volumetric flasks

2. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 x 10⁻⁴ M).
  • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 1 x 10⁻² M).
  • Titration:
  • Place a fixed volume of the host solution into a cuvette.
  • Record the initial UV-Vis spectrum.
  • Add small, precise aliquots of the guest stock solution to the cuvette.
  • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
  • Continue the additions until no significant spectral changes are observed.
  • Data Analysis:
  • Monitor the change in absorbance at a wavelength where the complex absorbs differently from the free host or guest.
  • Plot the change in absorbance (ΔA) versus the concentration of the guest.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[16]

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug loaded into a macrocycle-based carrier.

1. Materials and Instrumentation:

  • Drug-loaded macrocycle formulation
  • Unloaded macrocycle (for calibration)
  • Appropriate solvent to dissolve the formulation and the free drug
  • Centrifugation or dialysis equipment to separate the formulation from the free drug
  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

2. Procedure:

  • Separation of Free Drug:
  • Disperse a known amount of the drug-loaded macrocycle formulation in a suitable solvent.
  • Separate the entrapped drug from the unentrapped (free) drug using a suitable method like centrifugation or dialysis.[17]
  • Quantification of Free Drug:
  • Measure the concentration of the free drug in the supernatant or dialysate using a pre-established calibration curve.
  • Calculation:
  • Drug Loading (%): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 [18]
  • Encapsulation Efficiency (%): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100 [19]

Visualizing a Calixarene-Modulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a functionalized calixarene (B151959) acts as an inhibitor of a receptor tyrosine kinase (RTK), a mechanism relevant in cancer therapy.[10]

Calixarene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Ligand Growth Factor Ligand->RTK Binds Calixarene Functionalized Calixarene Calixarene->RTK Inhibits Phosphorylation

Caption: Calixarene inhibiting an RTK signaling pathway.

Experimental Workflow for a Macrocycle-Based Sensor Array

This diagram outlines a general workflow for the development and application of a sensor array using macrocycles for analyte detection.

Sensor_Workflow cluster_prep Sensor Preparation cluster_analysis Analyte Detection cluster_output Data Processing Macrocycle_Synthesis 1. Macrocycle Synthesis/Modification Immobilization 2. Immobilization on Transducer Surface Macrocycle_Synthesis->Immobilization Sample_Intro 3. Introduction of Sample Immobilization->Sample_Intro Binding_Event 4. Host-Guest Binding Sample_Intro->Binding_Event Signal_Transduction 5. Signal Transduction Binding_Event->Signal_Transduction Data_Acquisition 6. Data Acquisition Signal_Transduction->Data_Acquisition Pattern_Recognition 7. Pattern Recognition & Analysis Data_Acquisition->Pattern_Recognition Result 8. Analyte Identification/ Quantification Pattern_Recognition->Result

Caption: Workflow for a macrocycle-based sensor array.

Logical Relationship in Drug Delivery via Cyclodextrin

The following diagram illustrates the logical steps involved in enhancing drug solubility and delivery using cyclodextrins.

Cyclodextrin_Drug_Delivery Start Poorly Soluble Drug Inclusion_Complex Formation of Inclusion Complex Start->Inclusion_Complex CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Inclusion_Complex Increased_Solubility Increased Apparent Aqueous Solubility Inclusion_Complex->Increased_Solubility Enhanced_Dissolution Enhanced Dissolution Rate Increased_Solubility->Enhanced_Dissolution Improved_Bioavailability Improved Bioavailability Enhanced_Dissolution->Improved_Bioavailability

Caption: Logical flow of cyclodextrin-mediated drug delivery.

References

A Comparative Guide to Validating Resorcinarene Assembly: A Focus on Small-Angle X-ray Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of resorcinarenes into well-defined, capsule-like structures is a cornerstone of supramolecular chemistry, with far-reaching implications for drug delivery, catalysis, and molecular recognition. Validating the formation, size, and shape of these assemblies is paramount. While several analytical techniques can provide insights into these structures, Small-Angle X-ray Scattering (SAXS) has emerged as a powerful, non-invasive method for their characterization in solution. This guide provides a comparative overview of SAXS against other common techniques—Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of resorcinarene assembly, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for validating this compound assembly depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key quantitative parameters that can be obtained from each technique.

ParameterSmall-Angle X-ray Scattering (SAXS)Dynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)Nuclear Magnetic Resonance (NMR) Spectroscopy
Size (Radius/Diameter) Radius of gyration (Rg), particle diameterHydrodynamic radius (Rh)Direct measurement of particle diameterEstimation from diffusion coefficients (DOSY)
Shape Information Overall shape (e.g., spherical, cylindrical), form factor analysisAssumes spherical shapeDirect visualization of shape and morphologyIndirectly inferred from relaxation and diffusion data
Aggregation Number (Nagg) Can be determined from the forward scattering intensity (I(0)) and molecular weightNot directly measuredNot directly measuredCan be estimated from diffusion coefficients
Polydispersity Provides a quantitative measure of size distributionPolydispersity Index (PDI)Visual assessment and statistical analysis of multiple particlesInferred from the presence of multiple species in the spectrum
Internal Structure Information on core-shell structures, internal density fluctuationsNo informationLimited information, requires staining or high resolutionInformation on the local environment of encapsulated guests

In-Depth Comparison: SAXS vs. Alternatives

While each technique offers valuable information, SAXS provides a unique combination of structural detail in a solution state that is highly relevant for understanding the behavior of this compound assemblies in their functional environment.

SAXS offers a statistical average of the size and shape of all scattering particles in the beam path, providing a bulk measurement that is representative of the entire sample. It is particularly powerful for determining the overall shape of the assembly (e.g., spherical, ellipsoidal) and can provide information about the internal structure, which is crucial for understanding guest encapsulation.[1]

Dynamic Light Scattering (DLS) is a rapid and widely accessible technique that measures the hydrodynamic radius of particles in solution. However, DLS measurements are highly sensitive to the presence of even small amounts of larger aggregates, which can skew the results towards larger sizes. Furthermore, the analysis typically assumes a spherical shape, which may not be accurate for all this compound assemblies.

Transmission Electron Microscopy (TEM) provides direct visualization of the this compound assemblies, offering unambiguous information about their size and morphology. However, TEM requires the sample to be dried on a grid, which can introduce artifacts and may not be representative of the assembly's structure in solution.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the local chemical environment and dynamics of this compound assemblies. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate the size of the assembly based on its diffusion coefficient.[4][5] NMR is also invaluable for confirming guest encapsulation and studying host-guest interactions.[6][7][8]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed techniques for the characterization of this compound assemblies.

Small-Angle X-ray Scattering (SAXS)
  • Sample Preparation:

    • Dissolve the this compound in a suitable solvent (e.g., chloroform, toluene, or an aqueous buffer) to the desired concentration. The concentration should be high enough to produce a detectable scattering signal but low enough to avoid inter-particle interactions. A concentration series is recommended to extrapolate to infinite dilution.

    • Prepare a matching buffer/solvent blank. This is crucial for accurate background subtraction.

    • Filter both the sample and the blank through a 0.22 µm filter to remove dust and large aggregates.

    • Load the sample and blank into a sample cell (e.g., a quartz capillary).

  • Data Acquisition:

    • The SAXS instrument typically consists of an X-ray source, collimation optics, a sample holder, and a 2D detector.[6]

    • Collect scattering data for both the sample and the blank for an appropriate exposure time. The exposure time will depend on the sample concentration and the X-ray source brilliance.

    • Record the data as a 2D scattering pattern.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • Subtract the scattering profile of the blank from that of the sample.

    • Analyze the resulting scattering curve. A Guinier analysis at low q values can be used to determine the radius of gyration (Rg). The forward scattering intensity at q=0, I(0), can be used to determine the molecular weight and aggregation number. The overall shape of the scattering curve can be fitted to different models (e.g., sphere, cylinder) to obtain shape information.

Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution and blank as described for SAXS. The concentration should be within the optimal range for the instrument to avoid multiple scattering.

    • Filter the sample and blank directly into a clean DLS cuvette.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument's laser illuminates the sample, and the scattered light intensity fluctuations are measured by a detector.

  • Data Analysis:

    • The instrument's software calculates the autocorrelation function of the scattered light intensity.

    • From the autocorrelation function, the diffusion coefficient is determined.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh). The software will also provide a polydispersity index (PDI) which indicates the width of the size distribution.

Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound assembly.

    • Place a drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely. Negative staining with an electron-dense material (e.g., uranyl acetate) may be necessary to enhance contrast.

  • Data Acquisition:

    • Insert the dried grid into the TEM.

    • Acquire images at different magnifications.

  • Data Analysis:

    • Analyze the obtained images to measure the dimensions of individual assemblies.

    • Perform statistical analysis on a large number of particles to obtain an average size and size distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the this compound in a deuterated solvent (e.g., CDCl3, toluene-d8).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the formation of the assembly (indicated by characteristic shifts of the this compound protons).

    • Perform a Diffusion-Ordered Spectroscopy (DOSY) experiment. This is a 2D NMR experiment that separates the signals of different species based on their diffusion coefficients.

  • Data Analysis:

    • Process the DOSY spectrum to obtain the diffusion coefficient of the this compound assembly.

    • The Stokes-Einstein equation can be used to estimate the hydrodynamic radius from the diffusion coefficient. The aggregation state can be inferred by comparing the diffusion coefficient of the assembly to that of the monomeric this compound.

Visualizing the Workflow and Data Relationships

To better understand the experimental process and the interplay of different analytical techniques, the following diagrams illustrate the SAXS workflow and the logical relationship in a multi-technique characterization approach.

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Resorcinarene_Solution This compound Solution Filtration Filtration (0.22 µm) Resorcinarene_Solution->Filtration Blank_Solvent Blank Solvent Blank_Solvent->Filtration Sample_Cell Load into Sample Cell Filtration->Sample_Cell SAXS_Instrument SAXS Instrument Sample_Cell->SAXS_Instrument Scattering_Pattern 2D Scattering Pattern SAXS_Instrument->Scattering_Pattern Radial_Average Radial Averaging Scattering_Pattern->Radial_Average Background_Subtraction Background Subtraction Radial_Average->Background_Subtraction Scattering_Curve 1D Scattering Curve Background_Subtraction->Scattering_Curve Data_Modeling Data Modeling & Analysis Scattering_Curve->Data_Modeling Structural_Parameters Structural Parameters (Rg, Shape, Nagg) Data_Modeling->Structural_Parameters

Caption: Workflow for a typical Small-Angle X-ray Scattering (SAXS) experiment.

Data_Validation_Logic SAXS SAXS (Size, Shape, Nagg) Assembly_Validation Validated this compound Assembly Structure SAXS->Assembly_Validation Bulk Solution Structure DLS DLS (Hydrodynamic Size) DLS->Assembly_Validation Average Hydrodynamic Size TEM TEM (Direct Visualization) TEM->Assembly_Validation Morphological Confirmation NMR NMR (Aggregation State, Guest Binding) NMR->Assembly_Validation Molecular Level Interactions

References

A Comparative Guide to the Efficacy of Resorcinarene-Based Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Among the various nanocarriers being explored, resorcinarene-based systems have emerged as a versatile platform. This guide provides an objective comparison of the performance of this compound-based drug carriers with two other widely used alternatives: liposomes and cyclodextrins. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their drug development pipelines.

Introduction to this compound-Based Drug Carriers

Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) with an aldehyde.[1] Their unique three-dimensional, basket-like structure provides a hydrophobic cavity capable of encapsulating guest molecules, including active pharmaceutical ingredients (APIs).[1] The upper and lower rims of the this compound scaffold can be readily functionalized, allowing for the tuning of their solubility, biocompatibility, and targeting capabilities.[1] Water-soluble derivatives of resorcinarenes have demonstrated good biocompatibility and low cytotoxicity, making them attractive candidates for drug delivery applications.[1] These carriers can self-assemble into various nanostructures, such as micelles and vesicles, to encapsulate and transport therapeutic agents.[1][2]

Comparative Performance Data

The following tables summarize key performance metrics for this compound-based carriers, liposomes, and cyclodextrins based on available experimental data. It is important to note that a direct comparison is challenging due to the variability in experimental conditions, drug molecules, and specific formulations used across different studies. The data presented here is intended to provide a general overview of the capabilities of each system.

Table 1: Performance Metrics of this compound-Based Drug Carriers

DrugCarrier FormulationParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
ClarithromycinMulti-tailed this compound vesicles210 ± 265.12 ± 3.31Not Reported[1]
QuercetinCynnarene-based macrocycle vesicles225.5 ± 16.3188 ± 1.52Not Reported[1]
DoxorubicinTetraphenylenoxypentylcalixthis compound-mPEG conjugate micellesNot Reported28.9Not Reported[1]
NaproxenTetraphenylenoxypentylcalixthis compound-mPEG conjugate micellesNot Reported39.8Not Reported[1]
IbuprofenTetraphenylenoxypentylcalixthis compound-mPEG conjugate micellesNot Reported26.7Not Reported[1]

Table 2: Performance Metrics of Liposomal Drug Carriers

DrugCarrier FormulationParticle Size (nm)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
Hydrophobic Drugs (general)Phospholipid-based liposomes~10080 - 90Not Reported[3]
DoxorubicinPEGylated liposomes~100>90Not Reported[4]
ResveratrolSoy lecithin, cholesterol, stearyl amine liposomes145.78 ± 9.978.14 ± 8.04+38.03 ± 9.12[5]
CurcuminLiposomesNot Reported11.41Not Reported[6]
Cyclosporine ALiposomesNot Reported21.96Not Reported[6]

Table 3: Performance Metrics of Cyclodextrin-Based Drug Carriers

DrugCarrier FormulationMolar Ratio (Drug:CD)Dissolution EnhancementApplicationReference
Aceclofenacβ-Cyclodextrin inclusion complex1:2~3.4-fold increase in 60 minSolubility Enhancement[7]
FenbendazoleMethyl-β-Cyclodextrin inclusion complex1:115-fold increase in 15 minSolubility Enhancement[7]
ItraconazoleHydroxypropyl-β-cyclodextrinNot ReportedSignificant solubility improvementBioavailability Enhancement[8]
DisulfiramRandomly methylated-β-cyclodextrinNot Reported~1000-fold solubility enhancementAnticancer Repurposing[9]
DoxorubicinGraphene engineered with cyclodextrinsNot ReportedEnhanced intracellular deliveryCancer Therapy[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of drug carrier efficacy. Below are generalized protocols for key experiments cited in the literature.

Drug Loading and Encapsulation Efficiency Determination

Objective: To quantify the amount of drug successfully encapsulated within the nanocarrier.

Generalized Protocol (for this compound Micelles/Vesicles):

  • Preparation of Drug-Loaded Nanocarriers:

    • Dissolve the this compound-based amphiphile and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, THF).[11]

    • Create a thin film by evaporating the organic solvent under reduced pressure.

    • Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the amphiphile.

    • Sonication or extrusion can be used to reduce the particle size and create a homogenous suspension of drug-loaded vesicles or micelles.

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the drug-loaded nanocarriers. Common methods include:

      • Dialysis: Place the nanocarrier suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.[12]

      • Centrifugation/Ultrafiltration: Use centrifugal filter units with a suitable MWCO to separate the nanocarriers from the aqueous medium containing the free drug.

  • Quantification:

    • Disrupt the drug-loaded nanocarriers using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Determine the initial amount of drug used for loading.

  • Calculation:

    • Encapsulation Efficiency (%EE): (%EE) = (Mass of drug in nanocarriers / Total mass of drug used) x 100

    • Drug Loading (%DL): (%DL) = (Mass of drug in nanocarriers / Total mass of nanocarriers) x 100

In Vitro Drug Release Study

Objective: To evaluate the rate and extent of drug release from the nanocarrier under simulated physiological conditions.

Generalized Protocol (using Dialysis Method):

  • Preparation:

    • Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag with a suitable MWCO that allows the passage of the released drug but retains the nanocarrier.

    • Immerse the sealed dialysis bag into a larger volume of release medium (e.g., PBS at pH 7.4 to simulate blood, or acidic buffer to simulate the tumor microenvironment) maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the drug-loaded nanocarriers against a specific cell line.

Generalized Protocol:

  • Cell Seeding:

    • Seed the desired cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Prepare serial dilutions of the free drug, empty nanocarriers, and drug-loaded nanocarriers in the cell culture medium.

    • Remove the old medium from the cells and add the different treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[7] Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of drug carriers.

experimental_workflow cluster_prep Carrier Preparation & Loading cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation cluster_end Data Analysis start Synthesize/ Obtain Carrier load Drug Loading/ Encapsulation start->load purify Purification/ Removal of Free Drug load->purify size Particle Size (DLS) purify->size zeta Zeta Potential (DLS) purify->zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV) purify->ee_dl release Drug Release Study (Dialysis) ee_dl->release cytotoxicity Cytotoxicity Assay (MTT) ee_dl->cytotoxicity end Comparative Efficacy Assessment release->end cytotoxicity->end

Caption: A typical experimental workflow for the evaluation of a drug carrier system.

drug_release_mechanism cluster_carrier Carrier in Circulation carrier This compound Carrier drug_encap Encapsulated Drug drug_free Free Drug carrier->drug_free Diffusion/ Degradation target Target Site (e.g., Tumor Cell) drug_free->target Therapeutic Action

Caption: Simplified mechanism of drug release from a this compound-based carrier.

decision_tree drug_prop Drug Properties? hydrophobic Hydrophobic drug_prop->hydrophobic High LogP hydrophilic Hydrophilic drug_prop->hydrophilic Low LogP carrier_choice Desired Release Profile? hydrophobic->carrier_choice liposome_hydrophilic Liposome (Aqueous Core) hydrophilic->liposome_hydrophilic sustained Sustained Release carrier_choice->sustained Controlled Delivery rapid Rapid Solubilization carrier_choice->rapid Enhanced Dissolution This compound This compound/ Liposome sustained->this compound cyclodextrin Cyclodextrin rapid->cyclodextrin

Caption: A decision tree to guide the selection of a suitable drug carrier.

References

Bridging Theory and Reality: A Guide to the Experimental Validation of DFT Calculations for Resorcinarene Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational and Experimental Approaches to Understanding Resorcinarene Structures.

Resorcinarenes, a class of macrocyclic compounds, are of significant interest in supramolecular chemistry and drug development due to their ability to form host-guest complexes. Understanding their three-dimensional conformations is crucial for predicting their binding properties and designing new functional molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool for modeling these conformations, but its accuracy must be rigorously validated against experimental data. This guide provides a comprehensive comparison of DFT calculations with experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the conformational analysis of resorcinarenes.

The Synergy of Computation and Experimentation

The conformational landscape of resorcinarenes is complex, with various possible isomers such as the chair, boat, and crown conformations. DFT calculations provide a theoretical framework to explore the relative energies and geometries of these conformers. However, these in silico models must be anchored in experimental reality. The following workflow illustrates the iterative process of validating DFT calculations with experimental data.

Workflow for Experimental Validation of DFT Calculations on this compound Conformations cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_comparison Validation & Refinement synthesis Synthesis of this compound Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, NOESY) purification->nmr Solution-state conformation xray Single-Crystal X-ray Diffraction purification->xray Solid-state conformation compare_nmr Compare Calculated vs. Experimental Chemical Shifts nmr->compare_nmr dft DFT Geometry Optimization & Energy Calculation xray->dft Initial geometry for 'chair' conformer compare_geom Compare Bond Lengths, Bond Angles, Dihedral Angles xray->compare_geom nmr_calc DFT Calculation of NMR Chemical Shifts dft->nmr_calc dft->compare_geom nmr_calc->compare_nmr refinement Refine DFT Model (Functional, Basis Set, Solvent Model) compare_geom->refinement compare_nmr->refinement refinement->dft Iterative Improvement

A Comparative Analysis of Guest Encapsulation by Resorcinarene Cavitands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Resorcinarene-based cavitands have emerged as versatile and highly adaptable scaffolds in supramolecular chemistry, prized for their ability to form well-defined cavities that can encapsulate a diverse range of guest molecules.[1][2][3] Their synthetic tractability allows for extensive modification of their structure, enabling the fine-tuning of their recognition properties for specific applications in catalysis, sensing, and notably, drug delivery.[1][4][5] This guide provides a comparative analysis of guest encapsulation by different this compound cavitands, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection and design of host-guest systems.

The fundamental structure of a this compound cavitand consists of a macrocyclic scaffold derived from the condensation of resorcinol (B1680541) and an aldehyde.[1] This basic framework is then rigidified by bridging adjacent hydroxyl groups, creating a persistent, bowl-shaped cavity.[1][6] The power of these molecules lies in the ability to modify the "walls" extending from this base, as well as the upper and lower rims, thereby altering the size, shape, and chemical environment of the cavity.[7] These modifications directly influence the non-covalent interactions—such as hydrophobic effects, hydrogen bonding, and π-π stacking—that govern guest binding.[1][3]

Comparative Binding Affinities of this compound Cavitands

The efficacy of a cavitand as a host is quantified by its binding affinity for a particular guest, typically expressed as an association constant (Ka). The following tables summarize key binding data for different classes of this compound cavitands with various guest molecules, illustrating how structural modifications impact encapsulation.

Quinoxaline-Walled Cavitands

Quinoxaline-walled cavitands create deep, aromatic cavities. Diederich and coworkers have extensively studied their ability to bind steroids, demonstrating selectivity based on the guest's shape and functional groups.[8]

Host CavitandGuest MoleculeSolventTemperature (K)Association Constant (Ka) M⁻¹Reference
anti-di-quinoxaline (R=n-C₁₁H₂₃)ProgesteroneCDCl₃298740[8]
anti-di-quinoxaline (R=n-C₁₁H₂₃)TestosteroneCDCl₃298330[8]
anti-di-quinoxaline (R=n-C₁₁H₂₃)EstradiolCDCl₃298180[8]
anti-di-quinoxaline (R=n-C₁₁H₂₃)CortisoneCDCl₃29830[8]
Dissymmetric this compound Cavitands

Modification of the cavitand walls with different substituents leads to dissymmetric structures with altered binding properties. The following data shows the binding of cyclohexane (B81311) to cavitands with quinoxaline (B1680401) walls opposed by either N-haloalkyl-diazaphthalimide or dinitrophenyl moieties.[9]

Host CavitandGuest MoleculeSolventTemperature (K)Apparent Association Constant (Kapp) M⁻¹Reference
Diazaphthalimide-QuinoxalineCyclohexanemesitylene-d₁₂3035 x 10²[9]
Dinitrophenyl-QuinoxalineCyclohexanemesitylene-d₁₂3032 x 10²[9]
Diazaphthalimide-QuinoxalineCyclohexane(CD₃)₂CO3033[9]
Dinitrophenyl-QuinoxalineCyclohexane(CD₃)₂CO3033[9]
Self-Folding Cavitands

A class of this compound-based cavitands can fold into a deep cavity through a series of intramolecular hydrogen bonds.[10] These self-folding cavitands exhibit slow guest exchange on the NMR timescale and can encapsulate guests like adamantane (B196018) derivatives.[10]

Host CavitandGuest MoleculeSolventTemperature (K)-ΔG° (kcal mol⁻¹)Reference
Self-folding cavitand 2a-eAdamantanep-xylene-d₁₀2952 - 4[10]
Self-folding cavitand 2a-eε-Caprolactamp-xylene-d₁₀2952 - 4[10]
Self-folding cavitand 2a-eCyclohexane derivativesp-xylene-d₁₀2952 - 4[10]

Visualizing Host-Guest Interactions and Experimental Design

To better understand the principles of guest encapsulation and the methodologies used to study these interactions, the following diagrams illustrate key concepts and workflows.

G General Principle of Guest Encapsulation cluster_host This compound Cavitand (Host) cluster_guest Guest Molecule cluster_complex Host-Guest Complex Host Cavitand Complex Cavitand-Guest Complex Host->Complex + Guest (Encapsulation) Guest Guest Complex->Host - Guest (Release)

Caption: Host-guest complex formation and dissociation.

G Structural Diversity of this compound Cavitands cluster_walls Wall Modifications cluster_rims Rim Functionalization This compound Resorcin[4]arene Core Quinoxaline Quinoxaline Walls This compound->Quinoxaline Benzimidazolone Benzimidazolone Walls This compound->Benzimidazolone Pyrazine Pyrazine Walls This compound->Pyrazine AminoAcids Amino Acids This compound->AminoAcids CarboxylicAcids Carboxylic Acids This compound->CarboxylicAcids Pyridine Pyridine Groups This compound->Pyridine G Experimental Workflow for Host-Guest Binding Analysis Start Sample Preparation (Host and Guest Solutions) Method Select Analytical Method Start->Method NMR NMR Titration Method->NMR NMR ITC Isothermal Titration Calorimetry Method->ITC ITC DataNMR Monitor Chemical Shift Changes NMR->DataNMR DataITC Measure Heat Changes ITC->DataITC Analysis Data Analysis (Binding Isotherm Fitting) DataNMR->Analysis DataITC->Analysis Results Determine Thermodynamic Parameters (Ka, ΔG, ΔH, ΔS) Analysis->Results

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Resorcinarenes, a class of macrocyclic compounds synthesized from the condensation of resorcinol (B1680541) and an aldehyde, require careful consideration for their disposal due to their chemical properties and potential environmental impact. This document provides a comprehensive, step-by-step guide for the safe disposal of resorcinarenes, aligning with standard laboratory safety protocols and hazardous waste management regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle resorcinarenes with appropriate personal protective equipment (PPE). The specific requirements may vary depending on the specific resorcinarene compound and its physical state (e.g., solid powder or in solution).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected before use and disposed of properly after handling the material.[1]

  • Respiratory Protection: In cases where dusts may be generated, a NIOSH-approved respirator is required.[2]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] Avoid generating dust when handling solid resorcinarenes.[2][5]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of resorcinarenes is through incineration by a licensed hazardous waste disposal company.[1][6] Do not dispose of resorcinarenes or their containers in regular trash or down the drain.[2][7][8]

1. Waste Identification and Segregation:

  • Solid this compound Waste: Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated hazardous waste container.

  • This compound Solutions:

    • Solvent-Based Solutions: If the this compound is dissolved in a combustible solvent, it can be collected in a designated solvent waste container.[1][6] It is crucial to segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.[3]

    • Aqueous Solutions: Aqueous waste containing resorcinarenes should not be poured down the drain.[8] Collect this waste in a designated aqueous hazardous waste container.

2. Container Selection and Labeling:

  • Use containers that are chemically compatible with the waste being collected.[9][10] For instance, do not store acidic waste in metal containers.[9]

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound waste in ethanol"), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.[7][11]

  • Keep waste containers securely closed except when adding waste.[7][9]

3. Storage of Hazardous Waste:

  • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][11]

  • Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[9]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[11]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]

  • Provide the EHS office with accurate information about the waste composition.

Disposal of Empty Containers:

  • Empty containers that held resorcinarenes should be managed as hazardous waste.

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7] The rinsate from other hazardous waste containers should also be collected if it exhibits hazardous characteristics.[8]

  • After thorough rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[12]

Quantitative Data Summary

While specific quantitative disposal limits for resorcinarenes are not widely established and are often dependent on local regulations and the specific compound, the following table summarizes general guidelines for hazardous waste management in a laboratory setting.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste[11]
Acutely Toxic Waste (P-list) SAA Limit ≤ 1 quart of liquid or 1 kg of solid[11]
pH for Aqueous Waste Drain Disposal Generally between 6.0 and 9.0 (this compound solutions are not suitable for drain disposal)General Lab Guideline
Flash Point for Ignitable Liquid Waste < 140°F (< 60°C)[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid solution_waste This compound in Solution waste_type->solution_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid solvent_type Determine Solvent Type solution_waste->solvent_type combustible_solvent Combustible Solvent solvent_type->combustible_solvent Organic Solvent aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_solvent Collect in Labeled Solvent Hazardous Waste Container (Segregate Halogenated/ Non-Halogenated) combustible_solvent->collect_solvent collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_solvent->store_waste collect_aqueous->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the particular this compound compound being used.

References

Personal protective equipment for handling Resorcinarene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Resorcinarenes

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with resorcinarenes. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of resorcinol, a primary component in resorcinarene synthesis. Resorcinarenes, as derivatives, are presumed to carry similar risks, particularly in their solid, powdered form.

Hazard Summary

Resorcinol and by extension, resorcinarenes, present several health hazards. They are harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[1][2] Inhalation of dust can irritate the respiratory tract.[3] It is also very toxic to aquatic life.[1][2][4] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the minimum required PPE for handling resorcinarenes in a laboratory setting.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin irritation and potential allergic reactions.[2][5]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[5][6] A face shield may be required for larger quantities or when there is a risk of splashing.[7]To protect against serious eye damage from dust or splashes.[1][3]
Skin and Body Protection A buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes.[5][7]To minimize skin exposure. Contaminated work clothing must not be allowed out of the workplace.[1][2]
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood to minimize dust. If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[5][6]To prevent inhalation of harmful dust which can cause respiratory tract irritation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

    • Verify that a safety shower and eyewash station are readily accessible.[5][6]

    • Confirm all required PPE is available and in good condition.[5]

  • Weighing and Aliquoting:

    • Handle resorcinarenes as a solid, minimizing dust generation by using appropriate tools like spatulas.[5]

    • Keep the container tightly closed when not in use.[3][5]

  • Dissolution and Use:

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]

    • Avoid eating, drinking, or smoking in the handling area.[1][2][4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and properly store or dispose of PPE.[5]

Emergency First Aid
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[1][6] Get medical advice if irritation or a rash occurs.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.[5]

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

Visual Workflows and Relationships

The following diagrams illustrate the necessary workflows and logical relationships for safely handling resorcinarenes.

G Diagram 1: Safe Handling Workflow for Resorcinarenes cluster_pre 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal a Area Prep: Clean workspace, verify fume hood b Safety Check: Eyewash & shower accessible a->b c PPE Check: Gather and inspect all required PPE b->c d Weighing: Minimize dust, keep container sealed c->d Proceed to Handling e Dissolving: Add solid to solvent slowly d->e f Decontamination: Clean workspace and equipment e->f Proceed to Post-Handling g Personal Hygiene: Wash hands thoroughly f->g h Waste Disposal: Dispose of waste and used PPE as hazardous g->h

Diagram 1: A workflow for the safe handling of resorcinarenes.

G Diagram 2: Hazard Mitigation with PPE cluster_hazards Chemical Hazards cluster_ppe Required Personal Protective Equipment H1 Skin Irritation & Allergic Reaction P1 Chemical-Resistant Gloves H1->P1 Protects P4 Lab Coat H1->P4 Protects H2 Serious Eye Damage P2 Safety Goggles & Face Shield H2->P2 Protects H3 Respiratory Tract Irritation (Dust) P3 Respirator & Fume Hood H3->P3 Protects H4 Harmful if Swallowed H4->P4 Minimizes Contact Risk

Diagram 2: Relationship between this compound hazards and protective equipment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.